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Arachin

Cat. No.: B1170595
CAS No.: 1398-00-1
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Description

Arachin is the dominant storage globulin protein found in peanut (Arachis hypogaea L.) cotyledons, constituting approximately 63% of the total peanut protein content . It is a high-molecular-weight protein complex with a molecular weight of around 330,000 Da for its hexameric form and exhibits polymorphism, primarily existing as this compound A and this compound B . This compound is a key subject in food science research due to its excellent functional properties, including solubility, water-holding capacity, foaming, and emulsification, which are crucial for developing and improving food systems . Furthermore, it is of significant importance in nutritional and allergen research. The protein fraction Ara h 3, a glycinin, is a recognized minor peanut allergen . Recent investigative studies have focused on the interaction mechanisms between this compound and bioactive compounds like resveratrol, a polyphenol also found in peanuts . These studies, utilizing multi-spectroscopy and molecular dynamics simulations, show that this compound can bind resveratrol primarily through spontaneous, endothermic hydrophobic interactions and hydrogen bonding, forming stable complexes . This binding occurs without significant changes to the protein's secondary structure, indicating this compound's potential as a natural carrier for bioactive compounds in functional food and nutraceutical applications . This product is intended For Research Use Only (RUO) and is not approved for use in humans, animals, or for diagnostic purposes .

Properties

CAS No.

1398-00-1

Molecular Formula

C20H34O

Synonyms

Arachin

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Architecture of Arachin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, a major globulin protein found in peanuts (Arachis hypogaea), constitutes a significant portion of the seed's total protein content. As a key component of peanut allergens, particularly the Ara h 3 and Ara h 4 isoforms, a thorough understanding of its molecular structure is paramount for researchers in food science, allergy, and immunology, as well as for professionals in drug development focusing on hypoallergenic food sources and immunotherapies. This technical guide provides an in-depth exploration of the molecular structure of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing the analytical workflow.

Molecular Structure of this compound

This compound is a complex, high-molecular-weight protein that exhibits polymorphism, primarily existing in two main forms: this compound A and this compound B. These forms are composed of various polypeptide subunits, denoted as α, β, γ, and δ chains. The assembly of these subunits into a final quaternary structure is crucial for its physiological function and allergenic properties.

While a complete, experimentally determined three-dimensional structure of the entire this compound protein complex is not currently available in the Protein Data Bank (PDB), a high-resolution crystal structure of an isoform of the Ara h 3 subunit has been solved, providing valuable insights into the fold of its constituent parts.[1]

Subunit Composition and Quaternary Structure

This compound's complexity stems from its varied subunit composition. The two primary polymorphic forms, this compound A and this compound B, differ in the presence of the α subunit.[2] A third form, this compound A1, has also been identified.[3] These forms are oligomeric, with a total molecular weight in the range of 330-345 kDa.[2]

The quaternary structure is formed by the non-covalent association of these subunits. The proposed subunit stoichiometry for the different forms of this compound highlights their distinct molecular assemblies.

Data Presentation

Table 1: Subunit Composition and Molecular Weights of this compound Isoforms
This compound FormSubunit CompositionTotal Molecular Weight (kDa)Reference
This compound A4α, 4β, 2γ, 2δ~330[2]
This compound B8β, 2γ, 2δ~330[2]
This compound A14α, γ, δNot specified[3]
Table 2: Molecular Weights of Individual this compound Subunits
SubunitMolecular Weight (kDa)Reference
α (alpha)~35[2]
β (beta)~35[2]
γ (gamma)~10[2]
δ (delta)~10[2]
35.5 kDa subunit (isoform of Ara h 3)35.5[4]

Experimental Protocols

A comprehensive understanding of this compound's molecular structure has been achieved through a combination of biochemical and biophysical techniques. The following are detailed methodologies for key experiments.

This compound Extraction and Purification

Objective: To isolate this compound from defatted peanut flour.

Protocol:

  • Defatting: Peanut seeds are ground, and the oil is extracted using a solvent (e.g., n-hexane) or mechanical pressing to produce defatted peanut flour.

  • Protein Extraction: The defatted flour is suspended in an extraction buffer. A common method involves using a 10 mM phosphate (B84403) buffer (pH 7.9) containing 0.5 M NaCl at a 1:10 (w/v) ratio. The mixture is stirred for several hours at room temperature or 4°C.[4] Another approach utilizes a 10% sodium chloride solution.[3]

  • Centrifugation: The crude extract is clarified by centrifugation at approximately 10,000 x g for 30 minutes at 4°C to remove insoluble materials.[4]

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: this compound is selectively precipitated from the supernatant by the addition of ammonium sulfate to 40% saturation. The mixture is incubated at 4°C for at least 3 hours and then centrifuged.[4]

  • Solubilization and Dialysis: The resulting precipitate is redissolved in a minimal volume of the extraction buffer and extensively dialyzed against distilled water at 4°C to remove excess salt.[4]

  • Lyophilization: The dialyzed this compound solution is freeze-dried to obtain a purified this compound powder.[4]

Subunit Analysis by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Objective: To separate and determine the molecular weights of the this compound subunits.

Protocol:

  • Sample Preparation: A small amount of purified this compound (e.g., 1 mg) is dissolved in a reducing sample buffer (e.g., containing SDS and β-mercaptoethanol or DTT) to denature the protein and break disulfide bonds. The sample is heated at 90-100°C for 5-10 minutes.

  • Gel Preparation: A discontinuous polyacrylamide gel is prepared, typically consisting of a lower resolving gel (e.g., 12-15% acrylamide, pH 8.8) and an upper stacking gel (e.g., 4-5% acrylamide, pH 6.8).

  • Electrophoresis: The prepared samples and a molecular weight marker are loaded into the wells of the stacking gel. Electrophoresis is carried out at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the resolving gel.

  • Staining and Destaining: The gel is stained with a protein stain, such as Coomassie Brilliant Blue R-250, for a sufficient time (e.g., 30 minutes to 1 hour). The gel is then destained with a solution of methanol (B129727) and acetic acid in water until the protein bands are clearly visible against a clear background.

  • Analysis: The molecular weights of the separated subunits are estimated by comparing their migration distances to those of the proteins in the molecular weight marker.

Purification by DEAE-Sephadex Chromatography

Objective: To further purify this compound and separate its different forms based on charge.

Protocol:

  • Resin Preparation: DEAE-Sephadex A-25 or A-50 resin is swollen in the starting buffer (e.g., a low ionic strength buffer at a pH where this compound is negatively charged, such as Tris-HCl pH 8.0). The swollen resin is packed into a chromatography column and equilibrated with the starting buffer.[5][6]

  • Sample Loading: The dialyzed this compound sample, in the same starting buffer, is loaded onto the equilibrated column.

  • Washing: The column is washed with several column volumes of the starting buffer to remove any unbound proteins.

  • Elution: The bound this compound is eluted from the column using a salt gradient (e.g., a linear gradient of 0-1.0 M NaCl in the starting buffer) or a pH gradient.

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed for protein content (e.g., by measuring absorbance at 280 nm) and subunit composition (by SDS-PAGE) to identify the fractions containing purified this compound.

Thermal Stability Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal stability and denaturation characteristics of this compound.

Protocol:

  • Sample Preparation: A solution of purified this compound (typically 0.1-2 mg/mL) is prepared in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.9). The same buffer is used as the reference.[7]

  • DSC Measurement: A small, precise volume of the this compound solution and the reference buffer are loaded into the sample and reference cells of the calorimeter, respectively. The cells are sealed.

  • Temperature Scan: The samples are heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 20°C to 120°C).[8]

  • Data Acquisition: The differential heat flow between the sample and reference cells is recorded as a function of temperature.

  • Data Analysis: The resulting thermogram is analyzed to determine key thermal parameters, including the onset temperature of denaturation (T_onset), the peak denaturation temperature (T_d), and the enthalpy of denaturation (ΔH). These parameters provide insights into the protein's thermal stability and the energetics of its unfolding.

Mandatory Visualization

Arachin_Structural_Analysis_Workflow cluster_extraction Protein Extraction & Purification cluster_characterization Structural & Biophysical Characterization cluster_data Data Output Peanut Peanut Seeds Defatting Defatting Peanut->Defatting Crude_Extract Crude Protein Extract Defatting->Crude_Extract Extraction Buffer Ammonium_Sulfate Ammonium Sulfate Precipitation Crude_Extract->Ammonium_Sulfate Purified_this compound Purified this compound Ammonium_Sulfate->Purified_this compound DEAE_Chromatography DEAE-Sephadex Chromatography Purified_this compound->DEAE_Chromatography Further Purification SDS_PAGE SDS-PAGE Purified_this compound->SDS_PAGE DSC Differential Scanning Calorimetry Purified_this compound->DSC DEAE_Chromatography->SDS_PAGE Crystallography X-ray Crystallography (for subunits) DEAE_Chromatography->Crystallography Subunit_MW Subunit Molecular Weights SDS_PAGE->Subunit_MW Quaternary_Structure Quaternary Structure (Polymorphic Forms) SDS_PAGE->Quaternary_Structure Thermal_Stability Thermal Stability (Td, ΔH) DSC->Thermal_Stability Subunit_3D_Structure Subunit 3D Structure Crystallography->Subunit_3D_Structure

Caption: Workflow for the structural analysis of this compound protein.

Conclusion

The molecular structure of this compound is characterized by its complex, polymorphic, and oligomeric nature, composed of several distinct polypeptide subunits. While a complete three-dimensional structure of the entire this compound complex remains to be elucidated, significant progress has been made in understanding its subunit composition, quaternary organization, and the structure of its individual components through a variety of biochemical and biophysical techniques. The detailed experimental protocols and the analytical workflow presented in this guide provide a solid foundation for researchers and professionals working to further unravel the intricacies of this important peanut protein, with implications for food science, allergy research, and the development of novel therapeutics.

References

A Technical Guide to the Primary Structure of Arachin A and Arachin B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed examination of the primary structure of arachin, the major storage protein in peanuts (Arachis hypogaea). It focuses on the composition of its two main polymorphic forms, this compound A and this compound B, detailing their subunit structure, known primary sequences, and the experimental methodologies used for their characterization.

Introduction to this compound

This compound is a legumin-type globulin, specifically classified as an 11S globulin, which constitutes approximately 63% of the total protein in peanut seeds.[1] It exists as a large, complex hexamer. The overall this compound fraction is comprised of two polymorphic forms, this compound A and this compound B, which differ in their subunit composition.[2] These subunits are not encoded by individual genes but are derived from the post-translational proteolytic processing of a large precursor protein.[3][4] This processing yields acidic and basic polypeptide chains, which remain linked by disulfide bonds and assemble into the final hexameric structure.[4][5]

Post-Translational Processing of the this compound Precursor

This compound subunits originate from a single large polypeptide precursor, often referred to as pro-arachin. This precursor undergoes several processing steps, including the cleavage of a signal peptide and subsequent proteolytic cleavage into an acidic and a basic domain. This process is characteristic of 11S seed storage proteins.[3] The resulting acidic and basic chains associate, linked by a disulfide bridge, to form a protomer. Six of these protomers then assemble to form the final hexameric this compound protein.

G cluster_precursor Gene Expression & Translation cluster_processing Post-Translational Processing (ER/Vacuole) cluster_assembly Final Assembly Precursor_Gene This compound Gene (e.g., Ahy-1) mRNA mRNA Transcript Precursor_Gene->mRNA Transcription Preprothis compound Pre-pro-arachin Polypeptide mRNA->Preprothis compound Translation Prothis compound Pro-arachin (Signal Peptide Cleaved) Preprothis compound->Prothis compound Signal Peptide Removal Cleavage Proteolytic Cleavage Prothis compound->Cleavage Acidic_Chain Acidic Subunit Cleavage->Acidic_Chain Basic_Chain Basic Subunit Cleavage->Basic_Chain Protomer Protomer (Acidic-S-S-Basic) Acidic_Chain->Protomer Disulfide Bond Formation Basic_Chain->Protomer Hexamer This compound Hexamer Protomer->Hexamer Oligomerization (x6)

Caption: Logical workflow of this compound synthesis and post-translational processing.

Subunit Composition and Primary Sequence Data

This compound A and this compound B are large, complex proteins with molecular weights around 330,000 Da.[2] They are distinguished by the presence or absence of specific subunits. Early research identified four types of peptide chains designated alpha (α), beta (β), gamma (γ), and delta (δ).[2] More recent analysis using SDS-PAGE has classified these into acidic and basic subunits based on their electrophoretic mobility.[1][6]

The proposed structures are:

  • This compound A : 4α, 4β, 2γ, 2δ

  • This compound B : 8β, 2γ, 2δ

Here, the α and β chains are acidic subunits (~35 kDa), while the γ and δ chains are basic subunits (~10 kDa).[2]

The molecular weights of this compound subunits show some variation across different peanut cultivars and analytical methods. The table below summarizes reported quantitative data.

Subunit ClassDesignationReported Molecular Weight (kDa)N-Terminal Residue(s)Notes
Acidicα chain~35GlycinePresent only in this compound A.[2]
Acidicβ chain~35GlycinePresent in both this compound A and B.[2]
Acidic-47.5, 45.1, 42.6 (Class A Pattern)Not ReportedCharacterized by SDS-PAGE.[6]
Acidic-47.5, 45.1, 41.2 (Class B Pattern)Not ReportedCharacterized by SDS-PAGE.[6]
Basicγ and δ chains~10Isoleucine, Glutamic AcidPresent in both this compound A and B.[2]
Basic-21.4Not ReportedCommon basic subunit in Class A and B patterns.[6]
Basic-21 (176 residues)See Sequence BelowFull primary sequence determined.[7][8]

The most comprehensively characterized this compound subunit is a basic protein with a molecular weight of approximately 21 kDa, consisting of 176 amino acids.[7] Its complete primary sequence was determined via chemical sequencing and is available in the UniProt database under accession number P20780.[7][8][9]

Sequence (UniProt: P20780):

Experimental Protocols

The determination of the primary structure of this compound subunits has involved classical protein chemistry techniques.

This compound is typically isolated from defatted peanut meal. A common initial step is solubilization in a high salt buffer (e.g., 10% NaCl).[10]

  • Precipitation: The this compound fraction is precipitated from the salt extract by adding ammonium (B1175870) sulfate (B86663) to 20% saturation.[10]

  • Chromatography: Further purification can be achieved using methods like DEAE-cellulose chromatography to separate this compound from other proteins like conthis compound.[11]

The complete amino acid sequence of the 21 kDa subunit was established using the following protocol[7]:

  • Isolation: The pure subunit was isolated from the larger this compound complex.

  • Fragmentation: The polypeptide chain was cleaved into smaller, manageable peptides using specific chemical and enzymatic agents:

    • Cyanogen Bromide (CNBr): Cleaves at the C-terminus of methionine residues.

    • Trypsin: Cleaves at the C-terminus of lysine (B10760008) and arginine residues.

    • N-bromosuccinimide (NBS): Cleaves at the C-terminus of tryptophan residues.

  • Peptide Separation: The resulting peptide fragments were separated using a combination of polyacrylamide gel electrophoresis (PAGE), gel filtration, and paper electrophoresis.

  • Sequencing: Each purified peptide fragment was sequenced individually using Edman degradation . This method sequentially removes one amino acid at a time from the N-terminus of the peptide.

  • Sequence Assembly: The sequences of the individual fragments were assembled into the complete 176-residue sequence by identifying overlapping peptide regions.

G cluster_frag Chemical & Enzymatic Fragmentation Start Purified 21 kDa This compound Subunit CNBr CNBr Digestion Start->CNBr Trypsin Trypsin Digestion Start->Trypsin NBS NBS Digestion Start->NBS Separation Peptide Fragment Separation (PAGE, Gel Filtration) CNBr->Separation Trypsin->Separation NBS->Separation Sequencing Edman Degradation of Each Fragment Separation->Sequencing Assembly Sequence Assembly (Overlapping Peptides) Sequencing->Assembly End Complete 176 Amino Acid Primary Sequence Assembly->End

Caption: Experimental workflow for the primary sequence determination of the 21 kDa this compound subunit.

References

An In-Depth Technical Guide to the Subunit Composition of Arachin from Arachis hypogaea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arachin, the principal storage globulin in peanuts (Arachis hypogaea), constitutes up to 63% of the total protein in the seed. As a major component, its structural and biochemical properties are of significant interest in food science, allergy research, and drug development, particularly in the context of hypoallergenic food production and as a potential excipient. This technical guide provides a comprehensive overview of the subunit composition of this compound, detailing its molecular characteristics and the experimental protocols for its analysis.

Subunit Composition and Heterogeneity

This compound is a complex, oligomeric protein belonging to the 11S legumin (B1674702) family. It is well-established that this compound exists as a mixture of polymorphic forms, primarily this compound A and this compound B, with a total molecular weight of approximately 330 kDa. These forms are composed of multiple subunits, which themselves exhibit considerable heterogeneity. The fundamental building block of this compound is a precursor polypeptide that undergoes post-translational cleavage to yield an acidic subunit and a basic subunit linked by a disulfide bond.

The complexity of this compound's composition arises from the presence of multiple genes encoding for different precursor polypeptides, leading to a variety of acidic and basic subunits. This diversity is further compounded by variations across different peanut cultivars.

Classification of this compound Subunits

Several classification systems for this compound subunits have been proposed based on electrophoretic mobility and molecular weight. One widely used classification identifies four varietal classes (A, B, C, and D) based on the pattern of their acidic subunits, while the basic subunit remains relatively consistent. Another characterization delineates the subunits into α, β, γ, and δ chains.

Table 1: Quantitative Data of this compound Subunit Classes

ClassAcidic Subunit Molecular Weights (kDa)Basic Subunit Molecular Weight (kDa)
A47.5, 45.1, 42.621.4
B47.5, 45.1, 41.221.4
CAdditive pattern of Class A and B21.4
D47.5, 45.121.4

Table 2: Quantitative Data of this compound α, β, γ, and δ Subunits

Subunit ChainApproximate Molecular Weight (kDa)N-terminal Amino Acid
α35Glycine
β35Glycine
γ10Isoleucine
δ10Glutamic Acid

Table 3: General Molecular Weights and Isoelectric Points of this compound Polypeptides

Polypeptide TypeMolecular Weight Range (kDa)Isoelectric Point (pI) Range
Acidic Subunits35.5 - 47.54.7 - 6.5 (estimated)
Basic Subunits~21.4> 7.0 (estimated)
Combined Polypeptides15.5 - 68.04.7 - 8.4[1]

Experimental Protocols for this compound Analysis

The characterization of this compound's subunit composition relies on a combination of protein purification and analytical techniques. Below are detailed methodologies for key experiments.

This compound Purification from Defatted Peanut Flour

This protocol describes a common method for the isolation of this compound.

Materials:

Procedure:

  • Extract the defatted peanut flour with the phosphate buffer (1:10, w/v) for 3 hours with continuous stirring.

  • Centrifuge the suspension at 10,000 x g for 30 minutes to remove insoluble material.

  • To the supernatant, gradually add ammonium sulfate to 40% saturation while stirring.

  • Allow the precipitation to proceed at 4°C for 3 hours.

  • Centrifuge at 10,000 x g for 30 minutes to pellet the precipitated this compound.

  • Resuspend the pellet in a minimal volume of the extraction buffer.

  • Dialyze the resuspended pellet extensively against distilled water at 4°C to remove salt.

  • The purified this compound can be lyophilized for long-term storage.

SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) for Subunit Separation

SDS-PAGE is used to separate the this compound subunits based on their molecular weight.

Materials:

  • Purified this compound

  • Sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue, and Tris-HCl)

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers for stacking and resolving gels

  • Ammonium persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Electrophoresis running buffer (Tris-glycine-SDS)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Gel Casting:

    • Assemble the gel casting apparatus.

    • Prepare the resolving gel solution (e.g., 12% acrylamide) and add APS and TEMED to initiate polymerization. Pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol.

    • After the resolving gel has polymerized, pour off the overlay and add the stacking gel solution (e.g., 4% acrylamide) with APS and TEMED. Insert the comb and allow it to polymerize.

  • Sample Preparation:

    • Dissolve the purified this compound in the sample buffer.

    • Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and reduce disulfide bonds.

  • Electrophoresis:

    • Mount the gel in the electrophoresis apparatus and fill the reservoirs with running buffer.

    • Load the prepared this compound sample and molecular weight standards into the wells.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

  • Staining and Destaining:

    • Remove the gel and immerse it in Coomassie Brilliant Blue staining solution for at least 1 hour.

    • Transfer the gel to the destaining solution and gently agitate until the protein bands are clearly visible against a clear background.

Two-Dimensional (2D) Gel Electrophoresis for High-Resolution Separation

2D gel electrophoresis separates proteins in the first dimension by their isoelectric point and in the second dimension by their molecular weight, providing a much higher resolution of the subunit composition.

Materials:

  • Purified this compound

  • Urea

  • Non-ionic detergents (e.g., CHAPS)

  • Ampholytes or IPG strips for the desired pH range

  • SDS-PAGE reagents (as above)

Procedure:

  • First Dimension: Isoelectric Focusing (IEF):

    • Solubilize the this compound sample in a rehydration buffer containing urea, a non-ionic detergent, a reducing agent (e.g., DTT), and ampholytes.

    • Apply the sample to an IPG strip and rehydrate.

    • Perform isoelectric focusing using a programmed voltage gradient until the proteins have migrated to their respective isoelectric points.

  • Second Dimension: SDS-PAGE:

    • Equilibrate the focused IPG strip in an SDS-containing buffer to coat the proteins with SDS.

    • Place the equilibrated IPG strip onto a large format SDS-PAGE gel.

    • Run the second dimension as described in the SDS-PAGE protocol.

    • Stain and destain the gel to visualize the separated subunits as spots.

Subunit Assembly and Structure

The mature this compound hexamer is formed from the association of the acidic and basic subunit pairs. The proposed structures for this compound A and B provide insight into the final assembly.

Arachin_Assembly cluster_precursor Precursor Polypeptide cluster_processing Post-Translational Processing cluster_subunits Subunits cluster_dimer Dimer Formation cluster_hexamer Hexamer Assembly precursor This compound Precursor cleavage Proteolytic Cleavage precursor->cleavage acidic Acidic Subunit cleavage->acidic basic Basic Subunit cleavage->basic dimer Acidic-Basic Dimer (Disulfide Linked) acidic->dimer basic->dimer hexamer Mature this compound (Hexamer) dimer->hexamer x6

Caption: Logical workflow of this compound subunit assembly.

The structure of this compound A is proposed to be composed of four α chains, four β chains, two γ chains, and two δ chains, while this compound B is thought to contain eight β chains, two γ chains, and two δ chains.

Arachin_Structure cluster_chains Subunit Chains Arachin_A This compound A α (x4) β (x4) γ (x2) δ (x2) alpha α chain Arachin_A->alpha beta β chain Arachin_A->beta gamma γ chain Arachin_A->gamma delta δ chain Arachin_A->delta Arachin_B This compound B β (x8) γ (x2) δ (x2) Arachin_B->beta Arachin_B->gamma Arachin_B->delta

Caption: Subunit composition of this compound A and this compound B.

Conclusion

The subunit composition of this compound from Arachis hypogaea is notably complex and heterogeneous, a factor that has significant implications for its functional properties, allergenicity, and potential applications in the pharmaceutical industry. The detailed understanding of its various subunits and their arrangement is crucial for developing strategies to mitigate allergic reactions and for the rational design of novel applications. The experimental protocols outlined in this guide provide a robust framework for the detailed characterization of this compound's subunit structure, enabling further research into this important plant protein.

References

The Function of Arachin as a Seed Storage Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachin, the primary seed storage protein in peanuts (Arachis hypogaea), constitutes approximately 63% of the total protein content.[1][2] As a legumin-type globulin, its fundamental role is to serve as a vital reservoir of nitrogen, carbon, and sulfur, providing essential amino acids to support the nutritional demands of the developing embryo during germination and early seedling growth.[3][4][5] This guide provides a comprehensive overview of the biochemical structure, physiological function, and key experimental methodologies related to this compound. Quantitative data are summarized for comparative analysis, and detailed protocols for its extraction, purification, and characterization are provided. Furthermore, logical and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this critical seed storage protein.

Biochemical and Structural Properties of this compound

This compound is a complex protein with a polymorphic nature, existing in different forms such as this compound A and this compound B.[6] It is composed of multiple subunits, and variations in this subunit composition significantly influence its physicochemical and functional properties.[1][2][7]

Subunit Composition

This compound is comprised of several polypeptide chains.[1][6] SDS-PAGE analysis has identified four main polypeptide bands with molecular weights in the ranges of 40.5–42 kDa, 37.5–39 kDa, 35.5–36 kDa, and 22–23.5 kDa.[1] A key differentiator among peanut varieties is the presence or absence of the 35.5 kDa subunit, which has been identified as an isoform of the major peanut allergen Ara h 3.[1][2][7] The presence of this subunit has been shown to impact the protein's thermal stability and conformational structure.[1][2][7]

Further research has identified different classes of this compound based on their polypeptide patterns, with variations in the molecular weights of acidic and basic subunits.[8] For instance, this compound A is composed of four types of peptide chains: alpha (α), beta (β), gamma (γ), and delta (δ), while this compound B lacks the alpha chains.[6] The α and β chains have molecular weights of approximately 35,000 Da, while the γ and δ chains are around 10,000 Da.[6]

Structural and Functional Characteristics

The subunit composition directly influences the functional properties of this compound, including its thermal stability, surface hydrophobicity, and viscosity.[1][7] These properties are critical in the context of food processing and the development of hypoallergenic peanut products.[1][2][7]

Table 1: Influence of the 35.5 kDa Subunit on this compound Properties

PropertyThis compound with 35.5 kDa SubunitThis compound without 35.5 kDa SubunitReference
Heat Sensitivity More heat-sensitive (Tonset <100°C)Less heat-sensitive (Tonset >100°C)[1][2][7]
Initial Denaturation Temperature Significantly lowerSignificantly higher[1][2][7]
Disulfide Bonds LessMore[1][2][7]
Hydrophobic Groups MoreLess[1][2][7]
Globular Structure Less compactMore compact[1][2][7]
Surface Hydrophobicity (H0) Higher (e.g., 123.82, 124.61, 138.01)Lower (e.g., 73.45, 53.17)[1]
Midpoint Denaturation Temperature (Td) 104.95°C to 109.74°C104.95°C to 109.74°C[1]

Physiological Function of this compound

The primary physiological role of this compound is to function as a storage protein, providing essential nutrients for the developing plant embryo.[3][5][9]

Nutrient Reservoir for Germination

During seed maturation, this compound accumulates in protein bodies within the cotyledons.[4] Upon germination, these storage proteins are hydrolyzed by proteases into smaller peptides and free amino acids.[4] These breakdown products are then transported to the growing embryonic axis to support the synthesis of new proteins required for seedling development until the plant can perform photosynthesis.[4][5]

Temporal and Spatial Expression

The accumulation of this compound, specifically the major allergen component Ara h 3, increases as the peanut seed matures.[10] During germination and seedling growth, the levels of this compound polypeptides are dramatically reduced in the embryonic axes as they are utilized for growth.[10]

Experimental Protocols

This section details the methodologies for the extraction, purification, and characterization of this compound.

This compound Extraction and Purification

A common method for this compound preparation involves salt extraction followed by ammonium (B1175870) sulfate (B86663) precipitation.[1]

Protocol: this compound Extraction and Purification

  • Defatting: Start with defatted groundnut flour.

  • Extraction:

    • Extract the flour with a phosphate (B84403) buffer (10 mM, pH 7.9) containing 0.5 M NaCl at a 1:10 (w/v) ratio for 3 hours.[1]

    • Centrifuge the mixture at 10,000 x g for 30 minutes to remove the precipitate.[1]

  • Ammonium Sulfate Precipitation:

    • To the supernatant, add ammonium sulfate to 40% saturation.[1]

    • Incubate the mixture at 4°C for 3 hours.[1]

    • Centrifuge to collect the precipitated this compound.[1]

  • Purification:

    • Re-dissolve the precipitate in a minimal volume of the extraction buffer.[1]

    • Extensively dialyze the solution against distilled water at 4°C to remove salts.[1]

  • Lyophilization: Freeze-dry the dialyzed solution to obtain this compound powder.[1]

Characterization of this compound

3.2.1. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

This technique is used to separate this compound subunits based on their molecular weight.[1]

Protocol: SDS-PAGE of this compound Subunits

  • Sample Preparation:

    • Dissolve 1.0 mg of the this compound sample in 0.5 mL of reducing buffer.[1]

    • Heat the sample in boiling water for 7 minutes.[1]

    • Centrifuge at 8,000 x g for 10 minutes.[1]

  • Electrophoresis:

    • Use a discontinuous system with a Tris-HCl polyacrylamide stacking gel (T = 5%, pH 6.8) and a running gel (T = 13%, pH 8.8).[1]

    • Load 4.0 µL of the supernatant into each well.[1]

    • Run the gel according to standard procedures.

  • Visualization: Stain the gel with an appropriate dye (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of this compound, such as the onset denaturation temperature (Tonset) and the midpoint denaturation temperature (Td).[1]

Protocol: DSC Analysis of this compound

  • Sample Preparation: Prepare this compound solutions of a known concentration in a suitable buffer.

  • DSC Measurement:

    • Load the sample and a reference (buffer) into the DSC pans.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 130°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine Tonset and Td. The Tonset is the temperature at which the unfolding of the globular protein structure begins, and the Td is the midpoint of the denaturation peak.[1]

Visualizations

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflow for this compound analysis and the logical relationship between its subunit composition and functional properties.

experimental_workflow cluster_extraction Extraction & Purification cluster_characterization Characterization cluster_analysis Data Analysis start Defatted Peanut Flour extraction Salt Extraction (10 mM Phosphate Buffer, 0.5 M NaCl) start->extraction centrifuge1 Centrifugation (10,000 x g, 30 min) extraction->centrifuge1 precipitation Ammonium Sulfate Precipitation (40% saturation, 4°C) centrifuge1->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 dialysis Dialysis (vs. Distilled Water, 4°C) centrifuge2->dialysis end Purified this compound Powder dialysis->end sds_page SDS-PAGE end->sds_page dsc Differential Scanning Calorimetry (DSC) end->dsc subunit_comp Subunit Composition sds_page->subunit_comp thermal_prop Thermal Properties (Tonset, Td) dsc->thermal_prop

Caption: Experimental workflow for this compound extraction, purification, and characterization.

logical_relationship cluster_structure This compound Structure cluster_properties Functional Properties This compound This compound with_35_5 With 35.5 kDa Subunit This compound->with_35_5 without_35_5 Without 35.5 kDa Subunit This compound->without_35_5 heat_sensitive More Heat-Sensitive Lower Tonset with_35_5->heat_sensitive less_disulfide Less Disulfide Bonds with_35_5->less_disulfide more_hydrophobic More Hydrophobic with_35_5->more_hydrophobic less_compact Less Compact Structure with_35_5->less_compact less_heat_sensitive Less Heat-Sensitive Higher Tonset without_35_5->less_heat_sensitive more_disulfide More Disulfide Bonds without_35_5->more_disulfide less_hydrophobic Less Hydrophobic without_35_5->less_hydrophobic more_compact More Compact Structure without_35_5->more_compact

Caption: Relationship between this compound subunit composition and its functional properties.

Conclusion

This compound is a multifaceted seed storage protein with a critical physiological role in the life cycle of the peanut plant. Its structural diversity, particularly the variation in subunit composition, has profound implications for its functional properties. A thorough understanding of this compound's biochemistry and the experimental methodologies to study it is essential for researchers in plant science, food technology, and allergy research. The information and protocols presented in this guide offer a solid foundation for further investigation into this important plant protein.

References

The Role of Arachin in Peanut Allergenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of arachin, a major protein fraction in peanuts, and its central role in peanut allergenicity. Comprising the key allergens Ara h 1 and Ara h 3, this compound is a primary trigger for IgE-mediated allergic reactions, which can range from mild oral allergy syndrome to life-threatening anaphylaxis. This document synthesizes current research on the biochemical structure of this compound, its immunodominant epitopes, the immunological pathways it activates, and the impact of food processing on its allergenic potential. Detailed experimental protocols and quantitative data are presented to support further research and development in diagnostics and therapeutics for peanut allergy.

Biochemical and Allergenic Properties of this compound

This compound is a major globulin protein fraction found in peanuts (Arachis hypogaea), accounting for a significant portion of the total seed protein.[1] It is primarily composed of two major allergenic proteins: Ara h 1 and Ara h 3.

  • Ara h 1 is a vicilin-type 7S globulin, which forms a stable homotrimer.[2] It is recognized by serum IgE from over 90% of individuals with peanut allergies.[2] The glycosylation of Ara h 1, particularly with mannose-rich glycans, can influence its interaction with dendritic cells, thereby shaping the immune response towards a Th2 phenotype.[3]

  • Ara h 3 is a legumin-type 11S globulin.[4] This protein is recognized by IgE from approximately 45% of peanut-allergic patients.[4] Like other 11S globulins, Ara h 3 is a hexameric protein composed of acidic and basic subunits.[5]

Both Ara h 1 and Ara h 3 are highly stable proteins, resistant to heat and enzymatic degradation, which contributes to their allergenicity.[6]

Quantitative Analysis of this compound Allergenicity

The clinical relevance of this compound components, Ara h 1 and Ara h 3, is underscored by the high prevalence of sensitization in the peanut-allergic population. While sensitization to Ara h 2 is often considered the most potent predictor of severe allergic reactions, sensitization to Ara h 1 and Ara h 3 is also highly prevalent and associated with significant clinical reactivity.[7][8]

Allergen ComponentProtein FamilyMolecular Weight (monomer)Prevalence of IgE SensitizationKey Characteristics
Ara h 1 Vicilin (7S globulin)~63-65 kDa>90% in some studiesStable trimer, glycosylated, multiple linear and conformational IgE epitopes.[2][3]
Ara h 3 Legumin (11S globulin)~60 kDa (pro-protein)~45-53%Heat-stable hexamer, contains immunodominant linear epitopes.[4][9]

Immunodominant Epitopes of this compound

The allergenicity of Ara h 1 and Ara h 3 is determined by specific amino acid sequences known as epitopes, which are recognized by IgE antibodies. Both linear and conformational epitopes on these proteins have been identified as critical for IgE binding.

Linear IgE Epitopes

Linear epitopes are continuous sequences of amino acids. Several immunodominant linear IgE-binding epitopes have been mapped for both Ara h 1 and Ara h 3.

AllergenEpitope Location (Amino Acid Residues)Epitope SequencePatient Recognition Frequency
Ara h 3 21-55Multiple peptides within this regionVariable
134-154Multiple peptides within this regionVariable
231-269Multiple peptides within this regionRecognized by all Ara h 3-allergic patients in one study[4]
271-328Multiple peptides within this regionVariable

Table references:[4]

Conformational IgE Epitopes

Conformational epitopes are formed by amino acids that are brought into close proximity by the three-dimensional folding of the protein. These epitopes are often disrupted by denaturation. Evidence suggests that for both Ara h 1 and Ara h 3, conformational epitopes are crucial for a significant portion of IgE binding.[10][11] For Ara h 1, IgE-binding epitopes are clustered in two main regions of its three-dimensional structure, which may protect them from digestion.[2] The disruption of the tertiary structure of Ara h 3 through denaturation has been shown to significantly reduce IgE binding, highlighting the importance of its conformation.[11]

Immunological Mechanisms of this compound-Induced Allergy

The allergic response to this compound is a classic Type I hypersensitivity reaction, initiated by the cross-linking of IgE antibodies on the surface of mast cells and basophils. This triggers a signaling cascade that results in the release of inflammatory mediators. Dendritic cells also play a crucial role in the initial sensitization to these allergens.

Antigen Presentation by Dendritic Cells

Dendritic cells (DCs) are key antigen-presenting cells that initiate the adaptive immune response. In the context of peanut allergy, DCs in the gastrointestinal mucosa or the skin can take up this compound proteins. The glycosylated nature of Ara h 1 allows it to be recognized by C-type lectin receptors on DCs, such as DC-SIGN, which promotes a Th2-polarizing cytokine environment.[3] The activated DCs then migrate to lymph nodes, where they present processed this compound peptides on MHC class II molecules to naïve T cells, leading to their differentiation into Th2 cells.

G cluster_DC Dendritic Cell This compound (Ara h 1/3) This compound (Ara h 1/3) DC_SIGN DC-SIGN This compound (Ara h 1/3)->DC_SIGN Binding Endosome Endosome (Processing) DC_SIGN->Endosome Internalization MHC_II MHC-II Endosome->MHC_II Peptide Loading T_Cell Naïve T-Cell MHC_II->T_Cell Antigen Presentation Th2_Cell Th2 Cell T_Cell->Th2_Cell Differentiation

Caption: Dendritic cell processing of this compound.

Mast Cell Degranulation

In a sensitized individual, this compound-specific IgE antibodies are bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells and basophils. Upon re-exposure, this compound proteins cross-link these IgE-FcεRI complexes, triggering a complex intracellular signaling cascade. This cascade involves the activation of spleen tyrosine kinase (Syk) and linker for activation of T cells (LAT), leading to an increase in intracellular calcium.[12][13] This culminates in the degranulation of the mast cell and the release of pre-formed mediators such as histamine, as well as the synthesis of newly formed mediators like leukotrienes and prostaglandins.

G cluster_MastCell Mast Cell Surface cluster_Signal Intracellular Signaling This compound This compound IgE IgE This compound->IgE Cross-linking FceRI FcεRI IgE->FceRI Lyn Lyn FceRI->Lyn Syk Syk LAT LAT Syk->LAT Phosphorylation PLCg PLCγ LAT->PLCg Activation IP3 IP3 PLCg->IP3 Generates Ca_release Ca²⁺ Release IP3->Ca_release Degranulation Degranulation (Histamine Release) Ca_release->Degranulation

Caption: Mast cell degranulation pathway.

Effect of Food Processing on this compound Allergenicity

Food processing methods can significantly alter the structure of this compound proteins, thereby modifying their allergenicity. Thermal processing such as roasting can, in some cases, increase the IgE-binding capacity of peanut allergens, potentially through the Maillard reaction.[14] Conversely, processes like boiling have been shown to reduce the allergenicity of Ara h 1 by altering its structure and decreasing its IgE-binding efficiency.[14] Frying may also reduce allergenicity, though to a lesser extent than boiling.[14] It is important to note that even after processing, residual allergenicity often remains.

Processing MethodEffect on this compound StructureEffect on IgE BindingReference
Roasting Maillard reaction, potential aggregationCan increase IgE binding to Ara h 1[14]
Boiling Partial denaturation, structural changesCan reduce IgE binding to Ara h 1[14]
Frying DenaturationCan reduce IgE binding to Ara h 1[14]

Experimental Protocols

Purification of Native this compound (Ara h 1 and Ara h 3)

A common method for the purification of this compound components involves ammonium (B1175870) sulfate (B86663) fractionation followed by chromatographic techniques.

Materials:

  • Defatted peanut flour

  • Extraction buffer (e.g., Tris-HCl with NaCl)

  • Ammonium sulfate

  • Dialysis tubing

  • Chromatography equipment (e.g., ion-exchange and size-exclusion columns)

  • Buffer solutions for chromatography

Protocol:

  • Protein Extraction: Suspend defatted peanut flour in extraction buffer and stir for several hours at 4°C.

  • Centrifugation: Centrifuge the suspension to pellet insoluble material. Collect the supernatant containing soluble proteins.

  • Ammonium Sulfate Fractionation: Slowly add ammonium sulfate to the supernatant to achieve different saturation levels to precipitate different protein fractions. For example, a 0-40% saturation cut can be used to precipitate Ara h 3, while subsequent increases in saturation can be used for Ara h 1.[15]

  • Dialysis: Resuspend the protein pellets in a minimal volume of buffer and dialyze extensively against a low-salt buffer to remove ammonium sulfate.

  • Chromatography: Further purify the dialyzed fractions using a combination of ion-exchange chromatography and size-exclusion chromatography to isolate Ara h 1 and Ara h 3 to a high degree of purity.[5]

  • Purity Analysis: Assess the purity of the isolated proteins using SDS-PAGE.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound-Specific IgE

ELISA is a widely used method to quantify the levels of this compound-specific IgE in patient serum.

Materials:

  • High-binding 96-well microplates

  • Purified Ara h 1 or Ara h 3

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Patient serum samples

  • Blocking buffer (e.g., PBS with BSA or non-fat dry milk)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgE antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Plate reader

Protocol:

  • Coating: Coat the wells of a microplate with purified Ara h 1 or Ara h 3 (e.g., 1-2 µg/mL in coating buffer) and incubate overnight at 4°C.[16]

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate as described above.

  • Sample Incubation: Add diluted patient serum to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate to remove unbound antibodies.

  • Detection Antibody Incubation: Add HRP-conjugated anti-human IgE antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate thoroughly.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of this compound-specific IgE in the sample.

Basophil Activation Test (BAT)

The BAT is a functional assay that measures the degranulation of basophils in response to an allergen.

Materials:

  • Fresh whole blood from a peanut-allergic patient

  • Stimulation buffer

  • Purified this compound (Ara h 1 or Ara h 3) at various concentrations

  • Positive control (e.g., anti-FcεRI antibody)

  • Negative control (buffer only)

  • Fluorochrome-conjugated antibodies against basophil surface markers (e.g., CD63, CCR3)

  • Flow cytometer

Protocol:

  • Blood Collection: Collect fresh heparinized whole blood from the patient.

  • Allergen Stimulation: Aliquot the whole blood and incubate with different concentrations of purified this compound, as well as positive and negative controls, for a defined period (e.g., 15-30 minutes) at 37°C.

  • Staining: After stimulation, stain the cells with a cocktail of fluorochrome-conjugated antibodies to identify basophils and measure the expression of activation markers like CD63.

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis: Acquire the cells on a flow cytometer. Gate on the basophil population and quantify the percentage of CD63-positive (activated) basophils.

  • Data Interpretation: An increase in the percentage of activated basophils in response to this compound stimulation compared to the negative control indicates a positive response.[17][18]

G Blood_Sample Whole Blood Sample Stimulation Allergen Stimulation Blood_Sample->Stimulation Staining Antibody Staining (CD63, etc.) Stimulation->Staining Lysis RBC Lysis Staining->Lysis Flow_Cytometry Flow Cytometry Analysis Lysis->Flow_Cytometry Result Quantify Activated Basophils Flow_Cytometry->Result

Caption: Basophil Activation Test (BAT) workflow.

Conclusion

This compound, encompassing the major allergens Ara h 1 and Ara h 3, is a critical factor in the allergenicity of peanuts. Its high abundance, stability, and the presence of multiple immunodominant IgE-binding epitopes contribute to its potent ability to elicit allergic reactions. A thorough understanding of the biochemical properties of this compound, its interaction with the immune system, and the effects of processing is essential for the development of improved diagnostic tools, novel therapeutic strategies such as immunotherapy, and safer food products for individuals with peanut allergy. The experimental protocols and data presented in this guide provide a foundation for continued research in this important area of food allergy.

References

A Technical Guide to the Physicochemical Properties of Native Arachin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of native arachin, a major storage protein found in peanuts (Arachis hypogaea). Understanding these properties is crucial for its application in food science, allergenicity research, and drug development.

Core Physicochemical Properties

Native this compound is a complex globular protein with distinct isoforms and subunit structures that influence its functional characteristics.

General Physicochemical Properties
PropertyValueReferences
Molecular Weight 330,000 Da (A and B forms)[1]
170,000 Da (dissociated form)[1]
Isoforms This compound A and this compound B are the primary polymorphic forms.[2][3] A third form, "A-1," has also been identified.[1] The presence of a 35.5 kDa subunit, an isoform of Ara h3, significantly impacts thermal properties.[4][5][1][2][3][4][5]
Isoelectric Point (pI) Approximately 5.2[1]
Subunit Composition

This compound A and B are composed of different combinations of four types of peptide chains: alpha (α), beta (β), gamma (γ), and delta (δ).[2][3]

SubunitMolecular Weight (Da)This compound A CompositionThis compound B Composition
α-chain ~35,00040
β-chain ~35,00048
γ-chain ~10,00022
δ-chain ~10,00022

Reference:[2][3]

Thermal Stability

The thermal stability of this compound is a critical parameter for food processing and applications where heat treatment is involved. It is influenced by the subunit composition, particularly the presence of the 35.5 kDa subunit.[4][5]

ParameterThis compound with 35.5 kDa subunitThis compound without 35.5 kDa subunitReferences
Onset Denaturation Temperature (Tonset) < 100°C> 100°C[4][5]
Midpoint Denaturation Temperature (Td) 104.95°C to 109.74°C104.95°C to 109.74°C[5]
Solubility

The solubility of this compound is pH-dependent, with minimum solubility observed around its isoelectric point.

pHProtein Solubility (%)
< 4.0 Decreased solubility in the presence of 0.2 M NaCl
4.0 - 5.0 Minimum solubility (isoelectric point range)
7.0 Relatively high solubility (67-89%)
> 7.0 > 95%

Reference:[6]

Experimental Protocols

Detailed methodologies for the characterization of native this compound are outlined below.

Extraction and Purification of Native this compound

This method, adapted from Yamada and Aibara, is commonly used for the isolation of this compound.[5]

Materials:

Procedure:

  • Extract defatted groundnut flour with the phosphate buffer (1:10, w/v) for 3 hours.

  • Centrifuge the mixture at 10,000 x g for 30 minutes to remove the precipitate.

  • Add ammonium sulfate to the supernatant to 40% saturation.

  • Incubate the mixture at 4°C for 3 hours to allow for precipitation of this compound.

  • Centrifuge to collect the precipitate.

  • Redissolve the precipitate in a minimal volume of the extraction buffer.

  • Dialyze extensively against distilled water at 4°C to remove salts.

  • Freeze-dry the dialyzed solution to obtain this compound powder.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is employed to separate and determine the molecular weights of the this compound subunits.[5]

Materials:

  • Tris-HCl polyacrylamide stacking gel (5%, pH 6.8)

  • Tris-HCl polyacrylamide running gel (13%, pH 8.8)

  • Reduced sample buffer

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution (10% v/v acetic acid)

Procedure:

  • Dissolve 1.0 mg of the this compound sample in 0.5 mL of reduced sample buffer.

  • Heat the sample in boiling water for 7 minutes.

  • Centrifuge at 8,000 x g for 10 minutes.

  • Load 4.0 µL of the supernatant into each well of the polyacrylamide gel.

  • Perform electrophoresis using a Bio-Rad mini-protein electrophoresis system.

  • After electrophoresis, stain the gel with Coomassie Brilliant Blue R-250 for 30 minutes.

  • Destain the gel in 10% acetic acid until the protein bands are clearly visible.

  • Determine the content of each band using a gel imaging system.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal stability of this compound by measuring the heat flow associated with its thermal denaturation.[5]

Materials:

  • This compound sample

  • 0.1 M phosphate buffer (pH 7.9)

  • Aluminum DSC pans

Procedure:

  • Weigh approximately 2.0 mg of the this compound sample into an aluminum pan.

  • Add 10 µL of 0.1 M phosphate buffer (pH 7.9).

  • Hermetically seal the pan.

  • Perform thermal scanning from 20°C to 120°C at a heating rate of 10°C/min using a TA-Q200 DSC.

  • Determine the initial denaturation temperature (Tonset), midpoint denaturation temperature (Td), and enthalpy of transition (ΔH) from the resulting thermograms.

Visualizations

Experimental Workflows

Arachin_Extraction_Workflow cluster_extraction Extraction cluster_precipitation Ammonium Sulfate Precipitation cluster_purification Purification start Defatted Groundnut Flour extract Extract with Phosphate Buffer (10 mM, pH 7.9, 0.5 M NaCl) for 3h start->extract centrifuge1 Centrifuge at 10,000 x g for 30 min extract->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 Liquid Phase precipitate1 Discard Precipitate centrifuge1->precipitate1 Solid Phase add_ammonium_sulfate Add Ammonium Sulfate to 40% Saturation supernatant1->add_ammonium_sulfate incubate Incubate at 4°C for 3h add_ammonium_sulfate->incubate centrifuge2 Centrifuge incubate->centrifuge2 precipitate2 Collect Precipitate (this compound) centrifuge2->precipitate2 redissolve Redissolve in Minimal Extraction Buffer precipitate2->redissolve dialyze Dialyze against Distilled Water at 4°C redissolve->dialyze freeze_dry Freeze-Dry dialyze->freeze_dry end Purified this compound Powder freeze_dry->end

Caption: Workflow for the extraction and purification of native this compound.

SDS_PAGE_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_visualization Visualization and Analysis start This compound Sample (1.0 mg) dissolve Dissolve in 0.5 mL Reduced Buffer start->dissolve heat Boil for 7 min dissolve->heat centrifuge Centrifuge at 8,000 x g for 10 min heat->centrifuge supernatant Collect Supernatant centrifuge->supernatant load_sample Load 4.0 µL onto Polyacrylamide Gel supernatant->load_sample run_electrophoresis Run Electrophoresis load_sample->run_electrophoresis stain Stain with Coomassie Blue R-250 for 30 min run_electrophoresis->stain destain Destain with 10% Acetic Acid stain->destain analyze Analyze Bands with Gel Imaging System destain->analyze end Subunit Molecular Weights analyze->end

Caption: Workflow for SDS-PAGE analysis of this compound subunits.

DSC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dsc_run DSC Measurement cluster_data_analysis Data Analysis start This compound Sample (~2.0 mg) weigh Weigh into Aluminum Pan start->weigh add_buffer Add 10 µL of 0.1 M Phosphate Buffer (pH 7.9) weigh->add_buffer seal Hermetically Seal Pan add_buffer->seal scan Thermal Scan from 20°C to 120°C at 10°C/min seal->scan analyze_thermogram Analyze Thermogram scan->analyze_thermogram end Determine Tonset, Td, and ΔH analyze_thermogram->end

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis of this compound.

References

An In-depth Technical Guide to the Classification and Families of Arachin Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin is one of the major seed storage proteins found in peanuts (Arachis hypogaea), constituting a significant portion of the total protein content. As a key component of the legume's nutritional value and a significant allergen, the classification, structure, and function of this compound and its related proteins are of paramount interest to researchers in food science, allergy, and drug development. This technical guide provides a comprehensive overview of the classification of this compound, its protein families, and detailed experimental protocols for its study.

Classification and Families of this compound

This compound belongs to the cupin superfamily , a large and functionally diverse group of proteins found across all domains of life. The defining feature of this superfamily is a conserved β-barrel domain structure. Within the cupin superfamily, this compound is classified as an 11S globulin , also known as a legumin-type globulin. These proteins are typically hexameric structures.

Alongside this compound, peanuts contain another major storage protein called conthis compound . Conthis compound is classified as a 7S globulin , or vicilin-type globulin, and also belongs to the cupin superfamily. While both are storage proteins, they differ in their quaternary structure, subunit composition, and physicochemical properties.

A key distinction between 11S and 7S globulins lies in their subunit structure. 11S globulins, like this compound, are composed of subunits that are proteolytically cleaved into an acidic and a basic polypeptide chain linked by a disulfide bond. In contrast, 7S globulins, such as conthis compound, are typically glycoproteins and their subunits are not post-translationally cleaved in the same manner.

Physicochemical Properties

The distinct structural characteristics of this compound and conthis compound give rise to different physicochemical properties, which are crucial for their functional roles and allergenic potential.

PropertyThis compound (11S Globulin)Conthis compound (7S Globulin)Reference
Sedimentation Coefficient ~13.05 S~8.4 S[1]
Isoelectric Point (pI) ~5.2~3.9[1]
Molecular Weight (Quaternary) ~330,000 - 360,000 DaVaries[2]
Sulfur Content ~0.40%~1.09%[1]
Denaturation Temperature HigherLower[3]
Structure HexamericTrimeric[4]

Subunit Composition

This compound exists in polymorphic forms, primarily this compound A and this compound B, which differ in their subunit composition. These subunits are composed of different polypeptide chains.

ProteinFormSubunit CompositionMolecular Weight of ChainsReference
This compound This compound A4 α, 4 β, 2 γ, 2 δα, β: ~35,000 Da; γ, δ: ~10,000 Da[2]
This compound B8 β, 2 γ, 2 δβ: ~35,000 Da; γ, δ: ~10,000 Da[2]

Experimental Protocols

Extraction and Fractionation of this compound and Conthis compound

This protocol describes the initial extraction and separation of this compound and conthis compound from defatted peanut flour based on differential ammonium (B1175870) sulfate (B86663) precipitation.

Materials:

  • Defatted peanut flour

  • 10% (w/v) Sodium Chloride (NaCl) solution

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Distilled water

  • Centrifuge and centrifuge tubes

  • Magnetic stirrer and stir bar

  • Dialysis tubing (10-12 kDa MWCO)

  • Lyophilizer (optional)

Procedure:

  • Extraction:

    • Suspend 500 g of defatted peanut meal in 2.5 L of 10% NaCl solution.

    • Stir the suspension for a defined period (e.g., 2-4 hours) at room temperature to solubilize the globulins.

    • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.

    • Carefully collect the supernatant containing the soluble proteins.

  • This compound Precipitation:

    • Slowly add solid ammonium sulfate to the supernatant while gently stirring to reach 20% saturation (0.2 of saturation).[1]

    • Continue stirring for at least 1 hour at 4°C to allow for complete precipitation of this compound.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated this compound.

    • Carefully decant and save the supernatant for conthis compound precipitation.

  • Conthis compound Precipitation:

    • To the supernatant from the previous step, add solid ammonium sulfate to reach saturation.[1]

    • Stir for at least 1 hour at 4°C to precipitate conthis compound.

    • Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the conthis compound.

  • Purification and Storage:

    • Resuspend the this compound and conthis compound pellets in a minimal volume of 10% NaCl solution.

    • Transfer the resuspended protein solutions to dialysis tubing and dialyze extensively against distilled water at 4°C for 48 hours with several changes of water to remove excess salt.

    • The dialyzed proteins can be stored as a solution at -20°C or lyophilized for long-term storage.

Purification of this compound by Column Chromatography

Further purification of the fractionated this compound can be achieved using a combination of anion-exchange and size-exclusion chromatography.

4.2.1. Anion-Exchange Chromatography

Materials:

  • DEAE-Sephadex A-25 resin

  • Chromatography column

  • Peristaltic pump

  • Fraction collector

  • UV spectrophotometer (280 nm)

  • Binding Buffer (Buffer A): 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (Buffer B): 20 mM Tris-HCl, pH 8.0, containing 1 M NaCl

Procedure:

  • Column Packing and Equilibration:

    • Prepare a slurry of DEAE-Sephadex A-25 in Binding Buffer.

    • Pack the chromatography column with the resin slurry and wash with at least 5 column volumes of Binding Buffer to equilibrate the column.

  • Sample Loading:

    • Dissolve the dialyzed this compound fraction in Binding Buffer.

    • Centrifuge the sample at 10,000 x g for 15 minutes to remove any precipitate.

    • Load the clarified sample onto the equilibrated DEAE-Sephadex column at a low flow rate (e.g., 1 mL/min).

  • Elution:

    • Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove unbound proteins.

    • Elute the bound this compound using a linear gradient of 0-100% Elution Buffer (0-1 M NaCl) over several column volumes.

    • Collect fractions and monitor the protein elution by measuring the absorbance at 280 nm.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE to identify the fractions containing purified this compound.

    • Pool the fractions containing the protein of interest.

4.2.2. Size-Exclusion Chromatography (Gel Filtration)

Materials:

  • Sephacryl S-300 HR or equivalent size-exclusion resin

  • Chromatography column

  • SEC Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer.

Procedure:

  • Column Packing and Equilibration:

    • Pack the column with the size-exclusion resin according to the manufacturer's instructions.

    • Equilibrate the column with at least 2 column volumes of SEC Buffer.

  • Sample Application:

    • Concentrate the pooled this compound fractions from the ion-exchange step using an appropriate method (e.g., ultrafiltration).

    • Apply the concentrated sample to the top of the size-exclusion column. The sample volume should be a small percentage of the total column volume (typically 1-2%) for optimal resolution.

  • Elution:

    • Elute the proteins with SEC Buffer at a constant flow rate.

    • Collect fractions and monitor the protein elution at 280 nm. This compound, being a large protein, will elute in the earlier fractions.

  • Analysis and Storage:

    • Analyze the fractions by SDS-PAGE to confirm the purity of the this compound.

    • Pool the pure fractions and store at -20°C or -80°C.

Signaling Pathway and Logical Relationships

As a storage protein, this compound's primary function is to provide a source of nitrogen and amino acids for the developing embryo during germination. Therefore, it is not directly involved in complex signaling cascades in the same way as receptors or enzymes. However, the synthesis and accumulation of this compound and other seed storage proteins are tightly regulated by complex signaling networks, primarily involving the plant hormone abscisic acid (ABA) .

The following diagram illustrates a simplified signaling pathway for the ABA-mediated regulation of seed storage protein gene expression.

ABA_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Transcriptional Regulation ABA Abscisic Acid (ABA) PYR_PYL_RCAR PYR/PYL/RCAR Receptors ABA->PYR_PYL_RCAR binds PP2C PP2C Phosphatases PYR_PYL_RCAR->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 inhibits ABI5 ABI5 (Transcription Factor) SnRK2->ABI5 activates SSP_Genes Seed Storage Protein Genes (e.g., this compound) ABI5->SSP_Genes promotes transcription

ABA-mediated regulation of seed storage protein synthesis.

This pathway demonstrates that in the presence of ABA, the PYR/PYL/RCAR receptors bind to ABA, leading to the inhibition of PP2C phosphatases. This inhibition relieves the repression of SnRK2 kinases, which are then free to phosphorylate and activate downstream transcription factors like ABI5. Activated ABI5 then binds to the promoter regions of seed storage protein genes, including those for this compound, to upregulate their transcription.[5][6]

The following diagram illustrates the workflow for the purification of this compound.

Experimental_Workflow Start Defatted Peanut Flour Extraction Extraction with 10% NaCl Start->Extraction Centrifugation1 Centrifugation (10,000 x g) Extraction->Centrifugation1 Supernatant1 Crude Protein Extract Centrifugation1->Supernatant1 AmmoniumSulfate1 Ammonium Sulfate Precipitation (20% Saturation) Supernatant1->AmmoniumSulfate1 Centrifugation2 Centrifugation (10,000 x g) AmmoniumSulfate1->Centrifugation2 ArachinPellet Crude this compound Pellet Centrifugation2->ArachinPellet Dialysis Dialysis ArachinPellet->Dialysis IonExchange Anion-Exchange Chromatography (DEAE-Sephadex) Dialysis->IonExchange SizeExclusion Size-Exclusion Chromatography (Sephacryl S-300) IonExchange->SizeExclusion Purethis compound Purified this compound SizeExclusion->Purethis compound

Workflow for the purification of this compound protein.

Conclusion

A thorough understanding of the classification, properties, and purification of this compound is fundamental for advancing research in food science, particularly in the context of food allergies and the development of hypoallergenic food products. Furthermore, for drug development professionals, purified this compound and its components can serve as important tools for developing diagnostic assays and immunotherapies for peanut allergy. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important plant protein.

References

An In-depth Technical Guide to the Thermal Denaturation Properties of Arachin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal denaturation properties of arachin, a major storage protein found in peanuts (Arachis hypogaea). Understanding the thermal stability and denaturation pathways of this compound is critical for its application in food processing, as well as for assessing its allergenic potential and developing hypoallergenic food products. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound and its Thermal Properties

This compound is a legumin-type globulin, accounting for a significant portion of the total protein in peanuts. Its structure is complex, typically consisting of multiple subunits. The thermal denaturation of this compound is a critical parameter that influences its functional properties, such as solubility, emulsification, and foaming capacity. The stability of this compound against heat is also a key factor in its allergenicity, as thermal processing can alter its conformational epitopes.

The thermal denaturation of this compound is influenced by several factors, including its subunit composition, the surrounding pH, and the ionic strength of the medium. This guide will delve into these aspects, presenting quantitative data and methodologies to study these phenomena.

Quantitative Data on this compound Thermal Denaturation

The thermal denaturation of this compound can be characterized by several parameters, primarily the onset denaturation temperature (Tonset), the peak denaturation temperature (Td), and the enthalpy of denaturation (ΔH). These parameters are typically determined using Differential Scanning Calorimetry (DSC).

Influence of Subunit Composition

The subunit composition of this compound, particularly the presence or absence of a 35.5 kDa subunit (an isoform of Ara h 3), has a significant impact on its thermal stability.[1][2] this compound containing this subunit tends to be more heat-sensitive.[1]

This compound Subunit CompositionOnset Denaturation Temp. (Tonset) (°C)Peak Denaturation Temp. (Td) (°C)Denaturation Enthalpy (ΔH) (J/g)Reference
With 35.5 kDa subunit < 100104.95 - 109.74Lower[1]
Without 35.5 kDa subunit > 100104.95 - 109.74Higher[1]
Influence of pH and Ionic Strength (Data from Related Legumin (B1674702) Proteins)

Specific quantitative data on the effect of pH and ionic strength on the thermal denaturation of this compound is limited in the available literature. However, studies on other 11S globulins like soy glycinin and pea legumin provide valuable insights into the expected behavior of this compound.

Soy Glycinin (a closely related 11S globulin):

ConditionObservationReference
pH 3.8 Exists predominantly in the 7S form, which denatures at a lower temperature than the 11S form.[3]
pH 7.6 Mainly in the 11S form; heat denaturation leads to the breakage of disulfide bridges.[3]
Lower Ionic Strength (at pH 7.6) Basic polypeptides shift to the exterior, affecting solubility and potentially thermal stability.[3]

Pea Legumin (another related 11S globulin):

ConditionDenaturation Temperature (Td)Denaturation Enthalpy (ΔH)Reference
pH 7.0 ~85°C~5 J/g[4]
pH 7.0 with 0.4 M NaCl IncreasedIncreased[4]

Note: The data for soy glycinin and pea legumin should be interpreted with caution, as the exact values for this compound may differ. However, the general trends of pH and ionic strength affecting the quaternary structure and, consequently, the thermal stability are expected to be similar for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal denaturation of this compound.

This compound Preparation

A common method for this compound extraction and purification involves the following steps:[1]

  • Defatting: Peanut flour is defatted using a suitable solvent (e.g., hexane).

  • Extraction: The defatted flour is extracted with a high ionic strength buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.9, containing 0.5 M NaCl) for several hours at room temperature.

  • Centrifugation: The mixture is centrifuged to remove insoluble material.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: this compound is precipitated from the supernatant by adding ammonium sulfate to a specific saturation level (e.g., 40%).

  • Dialysis and Lyophilization: The precipitate is redissolved in the extraction buffer, extensively dialyzed against deionized water at 4°C, and then freeze-dried to obtain purified this compound powder.

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for determining the thermal denaturation parameters of this compound.

  • Sample Preparation: A small amount of this compound (e.g., 2-3 mg) is accurately weighed into an aluminum DSC pan. A specific volume of buffer (e.g., 10-15 µL of 0.1 M phosphate buffer, pH 7.0) is added.[5] The pan is hermetically sealed.

  • Instrument Parameters:

    • Temperature Range: 20°C to 120°C

    • Heating Rate: 10°C/min

    • Reference: An empty sealed aluminum pan.

  • Data Analysis: The thermogram is analyzed to determine the onset denaturation temperature (Tonset), the peak denaturation temperature (Td), and the enthalpy of denaturation (ΔH), which is the area under the endothermic peak.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary structure of this compound upon heating.

  • Sample Preparation: this compound is dissolved in a suitable buffer (e.g., phosphate buffer) to a final concentration of approximately 2-50 µM.[1] It is important to choose a buffer that does not have high absorbance in the far-UV region.

  • Instrument Parameters:

    • Wavelength: Typically, a single wavelength corresponding to a feature of the secondary structure (e.g., 222 nm for α-helices) is monitored as a function of temperature.

    • Temperature Range: 20°C to 100°C

    • Heating Rate: 1-2°C/min

    • Pathlength: 1 mm quartz cuvette.

  • Data Analysis: The change in molar ellipticity at the chosen wavelength is plotted against temperature. The midpoint of the transition in this sigmoidal curve represents the melting temperature (Tm), which is analogous to the Td from DSC.

Fluorescence Spectroscopy

Fluorescence spectroscopy, particularly using extrinsic fluorescent probes, can monitor the exposure of hydrophobic regions of this compound during thermal denaturation.

  • Probe Selection: 8-Anilino-1-naphthalenesulfonic acid (ANS) or SYPRO Orange are commonly used probes that exhibit increased fluorescence upon binding to exposed hydrophobic patches on proteins.

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent dye (e.g., 1 mM ANS in water or SYPRO Orange as per manufacturer's instructions).

    • Prepare a solution of this compound in the desired buffer.

    • Add a small aliquot of the dye stock to the protein solution to achieve a final concentration that provides a good signal-to-noise ratio without causing quenching.

  • Instrument Parameters:

    • Excitation and Emission Wavelengths: These will depend on the chosen probe (e.g., for ANS, excitation at ~380 nm and emission scan from 400-600 nm).

    • Temperature Control: The sample is heated in a temperature-controlled cuvette holder.

    • Measurement: Fluorescence intensity is recorded at increasing temperatures.

  • Data Analysis: The fluorescence intensity is plotted against temperature. An increase in fluorescence indicates the unfolding of the protein and exposure of hydrophobic regions. The midpoint of this transition can be determined.

Visualizing the Processes

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the thermal denaturation of this compound.

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output Peanut Flour Peanut Flour Defatting Defatting Peanut Flour->Defatting Extraction Extraction Defatting->Extraction Centrifugation Centrifugation Extraction->Centrifugation Precipitation Precipitation Centrifugation->Precipitation Purified this compound Purified this compound Precipitation->Purified this compound DSC DSC Purified this compound->DSC CD Spectroscopy CD Spectroscopy Purified this compound->CD Spectroscopy Fluorescence Fluorescence Purified this compound->Fluorescence Td, ΔH Td, ΔH DSC->Td, ΔH Tm, Secondary Structure Tm, Secondary Structure CD Spectroscopy->Tm, Secondary Structure Hydrophobic Exposure Hydrophobic Exposure Fluorescence->Hydrophobic Exposure subunit_effect cluster_with With 35.5 kDa Subunit cluster_without Without 35.5 kDa Subunit This compound This compound With 35.5 kDa Subunit With 35.5 kDa Subunit This compound->With 35.5 kDa Subunit Without 35.5 kDa Subunit Without 35.5 kDa Subunit This compound->Without 35.5 kDa Subunit More Heat-Sensitive More Heat-Sensitive Lower T_onset Lower T_onset Less Compact Structure Less Compact Structure Less Heat-Sensitive Less Heat-Sensitive Higher T_onset Higher T_onset More Compact Structure More Compact Structure denaturation_pathway Native this compound Native this compound Unfolded Monomers Unfolded Monomers Native this compound->Unfolded Monomers Heat Soluble Aggregates Soluble Aggregates Unfolded Monomers->Soluble Aggregates Hydrophobic Interactions Insoluble Precipitate Insoluble Precipitate Soluble Aggregates->Insoluble Precipitate Disulfide Bonds

References

An In-depth Technical Guide on Arachin Protein Polymorphism in Peanut Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, the major legumin-type seed storage protein in peanuts (Arachis hypogaea L.), constitutes approximately 63% of the total seed protein.[1] It is a hexameric protein composed of acidic and basic subunits, which exhibit significant polymorphism across different peanut cultivars. This variation in this compound's subunit composition has profound implications for the physicochemical and functional properties of peanut proteins, including their allergenic potential. Understanding the nuances of this compound polymorphism is therefore critical for researchers in food science, allergy research, and for drug development professionals working on novel immunotherapies for peanut allergy.

This technical guide provides a comprehensive overview of this compound protein polymorphism, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Analysis of this compound Polymorphism

The polymorphism of this compound is primarily characterized by variations in the number and molecular weight of its acidic and basic subunits. These variations have been quantified using densitometric analysis of protein bands separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

Table 1: this compound and Conthis compound Content in Peanut Cultivars
Protein FractionMean Content (%)Range (%)Coefficient of Variation (%)
This compound55.046.4 - 62.3-
Conthis compound44.5637.3 - 53.5-
This compound/Conthis compound Ratio1.270.87 - 1.6615.65 - 15.76

Source: Adapted from Wang et al., 2014.[2]

Table 2: Classification of this compound Polypeptide Patterns based on Acidic Subunit Composition

Based on SDS-PAGE analysis, this compound polypeptide patterns have been categorized into different classes and types, primarily due to the polymorphism of the acidic subunits.[3][4][5] The basic subunits of this compound generally show no variation.[5]

ClassificationAcidic Subunit Composition (Molecular Weight in kDa)
Class A 47.5, 45.1, 42.6
Class B 47.5, 45.1, 41.2
Class C Additive pattern of Class A and Class B
Class D 47.5, 45.1
Type I 41, 38.5
Type II 41, 38.5, 37.5
Type III 41, 38.5, 36.5
Type IV 41, 38.5, 37.5, 36.5

Source: Adapted from Krishna and Mitra, 1987 and a study on 46 cultivars.[4][5]

Table 3: Quantitative Data on the 35.5 kDa this compound Subunit

The presence or absence of a 35.5 kDa acidic subunit is a significant polymorphic trait in this compound.[1] This subunit has been identified as an isoform of the major peanut allergen Ara h 3.[1][6]

Peanut Cultivar GroupPresence of 35.5 kDa SubunitContent of 35.5 kDa Subunit in this compound (%)
Group 1Present24 ± 1.68
Group 2Absent0

Source: Adapted from a study on six peanut varieties.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible analysis of this compound polymorphism. The following sections provide protocols for key experiments.

Protein Extraction for Electrophoresis
  • Defatting Peanut Flour:

    • Grind roasted peanuts into a fine powder.

    • Extract the powder with hexane (B92381) multiple times (ratio 1:1 w/v) until the final fat content is less than 1%.

    • Evaporate the solvent at room temperature and store the defatted peanut meal at 4°C.

  • Protein Isolate Preparation:

    • Disperse the defatted flour in deionized water (1:10 w/v).

    • Adjust the pH to 8.5 with 2 mol/L NaOH and stir for 2 hours at 25°C.

    • Centrifuge at 3500 x g for 20 minutes.

    • Adjust the supernatant to pH 4.5 with 2 mol/L HCl and centrifuge again at 3500 x g for 20 minutes.

    • Re-disperse the precipitate in deionized water, adjust the pH to 7.0, and freeze-dry.

SDS-PAGE for this compound Subunit Profiling

Reagents:

  • Sample Buffer (Reducing): Tris-HCl buffer (pH 6.8) containing 2% SDS, 10% glycerol, 5% β-mercaptoethanol, and 0.002% bromophenol blue.

  • Stacking Gel (5%): 5% acrylamide/bis-acrylamide, Tris-HCl (pH 6.8), 10% SDS, 10% APS, TEMED.

  • Resolving Gel (13%): 13% acrylamide/bis-acrylamide, Tris-HCl (pH 8.8), 10% SDS, 10% APS, TEMED.

  • Running Buffer: Tris-Glycine buffer with SDS.

  • Staining Solution: 0.05% (w/v) Coomassie Brilliant Blue R-250 in methanol-acetic acid-water (25:10:65 v/v/v).

  • Destaining Solution: Methanol-acetic acid-water (25:10:65 v/v/v).

Procedure:

  • Dissolve 1.0 mg of protein sample in 0.5 mL of reducing sample buffer.

  • Heat the mixture in boiling water for 5-7 minutes.

  • Centrifuge at 8000 x g for 10 minutes.

  • Load 4.0 µL of the supernatant into each well of the polyacrylamide gel.

  • Perform electrophoresis at a constant voltage (e.g., 80V for 1 hour, then 110V until the dye front reaches the bottom).

  • Stain the gel for 30 minutes and then destain until protein bands are clearly visible against a clear background.

  • Analyze the gel using a densitometer to quantify the relative amounts of each subunit.

Two-Dimensional (2D) Gel Electrophoresis for High-Resolution Separation

Reagents:

  • Solubilization Buffer (LB-TT): 7 M Urea, 2 M thiourea, 4% (w/v) CHAPS, 18 mM Tris-HCl (pH 7.9), 14 mM Trizma base, 0.2% (v/v) Triton X-100, and 50 mM DTT.

  • IPG Rehydration Buffer: LB-TT containing 0.5% (v/v) IPG buffer (pH 4-7).

  • SDS Equilibration Buffer: 60 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, and 0.05% Bromophenol blue.

Procedure:

  • First Dimension (Isoelectric Focusing - IEF):

    • Solubilize the protein pellet in LB-TT buffer.

    • Quantify the protein concentration using a Bradford assay.

    • Mix 80 mg of total soluble protein with the IPG rehydration buffer to a final volume of 450 µL.

    • Passively rehydrate a pre-cast IPG strip (e.g., pH 4-7, 24 cm) with the protein solution for 12 hours.

    • Perform isoelectric focusing according to the instrument's protocol (e.g., reaching a total of 80,000 Vh).

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strip in SDS equilibration buffer for 30 minutes.

    • Place the equilibrated strip on top of a large format SDS-polyacrylamide gel (e.g., 12%).

    • Run the second dimension electrophoresis until the dye front reaches the bottom of the gel.

    • Stain and destain the gel as described for SDS-PAGE.

DNA Extraction and SSR Marker Analysis for Genotyping

DNA Extraction (Modified CTAB Method):

  • Grind 3-5 g of young peanut leaf tissue in liquid nitrogen.

  • Suspend the powder in a buffer containing 2% CTAB, 30 mM Tris-HCl (pH 8.0), 10 mM EDTA, and 0.1 M NaCl.

  • Add one-third volume of 5 M potassium acetate.

  • Extract the supernatant twice with phenol (B47542) and once with chloroform.

  • Precipitate the DNA with isopropanol, wash with ethanol, and resuspend in TE buffer.

SSR Marker Analysis:

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, specific SSR primers flanking this compound gene regions, dNTPs, Taq polymerase, and PCR buffer.

    • Use a thermal cycler with an appropriate program (e.g., initial denaturation at 94°C, followed by 35 cycles of denaturation, annealing, and extension, and a final extension step).

  • Allele Separation and Visualization:

    • Separate the PCR products by electrophoresis on a high-resolution medium such as polyacrylamide gels or using capillary electrophoresis on an automated DNA sequencer.

    • Visualize the alleles, which will appear as bands of different sizes depending on the number of simple sequence repeats.

Mandatory Visualization

Experimental Workflow for this compound Polymorphism Analysis

The following diagram illustrates the general workflow for studying this compound protein polymorphism, from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_proteomic_analysis Proteomic Analysis cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis & Interpretation peanut_cultivars Peanut Cultivars defatting Defatting peanut_cultivars->defatting dna_extraction DNA Extraction peanut_cultivars->dna_extraction protein_extraction Protein Extraction defatting->protein_extraction sds_page 1D SDS-PAGE protein_extraction->sds_page two_d_page 2D-PAGE protein_extraction->two_d_page ssr_pcr SSR-PCR dna_extraction->ssr_pcr densitometry Densitometry sds_page->densitometry quantification Quantification of Subunits densitometry->quantification electrophoresis Allele Separation ssr_pcr->electrophoresis genotyping Genotyping electrophoresis->genotyping polymorphism_id Identification of Polymorphisms genotyping->polymorphism_id correlation Correlation with Functional Properties polymorphism_id->correlation quantification->correlation

Caption: Workflow for this compound polymorphism analysis.

Conceptual Signaling Pathway for Seed Storage Protein Synthesis

The synthesis of seed storage proteins like this compound is a complex process regulated by a network of hormones and transcription factors. The following diagram presents a simplified, conceptual model of these regulatory interactions.

signaling_pathway cluster_hormones Hormonal Signals cluster_tfs Key Transcription Factors cluster_downstream Downstream Processes Auxin Auxin LEC1 LEC1 Auxin->LEC1 regulates ABA Abscisic Acid (ABA) ABI3 ABI3 ABA->ABI3 activates Gibberellins Gibberellins (GA) FUS3 FUS3 Gibberellins->FUS3 influences LEC1->FUS3 LEC1->ABI3 WRI1 WRI1 LEC1->WRI1 activates Storage_protein_genes This compound & other Storage Protein Gene Expression FUS3->Storage_protein_genes promotes ABI3->Storage_protein_genes promotes FattyAcid_synthesis Fatty Acid Biosynthesis WRI1->FattyAcid_synthesis promotes Seed_development Seed Development & Maturation FattyAcid_synthesis->Seed_development Storage_protein_genes->Seed_development

Caption: Hormonal regulation of seed storage protein synthesis.

Conclusion

The study of this compound protein polymorphism in peanut cultivars is a multifaceted field with significant implications for food science and medicine. The variations in this compound subunit composition directly influence the functional properties of peanut-derived products and play a crucial role in the allergenic response. This guide provides a foundational understanding of the current knowledge, presenting key quantitative data, detailed experimental protocols for proteomic and genomic analysis, and a conceptual framework for the regulatory pathways involved. Further research, particularly in linking specific molecular markers to this compound protein profiles, will be instrumental in breeding low-allergenic peanut varieties and developing targeted immunotherapies.

References

An In-depth Technical Guide to the Post-Translational Modifications of Arachin Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The post-translational modification (PTM) landscape of the arachin protein, a major globulin in peanuts, is an area of active research. While various PTMs have been identified, comprehensive quantitative data and specific regulatory pathways are not yet fully elucidated in the public domain. This guide synthesizes the available information and presents model protocols and data representations based on established proteomic best practices to facilitate further investigation into this compound biology.

Introduction to this compound and its Post-Translational Modifications

This compound is a major seed storage protein in peanuts (Arachis hypogaea), constituting a significant portion of the total protein content. It is a complex hexameric protein belonging to the 11S legumin (B1674702) family. The functional properties of this compound, including its structure, solubility, and digestibility, are significantly influenced by post-translational modifications (PTMs). These covalent modifications occur after protein synthesis and dramatically expand the functional diversity of the proteome by altering a protein's conformation, stability, and interaction with other molecules.

Known and putative PTMs on this compound and its associated allergenic components (e.g., Ara h 1, Ara h 3) include glycosylation, phosphorylation, acetylation, and various oxidative modifications. These modifications can impact the physicochemical properties of this compound, its susceptibility to proteolysis, and notably, its allergenic potential.[1] Understanding the specific sites, stoichiometry, and regulatory mechanisms of these PTMs is crucial for applications in food science, allergy research, and drug development.

Known Post-Translational Modifications of this compound

Several types of PTMs have been reported on this compound and related peanut proteins. These modifications can be enzymatic or occur as a result of processing, such as roasting.

  • Glycosylation: this compound, particularly its component Ara h 1, is a known glycoprotein.[2][3][4] N-linked glycosylation, where glycans are attached to asparagine residues, can influence protein folding, stability, and allergenicity. The glycan structures can act as epitopes for IgE antibodies, contributing to allergic responses.[2][5]

  • Phosphorylation: The presence of phosphorus in this compound suggests that it undergoes phosphorylation.[6] This reversible modification, typically on serine, threonine, or tyrosine residues, is a key mechanism in regulating protein function and signaling.

  • Acylation (Acetylation and Succinylation): Early studies have shown that acetylation and succinylation of this compound lead to its dissociation into smaller subunits and conformational changes, affecting its physical properties and increasing its susceptibility to enzymatic digestion.[1]

  • Oxidative Modifications: Roasting and other processing methods can induce various oxidative PTMs.

    • Oxidation: Methionine oxidation is a common modification found in roasted peanuts.[4][7]

    • Hydroxylation: Tryptophan and asparagine residues can be hydroxylated during processing.[4][7]

    • Formylation: Arginine and lysine (B10760008) residues have been found to be formylated in roasted samples.[4][7]

    • Carbamylation: This modification has been observed as a result of lipoxygenase-induced oxidation.[8]

Quantitative Analysis of this compound PTMs

Quantitative data on this compound PTMs is limited in the literature. The following tables are presented as illustrative examples of how such data would be structured for clarity and comparative analysis. They are based on typical findings for plant glycoproteins and phosphoproteins.

Table 1: Example of Site-Specific N-Glycosylation Analysis of this compound (Illustrative Data)

Identified Peptide Glycosylation Site (Asn) Observed Glycan Compositions Relative Abundance (%)
VYDLPQNTGDILR Asn-123 Man8GlcNAc2 65
VYDLPQNTGDILR Asn-123 Man9GlcNAc2 25
VYDLPQNTGDILR Asn-123 Man7GlcNAc2 10
FQNLGSNSSALVK Asn-351 XylMan3GlcNAc2 80

| FQNLGSNSSALVK | Asn-351 | Man3GlcNAc2 | 20 |

Table 2: Example of Phosphorylation Site Analysis and Stoichiometry of this compound (Illustrative Data)

Identified Peptide Phosphorylation Site Kinase Motif Stoichiometry (%) (Control vs. Treated) Fold Change
ALENpSDEGVGELK Ser-88 R-x-x-S 15% vs. 45% 3.0
YVpTPQER Thr-154 S/T-P 5% vs. 7% 1.4

| GSFpYVNK | Tyr-210 | K-x-x-x-Y | <1% vs. 10% | >10.0 |

Experimental Protocols for PTM Analysis of this compound

The following sections provide detailed, best-practice methodologies for the identification and quantification of key PTMs on the this compound protein. These protocols are models for researchers and are based on established techniques in the field of proteomics.

Protocol for Mass Spectrometry-Based PTM Profiling of this compound

This protocol outlines a general workflow for identifying multiple PTMs on this compound using a bottom-up proteomics approach.

1. Protein Extraction and Purification:

  • Homogenize defatted peanut flour in a high-salt extraction buffer (e.g., 1 M NaCl, 10 mM Tris-HCl, pH 8.0) to solubilize globulins.

  • Isolate the this compound fraction through cryoprecipitation or ammonium (B1175870) sulfate (B86663) fractionation.

  • Quantify the protein concentration using a Bradford or BCA assay.

2. In-Solution Tryptic Digestion:

  • Denature 100 µg of purified this compound in 8 M urea (B33335), 50 mM Tris-HCl, pH 8.0.

  • Reduce disulfide bonds by adding Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

  • Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating for 45 minutes in the dark at room temperature.

  • Dilute the solution with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.

  • Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[9]

  • Stop the digestion by adding formic acid to a final concentration of 1%.

3. Peptide Desalting:

  • Desalt the peptide mixture using a C18 StageTip or ZipTip to remove salts and detergents that can interfere with mass spectrometry analysis.

4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Chromatography: Separate peptides on a reverse-phase C18 column (e.g., 75 µm ID x 25 cm) using a nano-flow HPLC system. Use a gradient of 5-40% acetonitrile (B52724) in 0.1% formic acid over 90 minutes.[4][5]

  • Mass Spectrometry: Analyze the eluted peptides on a high-resolution Orbitrap mass spectrometer.

    • MS1 Scan: Acquire full MS scans from m/z 350-1500 at a resolution of 60,000.

    • MS2 Scan (DDA): Select the top 15 most intense precursor ions for fragmentation using higher-energy collisional dissociation (HCD). Acquire MS2 scans at a resolution of 15,000.[10]

5. Database Searching for PTM Identification:

  • Search the raw MS data against a database containing the Arachis hypogaea proteome using a search engine like Sequest, Mascot, or MSFragger.[11][12]

  • Parameters:

    • Enzyme: Trypsin, allowing up to 2 missed cleavages.

    • Precursor Mass Tolerance: 10 ppm.

    • Fragment Mass Tolerance: 0.02 Da.[12]

    • Fixed Modification: Carbamidomethylation of Cysteine.

    • Variable Modifications: Oxidation (M), Acetylation (Protein N-term, K), Succinylation (K), Phosphorylation (S, T, Y), HexNAc (N), Formylation (K, R), etc.

    • Perform an "open" or "ultra-tolerant" search to discover unexpected modifications by allowing a wide precursor mass tolerance (e.g., ±500 Da).[11]

Protocol for Site-Specific N-Glycosylation Analysis

1. This compound Digestion and Glycopeptide Enrichment:

  • Digest purified this compound with trypsin as described in section 4.1.

  • Enrich for glycopeptides from the complex peptide mixture using Hydrophilic Interaction Liquid Chromatography (HILIC) solid-phase extraction. This step is crucial due to the low stoichiometry of glycosylation.[11][13]

2. PNGase F Treatment for Site Identification:

  • To confirm N-glycosylation sites, treat a portion of the enriched glycopeptides with PNGase F. This enzyme cleaves the bond between asparagine and the attached N-glycan, converting the asparagine to aspartic acid (a +0.984 Da mass shift).

  • Analyze the PNGase F-treated sample by LC-MS/MS to identify the formerly glycosylated peptides.

3. Intact Glycopeptide Analysis:

  • Analyze the HILIC-enriched, non-PNGase F-treated sample by LC-MS/MS.

  • Use specialized software to identify peptides with attached glycan structures based on the accurate mass of the precursor ion and the presence of characteristic oxonium fragment ions (e.g., m/z 204.0867 for HexNAc) in the MS2 spectra.

Protocol for Western Blot Analysis of Phosphorylated this compound

1. Protein Extraction:

  • Extract proteins from peanut samples using a lysis buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[3]

2. SDS-PAGE and Protein Transfer:

  • Separate 30-50 µg of total protein per lane on an SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST). Note: Do not use milk as a blocking agent, as it contains the phosphoprotein casein, which can cause high background.[14]

  • Primary Antibody: Incubate the membrane overnight at 4°C with a phospho-specific primary antibody that recognizes either a specific phosphorylated site on this compound or a pan-phospho-serine/threonine/tyrosine antibody. Dilute the antibody in the BSA blocking buffer.

  • Secondary Antibody: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody that recognizes the host species of the primary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]

4. Controls:

  • Loading Control: Probe a parallel blot with an antibody against total this compound or a housekeeping protein (e.g., GAPDH) to ensure equal protein loading.

  • Phosphatase Treatment: As a negative control, treat a protein sample with a phosphatase (e.g., Lambda Protein Phosphatase) before running the gel to confirm that the antibody signal is specific to the phosphorylated form of the protein. The signal should disappear after treatment.[8][14]

Signaling Pathways and Logical Relationships

The specific signaling pathways that regulate this compound PTMs are largely uncharacterized. However, based on known mechanisms in plants, we can propose hypothetical pathways and experimental workflows.

Hypothetical Signaling Pathway Leading to this compound Phosphorylation

Cellular stress, such as during seed development or in response to pathogens, often activates MAP kinase (MAPK) cascades. This could lead to the activation of a specific kinase that phosphorylates this compound, potentially altering its stability or preparing it for mobilization during germination.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Stress Receptor MAPKKK MAPKKK Receptor->MAPKKK 2. Activates MAPKK MAPKK MAPKKK->MAPKK 3. Phosphorylates MAPK MAPK MAPKK->MAPK 4. Phosphorylates Arachin_Kinase This compound Kinase MAPK->Arachin_Kinase 5. Activates This compound This compound Arachin_Kinase->this compound 6. Phosphorylates pthis compound Phosphorylated This compound This compound->pthis compound Altered Function Altered Function pthis compound->Altered Function 7. Leads to Stress External Stress (e.g., Pathogen, Drought) Stress->Receptor 1. Binds

Caption: Hypothetical MAPK signaling cascade leading to the phosphorylation of this compound protein.

Experimental Workflow for PTM Analysis

The logical flow of experiments to characterize this compound PTMs follows a standard proteomics workflow, beginning with sample preparation and culminating in data analysis and biological interpretation.

G cluster_prep Sample Preparation cluster_enrich Enrichment (Optional) cluster_analysis Analysis & Interpretation A Peanut Tissue (Control vs. Treated) B Protein Extraction & this compound Purification A->B C Enzymatic Digestion (e.g., Trypsin) B->C D1 Phosphopeptide Enrichment (IMAC, TiO2) C->D1 D2 Glycopeptide Enrichment (HILIC) C->D2 D3 Acetylated Peptide Enrichment (Antibody) C->D3 E LC-MS/MS Analysis C->E Direct Analysis (Global Profile) D1->E D2->E D3->E F Database Search (PTM Identification) E->F G Quantitative Analysis (Label-free or Labeled) F->G H Bioinformatic Analysis & Biological Interpretation G->H

Caption: General experimental workflow for the analysis of this compound post-translational modifications.

Conclusion and Future Directions

The study of post-translational modifications on this compound protein is essential for a complete understanding of its biological function and its role as a major food allergen. While current research has identified several key PTMs, including glycosylation and various processing-induced modifications, the field requires a more systematic and quantitative approach. The model protocols and data structures provided in this guide offer a framework for researchers to conduct in-depth investigations. Future work should focus on identifying the specific enzymes, such as kinases and glycosyltransferases, that modify this compound, and elucidating the signaling pathways that regulate these processes. Such knowledge will be invaluable for developing hypoallergenic peanut varieties, improving food processing techniques, and designing novel therapeutic strategies for peanut allergy.

References

An In-depth Technical Guide to Arachin Biosynthesis and Deposition in Peanuts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachin, the primary seed storage protein in peanuts (Arachis hypogaea), constitutes a significant portion of the total protein content, making it a key determinant of the nutritional and allergenic properties of this important crop. As a member of the 11S globulin (legumin) family, this compound undergoes a complex process of biosynthesis, post-translational modification, and targeted deposition into specialized organelles within the cotyledonary cells. Understanding the molecular mechanisms governing these processes is paramount for developing strategies to enhance the nutritional value of peanuts, mitigate allergenicity, and explore novel therapeutic applications of its constituent proteins. This technical guide provides a comprehensive overview of the core aspects of this compound biosynthesis and deposition, integrating quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

This compound Protein Structure and Composition

This compound is a hexameric protein with a molecular weight of approximately 330-350 kDa. It is composed of multiple subunits, which are themselves products of post-translational cleavage of precursor proteins. The primary subunits are classified into acidic (α) and basic (β) polypeptides, linked by disulfide bonds.

Table 1: Subunit Composition of this compound

Subunit TypeAlternative NomenclatureMolecular Weight (kDa)Key Characteristics
Acidic Polypeptidesα-chains~35-42Larger subunits, contribute to the surface of the hexamer.
Basic Polypeptidesβ-chains~22-23.5Smaller subunits, form the core of the hexamer.
Minor Polypeptidesγ and δ chains~10Present in some this compound variants.[1]

Polymorphism exists in this compound, with two main forms, this compound A and this compound B, having been identified. This compound A contains four distinct peptide chains (α, β, γ, and δ), while this compound B lacks the α chain.[1] The presence or absence of specific subunits, such as a 35.5 kDa subunit identified as an isoform of the major allergen Ara h 3, can significantly influence the thermal stability and conformational properties of the this compound complex.[2][3]

Quantitative Analysis of this compound Content

This compound is the most abundant protein in peanuts, accounting for a significant percentage of the total seed protein. Its concentration can vary depending on the peanut cultivar and environmental conditions.

Table 2: Quantitative Data on this compound and its Allergenic Components

ParameterValueMethod of AnalysisReference
This compound as a percentage of total peanut seed protein63%Biochemical fractionation[2]
Ara h 1 (a major this compound component) as a percentage of total protein12-16%SDS-PAGE densitometry[4]
Ara h 3 (another major this compound component)Most abundant along with Ara h 1Mass spectrometry-based label-free quantification[5][6]
Ara h 1 content in raw vs. roasted peanutsUp to 22-fold higher in roasted peanuts (e.g., 37 µg/mL vs. 820 µg/mL)ELISA[7]

This compound Biosynthesis: A Step-by-Step Pathway

The biosynthesis of this compound follows the general pathway for secretory proteins in eukaryotes, involving synthesis on the endoplasmic reticulum (ER), co- and post-translational modifications, and transport through the endomembrane system.

Arachin_Biosynthesis_Pathway Arachin_Gene This compound Genes (e.g., Ara h 1, Ara h 3) mRNA mRNA Transcript Arachin_Gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation ER Endoplasmic Reticulum (ER) Ribosome->ER Preprothis compound Pre-prothis compound (with signal peptide) ER->Preprothis compound Co-translational translocation Prothis compound Prothis compound (Signal peptide cleaved, disulfide bonds formed) Preprothis compound->Prothis compound Signal Peptidase Chaperones Molecular Chaperones (e.g., BiP, Calnexin) Prothis compound->Chaperones Folding & Assembly Golgi Golgi Apparatus Prothis compound->Golgi Vesicular Transport Chaperones->Prothis compound PSV Protein Storage Vacuole (PSV) / Protein Body Golgi->PSV Vesicular Transport (VSR-mediated) Cleavage Proteolytic Cleavage PSV->Cleavage Mature_this compound Mature this compound (Hexameric Assembly) Cleavage->Mature_this compound Assembly of acidic & basic subunits Deposition Deposition Mature_this compound->Deposition

Caption: The biosynthetic pathway of this compound from gene transcription to deposition in protein bodies.

1. Transcription and Translation: this compound synthesis begins with the transcription of this compound genes (e.g., those encoding Ara h 1 and Ara h 3) in the nucleus. The resulting mRNA is translated on ribosomes associated with the rough endoplasmic reticulum (ER).

2. Co-translational Translocation and Signal Peptide Cleavage: The nascent polypeptide chain, known as pre-prothis compound, contains an N-terminal signal peptide that directs its translocation into the ER lumen. Within the ER, the signal peptide is cleaved by a signal peptidase to form prothis compound.

3. Folding, Assembly, and Disulfide Bond Formation: Inside the ER, prothis compound undergoes folding and assembly into trimeric pro-arachin molecules, a process assisted by molecular chaperones such as Binding immunoglobulin Protein (BiP) and calnexin. Disulfide bonds are formed between the acidic and basic domains of the prothis compound polypeptide.

4. Glycosylation (for specific subunits): Some this compound subunits, like Ara h 1, are glycoproteins and undergo N-linked glycosylation in the ER.

5. Vesicular Transport to the Golgi and Protein Storage Vacuoles: The correctly folded and assembled pro-arachin trimers are transported from the ER to the Golgi apparatus and then to protein storage vacuoles (PSVs), which mature into protein bodies. This transport is mediated by vacuolar sorting receptors (VSRs) that recognize specific sorting signals on the pro-arachin molecules.

6. Proteolytic Cleavage and Final Assembly: Within the acidic environment of the PSV, pro-arachin undergoes proteolytic cleavage by asparaginyl endopeptidases, separating the acidic and basic polypeptide chains, which remain linked by disulfide bonds. Two of these processed trimers then assemble into the mature, stable hexameric this compound.

Genetic and Hormonal Regulation of this compound Biosynthesis

The synthesis of this compound is tightly regulated at the transcriptional level, primarily during the seed-filling stage of peanut development. This regulation involves a complex interplay of transcription factors and hormonal signaling pathways.

Regulation_of_Arachin_Synthesis ABA Abscisic Acid (ABA) ABI3 ABI3 (Transcription Factor) ABA->ABI3 promotes GA Gibberellic Acid (GA) DELLA DELLA Proteins GA->DELLA promotes degradation of Arachin_Promoter This compound Gene Promoter ABI3->Arachin_Promoter activates DELLA->Arachin_Promoter represses Arachin_Expression This compound Gene Expression Arachin_Promoter->Arachin_Expression

Caption: Hormonal regulation of this compound gene expression during seed development.

Key Regulatory Factors:

  • Abscisic Acid (ABA): ABA plays a crucial role in promoting seed maturation and the accumulation of storage proteins.[8][9] ABA signaling pathways lead to the activation of downstream transcription factors that bind to ABA-responsive elements (ABREs) in the promoters of this compound genes.

  • Gibberellic Acid (GA): GA generally acts antagonistically to ABA in seed development and germination. High levels of GA can suppress the expression of seed storage protein genes.[2]

  • Transcription Factors: Several families of transcription factors are implicated in the regulation of seed storage protein synthesis in legumes, including:

    • ABI3/VP1 family: These are key regulators of seed maturation and are activated by ABA.

    • LEC (LEAFY COTYLEDON) family: These transcription factors are master regulators of embryogenesis and seed filling.

    • bZIP transcription factors: These proteins bind to specific motifs in the promoters of seed storage protein genes.

Cellular Deposition of this compound in Protein Bodies

Mature this compound is stored in specialized organelles called protein bodies, which are derived from protein storage vacuoles. This sequestration protects the storage proteins from premature degradation by cytosolic proteases.

Experimental_Workflow Peanut_Seeds Peanut Seeds (Different Developmental Stages) Protein_Extraction Protein Extraction Peanut_Seeds->Protein_Extraction SDS_PAGE 1D SDS-PAGE Protein_Extraction->SDS_PAGE TwoD_PAGE 2D Gel Electrophoresis Protein_Extraction->TwoD_PAGE Quantification Densitometry / Mass Spectrometry (Quantitative Analysis) SDS_PAGE->Quantification Western_Blot Western Blotting SDS_PAGE->Western_Blot Identification Mass Spectrometry (Protein Identification) TwoD_PAGE->Identification Antibody_Probing Antibody Probing (Specific Subunit Detection) Western_Blot->Antibody_Probing

Caption: A typical experimental workflow for the analysis of this compound proteins.

Experimental Protocols

Protocol 1: Total Protein Extraction from Peanut Seeds

Objective: To extract total proteins from peanut seeds for subsequent analysis.

Materials:

  • Mature peanut seeds

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1 mM EDTA, 1% (v/v) Triton X-100, 1 mM PMSF, and 1x protease inhibitor cocktail.

  • Centrifuge

Procedure:

  • Freeze a known weight of peanut seeds in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a pre-chilled tube and add 5 volumes of ice-cold extraction buffer.

  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the total soluble proteins.

  • Determine the protein concentration using a suitable method, such as the Bradford assay.

  • Store the protein extract at -80°C for future use.

Protocol 2: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE) of this compound

Objective: To separate this compound subunits based on their molecular weight.

Materials:

  • Total protein extract from Protocol 1

  • Laemmli sample buffer (2x): 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, and 125 mM Tris-HCl (pH 6.8).

  • SDS-PAGE running buffer

  • Acrylamide solutions for stacking (5%) and resolving (12%) gels.

  • Protein molecular weight markers

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Mix the protein extract with an equal volume of 2x Laemmli sample buffer.

  • Heat the samples at 95-100°C for 5 minutes.

  • Load the denatured protein samples and molecular weight markers onto a 12% SDS-PAGE gel.

  • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

  • Destain the gel until the protein bands are clearly visible against a clear background.

  • Visualize and document the gel.

Protocol 3: Two-Dimensional (2D) Gel Electrophoresis of this compound

Objective: To separate this compound isoforms and subunits based on both their isoelectric point (pI) and molecular weight.

Materials:

  • Total protein extract from Protocol 1

  • Rehydration buffer for IEF strips

  • IPG (Immobilized pH Gradient) strips (e.g., pH 4-7)

  • Equipment for isoelectric focusing (IEF) and SDS-PAGE

  • SDS equilibration buffer

  • Agarose sealing solution

  • Staining and destaining solutions as for SDS-PAGE

Procedure:

  • First Dimension (IEF):

    • Precipitate the protein extract (e.g., with TCA/acetone) and resuspend in rehydration buffer.

    • Load the protein sample onto an IPG strip and rehydrate overnight.

    • Perform isoelectric focusing according to the manufacturer's instructions for the IEF system.

  • Second Dimension (SDS-PAGE):

    • Equilibrate the focused IPG strip in SDS equilibration buffer containing DTT, followed by a second equilibration step with iodoacetamide.

    • Place the equilibrated IPG strip onto a 12% SDS-PAGE gel and seal with molten agarose.

    • Run the second dimension as described in Protocol 2.

    • Stain, destain, and visualize the 2D gel.

Conclusion

The biosynthesis and deposition of this compound in peanuts is a highly regulated and complex process that is fundamental to the seed's development and its ultimate properties as a food source. This guide has provided a detailed overview of the current understanding of this compound's structure, the pathway of its synthesis and deposition, and the key regulatory networks involved. The provided experimental protocols offer a starting point for researchers aiming to further investigate these processes. Future research, particularly in elucidating the specific enzymatic machinery and the intricate signaling cascades, will be crucial for the targeted improvement of peanut varieties with enhanced nutritional profiles and reduced allergenicity.

References

An In-depth Technical Guide to the Isoforms of Arachin and Their Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin is the major globulin protein fraction in peanuts (Arachis hypogaea), constituting approximately 63% of the total seed protein.[1][2] As a primary source of plant-based protein, this compound's physicochemical properties have been extensively studied, particularly in the context of food science and allergenicity. This compound is a complex protein that exists in various isoforms, which are assemblies of different subunits. These isoforms and their constituent subunits play a significant role in the structural integrity, thermal stability, and allergenic potential of peanuts. This technical guide provides a comprehensive overview of the known isoforms of this compound, their biological significance, and detailed experimental protocols for their study.

Isoforms of this compound

This compound primarily exists as two major polymorphic forms, this compound A and this compound B.[3] These forms are distinguished by their subunit composition. The subunits are designated as alpha (α), beta (β), gamma (γ), and delta (δ).[3]

This compound A is composed of four types of peptide chains: alpha (α), beta (β), gamma (γ), and delta (δ). The proposed structure for this compound A is 4α, 4β, 2γ, 2δ .[3]

This compound B is a variant form that lacks the alpha subunit and is composed of beta (β), gamma (γ), and delta (δ) chains.[3] The most probable structure for this compound B is 8β, 2γ, 2δ .[3]

Another significant variant is characterized by the presence or absence of a 35.5 kDa subunit . This subunit has been identified as an isoform of the major peanut allergen Ara h 3 .[2][4] The presence of this subunit significantly influences the thermal and molecular conformation properties of this compound.[2][4]

Quantitative Data on this compound Isoforms and Subunits
Isoform/SubunitMolecular Weight (kDa)Subunit CompositionKey Characteristics
This compound A ~3304α, 4β, 2γ, 2δContains alpha subunits.
This compound B ~3308β, 2γ, 2δLacks alpha subunits.[3]
α subunit ~35-N-terminal residue: Glycine.[3]
β subunit ~35-N-terminal residue: Glycine.[3]
γ subunit ~10-N-terminal residue: Isoleucine and Glutamic acid.[3]
δ subunit ~10-N-terminal residue: Isoleucine and Glutamic acid.[3]
35.5 kDa subunit 35.5Isoform of Ara h 3Associated with lower thermal stability and higher surface hydrophobicity of this compound.[2]
21 kDa subunit 21-One of six protein chains constituting this compound.[5]
29.1 kDa subunit 29.1-Complete amino acid sequence of 226 residues has been established.

Biological Significance of this compound Isoforms

The biological significance of this compound isoforms is primarily understood in the contexts of nutrition, food processing, and allergenicity.

  • Nutritional Value: As a major seed storage protein, this compound provides a source of amino acids for the germinating peanut seedling. For human consumption, it is a significant source of plant-based protein. The amino acid composition of this compound A and B are very similar, with a high frequency of glutamic and aspartic acid residues.[3]

  • Physicochemical Properties and Food Technology: The subunit composition of this compound isoforms dictates their functional properties in food products.

    • Thermal Stability: this compound lacking the 35.5 kDa (Ara h 3 isoform) subunit is less sensitive to heat, with a denaturation onset temperature greater than 100°C, and forms a more compact globular structure.[2][4] In contrast, this compound containing the 35.5 kDa subunit has a lower initial denaturation temperature (less than 100°C).[2][4] This has implications for food processing methods that involve heating.

    • Surface Hydrophobicity: this compound with the 35.5 kDa subunit exhibits significantly higher surface hydrophobicity.[2] This property is related to the emulsifying and foaming abilities of the protein.

    • Disulfide Bonds: this compound without the 35.5 kDa subunit has a higher content of disulfide bonds, contributing to its more rigid structure.[2]

  • Allergenicity: Several this compound subunits are recognized as major peanut allergens.

    • Ara h 1: A vicilin (7S globulin) that is a component of the this compound fraction. It is a major allergen to which a high percentage of peanut-allergic individuals are sensitized.

    • Ara h 3: A legumin-like (11S globulin) protein. The 35.5 kDa subunit of this compound is an isoform of Ara h 3.[2][4]

    • Interaction with Intestinal Epithelium: Peanut allergens, including those within the this compound fraction, can be transported across the intestinal epithelium.[6] Studies using Caco-2 cell models have shown that peanut proteins can disrupt tight junction proteins, potentially increasing intestinal barrier permeability and contributing to allergic sensitization.[7] Digestion and transport across the intestinal epithelium can affect the allergenicity of Ara h 1 and Ara h 3.[8] While the direct signaling pathways are not fully elucidated, this interaction with epithelial cells represents a critical step in the allergenic response.

Experimental Protocols

Isolation and Purification of this compound

This protocol is based on ammonium (B1175870) sulfate (B86663) precipitation.

Materials:

  • Defatted peanut flour

  • Phosphate (B84403) buffer (10 mM, pH 7.9) containing 0.5 M NaCl

  • Ammonium sulfate

  • Extraction buffer (e.g., phosphate buffer)

  • Dialysis tubing

  • Centrifuge

  • Lyophilizer (freeze-dryer)

Procedure:

  • Extract the defatted peanut flour with phosphate buffer containing 0.5 M NaCl (1:10 w/v) for 3 hours with stirring.

  • Centrifuge the mixture at 10,000 x g for 30 minutes to remove insoluble material.

  • To the supernatant, slowly add solid ammonium sulfate to 40% saturation while gently stirring.[9] Allow precipitation to occur for at least 4 hours at 4°C.[9]

  • Collect the precipitate by centrifugation.

  • Dissolve the precipitate in a minimal volume of extraction buffer.

  • Dialyze the protein solution extensively against distilled water at 4°C to remove the salt.

  • Freeze-dry the dialyzed solution to obtain this compound powder.

Separation of this compound Subunits by 2D Gel Electrophoresis

Materials:

  • This compound sample

  • Rehydration buffer (containing urea, thiourea, CHAPS, DTT, and IPG buffer)

  • Immobilized pH Gradient (IPG) strips (e.g., pH 4-7)

  • SDS equilibration buffer (containing SDS, glycerol, Tris-HCl, and bromophenol blue), one with DTT and one with iodoacetamide (B48618).

  • SDS-PAGE gels (e.g., 15%)

  • Electrophoresis apparatus for 2D-PAGE

  • Staining solution (e.g., Coomassie Brilliant Blue or silver stain)

Procedure: First Dimension: Isoelectric Focusing (IEF)

  • Dissolve the this compound sample in rehydration buffer.

  • Load the sample onto an IPG strip and allow it to rehydrate overnight at room temperature.

  • Perform isoelectric focusing according to the manufacturer's instructions for the electrophoresis system. A typical program involves a stepwise increase in voltage.

Second Dimension: SDS-PAGE

  • Equilibrate the focused IPG strip in SDS equilibration buffer containing DTT for 15 minutes with gentle agitation. This step reduces disulfide bonds.

  • Transfer the strip to SDS equilibration buffer containing iodoacetamide for 15 minutes with gentle agitation. This step alkylates the reduced cysteine residues, preventing them from reforming disulfide bonds.

  • Place the equilibrated IPG strip on top of an SDS-PAGE gel and seal it with agarose.

  • Run the second dimension electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.

  • Stain the gel to visualize the separated protein spots.

Identification of this compound Subunits by Mass Spectrometry

This protocol describes the in-gel digestion of protein spots from a 2D gel followed by mass spectrometric analysis.

Materials:

  • Excised protein spots from a stained 2D gel

  • Destaining solution (e.g., 50 mM ammonium bicarbonate in 50% acetonitrile)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (MS-grade)

  • Extraction solution (e.g., 60% acetonitrile, 1% trifluoroacetic acid)

  • Mass spectrometer (e.g., Q-TOF)

Procedure:

  • Excise and Destain: Excise the protein spot of interest from the gel.[10] Destain the gel piece with the appropriate solution until it is clear.[10]

  • Reduction and Alkylation: Reduce the proteins in the gel piece with DTT solution at 60°C for 30-60 minutes.[1][10] After cooling, replace the DTT solution with iodoacetamide solution and incubate in the dark at room temperature for 20-45 minutes.[1][10]

  • In-Gel Digestion: Wash and dehydrate the gel piece. Rehydrate the gel piece in a trypsin solution on ice.[1] After rehydration, add ammonium bicarbonate buffer to cover the gel piece and incubate overnight at 37°C.[11]

  • Peptide Extraction: Extract the tryptic peptides from the gel piece using an extraction solution.[11] This is often done in multiple steps with sonication or vortexing to improve recovery.[11]

  • Mass Spectrometry: Pool the extracted peptides and concentrate them. Analyze the peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

  • Data Analysis: Use the resulting peptide mass fingerprint or fragmentation data to search a protein database (e.g., NCBI) to identify the protein.

Visualizations

Logical Relationship of this compound Isoforms and Subunits

Arachin_Isoforms cluster_isoforms Isoforms cluster_subunits Subunits This compound This compound Arachin_A This compound A This compound->Arachin_A Arachin_B This compound B This compound->Arachin_B Arachin_35_5 This compound with 35.5 kDa subunit This compound->Arachin_35_5 alpha α subunit (~35 kDa) Arachin_A->alpha 4x beta β subunit (~35 kDa) Arachin_A->beta 4x gamma γ subunit (~10 kDa) Arachin_A->gamma 2x delta δ subunit (~10 kDa) Arachin_A->delta 2x Arachin_B->beta 8x Arachin_B->gamma 2x Arachin_B->delta 2x subunit_35_5 35.5 kDa subunit (Ara h 3 isoform) Arachin_35_5->subunit_35_5

Caption: Subunit composition of major this compound isoforms.

Experimental Workflow for this compound Isoform Analysis

Arachin_Workflow start Peanut Sample extraction Protein Extraction start->extraction precipitation Ammonium Sulfate Precipitation extraction->precipitation separation 2D Gel Electrophoresis (IEF and SDS-PAGE) precipitation->separation visualization Gel Staining separation->visualization identification Mass Spectrometry (e.g., Q-TOF) visualization->identification analysis Data Analysis and Isoform Identification identification->analysis

Caption: Workflow for the separation and identification of this compound isoforms.

Putative Signaling Interaction at the Intestinal Epithelium

Arachin_Signaling Arachin_Allergens This compound Allergens (e.g., Ara h 1, Ara h 3) Epithelial_Cell Intestinal Epithelial Cell Arachin_Allergens->Epithelial_Cell Interaction Immune_Cell Immune Cell (e.g., Mast Cell, APC) Arachin_Allergens->Immune_Cell Direct Interaction Tight_Junctions Tight Junction Disruption Epithelial_Cell->Tight_Junctions Transcytosis Transcellular Transport Epithelial_Cell->Transcytosis Endocytosis Increased_Permeability Increased Paracellular Permeability Tight_Junctions->Increased_Permeability Increased_Permeability->Arachin_Allergens Paracellular Transport Transcytosis->Immune_Cell Antigen Presentation Allergic_Response Allergic Response Immune_Cell->Allergic_Response

Caption: Hypothesized interaction of this compound allergens with intestinal epithelial cells.

References

An In-depth Technical Guide to the Molecular Interactions of Arachin Protein in the Seed Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interactions between arachin, the primary storage protein in peanuts (Arachis hypogaea), and other vital components of the seed. Understanding these molecular interactions is crucial for advancements in food science, allergenicity research, and the development of novel therapeutic agents. This document details the key interacting partners of this compound, the experimental methodologies used to study these interactions, and presents available data to facilitate further research and development.

Introduction to this compound and the Seed Environment

Peanut seeds are a complex biological system, primarily composed of proteins, lipids, and carbohydrates. This compound, a legumin-type globulin, constitutes approximately 63% of the total protein in peanut seeds. It is a large, oligomeric protein, with its main components being the allergenic proteins Ara h 1 and Ara h 3. The seed matrix provides a unique environment where this compound interacts with other macromolecules, influencing the seed's structural integrity, nutritional value, and allergenic potential. These interactions are predominantly non-covalent, involving hydrophobic and electrostatic forces.

This compound's Molecular Interactions

The functionality and bioavailability of this compound are significantly influenced by its interactions with other seed components. These interactions can be broadly categorized as protein-protein, protein-lipid, and protein-carbohydrate interactions.

Protein-Protein Interactions

Within the protein bodies of the seed, this compound exists in a dense network with other proteins. Proteomic studies of peanut seeds have identified a complex array of proteins involved in metabolism, transport, and storage, suggesting a dynamic interplay.[1][2] Key protein-protein interactions involving this compound and its components include:

  • Self-Assembly and Oligomerization: this compound monomers assemble into complex oligomeric structures. Understanding the factors that govern this assembly is key to modulating its functional properties.

  • Interaction with other Storage Proteins: this compound interacts with other storage proteins like conthis compound, which can influence the overall protein body structure and digestibility.

  • Interaction with Oleosins: Oleosins are structural proteins found on the surface of lipid bodies.[3][4][5][6] While direct quantitative data on this compound-oleosin interaction is limited, their co-localization within the seed suggests potential interactions that could stabilize the lipid bodies and influence lipid metabolism.[3][7][8]

Protein-Lipid Interactions

Peanut seeds are rich in lipids, primarily stored in oil bodies. These oil bodies are surrounded by a phospholipid monolayer and associated proteins, mainly oleosins.[3][7][8] The interaction of this compound with lipids is critical for the structural organization of the seed and the bioavailability of both proteins and lipids.

  • Interaction with Phospholipids: The surface of oil bodies presents a platform for interaction with cytosolic proteins like this compound. While specific binding affinities are not well-documented, the amphipathic nature of this compound suggests potential interactions with the phospholipid monolayer.

  • Association with Oil Bodies: Studies on peanut oil bodies have identified the presence of oleosin isoforms (14 and 16 kDa) and caleosin as the primary proteins, with a higher content of essential amino acids compared to protein isolates.[7] The close proximity of protein bodies and lipid bodies within the seed cotyledon cells suggests a functional interaction.

Protein-Carbohydrate and Other Interactions

The peanut seed contains a significant amount of carbohydrates, including starch and various oligosaccharides, as well as other molecules like phytic acid.

  • Interaction with Phytic Acid: Phytic acid, a common component in legumes, is known to form complexes with proteins, which can reduce mineral bioavailability and protein digestibility.[11][12][13] Studies have shown that phytic acid can form insoluble complexes with the major peanut allergens Ara h 1 and Ara h 2, which are components of the this compound fraction.[14] This interaction is thought to involve lysine (B10760008) residues on the protein surface. A six-fold reduction in IgE binding has been observed after treating peanut extract with phytic acid, indicating a significant alteration of the protein's properties.[14]

Quantitative Data on this compound and its Interacting Partners

While direct quantitative data on the binding affinities and kinetics of this compound with many seed components is limited, this section provides a summary of the available quantitative information regarding the composition of these components within the peanut seed.

Component CategoryComponent Name/ClassTypical Abundance in Peanut Seed (dry weight)Method of QuantificationReference(s)
Protein Total Protein22-33%Kjeldahl, Proteomics[2]
This compound (as % of total protein)~63%SDS-PAGE, Densitometry-
Ara h 1 (as % of total protein)12-16%SDS-PAGE, Densitometry[15]
Ara h 2 (as % of total protein)5.9-9.3%SDS-PAGE, Densitometry[15]
Oleosins (on oil bodies)Major oil body proteinsProteomics[3][7][8]
Lipid Total Lipid40-50%Soxhlet extraction[16]
Triacylglycerols (in oil bodies)Major component of oilLipidomics[17][18]
Phospholipids (in oil bodies)Monolayer surrounding oil bodiesLipidomics[17][18]
Carbohydrate Total Carbohydrate~15%Calculation by difference[16]
StarchMajor carbohydrate componentEnzymatic degradation assays[9]
Other Phytic Acid1-5% (in legumes)Various analytical methods[11]

Table 1: Abundance of Key Seed Components

Interacting PairMethod of AnalysisObservationQuantitative AspectReference(s)
Ara h 1 / Ara h 2 - Phytic AcidSDS-PAGE, Competitive Inhibition ELISAFormation of insoluble complexes6-fold reduction in IgE binding[14]

Table 2: Semi-Quantitative Interaction Data

Experimental Protocols for Studying this compound Interactions

A variety of biochemical and biophysical techniques can be employed to investigate the interactions of this compound with other seed components. Detailed protocols for some of the most relevant methods are provided below.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is a powerful technique to identify in vivo protein-protein interactions. This protocol is adapted for the study of interactions involving membrane-associated proteins in seeds.

Protocol:

  • Tissue Homogenization: Grind frozen peanut seed tissue to a fine powder in liquid nitrogen.

  • Microsomal Fraction Isolation: Resuspend the powder in an appropriate extraction buffer and perform differential centrifugation to isolate the microsomal fraction, which is enriched in membrane proteins.

  • Protein Solubilization: Solubilize membrane proteins from the microsomal fraction using a mild non-ionic detergent (e.g., Triton X-100 or NP-40) to maintain protein complexes.

  • Pre-clearing: Incubate the solubilized protein extract with Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., an anti-arachin antibody).

  • Immune Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with a suitable wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the suspected interacting partners, or by mass spectrometry for the identification of novel interactors.

Y2H_Workflow cluster_0 Plasmid Construction cluster_1 Yeast Transformation & Screening cluster_2 Interaction Confirmation Bait Bait Protein (this compound) + DNA Binding Domain (BD) Transform Co-transform Yeast Bait->Transform Prey Prey Library (Seed cDNA) + Activation Domain (AD) Prey->Transform Select Select on Nutrient-deficient Media Transform->Select Reporter Reporter Gene Activation (Growth & Color Change) Select->Reporter Isolate Isolate & Sequence Prey Plasmid Reporter->Isolate Confirm Confirm Interaction Isolate->Confirm SPR_Workflow cluster_0 Preparation cluster_1 Interaction Measurement cluster_2 Data Analysis A Immobilize Ligand (this compound) on Sensor Chip B Inject Analyte (Lipid/Carbohydrate) A->B C Monitor Refractive Index Change B->C D Generate Sensorgram C->D E Determine ka, kd, and KD D->E Lipid_Overlay_Workflow A Spot Lipids onto Membrane B Block Membrane A->B C Incubate with Tagged this compound B->C D Wash Unbound Protein C->D E Detect with Antibodies D->E F Visualize Signal E->F Arachin_Interactions_Logic cluster_Interactions Molecular Interactions cluster_Functions Seed Properties & Functions This compound This compound PPI Protein-Protein (Self-assembly, Conthis compound, Oleosins) This compound->PPI PLI Protein-Lipid (Phospholipids, Oil Bodies) This compound->PLI PCI Protein-Carbohydrate/Other (Starch, Phytic Acid) This compound->PCI Allergenicity Allergenicity (Epitope Accessibility) This compound->Allergenicity Structure Structural Integrity (Protein & Lipid Body Stability) PPI->Structure Nutrition Nutritional Value (Digestibility, Bioavailability) PPI->Nutrition PLI->Structure PCI->Nutrition PCI->Allergenicity

References

Methodological & Application

Application Notes and Protocols for the Extraction of Arachin Protein from Raw Peanuts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, a major globulin protein found in peanuts (Arachis hypogaea), constitutes approximately 63% of the total protein in peanut seeds.[1] It is a key component in the study of food allergens, protein structure and function, and has potential applications in drug development and delivery. This document provides a detailed protocol for the extraction and purification of this compound from raw peanuts, designed for use in research and laboratory settings. The methodology is based on established salt-based extraction and precipitation techniques.

Experimental Protocols

This protocol outlines a standard laboratory procedure for the isolation of this compound from raw, defatted peanut meal. The primary steps involve the preparation of the peanut meal, extraction of proteins using a saline buffer, selective precipitation of this compound using ammonium (B1175870) sulfate (B86663), and subsequent purification.

Materials and Reagents
  • Raw, shelled peanuts

  • n-Hexane (for defatting)

  • Sodium chloride (NaCl)

  • Ammonium sulfate ((NH₄)₂SO₄)

  • Phosphate (B84403) buffer (10 mM, pH 7.9)

  • Distilled water

  • Dialysis tubing (e.g., 12-14 kDa MWCO)

  • Centrifuge and appropriate tubes

  • Magnetic stirrer and stir bars

  • Blender or grinder

  • Freeze-dryer (optional)

Protocol 1: this compound Extraction and Purification

This protocol is a consolidated method based on established literature for efficient this compound isolation.[1][2]

Step 1: Preparation of Defatted Peanut Meal

  • Grind raw, shelled peanuts into a fine powder or flour using a blender or grinder.

  • To defat the peanut flour, suspend it in n-hexane at a ratio of 1:5 (w/v). Stir the mixture for 2-3 hours at room temperature.[3]

  • Allow the meal to settle and decant the hexane (B92381). Repeat the process 2-3 times to ensure thorough defatting.

  • After the final hexane wash, spread the peanut meal on a tray and allow it to air-dry in a fume hood to remove any residual solvent. The resulting product is defatted peanut meal.

Step 2: Protein Extraction

  • Suspend the defatted peanut meal in an extraction buffer consisting of 10 mM phosphate buffer (pH 7.9) containing 0.5 M NaCl. Use a solid-to-liquid ratio of 1:10 (w/v).[1]

  • Stir the suspension continuously for 3 hours at room temperature to facilitate protein solubilization.[1]

  • Centrifuge the slurry at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.[1]

  • Carefully collect the supernatant, which contains the extracted peanut proteins.

Step 3: Ammonium Sulfate Precipitation of this compound

  • Slowly add solid ammonium sulfate to the protein extract while gently stirring at 4°C. Add ammonium sulfate to reach 40% saturation to selectively precipitate the this compound fraction.[1]

  • Continue stirring the mixture at 4°C for at least 3 hours to ensure complete precipitation.[1]

  • Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C to collect the precipitated this compound.

  • Discard the supernatant which contains conthis compound and other soluble proteins.

Step 4: Purification of this compound

  • Resuspend the this compound pellet in a minimal volume of the extraction buffer (10 mM phosphate buffer, pH 7.9, with 0.5 M NaCl).[1]

  • Transfer the resuspended protein solution to dialysis tubing.

  • Dialyze extensively against distilled water at 4°C for 24-48 hours, with several changes of water, to remove the salt.

  • The dialyzed solution contains purified this compound. For long-term storage, the solution can be freeze-dried to obtain this compound as a powder.[1]

Data Presentation

The following tables summarize the key quantitative parameters from the experimental protocol for easy reference and comparison.

Table 1: Reagent and Buffer Compositions

Reagent/BufferCompositionPurpose
Defatting Solventn-HexaneRemoval of lipids from peanut flour
Extraction Buffer10 mM Phosphate Buffer, 0.5 M NaCl, pH 7.9Solubilization of peanut proteins
Precipitating AgentAmmonium Sulfate ((NH₄)₂SO₄)Selective precipitation of this compound
Dialysis SolutionDistilled WaterRemoval of salts from the purified this compound

Table 2: Experimental Parameters

ParameterValueUnitStep in Protocol
Defatting Ratio (Flour:Hexane)1:5w/vStep 1
Extraction Ratio (Meal:Buffer)1:10w/vStep 2
Extraction Time3hoursStep 2
Extraction Centrifugation10,000 x g for 30 minStep 2
Ammonium Sulfate Saturation40%Step 3
Precipitation Time3hoursStep 3
Precipitation Centrifugation10,000 x g for 30 minStep 3
Dialysis Time24-48hoursStep 4

Visualizations

The following diagrams illustrate the experimental workflow for this compound protein extraction.

Arachin_Extraction_Workflow RawPeanuts Raw Peanuts Grinding Grinding/Milling RawPeanuts->Grinding PeanutFlour Peanut Flour Grinding->PeanutFlour Defatting Defatting with n-Hexane PeanutFlour->Defatting DefattedMeal Defatted Peanut Meal Defatting->DefattedMeal Extraction Protein Extraction (Phosphate Buffer with NaCl, pH 7.9) DefattedMeal->Extraction Centrifugation1 Centrifugation (10,000 x g, 30 min) Extraction->Centrifugation1 Supernatant1 Crude Protein Extract (Supernatant) Centrifugation1->Supernatant1 Residue1 Insoluble Residue (Discard) Centrifugation1->Residue1 Precipitation Ammonium Sulfate Precipitation (40% Saturation) Supernatant1->Precipitation Centrifugation2 Centrifugation (10,000 x g, 30 min) Precipitation->Centrifugation2 ArachinPellet This compound Pellet Centrifugation2->ArachinPellet Supernatant2 Supernatant (Contains Conthis compound - Discard) Centrifugation2->Supernatant2 Resuspension Resuspend in Buffer ArachinPellet->Resuspension Dialysis Dialysis against Distilled Water Resuspension->Dialysis Purifiedthis compound Purified this compound Dialysis->Purifiedthis compound FreezeDrying Freeze-Drying (Optional) Purifiedthis compound->FreezeDrying ArachinPowder This compound Powder FreezeDrying->ArachinPowder

Caption: Workflow for the extraction and purification of this compound protein.

References

Application Notes and Protocols for the Purification of Arachin using Ammonium Sulfate Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, a major globulin protein found in peanuts (Arachis hypogaea), is of significant interest in various fields, including food science, allergen research, and drug delivery. Its purification is a critical first step for detailed structural and functional studies. Ammonium (B1175870) sulfate (B86663) precipitation is a widely used, robust, and scalable method for the fractionation and enrichment of this compound from a crude peanut protein extract. This technique exploits the differential solubility of proteins in a high-salt solution. As the concentration of ammonium sulfate increases, it reduces the amount of water available to solvate proteins, leading to their precipitation. This compound and another major peanut globulin, conthis compound, exhibit different solubility profiles in ammonium sulfate, allowing for their effective separation.[1][2][3]

This document provides a detailed protocol for the purification of this compound using ammonium sulfate precipitation, including methods for protein extraction, fractional precipitation, and post-precipitation processing.

Principle of Separation

The separation of this compound from other peanut proteins, particularly conthis compound, is based on their differing physicochemical properties, which influence their solubility in the presence of ammonium sulfate.[4] Key factors include:

  • Hydrophobicity: Proteins with larger or more numerous hydrophobic surface patches tend to precipitate at lower salt concentrations. This compound generally has a more compact tertiary structure and lower surface hydrophobicity compared to conthis compound, but the high concentration of salt ions effectively shields charged groups and promotes hydrophobic interactions, leading to aggregation and precipitation.

  • Isoelectric Point (pI): The isoelectric point of this compound is approximately 5.2, while that of conthis compound is around 3.9.[1] Operating at a pH between these two pIs can enhance the differential precipitation, although the primary separation in this protocol is driven by the "salting-out" effect of ammonium sulfate.

  • Molecular Weight: While not the primary determinant, differences in the size and subunit composition of this compound and conthis compound can also influence their precipitation behavior.

By carefully controlling the concentration of ammonium sulfate, a stepwise precipitation can be achieved. This compound is typically precipitated at a lower saturation (around 20-40%), while conthis compound remains in the supernatant and can be subsequently precipitated at a higher salt concentration (60-85%).[5][6]

Experimental Workflow

The overall experimental workflow for the purification of this compound is depicted below.

Workflow start Defatted Peanut Flour extraction Protein Extraction (Phosphate Buffer with NaCl) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant1 Crude Protein Extract (Supernatant) centrifuge1->supernatant1 Soluble Fraction pellet1 Insoluble Material (Discard) centrifuge1->pellet1 Insoluble Fraction precipitation Ammonium Sulfate Precipitation (40% Saturation) supernatant1->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 pellet2 This compound Precipitate centrifuge2->pellet2 Precipitate supernatant2 Supernatant (Contains Conthis compound) centrifuge2->supernatant2 Supernatant redissolve Redissolution (Phosphate Buffer) pellet2->redissolve dialysis Dialysis redissolve->dialysis end Purified this compound dialysis->end

Caption: Experimental workflow for this compound purification.

Logical Relationship of Protein Fractions

The following diagram illustrates the separation of this compound and conthis compound during the ammonium sulfate precipitation process.

Fractions crude_extract Crude Peanut Protein Extract add_as Add Ammonium Sulfate to 40% Saturation crude_extract->add_as centrifugation Centrifugation add_as->centrifugation precipitate Precipitate (Enriched in this compound) centrifugation->precipitate supernatant Supernatant centrifugation->supernatant add_more_as Increase Ammonium Sulfate to 60-85% Saturation supernatant->add_more_as centrifugation2 Centrifugation add_more_as->centrifugation2 conarachin_precipitate Precipitate (Enriched in Conthis compound) centrifugation2->conarachin_precipitate final_supernatant Remaining Soluble Proteins centrifugation2->final_supernatant

Caption: Separation of this compound and conthis compound fractions.

Data Presentation

The following table summarizes the expected quantitative data from a typical this compound purification experiment starting from 100 g of defatted peanut flour. Note that these are representative values and actual results may vary.

Purification StepTotal Volume (mL)Total Protein (mg)Purity of this compound (%)Yield of this compound (%)
Crude Protein Extract 100025000~25100
40% Ammonium Sulfate Precipitation (Pellet) 507500~75~90
After Dialysis 1006750>80~85

Experimental Protocols

Materials and Reagents
  • Defatted peanut flour

  • Phosphate (B84403) buffer (10 mM, pH 7.9) containing 0.5 M NaCl (Extraction Buffer)

  • Ammonium sulfate, analytical grade

  • Distilled water

  • Dialysis tubing (e.g., 10-14 kDa MWCO)

  • Bradford reagent for protein quantification

  • Bovine Serum Albumin (BSA) standard

  • SDS-PAGE reagents and equipment

Protocol 1: Protein Extraction from Defatted Peanut Flour
  • Weigh 100 g of defatted peanut flour and suspend it in 1 L of cold (4°C) Extraction Buffer (10 mM phosphate buffer, pH 7.9, containing 0.5 M NaCl). This corresponds to a 1:10 (w/v) ratio.[5]

  • Stir the suspension for 3 hours at 4°C to allow for the solubilization of proteins.

  • Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.

  • Carefully decant the supernatant, which is the crude protein extract, and proceed to the next step.

Protocol 2: Ammonium Sulfate Precipitation of this compound
  • Place the crude protein extract in a beaker on a magnetic stirrer in a cold room or on ice.

  • While gently stirring, slowly add solid ammonium sulfate to the extract to achieve 40% saturation. The amount of ammonium sulfate to be added can be calculated or determined from standard tables. For a 1 L solution, this is approximately 229 g of solid ammonium sulfate.

  • Continue stirring for at least 3 hours at 4°C to allow for the complete precipitation of this compound.[5]

  • Transfer the mixture to centrifuge tubes and centrifuge at 10,000 x g for 30 minutes at 4°C.

  • Discard the supernatant, which contains conthis compound and other soluble proteins. The pellet is the enriched this compound fraction.

Protocol 3: Redissolution and Dialysis of this compound
  • Resuspend the this compound pellet in a minimal volume of cold Extraction Buffer (e.g., 50 mL).

  • Transfer the redissolved this compound solution to a dialysis tube.

  • Dialyze the solution extensively against distilled water at 4°C for 48 hours, with at least three changes of the dialysis buffer to ensure complete removal of ammonium sulfate.[5][6]

  • After dialysis, the purified this compound solution can be collected from the dialysis bag. It is advisable to centrifuge the solution one final time at a low speed (e.g., 2,000 x g for 10 minutes) to remove any minor precipitates that may have formed during dialysis.[6]

  • The final purified this compound solution can be stored at -20°C or freeze-dried for long-term storage.

Protocol 4: Quantification and Purity Assessment
  • Protein Concentration: Determine the protein concentration at each step (crude extract, redissolved pellet, and after dialysis) using the Bradford assay with BSA as a standard.

  • Purity Assessment: Analyze the purity of the this compound fraction at each stage using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). Compare the protein band profile of each fraction to identify the enrichment of this compound and the removal of other proteins.

Conclusion

Ammonium sulfate precipitation is an effective and economical method for the initial purification and enrichment of this compound from peanuts. The protocol described provides a clear and reproducible procedure for obtaining this compound with a purity suitable for a wide range of downstream applications. For higher purity requirements, further chromatographic steps such as ion-exchange or size-exclusion chromatography may be employed.

References

Application Notes and Protocols for Arachin Separation via Ion-Exchange Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, a major globulin protein found in peanuts (Arachis hypogaea), constitutes a significant portion of the total seed protein.[1] As a key component in food science and a potential allergen, efficient methods for its isolation and purification are critical for research and development. Ion-exchange chromatography (IEX) is a powerful and widely used technique for separating proteins based on their net surface charge, offering high resolution and capacity.[2]

These application notes provide a comprehensive guide to the principles and methodologies for separating this compound using ion-exchange chromatography. The protocols are designed to be adaptable for both initial capture and high-resolution polishing steps.

Principle of Ion-Exchange Chromatography for this compound Separation

The separation of proteins by IEX relies on the reversible electrostatic interaction between charged proteins and an oppositely charged chromatography matrix.[3] The choice between anion-exchange (positively charged matrix) and cation-exchange (negatively charged matrix) chromatography depends on the protein's isoelectric point (pI)—the pH at which the protein has no net charge.

This compound is a complex protein composed of multiple subunits, with a high prevalence of acidic amino acids like glutamic and aspartic acid.[4][5] This composition results in an acidic isoelectric point, estimated to be in the range of pH 5.2-5.5 .[6][7]

To achieve separation using IEX:

  • Anion-Exchange Chromatography : The buffer pH is maintained above this compound's pI. At this pH, this compound will have a net negative charge and will bind to a positively charged anion-exchange resin (e.g., DEAE or Q functional groups).[2][3]

  • Cation-Exchange Chromatography : The buffer pH would need to be below this compound's pI. This would give this compound a net positive charge, allowing it to bind to a negatively charged cation-exchange resin (e.g., CM or SP functional groups).

Given this compound's acidic pI, anion-exchange chromatography is the most common and effective method for its purification . A typical workflow involves loading the protein sample onto the column in a low-salt buffer, washing away unbound contaminants, and then eluting the bound this compound by increasing the salt concentration or changing the pH.[4]

Data Presentation: Resin Selection and Performance

The choice of ion-exchange resin impacts the resolution and capacity of the separation. Weak exchangers like DEAE-cellulose are suitable for capture steps, while strong exchangers like Q-Sepharose provide higher resolution for polishing.

ParameterWeak Anion Exchanger (DEAE-Cellulose)Strong Anion Exchanger (Q-Sepharose)
Functional Group DiethylaminoethylQuaternary Ammonium
Typical Application Capture, Initial PurificationIntermediate/Polishing, High-Resolution
Binding pH Range Narrower (dependent on group pKa)Broad (pH 2-12)
Typical Purity >85%>95%
Binding Capacity HighVery High
Resolution GoodExcellent
Typical Elution [NaCl] 0.2 M - 0.3 M[4]0.3 M - 0.5 M

Note: Values for purity, binding capacity, and elution concentration are typical and may vary based on the specific protocol, sample load, and peanut variety.

Visualizations

Experimental Workflow for this compound Purification

The following diagram outlines the general workflow for separating this compound from a crude peanut protein extract using anion-exchange chromatography.

G cluster_prep Sample Preparation cluster_chrom Anion-Exchange Chromatography cluster_analysis Analysis start Defatted Peanut Meal extraction Protein Extraction (e.g., Tris-HCl, pH 8.2) start->extraction clarification Clarification (Centrifugation/Filtration) extraction->clarification buffer_exchange Buffer Exchange / Dialysis (into Binding Buffer) clarification->buffer_exchange loading Sample Loading buffer_exchange->loading equilibration Column Equilibration (Binding Buffer) equilibration->loading wash Wash Unbound Proteins loading->wash elution Elution (Linear NaCl Gradient) wash->elution regeneration Column Regeneration (High Salt Buffer) elution->regeneration fractions Fraction Collection elution->fractions analysis Purity Analysis (SDS-PAGE, HPLC) fractions->analysis result Purified this compound analysis->result

Caption: Workflow for this compound separation by anion-exchange chromatography.

Principle of Anion-Exchange Separation

This diagram illustrates the mechanism of this compound binding and elution on a positively charged anion-exchange resin.

References

Application Notes and Protocols for SDS-PAGE Analysis of Arachin Subunit Molecular Weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, the major storage protein in peanuts (Arachis hypogaea), constitutes approximately 63% of the total seed protein.[1] It is a legumin-type globulin composed of multiple subunits. The composition and molecular weight of these subunits can vary among different peanut varieties, which in turn can influence the functional, thermal, and allergenic properties of peanut proteins. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique to separate proteins based on their molecular weight, providing valuable insights into the subunit structure of this compound. This document provides detailed protocols for the extraction of this compound from peanuts and its subsequent analysis by SDS-PAGE to determine the molecular weight of its constituent subunits.

Data Presentation: Molecular Weight of this compound Subunits

The molecular weight of this compound subunits as determined by SDS-PAGE can vary depending on the peanut cultivar. The subunits are generally categorized into acidic and basic subunits. The acidic subunits tend to show more variation among different genotypes.[2]

Subunit CategoryReported Molecular Weight (kDa)NotesReferences
Acidic Subunits47.5, 45.1, 42.6, 41.2, 40.5-42, 37.5-39, 35.5-36Significant variation observed between different peanut varieties. The presence or absence of the 35.5 kDa subunit can affect the thermal properties of this compound.[1][2][3][1][2]
Basic Subunits21.4, 22-23.5Generally more conserved across different peanut varieties.[1][2]
Other Reported Subunits~35 (α and β chains), ~10 (γ and δ chains), 21, 29.1Older literature identifies alpha, beta, gamma, and delta chains with distinct molecular weights.[4] More recent studies have identified subunits with specific molecular weights of 21 kDa and 29.1 kDa.[5][6][4][5][6]

Experimental Protocols

This compound Extraction from Peanut Seeds

This protocol describes the alkaline extraction of total protein from defatted peanut flour, which is a common preliminary step for this compound analysis.

Materials:

  • Peanut seeds

  • Hexane (B92381)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 0.2 M NaOH

  • Precipitation Solution: 1 M HCl

  • Neutralization Buffer: 0.2 M NaOH

  • Deionized water

  • Centrifuge and centrifuge tubes

  • pH meter

Procedure:

  • Defatting Peanut Flour:

    • Grind raw peanut seeds into a fine powder using a blender or grinder.

    • Suspend the peanut powder in hexane (1:5 w/v) and stir for 1 hour at room temperature to extract the oil.

    • Centrifuge at 3000 rpm for 20 minutes and discard the supernatant.

    • Repeat the hexane extraction two more times.

    • Spread the defatted peanut flour in a fume hood to allow residual hexane to evaporate completely.

  • Alkaline Protein Extraction:

    • Suspend the defatted peanut flour in deionized water (1:20 w/v).

    • Adjust the pH of the slurry to 8.0-10.0 with 0.2 M NaOH while stirring continuously.[7]

    • Continue stirring for 1 hour at room temperature to facilitate protein solubilization.[7]

    • Centrifuge the mixture at 10,000 rpm for 15 minutes to pellet the insoluble material.[8]

    • Carefully collect the supernatant containing the soluble proteins (including this compound).

  • Isoelectric Precipitation of this compound (Optional, for enrichment):

    • While stirring, slowly adjust the pH of the protein supernatant to 4.5 with 1 M HCl. This is the isoelectric point for this compound, causing it to precipitate.

    • Allow the protein to precipitate for 30 minutes at 4°C.

    • Centrifuge at 10,000 rpm for 20 minutes to collect the protein precipitate.

    • Discard the supernatant.

    • Resuspend the protein pellet in a minimal volume of deionized water and neutralize to pH 7.0 with 0.2 M NaOH.

    • Lyophilize or store the protein extract at -20°C.

SDS-PAGE Analysis of this compound Subunits

This protocol outlines the separation of this compound subunits by SDS-PAGE.

Materials:

  • Extracted this compound protein sample

  • 5x SDS-PAGE Sample Buffer (e.g., 250 mM Tris-HCl pH 6.8, 10% SDS, 30% glycerol, 5% β-mercaptoethanol, 0.02% bromophenol blue)

  • Protein molecular weight standards (e.g., 14 kDa to 100 kDa)

  • SDS-PAGE gels (11-12.5% acrylamide (B121943) is suitable for resolving this compound subunits)[9][10]

  • 1x Tris-Glycine-SDS Running Buffer

  • Coomassie Brilliant Blue R-250 Staining Solution (0.05% w/v in 25% methanol, 10% acetic acid)[2]

  • Destaining Solution (25% methanol, 10% acetic acid in water)[2]

  • Electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Sample Preparation:

    • Determine the protein concentration of the this compound extract using a suitable method (e.g., Bradford or BCA assay).

    • Mix the protein extract with 5x SDS-PAGE sample buffer to a final 1x concentration. A typical loading amount is 10-20 µg of protein per well.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]

    • Centrifuge the samples briefly to pellet any insoluble material.[11]

  • Gel Electrophoresis:

    • Assemble the electrophoresis apparatus with the prepared SDS-PAGE gel.

    • Fill the inner and outer chambers with 1x Tris-Glycine-SDS running buffer.

    • Load the prepared protein samples and molecular weight standards into the wells.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue tracking dye reaches the bottom of the gel.

  • Gel Staining and Destaining:

    • Carefully remove the gel from the cassette and place it in the Coomassie staining solution.

    • Agitate gently for 30-60 minutes.

    • Transfer the gel to the destaining solution.

    • Agitate gently, changing the destain solution periodically until the protein bands are clearly visible against a clear background.[2]

  • Data Analysis:

    • Image the stained gel using a gel documentation system.

    • Determine the molecular weight of the this compound subunits by comparing their migration distance to that of the known molecular weight standards. A standard curve can be generated by plotting the log of the molecular weight of the standards against their relative mobility (Rf).

Visualization of Experimental Workflow

experimental_workflow cluster_extraction This compound Extraction cluster_optional Optional Enrichment cluster_sds_page SDS-PAGE Analysis start Peanut Seeds grind Grinding start->grind defat Defatting with Hexane extract Alkaline Extraction (pH 8-10) defat->extract grind->defat centrifuge1 Centrifugation extract->centrifuge1 supernatant1 Collect Supernatant (Soluble Proteins) centrifuge1->supernatant1 precipitate Isoelectric Precipitation (pH 4.5) supernatant1->precipitate centrifuge2 Centrifugation precipitate->centrifuge2 pellet Collect this compound Pellet centrifuge2->pellet resuspend Resuspend and Neutralize pellet->resuspend arachin_extract This compound Extract resuspend->arachin_extract sample_prep Sample Preparation (Denaturation) arachin_extract->sample_prep load_gel Load Gel sample_prep->load_gel run_gel Electrophoresis load_gel->run_gel stain Coomassie Staining run_gel->stain destain Destaining stain->destain analyze Image and Analyze destain->analyze mw_determination Molecular Weight Determination analyze->mw_determination

Caption: Workflow for this compound Extraction and SDS-PAGE Analysis.

References

Unveiling the Complexity of Arachin Isoforms: A Detailed Application Note and Protocol for Two-Dimensional Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analysis of arachin isoforms using two-dimensional gel electrophoresis (2D-PAGE). This compound, a major seed storage protein in peanuts (Arachis hypogaea), is a critical allergen responsible for severe food allergies. Understanding the heterogeneity of this compound isoforms is paramount for developing accurate diagnostics, effective immunotherapies, and hypoallergenic food products. 2D-PAGE offers a powerful technique to resolve the complex mixture of this compound isoforms based on their isoelectric point (pI) and molecular weight (MW).

Application Notes

Two-dimensional gel electrophoresis is an indispensable tool for the detailed characterization of the this compound proteome. This high-resolution technique allows for the separation of complex protein mixtures, revealing the presence of multiple isoforms for each of the major this compound allergens, including Ara h 1, Ara h 2, Ara h 3, and Ara h 4. These isoforms may arise from genetic variations, post-translational modifications, or protein processing, all of which can influence their allergenic potential.

By employing 2D-PAGE, researchers can:

  • Visualize the entire spectrum of this compound isoforms present in a peanut extract.

  • Quantitatively compare the expression levels of different isoforms between various peanut cultivars or under different processing conditions.

  • Identify potential new allergenic isoforms by combining 2D-PAGE with immunoblotting techniques using patient sera.

  • Isolate specific isoforms for further characterization by mass spectrometry to determine their precise amino acid sequence and post-translational modifications.

The quantitative data derived from 2D-PAGE analysis is crucial for understanding the molecular basis of peanut allergy and for the rational design of novel therapeutic strategies.

Quantitative Data Summary of this compound Isoforms

The following tables summarize the key quantitative data for various this compound isoforms as identified through 2D-PAGE and other proteomic techniques.

This compound ComponentNumber of Isoforms Detected by 2D-PAGEMolecular Weight (kDa) RangeIsoelectric Point (pI) Range
This compound I Multiple180 (dimer)~5.2
This compound II Multiple350 (dimer)~3.9
Ara h 1 ~1063 - 68Acidic to Neutral
Ara h 2 Multiple doublets16 - 18Acidic
Ara h 3/4 (Acidic subunit) Multiple40 - 45Acidic
Ara h 3/4 (Basic subunit) Multiple~25Basic

Note: The number of isoforms and their physicochemical properties can vary between different peanut varieties and extraction methods.

This compound Subunit IsoformsMolecular Weight (kDa)Isoelectric Point (pI)
S135.55.8
S237.56.0
S340.56.3
S419.57.1
S519.57.4
S619.58.3

This table presents data on six distinct this compound subunits identified by isoelectric focusing, providing a more detailed view of the isoform complexity.

Experimental Protocols

I. Peanut Protein Extraction for 2D-PAGE

This protocol is designed to efficiently extract a broad range of this compound isoforms while minimizing degradation and maintaining their native charge.

Materials:

  • Roasted or raw peanuts

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction Buffer: 20 mM Tris-HCl (pH 7.2-8.2), 150 mM NaCl

  • Acetone (B3395972) (pre-chilled to -20°C)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Sample Preparation: Grind 1-2 grams of peanuts into a fine powder using a mortar and pestle with liquid nitrogen to prevent protein degradation.

  • Defatting (Optional but Recommended): Add 10 volumes of cold acetone to the peanut powder. Vortex vigorously for 2 minutes and then centrifuge at 10,000 x g for 10 minutes at 4°C. Discard the supernatant. Repeat this step two more times to ensure complete removal of lipids. Air-dry the pellet to remove residual acetone.

  • Protein Extraction: Resuspend the defatted peanut powder in 10 volumes of Extraction Buffer.

  • Incubation: Incubate the mixture for 1-2 hours at 4°C with gentle agitation.

  • Clarification: Centrifuge the extract at 15,000 x g for 20 minutes at 4°C to pellet insoluble material.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the protein concentration of the extract using a standard protein assay (e.g., Bradford or BCA assay).

  • Storage: Store the protein extract in aliquots at -80°C until use.

II. Two-Dimensional Gel Electrophoresis (2D-PAGE)

This protocol outlines the separation of this compound isoforms first by their isoelectric point (IEF) and then by their molecular weight (SDS-PAGE).

A. First Dimension: Isoelectric Focusing (IEF)

Materials:

  • Immobilized pH gradient (IPG) strips (e.g., pH 4-7 for resolving many this compound isoforms)

  • Rehydration Buffer: 8 M urea, 2% CHAPS, 50 mM DTT, 0.2% (v/v) carrier ampholytes, and a trace of bromophenol blue.

  • Protein extract from Protocol I

  • IEF focusing unit

Procedure:

  • Sample Preparation for IEF: Dilute the protein extract in Rehydration Buffer to the desired final protein load (typically 100-200 µg for analytical gels).

  • IPG Strip Rehydration: Apply the sample-rehydration buffer mixture evenly into the channels of the IPG strip holder. Place the IPG strips gel-side down onto the sample. Overlay with mineral oil to prevent evaporation. Allow the strips to rehydrate for at least 12 hours at room temperature.

  • Isoelectric Focusing: Place the rehydrated IPG strips into the IEF focusing unit. Set the appropriate voltage program according to the manufacturer's instructions. A typical program involves a stepwise increase in voltage to a total of 50-80 kVh.

B. Second Dimension: SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Materials:

  • Equilibration Buffer I: 6 M urea, 2% SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, 2% (w/v) DTT.

  • Equilibration Buffer II: 6 M urea, 2% SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, 2.5% (w/v) iodoacetamide.

  • Precast or self-cast SDS-PAGE gels (e.g., 12.5% acrylamide).

  • SDS-PAGE running buffer

  • SDS-PAGE electrophoresis unit

Procedure:

  • IPG Strip Equilibration:

    • Incubate the focused IPG strip in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces the disulfide bonds.

    • Discard Equilibration Buffer I and incubate the strip in Equilibration Buffer II for 15 minutes with gentle agitation. This step alkylates the reduced sulfhydryl groups, preventing them from re-oxidizing.

  • Loading onto the Second Dimension Gel:

    • Rinse the equilibrated IPG strip briefly in SDS-PAGE running buffer.

    • Carefully place the IPG strip onto the top of the SDS-PAGE gel. Ensure good contact between the strip and the gel.

    • Seal the IPG strip in place with a small amount of molten agarose (B213101) sealing solution.

  • Electrophoresis: Place the gel into the electrophoresis unit and run at a constant voltage or current until the bromophenol blue dye front reaches the bottom of the gel.

C. Staining and Visualization

Materials:

  • Coomassie Brilliant Blue, silver stain, or fluorescent stain (e.g., SYPRO Ruby).

  • Destaining solution (if required).

  • Gel imaging system.

Procedure:

  • Staining: After electrophoresis, carefully remove the gel from the cassette and place it in the staining solution. Follow the manufacturer's protocol for the chosen stain.

  • Destaining: If using Coomassie or silver stain, destain the gel until the protein spots are clearly visible against a clear background.

  • Imaging and Analysis: Scan the stained gel using a gel imaging system. Use specialized 2D gel analysis software to detect, quantify, and compare the protein spots.

Visualizations

experimental_workflow start Peanut Sample grinding Grinding in Liquid N2 start->grinding defatting Defatting with Acetone grinding->defatting extraction Protein Extraction (Tris-HCl Buffer) defatting->extraction quantification Protein Quantification extraction->quantification ief 1st Dimension: Isoelectric Focusing (IEF) quantification->ief equilibration IPG Strip Equilibration ief->equilibration sds_page 2nd Dimension: SDS-PAGE equilibration->sds_page staining Gel Staining sds_page->staining analysis Image Acquisition & Analysis staining->analysis

Caption: Experimental workflow for 2D-PAGE of this compound isoforms.

logical_relationship This compound This compound (Complex Mixture) isoforms Multiple Isoforms This compound->isoforms charge Charge (pI) isoforms->charge mass Mass (MW) isoforms->mass two_d_page 2D-PAGE charge->two_d_page mass->two_d_page separation Separation two_d_page->separation

Caption: Principle of 2D-PAGE separation for this compound isoforms.

Application Note: Quantification of Arachin Concentration in Peanut Flour

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachin, a major storage protein in peanuts (Arachis hypogaea), is a critical component to quantify for several reasons. It is a significant food allergen, with even trace amounts capable of inducing severe allergic reactions[1]. For drug development, particularly in the context of oral immunotherapy, precise quantification of allergenic proteins like this compound is essential for dose formulation and safety[2]. This application note provides detailed protocols for the quantification of this compound in peanut flour using Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC), and touches upon mass spectrometry as a confirmatory method.

1. Principles of Quantification Methods

1.1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a highly sensitive and specific immunoassay that utilizes antibodies to detect and quantify antigens. For this compound quantification, a sandwich ELISA format is commonly employed. In this setup, a capture antibody specific to this compound is coated onto a microplate well. The sample containing this compound is added, and the this compound binds to the capture antibody. A second, detection antibody (also specific to this compound and conjugated to an enzyme) is then added, which binds to a different epitope on the captured this compound. Finally, a substrate is added that is converted by the enzyme into a detectable signal, the intensity of which is proportional to the amount of this compound present.

1.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. For protein analysis, Reverse-Phase HPLC (RP-HPLC) is often used. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. Proteins are separated based on their hydrophobicity; more hydrophobic proteins are retained longer on the column. The separated proteins are then detected by a UV detector, and the area under each peak is proportional to the concentration of the corresponding protein.

1.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is a highly specific and sensitive method for identifying and quantifying proteins. After separation by LC, the proteins are ionized and then fragmented. The resulting fragment ions produce a unique "fingerprint" for each peptide, allowing for unambiguous identification and quantification of the parent protein, such as this compound. This method is particularly useful for confirming the presence of specific allergenic peptides[3].

2. Experimental Protocols

2.1. Protein Extraction from Peanut Flour

Effective protein extraction is a critical first step for accurate quantification. The choice of extraction buffer can significantly impact the yield.

  • Materials:

    • Defatted peanut flour

    • Extraction Buffer: 20 mM Tris-HCl, pH 8.2[1] or Phosphate-Buffered Saline (PBS), pH 8.5[2]

    • Centrifuge

    • 0.2 µm membrane filter[2]

  • Protocol:

    • Weigh 1 gram of defatted peanut flour.

    • Add 10 mL of extraction buffer (1:10 w/v ratio)[1].

    • Stir the suspension for 1.5 to 2 hours at 4°C[1][2].

    • Centrifuge the suspension at 10,000 rpm for 30 minutes at 4°C to pellet insoluble material[1].

    • Carefully collect the supernatant containing the soluble proteins.

    • Filter the supernatant through a 0.2 µm membrane to remove any remaining particulate matter[2].

    • Determine the total protein concentration of the extract using a suitable protein assay, such as the Bicinchoninic acid (BCA) assay[2].

2.2. Protocol for this compound Quantification by Sandwich ELISA

  • Materials:

    • Capture antibody (anti-arachin)

    • Detection antibody (biotinylated anti-arachin)

    • Streptavidin-horseradish peroxidase (HRP) conjugate

    • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

    • Stop solution (e.g., 2N H₂SO₄)

    • 96-well microplate

    • Wash buffer (e.g., PBS with 0.05% Tween 20)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Purified this compound standard

    • Peanut protein extract (prepared as in 2.1)

  • Protocol:

    • Coat a 96-well microplate with the capture antibody overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Prepare a standard curve using serial dilutions of the purified this compound standard.

    • Add the standards and diluted peanut protein extracts to the wells and incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate five times with wash buffer.

    • Add the TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the this compound concentration in the samples by interpolating from the standard curve.

2.3. Protocol for this compound Quantification by RP-HPLC

  • Materials:

    • HPLC system with a UV detector

    • C18 column[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[5]

    • Mobile Phase B: 0.1% TFA in acetonitrile[5]

    • Purified this compound standard

    • Peanut protein extract (prepared as in 2.1)

  • Protocol:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Prepare a standard curve by injecting known concentrations of the purified this compound standard.

    • Inject the peanut protein extract onto the column.

    • Elute the proteins using a linear gradient of Mobile Phase B (e.g., 0-60% over 50 minutes) at a flow rate of 1.0 mL/min[5].

    • Monitor the absorbance at 220 nm or 280 nm[4][5].

    • Identify the this compound peak based on the retention time of the standard.

    • Integrate the area under the this compound peak for both the standards and the samples.

    • Calculate the this compound concentration in the samples based on the standard curve.

3. Data Presentation

Table 1: Typical this compound (Ara h 1 and Ara h 3) Concentrations in Peanut Flour

Peanut ComponentConcentration Range (µg/g of flour)MethodReference
Ara h 177 - 46,106ELISA[6][7]
Ara h 3382 - 12,676ELISA[6][7]
Ara h 1220 µg/ml in extractELISA[8]
Ara h 3879 µg/ml in extractELISA[8]

Table 2: Performance Characteristics of Quantification Methods

MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
ELISA (Ara h 3)2 mg peanut protein/kg productNot Specified[9]
LC-MS/MS (Ara h 2)5 µg protein/g matrixNot Specified[10]
LC-MS/MS (Ara h 3/4)1 µg protein/g matrixNot Specified[10]
HPLC-Fluorescence (Ara h 2)1.61 µg/mL4.89 µg/mL

4. Visualizations

G Figure 1: General Experimental Workflow for this compound Quantification A Peanut Flour Sample B Protein Extraction (e.g., with Tris-HCl or PBS buffer) A->B C Centrifugation & Filtration B->C D Protein Extract C->D E1 ELISA Analysis D->E1 E2 HPLC Analysis D->E2 E3 LC-MS/MS Analysis D->E3 F Data Acquisition E1->F E2->F E3->F G Quantification of this compound F->G

Caption: General experimental workflow for this compound quantification.

G Figure 2: Sandwich ELISA Principle for this compound Detection cluster_0 1. Coating cluster_1 2. Sample Incubation cluster_2 3. Detection cluster_3 4. Signal Generation Well Microplate Well CaptureAb Capture Antibody This compound This compound CaptureAb2 Capture Antibody DetectionAb Detection Antibody (Biotinylated) Arachin2 This compound CaptureAb3 Capture Antibody Enzyme Streptavidin-HRP DetectionAb2 Detection Antibody Substrate Substrate -> Product (Color) Arachin3 This compound CaptureAb4 Capture Antibody

Caption: Sandwich ELISA principle for this compound detection.

The choice of method for quantifying this compound in peanut flour depends on the specific requirements of the study. ELISA offers high sensitivity and is suitable for high-throughput screening. HPLC provides reliable quantification and can be standardized for routine analysis. LC-MS/MS offers the highest specificity and is an excellent tool for confirmation and detailed characterization of allergenic proteins. The protocols and data presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to accurately quantify this compound in peanut flour for their respective applications.

References

Application Notes: Detection of Arachin (Ara h 3) in Food Samples using Enzyme-Linked Immunosorbent Assay (ELISA)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Peanut allergy is a significant public health concern, with arachin (Ara h 3), a major seed storage protein, being a primary trigger for severe allergic reactions.[1] Accurate and sensitive detection of this compound in food products is crucial for consumer safety and regulatory compliance. The enzyme-linked immunosorbent assay (ELISA) is a widely adopted method for quantifying hidden allergens in food due to its high sensitivity, reliability, and cost-effectiveness.[2][3] This document provides a detailed protocol for the detection of this compound in food samples using a sandwich ELISA format, along with performance data and a visual workflow.

Quantitative Data Summary

The performance of an ELISA for this compound detection can vary depending on the specific antibodies, reagents, and food matrix being analyzed. Below is a summary of typical quantitative performance characteristics for a sandwich ELISA designed to detect Ara h 3.

Performance MetricTypical Value RangeFood Matrices Tested
Limit of Detection (LOD)0.006 - 16 pg/mLPeanut-related foods, Cookies, Milk, Chocolate
Limit of Quantification (LOQ)0.028 mg/mLPeanut-related foods
Standard Curve Range0.24 - 125 ng/mLN/A
Intra-Assay Precision (CV%)0.8 - 5.2%N/A
Inter-Assay Precision (CV%)7.7 - 9.7%N/A
Spike and Recovery95 - 103%Peanut extracts

Data compiled from multiple sources, including commercial ELISA kit documentation and research articles.[4][5] It is important to note that food processing can impact the detectability of allergens.[6][7]

Experimental Workflow

The following diagram illustrates the key steps in a sandwich ELISA protocol for this compound detection.

ELISA_Workflow start Start sample_prep Sample Preparation (Extraction of this compound) start->sample_prep add_sample Add Standards & Samples sample_prep->add_sample coating Coat Plate with Capture Antibody blocking Block Plate coating->blocking blocking->add_sample add_detection_ab Add Detection Antibody add_sample->add_detection_ab add_enzyme_conjugate Add Enzyme- Conjugated Secondary Ab add_detection_ab->add_enzyme_conjugate add_substrate Add Substrate add_enzyme_conjugate->add_substrate read_plate Read Absorbance (450 nm) add_substrate->read_plate analysis Data Analysis read_plate->analysis

Caption: Sandwich ELISA workflow for this compound detection.

Detailed Experimental Protocol: Sandwich ELISA for this compound (Ara h 3)

This protocol is a generalized procedure based on common practices for commercially available this compound ELISA kits.[5] Researchers should always refer to the specific instructions provided with their chosen assay kit.

1. Materials and Reagents:

  • Microtiter plate (96-well) pre-coated with capture antibody

  • This compound (Ara h 3) standard solutions

  • Sample/Standard/Detection Antibody Dilution Buffer

  • Wash Buffer (1X)

  • This compound Detection Antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop Solution

  • Food samples for analysis

  • Extraction buffer (e.g., PBS with 1 M NaCl and 2% Tween 20)[4]

  • Microplate reader capable of measuring absorbance at 450 nm

2. Sample Preparation:

a. Homogenize solid food samples to a fine powder or paste.

b. Weigh a representative portion of the homogenized sample.

c. Add an appropriate volume of extraction buffer. The ratio of sample to buffer will depend on the food matrix and should be optimized.

d. Vortex or shake vigorously for a specified time to extract the this compound.

e. Centrifuge the mixture to pellet solid debris.

f. Collect the supernatant for analysis. Further dilutions in the Sample/Standard/Detection Antibody Dilution Buffer may be necessary to bring the this compound concentration within the assay's standard range.[2][3] For peanut seeds, dilutions can range from 1/5,000 to 1/20,000.[2][8]

3. Assay Procedure:

a. Plate Preparation: Bring all reagents and the microtiter plate to room temperature before use.

b. Standard and Sample Addition: Add 100 µL of each standard, blank (dilution buffer), and prepared sample supernatant to the appropriate wells in duplicate. Incubate at room temperature for 2 hours.[5]

c. Washing: Aspirate the contents of the wells and wash each well at least three times with 1X Wash Buffer. After the final wash, invert the plate and blot it on a clean paper towel to remove any remaining buffer.[5]

d. Detection Antibody Addition: Add 100 µL of the diluted this compound Detection Antibody to each well. Incubate at room temperature for 1 hour.[5]

e. Washing: Repeat the washing step as described in 3c.

f. Enzyme Conjugate Addition: Add 100 µL of the enzyme-conjugated secondary antibody to each well. Incubate at room temperature for 30 minutes.

g. Washing: Repeat the washing step as described in 3c.

h. Substrate Addition and Color Development: Add 100 µL of the substrate solution to each well. Incubate in the dark at room temperature for a specified time (e.g., 15-30 minutes), allowing for color development. The solution will turn blue.

i. Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

j. Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

4. Data Analysis:

a. Calculate the average OD for each set of duplicate standards, controls, and samples.

b. Subtract the average OD of the blank from the average OD of all other wells.

c. Generate a standard curve by plotting the average blank-corrected OD for each standard on the y-axis against the corresponding this compound concentration on the x-axis. A four-parameter logistic curve fit is often recommended.

d. Determine the this compound concentration in the samples by interpolating their average blank-corrected OD values from the standard curve.

e. Multiply the interpolated concentration by the dilution factor used during sample preparation to obtain the final this compound concentration in the original food sample.

Cross-Reactivity

A well-developed this compound ELISA should exhibit high specificity and minimal cross-reactivity with other common food allergens. For instance, a validated Ara h 3 ELISA demonstrated no cross-reactivity with soybeans, cashew nuts, and sesame.[1]

Conclusion

The sandwich ELISA protocol detailed here provides a robust and sensitive method for the quantitative detection of this compound (Ara h 3) in various food matrices. Adherence to a validated protocol and careful sample preparation are critical for obtaining accurate and reliable results, which are essential for protecting consumers with peanut allergies and for regulatory compliance within the food industry.

References

Application Note & Protocol: Mass Spectrometry for Arachin Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peanut allergy is a significant public health concern, and the accurate detection and quantification of peanut allergens are crucial for food safety and the development of immunotherapies. Arachin, a major storage protein in peanuts, encompasses several allergenic proteins, including Ara h 1, Ara h 2, Ara h 3, and Ara h 4. Mass spectrometry (MS)-based peptide mapping has emerged as a powerful and specific method for the identification and characterization of these allergens. This application note provides detailed protocols for the peptide mapping of this compound proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a robust workflow for researchers, scientists, and drug development professionals.

The "bottom-up" proteomic approach is typically employed, where the allergenic proteins are enzymatically digested into smaller peptides. These peptides are then separated by liquid chromatography and analyzed by mass spectrometry.[1] This methodology allows for the unambiguous identification of allergenic proteins present in various food matrices.[1][2]

Experimental Workflow

The overall experimental workflow for this compound peptide mapping involves protein extraction from the sample, followed by enzymatic digestion, LC-MS/MS analysis of the resulting peptides, and subsequent data analysis for peptide identification and quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing ProteinExtraction Protein Extraction Digestion Enzymatic Digestion ProteinExtraction->Digestion LC_Separation LC Separation Digestion->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis DataAnalysis Database Search & Peptide Identification MS_Analysis->DataAnalysis Quantification Quantification DataAnalysis->Quantification

Figure 1: General experimental workflow for this compound peptide mapping.

Protocols

Protein Extraction

The choice of protein extraction method can significantly impact the yield and profile of the extracted proteins.[3] Two common methods are described below.

a) Ammonium (B1175870) Bicarbonate/Urea (B33335) Extraction

This method is effective for achieving high protein extraction yields.[3]

  • Homogenize the peanut sample to a fine powder.

  • Suspend the powder in an extraction buffer of 50 mM ammonium bicarbonate containing urea.

  • Incubate the mixture with agitation.

  • Centrifuge to pellet insoluble material.

  • Collect the supernatant containing the extracted proteins.

b) SDS Buffer Extraction

This method is particularly useful for extracting proteins across a wide range of molecular weights.[3]

  • Homogenize the peanut sample.

  • Add an SDS-based extraction buffer.

  • Heat the sample to aid in protein solubilization.

  • Centrifuge to remove debris.

  • The supernatant contains the extracted proteins.

Enzymatic Digestion

Trypsin is the most commonly used enzyme for protein digestion in proteomics due to its high specificity, cleaving at the C-terminal side of lysine (B10760008) and arginine residues.[3][4] Both in-solution and in-gel digestion methods are applicable.

a) In-Solution Digestion Protocol [5][6]

  • Denaturation and Reduction:

    • Dilute the protein extract in a buffer containing 50 mM ammonium bicarbonate and a denaturant like 0.1% Rapigest™ or 8M urea.[5][6]

    • Heat the sample at 80°C for 45 minutes.[5]

    • Add dithiothreitol (B142953) (DTT) to a final concentration of 5-10 mM and incubate at 60°C for 30 minutes to reduce disulfide bonds.[5][6]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add iodoacetamide (B48618) (IAA) to a final concentration of 10-55 mM and incubate in the dark at room temperature for 20-45 minutes to alkylate cysteine residues.[6][7][8]

  • Digestion:

    • If using urea, dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1M.[6]

    • Add sequencing-grade modified trypsin at a protease-to-protein ratio of 1:50 to 1:100 (w/w).[6]

    • Incubate overnight at 37°C.[6][9]

  • Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of approximately 0.1-1% (v/v).[5]

    • Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.[10]

b) In-Gel Digestion Protocol [7][8][9]

This method is used when proteins have been separated by gel electrophoresis.

  • Excision and Destaining:

    • Excise the protein band of interest from the Coomassie or silver-stained gel.[7][9]

    • Destain the gel piece with a solution of 50 mM ammonium bicarbonate in 50% acetonitrile.[8]

  • Reduction and Alkylation:

    • Dehydrate the gel piece with acetonitrile.[8]

    • Rehydrate in a solution of 10 mM DTT in 50 mM ammonium bicarbonate and incubate at 55-60°C for 30-60 minutes.[7][8]

    • Remove the DTT solution and add 55-100 mM IAA in 50 mM ammonium bicarbonate. Incubate in the dark at room temperature for 20-45 minutes.[7][8]

  • Digestion:

    • Wash the gel piece with 50 mM ammonium bicarbonate and dehydrate with acetonitrile.[8]

    • Rehydrate the gel piece on ice in a solution containing trypsin (12.5 ng/µL) in 50 mM ammonium bicarbonate.[9]

    • Incubate overnight at 37°C.[9]

  • Peptide Extraction:

    • Extract the peptides from the gel piece by sequential incubations with solutions containing formic acid and acetonitrile.[9]

    • Pool the extracts and dry them in a vacuum centrifuge.[7]

LC-MS/MS Analysis

The digested peptide mixture is analyzed by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

a) Liquid Chromatography [11]

  • Column: A C18 reverse-phase column is typically used for peptide separation.

  • Mobile Phases:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient involves increasing the percentage of Mobile Phase B over time to elute peptides with increasing hydrophobicity. For example, a linear gradient from 2% to 60% Mobile Phase B over 30-60 minutes.[11]

  • Flow Rate: Dependent on the column dimensions, often in the range of 0.2-1 mL/min for standard LC or lower for nano-LC.[11]

b) Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) is commonly used for peptides.[12]

  • Acquisition Mode: Data-dependent acquisition (DDA) is frequently employed, where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).[13]

  • Mass Analyzers: Various types of mass spectrometers can be used, including quadrupole-time-of-flight (Q-TOF), Orbitrap, and triple quadrupole (QqQ) instruments.[5][12][14] QqQ instruments are particularly suited for targeted quantitative analysis using Multiple Reaction Monitoring (MRM).[5]

Data Presentation: Quantitative Peptide Data for this compound Allergens

The following tables summarize key marker peptides identified for major this compound allergens in previous studies. These peptides can be used for the targeted quantification of peanut allergens.

Table 1: Marker Peptides for Ara h 1

Peptide SequencePrecursor m/zCharge StateProteinReference
SFNLDEGHALR629.81332+Conthis compound (Ara h 1)[15]
VLLEENAGGEQEER786.87992+Conthis compound (Ara h 1)[15]
GTGNLELVAVR564.82302+Conthis compound (Ara h 1)[15]

Table 2: Marker Peptides for Ara h 2 and Ara h 3/4

Peptide SequencePrecursor m/zCharge StateProteinReference
TANDLNLLILR628.37322+Glycinin (Ara h 2 and 4)[15]
SPDIYNPQAGSLK695.35442+Glycinin (Ara h 2 and 4)[15]
FNLAGNHEQEFLR787.89002+Glycinin (Ara h 2 and 4)[15]
AHVQVVDSNGDR648.32732+Allergen Ara h 3/Ara h 4[15]
WLGLSAEYGNLYR771.39262+Glycinin (Ara h 3/4)[15]

Data Analysis

The acquired MS/MS data is processed to identify and quantify the peptides.

data_analysis_workflow RawData Raw MS/MS Data DatabaseSearch Database Search RawData->DatabaseSearch PeptideID Peptide Identification DatabaseSearch->PeptideID Quantification Quantification PeptideID->Quantification

Figure 2: Workflow for mass spectrometry data analysis.
Database Searching

The experimental MS/MS spectra are searched against a protein sequence database (e.g., UniProt, NCBI) to identify the peptides.[16][17][18]

Key Search Parameters: [17][19]

  • Protein Database: A comprehensive database containing sequences of Arachis hypogaea (peanut) proteins.

  • Enzyme: Trypsin, with a specified number of allowed missed cleavages (e.g., 1 or 2).

  • Precursor Mass Tolerance: The acceptable mass error for the parent peptide ion (e.g., 10-20 ppm for high-resolution instruments).

  • Fragment Mass Tolerance: The acceptable mass error for the fragment ions (e.g., 0.02-0.6 Da).

  • Variable Modifications: Modifications that may occur, such as oxidation of methionine and deamidation of asparagine and glutamine, should be considered.

  • Fixed Modifications: Modifications that are expected on all relevant residues, such as carbamidomethylation of cysteine if IAA was used for alkylation.

Quantification

a) Label-Free Quantification

This approach compares the signal intensities (e.g., peak areas or spectral counts) of the same peptide across different samples to determine relative abundance.[20]

b) Targeted Quantification (MRM/SRM)

Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) is a highly sensitive and specific method for quantifying target peptides.[5][21] It involves selecting a specific precursor ion for a target peptide and monitoring specific fragment ions.[21] This requires prior knowledge of the peptide sequence and its fragmentation pattern. Stable isotope-labeled synthetic peptides can be used as internal standards for absolute quantification.[13]

Conclusion

Mass spectrometry-based peptide mapping provides a robust and specific platform for the detailed characterization and quantification of this compound allergens. The protocols and data presented in this application note offer a comprehensive guide for researchers and professionals working on peanut allergy, food safety, and the development of novel therapeutics. The flexibility of the described methods allows for adaptation to various sample types and analytical goals, from qualitative identification to precise quantification of allergenic proteins.

References

Application Notes and Protocols for Studying Arachin Protein Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arachin, a major storage protein in peanuts, is a member of the 11S globulin family. Its propensity to aggregate under various physical and chemical stresses, such as heat, pH changes, and pressure, is a critical factor in food processing, product formulation, and allergenicity. Understanding the mechanisms and kinetics of this compound aggregation is paramount for controlling food texture, improving protein functionality, and developing hypoallergenic food products. These application notes provide a detailed overview of key methodologies for studying this compound protein aggregation, complete with experimental protocols and data interpretation guidelines.

Core Methodologies and Applications

A multi-faceted approach is often necessary to fully characterize the complex process of this compound aggregation. The following techniques provide complementary information on the size, morphology, and structural changes associated with aggregate formation.

Dynamic Light Scattering (DLS)
  • Application: DLS is a non-invasive technique ideal for monitoring the early stages of aggregation and determining the size distribution of particles in solution. It is particularly useful for assessing the hydrodynamic radius (Rh) of this compound monomers, oligomers, and larger aggregates in real-time.[1][2]

  • Principle: DLS measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. Smaller particles move faster, causing rapid fluctuations, while larger particles move slower, leading to slower fluctuations. The analysis of these fluctuations yields the diffusion coefficient, from which the hydrodynamic radius is calculated using the Stokes-Einstein equation.[1]

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
  • Application: SEC-MALS is a powerful technique for separating and quantifying different species in a heterogeneous sample, such as monomers, dimers, and higher-order aggregates.[3][4] It provides absolute molar mass (Mw) and an estimate of the radius of gyration (Rg).

  • Principle: SEC separates molecules based on their hydrodynamic volume as they pass through a porous column. Larger molecules elute first, followed by smaller ones. The eluent then passes through a MALS detector, which measures the intensity of scattered light at multiple angles to determine the absolute molar mass of the eluting species, independent of their shape or elution time.[4][5]

Transmission Electron Microscopy (TEM)
  • Application: TEM provides direct visualization of the morphology and structure of this compound aggregates at high resolution.[6][7][8][9][10] It is invaluable for distinguishing between amorphous aggregates, protofibrils, and mature fibrils.

  • Principle: A beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample forms an image, which is magnified and focused onto an imaging device. Negative staining with heavy metal salts is commonly used to enhance the contrast of biological macromolecules.

Spectroscopic Methods: Circular Dichroism (CD)
  • Application: CD spectroscopy is used to investigate changes in the secondary structure of this compound during aggregation.[11][12][13][14][15] It can detect the transition from the native α-helical structure to the β-sheet-rich structures characteristic of many protein aggregates.

  • Principle: CD measures the differential absorption of left and right-circularly polarized light by chiral molecules, such as proteins. The CD spectrum in the far-UV region (190-250 nm) is sensitive to the protein's secondary structure.

Experimental Protocols

Protocol: Monitoring Heat-Induced this compound Aggregation by DLS
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of purified this compound in 20 mM phosphate (B84403) buffer, pH 7.0.

    • Filter the solution through a 0.22 µm syringe filter to remove dust and pre-existing aggregates.

  • Instrument Setup:

    • Set the DLS instrument to the desired temperature for monitoring, e.g., 60°C.

    • Allow the instrument to equilibrate.

  • Measurement:

    • Transfer 50 µL of the filtered this compound solution into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Record measurements at regular time intervals (e.g., every 5 minutes) for the desired duration of the experiment (e.g., 60 minutes).

  • Data Analysis:

    • Analyze the correlation functions to obtain the distribution of hydrodynamic radii (Rh) at each time point.

    • Plot the average Rh as a function of time to visualize the aggregation kinetics.

Protocol: Characterization of this compound Aggregates by SEC-MALS
  • Sample Preparation:

    • Induce aggregation by heating a 5 mg/mL this compound solution at 80°C for 30 minutes.

    • Cool the sample to room temperature and centrifuge at 10,000 x g for 10 minutes to remove large, insoluble aggregates.

    • Filter the supernatant through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate a suitable SEC column (e.g., Superdex 200 Increase 10/300 GL) with filtered and degassed mobile phase (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.0).

    • Inject 100 µL of the prepared sample.

  • Data Acquisition and Analysis:

    • Collect data from the UV, MALS, and RI detectors.

    • Use the instrument's software to calculate the molar mass and concentration of each eluting peak.

Protocol: Visualization of this compound Aggregates by TEM
  • Sample Preparation:

    • Prepare aggregated this compound as described in the SEC-MALS protocol. Dilute the sample to approximately 0.1 mg/mL with buffer.

  • Grid Preparation:

    • Place a 400-mesh carbon-coated copper grid onto a 5 µL drop of the diluted aggregate sample for 1-2 minutes.

    • Blot away excess liquid with filter paper.

  • Negative Staining:

    • Wash the grid by briefly touching it to the surface of a drop of deionized water.

    • Stain the grid by placing it on a 5 µL drop of 2% (w/v) uranyl acetate (B1210297) for 30-60 seconds.

    • Blot away excess stain and allow the grid to air dry completely.

  • Imaging:

    • Examine the grid in a transmission electron microscope operating at an accelerating voltage of 80-120 kV.

    • Capture images at various magnifications.

Protocol: Analysis of Secondary Structure Changes by CD Spectroscopy
  • Sample Preparation:

    • Prepare a 0.2 mg/mL solution of this compound in 10 mM phosphate buffer, pH 7.0.

    • Induce aggregation by heating the sample at 70°C and taking aliquots at different time points (e.g., 0, 15, 30, 60 minutes).

    • Cool the aliquots on ice before measurement.

  • Measurement:

    • Use a quartz cuvette with a 1 mm path length.

    • Record CD spectra from 190 to 250 nm at 25°C.

    • Acquire a baseline spectrum of the buffer alone for subtraction.

  • Data Analysis:

    • Subtract the buffer baseline from the sample spectra.

    • Convert the data to mean residue ellipticity [θ].

    • Use deconvolution software (e.g., BeStSel, CDNN) to estimate the percentage of α-helix, β-sheet, and other secondary structures at each time point.[15]

Data Presentation

Table 1: Quantitative Analysis of this compound Aggregation by DLS

Time (minutes) at 60°CAverage Hydrodynamic Radius (Rh, nm)Polydispersity Index (PDI)
012 ± 10.25
1555 ± 50.45
30150 ± 200.60
60400 ± 50>0.7

Table 2: SEC-MALS Analysis of Heat-Induced this compound Aggregates

Elution PeakRetention Volume (mL)Molar Mass (kDa)Species
110.5>2000Large Aggregates
212.8~660Dimer
314.5~330Monomer

Table 3: TEM Morphological Analysis of this compound Aggregates

ConditionObserved MorphologyRepresentative Size
Native (25°C)Globular particles~10-15 nm diameter
Heated (80°C, 30 min)Small amorphous aggregates and short protofibrils20-100 nm in length
Prolonged Heating (80°C, 2h)Larger, interconnected amorphous aggregates and longer fibrillar structures>200 nm in length

Table 4: Secondary Structure Analysis of this compound by CD Spectroscopy

Time (minutes) at 70°Cα-Helix (%)β-Sheet (%)Random Coil (%)
0253540
15204535
30155530
60106525

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Biophysical Characterization cluster_data Data Analysis & Interpretation start Purified this compound stress Apply Stress (Heat, pH, etc.) start->stress dls DLS (Size Distribution) stress->dls secmals SEC-MALS (Molar Mass) stress->secmals tem TEM (Morphology) stress->tem cd CD Spectroscopy (Secondary Structure) stress->cd kinetics Aggregation Kinetics dls->kinetics characterization Aggregate Characterization secmals->characterization tem->characterization cd->characterization mechanism Elucidation of Mechanism kinetics->mechanism characterization->mechanism

Caption: Workflow for studying this compound protein aggregation.

aggregation_pathway native Native this compound (Monomer/Oligomer) unfolded Partially Unfolded Intermediate native->unfolded Stress (e.g., Heat) soluble Soluble Oligomers unfolded->soluble Self-Assembly amorphous Amorphous Aggregates soluble->amorphous fibrils Fibrillar Structures soluble->fibrils

References

Application Note and Protocol for Assessing the Emulsifying Properties of Arachin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, a major globulin protein found in peanuts (Arachis hypogaea), constitutes approximately 63% of the total protein in peanut seeds.[1] Its molecular structure and surface properties confer functional characteristics that are of significant interest in the food and pharmaceutical industries, particularly its ability to form and stabilize emulsions.[1][2] The emulsifying properties of a protein are dictated by its ability to adsorb at the oil-water interface, reduce interfacial tension, and form a stable film around oil droplets, preventing their coalescence.[2] This application note provides a detailed protocol for assessing the emulsifying properties of this compound by determining its Emulsifying Activity Index (EAI) and Emulsion Stability Index (ESI).

The EAI measures the ability of a protein to form an emulsion, quantifying the interfacial area stabilized per unit weight of the protein. The ESI, on the other hand, evaluates the stability of the emulsion over a defined period.[2][3] Understanding these properties is crucial for the application of this compound as an emulsifier in various formulations, including food products and drug delivery systems. Factors that can influence the emulsifying properties of this compound include protein concentration, pH, ionic strength, temperature, and the method of homogenization.[4][5]

Experimental Protocol

This protocol is based on the turbidimetric method, a widely used technique for evaluating the emulsifying properties of proteins.[2][6]

Materials and Reagents:

  • This compound (isolated and purified)

  • Soybean oil (or other suitable oil)

  • Phosphate (B84403) buffer (0.01 M, pH 7.0)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • Distilled water

  • High-speed homogenizer (e.g., Ultra-Turrax)

  • Spectrophotometer

  • Glass beakers (100 mL)

  • Pipettes

  • Test tubes

  • Stopwatch

Procedure:

  • Preparation of this compound Solution:

    • Accurately weigh 300 mg of this compound powder and dissolve it in 60 mL of 0.01 M phosphate buffer (pH 7.0) in a 100 mL beaker.[6]

    • Stir the solution continuously until the this compound is fully dissolved.

    • Adjust the pH of the solution to 7.0 using 0.1 M NaOH or 0.1 M HCl as needed.[6] Record the final, precise concentration of the protein solution in g/mL.

  • Emulsion Formation:

    • Add 20 mL of soybean oil to the this compound solution.[6]

    • Immediately homogenize the mixture using a high-speed homogenizer at 9,500 rpm for 1 minute at room temperature.[6] Ensure the homogenizer probe is positioned approximately 5-7 mm from the bottom of the beaker.[6]

  • Determination of Emulsifying Activity Index (EAI):

    • Immediately after homogenization (t=0), pipette 0.1 mL of the freshly formed emulsion from the bottom of the beaker.

    • Dispense the emulsion into a test tube containing 9.9 mL of 0.1% Sodium Dodecyl Sulfate (SDS) solution.

    • Vortex the tube to ensure thorough mixing.

    • Measure the absorbance of the diluted emulsion at 500 nm using a spectrophotometer, with 0.1% SDS solution as the blank.[5] The absorbance reading should be within the linear range of the instrument (typically 0.1-0.6).[5]

    • Calculate the EAI using the following formula[6]:

      EAI (m²/g) = (2 x 2.303 x A₀ x DF) / (c x φ x 10,000)

      Where:

      • A₀ = Absorbance at 500 nm at time t=0

      • DF = Dilution factor (in this case, 100)

      • c = Concentration of this compound in g/mL

      • φ = Oil volume fraction (in this case, 0.25)

      • The constants 2 and 2.303 are part of the original equation proposed by Pearce and Kinsella (1978).[6]

  • Determination of Emulsion Stability Index (ESI):

    • After taking the initial sample for EAI, let the remaining emulsion stand undisturbed at room temperature.

    • After a specific time interval (e.g., 10 minutes), pipette another 0.1 mL of the emulsion from the same location at the bottom of the beaker.

    • Dilute the sample in 9.9 mL of 0.1% SDS solution and measure the absorbance at 500 nm (A₁₀).

    • Calculate the ESI using the following formula[6]:

      ESI (min) = (A₀ / (A₀ - A₁₀)) x t

      Where:

      • A₀ = Absorbance at 500 nm at time t=0

      • A₁₀ = Absorbance at 500 nm after 10 minutes

      • t = Time interval in minutes (in this case, 10)

Data Presentation

Quantitative data from the assessment of this compound's emulsifying properties should be summarized in a structured table for clear comparison.

Sample IDThis compound Concentration (g/mL)Oil Volume Fraction (φ)Absorbance at t=0 (A₀)Absorbance at t=10 min (A₁₀)Emulsifying Activity Index (EAI) (m²/g)Emulsion Stability Index (ESI) (min)
Arachin_Sample_1
Arachin_Sample_2
...

Mandatory Visualizations

Emulsifying_Properties_Workflow cluster_prep Preparation cluster_emulsification Emulsification cluster_measurement Measurement & Analysis Arachin_Solution Prepare this compound Solution (e.g., 300mg in 60mL buffer) pH_Adjustment Adjust pH to 7.0 Arachin_Solution->pH_Adjustment Add_Oil Add Soybean Oil (20mL) pH_Adjustment->Add_Oil Homogenize Homogenize (9,500 rpm, 1 min) Add_Oil->Homogenize Sample_t0 Sample at t=0 Homogenize->Sample_t0 Sample_t10 Sample at t=10 min Homogenize->Sample_t10 Let stand for 10 min Dilute_t0 Dilute in 0.1% SDS Sample_t0->Dilute_t0 Measure_A0 Measure Absorbance (A₀) at 500 nm Dilute_t0->Measure_A0 Calculate_EAI Calculate EAI Measure_A0->Calculate_EAI Calculate_ESI Calculate ESI Measure_A0->Calculate_ESI Dilute_t10 Dilute in 0.1% SDS Sample_t10->Dilute_t10 Measure_A10 Measure Absorbance (A₁₀) at 500 nm Dilute_t10->Measure_A10 Measure_A10->Calculate_ESI

Caption: Workflow for assessing the emulsifying properties of this compound.

Factors Influencing Emulsifying Properties of this compound

Several factors can impact the emulsifying properties of this compound. It is important to consider these variables when designing experiments and interpreting results:

  • Protein Structure: The tertiary conformation and surface hydrophobicity of this compound are crucial for its emulsifying ability.[1][7] Modifications to the protein structure, for instance, through heat treatment or changes in pH, can alter these properties.

  • Concentration: The concentration of this compound will affect the thickness of the interfacial film and the overall stability of the emulsion.

  • pH: The pH of the aqueous phase influences the net charge on the protein molecules, which in turn affects protein solubility and electrostatic interactions at the oil-water interface.

  • Homogenization Conditions: The energy input during homogenization (speed and duration) determines the initial droplet size of the emulsion, which significantly impacts its stability.[8]

By following this detailed protocol, researchers can obtain reliable and reproducible data on the emulsifying properties of this compound, facilitating its effective utilization in various applications.

References

Application Notes and Protocols for Analyzing the Gelling Properties of Arachin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the key techniques and protocols for characterizing the gelling properties of arachin, the primary storage protein in peanuts. Understanding these properties is crucial for the development of novel food products, drug delivery systems, and biomaterials.

Introduction to this compound Gelation

This compound, a legumin-type globular protein, constitutes approximately 63% of the total protein in peanuts.[1] Its ability to form gels upon heating is a key functional property. The process of gelation involves the denaturation of the protein, leading to the exposure of buried hydrophobic groups and sulfhydryl residues. This is followed by the aggregation of unfolded molecules to form a three-dimensional network that entraps water.[2]

The characteristics of the resulting gel are influenced by both intrinsic factors, such as the subunit composition of this compound, and extrinsic factors like pH, ionic strength, and the presence of other macromolecules.[3][4] A thorough analysis of these properties is essential for controlling and optimizing the texture and stability of this compound-based products.

Key Analytical Techniques and Protocols

Rheological Analysis for Gel Formation and Strength

Rheology is the study of the flow and deformation of matter. For this compound gels, it provides critical information on the viscoelastic properties, gelation kinetics, and final gel strength. The storage modulus (G') represents the elastic component (solid-like behavior), while the loss modulus (G'') represents the viscous component (liquid-like behavior). A higher G' value indicates a stronger gel.[5][6]

Protocol: Dynamic Oscillatory Rheology

  • Sample Preparation: Prepare an this compound dispersion (e.g., 15% w/v) in a suitable buffer (e.g., 10 mM PBS, pH 7.9).[7]

  • Instrumentation: Use a rotational rheometer equipped with a parallel plate geometry (e.g., 40 mm diameter).[8]

  • Temperature Sweep (Gelation Kinetics):

    • Load the sample onto the rheometer plate.

    • Apply a thin layer of low-viscosity silicone oil to the exposed edge of the sample to prevent evaporation.[8]

    • Perform a temperature ramp (e.g., from 25°C to 95°C at 2°C/min) at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region (LVR).[8]

    • Monitor the evolution of G' and G''. The crossover point (G' = G'') can be considered the gel point.

  • Frequency Sweep (Gel Strength and Structure):

    • After the gel has formed and cooled to a set temperature (e.g., 25°C), perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain within the LVR.[6][9]

    • A gel is typically characterized by G' being significantly higher than G'' and both moduli showing weak dependence on frequency.[6]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of proteins, including the denaturation temperature (Td) and the enthalpy of denaturation (ΔH). A higher Td indicates greater thermal stability.[7] These parameters are influenced by the subunit composition of this compound.[7][10]

Protocol: Differential Scanning Calorimetry

  • Sample Preparation: Prepare a 10-20% (w/v) this compound solution in the desired buffer. Accurately weigh about 10-15 mg of the solution into an aluminum DSC pan. Seal the pan hermetically.

  • Instrumentation: Use a differential scanning calorimeter.

  • Thermal Scan:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 120°C) at a constant heating rate (e.g., 10°C/min).[7]

  • Data Analysis:

    • Determine the onset temperature of denaturation (Tonset), the peak denaturation temperature (Td), and the enthalpy of denaturation (ΔH) from the resulting thermogram.[7]

Electrophoretic Analysis of Subunit Composition and Aggregation

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight. It is invaluable for analyzing the subunit composition of this compound and observing the formation of aggregates during gelation.[11][12]

Protocol: SDS-PAGE

  • Sample Preparation:

    • Dissolve the this compound sample in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) to break disulfide bonds and denature the protein.

    • Heat the sample at 95-100°C for 5-7 minutes.[7][11]

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 12-15% resolving gel with a 4-5% stacking gel).[7]

    • Apply a constant voltage to separate the proteins.

  • Staining and Visualization:

    • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.[11]

    • The molecular weights of the subunits can be estimated by comparing their migration to that of the molecular weight standards. High molecular weight bands appearing at the top of the gel can indicate protein aggregation.[13]

Microstructural Analysis

Microscopy techniques such as Confocal Laser Scanning Microscopy (CLSM) and Scanning Electron Microscopy (SEM) are used to visualize the three-dimensional network structure of this compound gels. These techniques reveal information about pore size, homogeneity, and the distribution of protein aggregates.[2][5]

Protocol: Scanning Electron Microscopy (SEM)

  • Sample Preparation:

    • Cut the this compound gel into small pieces (e.g., 2-3 mm slices).

    • Freeze the samples rapidly (e.g., in liquid nitrogen).

    • Freeze-dry the samples to remove water.

  • Coating:

    • Mount the dried samples on stubs and coat them with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Imaging:

    • Observe the samples under a scanning electron microscope at an appropriate accelerating voltage.

Data Presentation

Table 1: Influence of this compound Subunit Composition on Thermal Properties

This compound GroupPresence of 35.5 kDa SubunitOnset Denaturation Temp (Tonset) (°C)Peak Denaturation Temp (Td) (°C)Enthalpy (ΔH) (J/g)
Group 1Present< 100104.95 - 106.8411.45 - 13.98
Group 2Absent> 100108.57 - 109.7412.11 - 14.23

Data synthesized from studies on different peanut varieties.[7][10]

Table 2: Effect of NaCl Concentration on the Gelling Properties of this compound-Basil Seed Gum Composite Gels

NaCl Concentration (mM)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)Gel Strength (g)
0~1800~200~150
5~2200~250~180
10~2800~300~220
15~2000~220~160
20~1500~180~130

Illustrative data based on trends reported in the literature.[14][15]

Visualizations

G cluster_0 This compound Gelation Pathway Native Native this compound Denatured Denatured this compound (Unfolded) Native->Denatured Heat, pH change Aggregates Soluble Aggregates Denatured->Aggregates Hydrophobic Interactions, Disulfide Bonds Gel 3D Gel Network Aggregates->Gel Hydrogen Bonds, Electrostatic Interactions G cluster_1 Experimental Workflow for this compound Gel Analysis Start This compound Isolation and Purification Dispersion Prepare this compound Dispersion Start->Dispersion Gelation Induce Gelation (e.g., Heating) Dispersion->Gelation DSC Thermal Analysis (DSC) Dispersion->DSC SDS_PAGE Subunit/Aggregate Analysis (SDS-PAGE) Dispersion->SDS_PAGE Rheology Rheological Analysis (G', G'') Gelation->Rheology Microscopy Microstructure Analysis (SEM/CLSM) Gelation->Microscopy Data Data Interpretation and Correlation Rheology->Data DSC->Data SDS_PAGE->Data Microscopy->Data

References

Application of Arachin in Food Product Formulation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arachin, a major globular protein component of peanuts (Arachis hypogaea), constitutes approximately 63% of the total protein in peanut seeds.[1] As a valuable plant-based protein, this compound offers a range of functional properties that make it a promising ingredient in various food product formulations. Its ability to form emulsions, create foams, and produce gels allows it to modify food texture, enhance stability, and improve nutritional profiles. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in food product development.

Functional Properties of this compound: A Quantitative Overview

The functional properties of this compound are influenced by factors such as pH, temperature, ionic strength, and protein concentration. The following tables summarize key quantitative data related to its emulsifying, foaming, and gelling properties.

Functional PropertyValueConditionsReference
Emulsifying Properties
Emulsion CapacityNot explicitly quantified for pure this compound in the provided results. However, peanut protein isolate (PPI), of which this compound is a major component, can be used to form stable emulsions.The emulsifying properties of this compound are influenced by factors like pH and ionic strength. Modifications such as ultrasound-assisted extraction can improve its emulsifying capabilities by altering its structure.[2][2]
Emulsion Stability Index (ESI)Not explicitly quantified for pure this compound. Peanut oleosome-stabilized emulsions, which contain proteins like this compound, have shown high stability.Emulsion stability is dependent on the interactions between protein molecules at the oil-water interface.[3]
Foaming Properties
Foaming Capacity (FC)Not explicitly quantified for pure this compound. However, peanut proteins, in general, possess foaming properties.Foaming capacity is influenced by protein concentration, pH, and the presence of other components. It is a measure of the increase in volume upon whipping.[4]
Foam Stability (FS)Not explicitly quantified for pure this compound.Foam stability is the ability of the foam to resist collapse over time and is affected by the strength of the protein film at the air-water interface.[4]
Gelling Properties
Gel HardnessThe hardness of this compound-stabilized emulsion gels is influenced by the type of coagulant used. For instance, with CaCl2 as a coagulant, the hardness can be compared to other protein gels.4% (w/v) protein concentration, 30% (v/v) oil fraction, induced by various coagulants.[5][5]
Water Holding Capacity (WHC)Not explicitly quantified for pure this compound gels.WHC is a measure of the gel's ability to retain water within its structure and is crucial for the juiciness and texture of food products.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the application of this compound in food product formulation.

Protocol 1: this compound Protein Isolation

This protocol describes a common method for isolating this compound from defatted peanut flour.

Materials:

Procedure:

  • Suspend defatted peanut meal in a 10% NaCl solution (e.g., 500 g of meal in 2.5 liters of solution).

  • Stir the mixture for a specified time (e.g., 2 hours) at a controlled temperature (e.g., room temperature) to extract the proteins.

  • Filter the mixture to remove solid residues.

  • Precipitate the this compound from the filtrate by adding ammonium sulfate to 20% saturation.

  • Collect the precipitate by centrifugation.

  • Redissolve the this compound precipitate in 10% NaCl solution.

  • Dialyze the solution against deionized water to remove salt.

  • Freeze-dry the dialyzed solution to obtain purified this compound powder.

Protocol 2: Preparation of an this compound-Stabilized Emulsion

This protocol outlines the steps to create a stable oil-in-water emulsion using this compound as the emulsifier.

Materials:

  • This compound powder

  • Deionized water

  • Vegetable oil (e.g., soybean oil, sunflower oil)

  • High-speed homogenizer or sonicator

Procedure:

  • Disperse a specific concentration of this compound powder (e.g., 4% w/v) in deionized water.

  • Stir the solution until the this compound is fully hydrated.

  • Gradually add the oil phase (e.g., 30% v/v) to the aqueous protein solution while homogenizing at high speed (e.g., 10,000 rpm) for a set duration (e.g., 5 minutes).

  • For improved stability and smaller droplet size, the coarse emulsion can be further processed using a high-pressure homogenizer or ultrasonication (e.g., 300 W for 20 minutes).[5]

Protocol 3: Evaluation of Foaming Properties

This protocol describes a method to assess the foaming capacity and stability of an this compound solution.

Materials:

  • This compound solution (e.g., 1% w/v in deionized water)

  • Graduated cylinder

  • Whipping device (e.g., stand mixer with a whisk attachment)

  • Timer

Procedure:

  • Place a known volume of the this compound solution into the graduated cylinder.

  • Whip the solution at a high speed for a specific time (e.g., 5 minutes).

  • Immediately after whipping, record the total volume of the foam.

  • Calculate the Foaming Capacity (FC) using the following formula: FC (%) = [(Volume after whipping - Initial volume) / Initial volume] x 100

  • To determine Foam Stability (FS) , monitor the foam volume at regular intervals (e.g., every 10 minutes) over a period of time (e.g., 60 minutes).

  • Calculate Foam Stability as the percentage of foam volume remaining after a specific time relative to the initial foam volume.

Protocol 4: Formation and Characterization of this compound Gels

This protocol details the induction of gelation in an this compound solution and the measurement of gel strength.

Materials:

  • This compound solution or this compound-stabilized emulsion

  • Coagulant (e.g., CaCl₂, glucono-δ-lactone (GDL), or transglutaminase (TGase))[5]

  • Water bath

  • Texture analyzer or rheometer

Procedure:

  • Prepare an this compound solution or emulsion as described in previous protocols.

  • Add the chosen coagulant to the solution/emulsion at a predetermined concentration (e.g., 0.15 g/dL CaCl₂, 0.3% w/v GDL, or 25 U/mL TGase).[5]

  • Gently stir the mixture to ensure uniform distribution of the coagulant.

  • Induce gelation under specific conditions. For example:

    • Heat-set gel (with GDL): Heat the mixture in an 85°C water bath for 30 minutes.[5]

    • Enzymatic gel (with TGase): Incubate the mixture in a 45°C water bath for 6 hours.[5]

  • Cool the gels and store them at 4°C overnight before analysis.

  • Measure the gel strength (hardness) using a texture analyzer equipped with a cylindrical probe. The force required to penetrate the gel to a specific distance is recorded.

Applications in Food Product Formulation

Plant-Based Meat Alternatives

This compound's ability to form a fibrous structure upon extrusion makes it a suitable ingredient for plant-based meat analogues.[8] It contributes to the texture and mouthfeel, mimicking the chewiness of meat.

Formulation Considerations:

  • This compound can be blended with other plant proteins (e.g., soy protein, pea protein) and hydrocolloids (e.g., carrageenan, gellan gum) to enhance gel strength and create a more meat-like texture.[8]

  • The extrusion process (both low-moisture and high-moisture) is critical for texturizing this compound and forming the desired fibrous structure.

Workflow for Plant-Based Meat Formulation with this compound:

Caption: Workflow for producing plant-based meat with this compound.

Gluten-Free Baked Goods

In gluten-free bakery products, this compound can serve as a protein source to improve the nutritional value and contribute to the structure and texture, which is typically provided by gluten.

Formulation Considerations:

  • This compound can be incorporated into gluten-free flour blends (e.g., rice flour, corn starch) to enhance dough strength and gas retention during baking.

  • The addition of proteins like this compound can affect dough rheology and the final bread volume and crumb structure.[9][10]

Logical Relationship of this compound in Gluten-Free Bread:

GlutenFreeBread This compound This compound Nutrition Improved Nutritional Profile This compound->Nutrition Structure Enhanced Dough Structure This compound->Structure Texture Modified Crumb Texture Structure->Texture Volume Increased Loaf Volume Structure->Volume

Caption: Role of this compound in gluten-free bread formulation.

Signaling Pathways and Molecular Interactions

While the term "signaling pathway" is more common in cellular biology, in the context of food science, we can consider the molecular interactions and structural changes that this compound undergoes during processing as a form of "signal" that dictates its functional behavior.

Experimental Workflow for Studying this compound's Functional Properties:

ArachinFunctionalityWorkflow cluster_0 Preparation cluster_1 Processing cluster_2 Characterization A This compound Isolation B Solution Preparation A->B C Homogenization / Sonication (for Emulsions) B->C D Whipping (for Foams) B->D E Heating / Enzyme Treatment (for Gels) B->E F Emulsion Stability Analysis C->F G Foam Volume Measurement D->G H Gel Strength Measurement E->H

Caption: Workflow for investigating this compound's functional properties.

This compound holds significant potential as a functional ingredient in the food industry. Its emulsifying, foaming, and gelling properties can be harnessed to develop a variety of innovative and nutritious food products, particularly in the growing markets for plant-based and gluten-free foods. Further research into the modification of this compound's structure and its interaction with other food components will undoubtedly expand its applications and contribute to the development of healthier and more sustainable food choices.

References

Application Notes and Protocols for Allergenicity Studies Using Recombinant Arachin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peanut allergy is a significant global health concern, characterized by its potential to induce severe, life-threatening anaphylactic reactions. The primary elicitors of these reactions are a group of proteins known as arachins, with Ara h 1, Ara h 2, Ara h 3, and Ara h 6 being the major allergens recognized by over 50% of allergic individuals.[1] The use of recombinant arachin proteins in allergenicity studies offers a standardized and highly purified alternative to crude peanut extracts, enabling more precise and reproducible research into the immunologic mechanisms of peanut hypersensitivity.[2][3]

These application notes provide detailed protocols for utilizing recombinant this compound in key in vitro and in vivo allergenicity assays. The methodologies described herein are essential tools for characterizing the allergenic potential of novel food products, developing hypoallergenic protein variants, and evaluating the efficacy of new immunotherapeutic strategies.

I. In Vitro Allergenicity Assessment

A. Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Binding

Principle:

The indirect ELISA is a quantitative method to determine the binding capacity of specific Immunoglobulin E (IgE) antibodies from the serum of peanut-allergic individuals to recombinant this compound. This assay is fundamental in assessing the allergenic potential of a protein, as IgE binding is the initial step in the cascade of an allergic reaction.

Protocol: Indirect IgE ELISA

  • Coating:

    • Dilute recombinant this compound (e.g., rAra h 1, rAra h 2) to a concentration of 100 ng/well in carbonate buffer (pH 9.6).

    • Add 100 µL of the diluted recombinant this compound to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

  • Blocking:

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block the wells by adding 200 µL of 5% (w/v) dried skim milk (DSM) in PBST.

    • Incubate for 3 hours at 37°C.

  • Serum Incubation:

    • Wash the plate three times with PBST.

    • Dilute serum from peanut-allergic patients (typically 1:5 to 1:20 v/v) in the blocking buffer.[1][4]

    • Add 100 µL of the diluted serum to each well.

    • Incubate for 2 hours at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate three times with PBST.

    • Add 100 µL of biotin-labeled mouse anti-human IgE antibody (diluted 1:2,000) to each well.[4]

    • Incubate for 1.5 hours at 37°C.

  • Detection:

    • Wash the plate three times with PBST.

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) (diluted 1:4,000) to each well.[4]

    • Incubate for 30 minutes at 37°C.

    • Wash the plate with PBST.

    • Add 100 µL of 3,3′,5,5′-tetramethylbenzidine (TMB) substrate to each well.

    • Stop the reaction by adding 50 µL of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Presentation: Quantitative IgE Binding to Recombinant Arachins

Recombinant AllergenPatient CohortMean Specific IgE (kUA/L)Reference
rAra h 1Swedish peanut-allergic patients (n=74)>15 in 60% of sensitized subjects[5]
rAra h 2Swedish peanut-allergic patients (n=74)>15 in 60% of sensitized subjects[5]
rAra h 3Swedish peanut-allergic patients (n=74)>15 in 60% of sensitized subjects[5]
rAra h 8Swedish peanut-allergic patients (n=74)Not associated with severe symptoms[5]
rAra h 9Swedish peanut-allergic patients (n=74)Not associated with severe symptoms[5]
B. Western Blot for IgE Binding Specificity

Principle:

Western blotting allows for the identification of specific recombinant this compound proteins that bind to IgE from allergic patient sera. This technique separates proteins by molecular weight, providing a visual confirmation of IgE reactivity to specific allergens.

Protocol: IgE Western Blot

  • Protein Separation:

    • Separate recombinant this compound proteins (0.1 to 1 µ g/lane ) using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking:

    • Block the membrane for at least 1 hour at room temperature with a blocking buffer (e.g., PBST containing 10 mg/mL soy protein solution).[6]

  • Serum Incubation:

    • Incubate the membrane overnight at 4°C with a 1:10 to 1:20 dilution of serum from peanut-allergic patients in the blocking buffer.[6]

  • Washing:

    • Wash the membrane three times for 5 minutes each with PBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane for 1 hour at room temperature with a goat anti-human IgE-HRP conjugated antibody (diluted 1:1,000 v/v) in the blocking buffer.[6]

  • Washing:

    • Wash the membrane six times for 5 minutes each with PBST.[6]

  • Detection:

    • Detect the IgE binding using a chemiluminescent substrate and an imaging system.[6][7]

C. Mast Cell Degranulation Assay

Principle:

Mast cell degranulation is a critical event in the allergic cascade, leading to the release of inflammatory mediators such as histamine (B1213489) and β-hexosaminidase. This assay measures the ability of recombinant this compound to induce the degranulation of mast cells or basophils passively sensitized with IgE from allergic individuals.

Protocol: β-Hexosaminidase Release Assay

  • Cell Culture and Sensitization:

    • Culture a suitable mast cell line (e.g., LAD2) or primary human mast cells.

    • Sensitize the cells overnight with plasma or serum from peanut-allergic patients.

  • Cell Preparation:

    • Wash the sensitized cells three times with HEPES buffer to remove excess IgE.[8][9]

    • Resuspend the cells in HEPES buffer and aliquot them into a 96-well plate (e.g., 5,000–10,000 cells/well for human mast cells).[8][9]

  • Stimulation:

    • Incubate the cells at 37°C for 5-10 minutes to equilibrate.

    • Add recombinant this compound at various concentrations (e.g., 10-100 ng/mL) to the wells.[8][9]

    • Include a positive control (e.g., anti-IgE antibody) and a negative control (buffer alone).

    • To determine the total β-hexosaminidase release, lyse a set of cells with 0.1% Triton X-100.

    • Incubate the plate at 37°C for 20-30 minutes.

  • Supernatant Collection:

    • Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[8][9]

    • Carefully collect the supernatant.

  • Enzymatic Assay:

    • Prepare a solution of p-nitrophenyl N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer.

    • Add the collected supernatant to the pNAG solution in a new 96-well plate.

    • Incubate for 90 minutes at 37°C.

    • Stop the reaction by adding a stop buffer (e.g., 0.4 M Glycine buffer).

    • Read the absorbance at 405 nm.

  • Calculation:

    • Calculate the percentage of β-hexosaminidase release using the following formula:

      • % Release = [(OD_sample - OD_spontaneous) / (OD_total - OD_spontaneous)] x 100

Data Presentation: Mast Cell Activation by Recombinant this compound

Recombinant AllergenCell TypeMediator MeasuredResultReference
rAra h 2Human Mast CellsCD63 and CD107a expressionStrong correlation with Ara h 2-specific IgE levels[10][11]
rAra h 2Human Mast Cellsβ-hexosaminidase releaseAllergen-specific release[11]
rAra h 2Human Mast CellsProstaglandin D₂ (PGD₂) releaseAllergen-specific release[11]

II. In Vivo Allergenicity Assessment in Animal Models

Principle:

Animal models are invaluable for studying the systemic and gastrointestinal allergic responses to recombinant this compound in a physiological context. Mouse models are commonly used to investigate mechanisms of sensitization and anaphylaxis.

Protocol: Mouse Model of Peanut Anaphylaxis

  • Sensitization:

    • Use a suitable mouse strain, such as C3H/HeJ, which is susceptible to oral sensitization.[12][13]

    • Administer recombinant this compound (e.g., 500 µg) intraperitoneally (i.p.) or via oral gavage with an adjuvant like cholera toxin (CT).[12][14]

    • Repeat the sensitization weekly for several weeks (e.g., 6 weeks).[12]

  • Challenge:

    • After the sensitization period, challenge the mice with an i.p. injection or oral gavage of recombinant this compound.[14]

  • Assessment of Anaphylaxis:

    • Clinical Scoring: Observe the mice for clinical signs of anaphylaxis for at least 30-45 minutes post-challenge and score them based on a standardized scale.[12][15]

    • Body Temperature: Measure the core body temperature before and at regular intervals after the challenge. A significant drop in temperature is indicative of an anaphylactic reaction.[12][14][15]

    • Serum Analysis: Collect blood samples to measure levels of this compound-specific IgE, and mast cell mediators like mouse mast cell protease-1 (mMCP-1).[12]

Data Presentation: Anaphylaxis in a Mouse Model

Mouse StrainSensitization AllergenChallenge AllergenMean Anaphylactic ScoreChange in Core Body Temperature (°C)Reference
C3H/HeJPeanut Extract + CT (oral)Peanut Protein (oral)Significantly higher than C57BL/6Decrease observed[12]
C57BL/6Peanut Extract + CT (oral)Peanut Protein (oral)LowNo significant change[12]
C3HPeanut Extract (i.p.)Ara h 2 (i.p.)Not specifiedSignificant drop[13]
BALB/cPeanut Extract (i.p.)Peanut Protein (i.p.)No hypersensitivityNo significant change[13]

III. Visualization of Key Pathways and Workflows

Signaling Pathways

IgE-Mediated Mast Cell Activation:

Upon binding of recombinant this compound to IgE on the surface of mast cells, the high-affinity IgE receptor (FcεRI) is cross-linked, initiating a signaling cascade that leads to degranulation and the release of inflammatory mediators.

MastCellActivation cluster_mastcell This compound Recombinant This compound IgE IgE This compound->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links Signaling Intracellular Signaling Cascade FceRI->Signaling Initiates MastCell Mast Cell Degranulation Degranulation Signaling->Degranulation Leads to Mediators Release of Mediators (Histamine, etc.) Degranulation->Mediators

Caption: IgE-mediated mast cell activation by recombinant this compound.

Experimental Workflows

ELISA for IgE Binding Workflow:

This workflow outlines the key steps in performing an enzyme-linked immunosorbent assay to quantify IgE binding to recombinant this compound.

ELISA_Workflow Start Start Coat Coat Plate with Recombinant this compound Start->Coat Block Block Wells Coat->Block AddSerum Add Patient Serum (contains IgE) Block->AddSerum AddSecondary Add Anti-Human IgE Secondary Antibody AddSerum->AddSecondary AddEnzyme Add Enzyme Conjugate (e.g., Streptavidin-HRP) AddSecondary->AddEnzyme AddSubstrate Add Substrate (e.g., TMB) AddEnzyme->AddSubstrate Read Read Absorbance AddSubstrate->Read End End Read->End

Caption: Workflow for recombinant this compound IgE ELISA.

Mast Cell Degranulation Assay Workflow:

This diagram illustrates the process of assessing mast cell degranulation in response to stimulation with recombinant this compound.

Degranulation_Workflow Start Start Sensitize Sensitize Mast Cells with Patient Serum (IgE) Start->Sensitize Stimulate Stimulate with Recombinant this compound Sensitize->Stimulate Collect Collect Supernatant Stimulate->Collect Assay Perform β-Hexosaminidase Enzymatic Assay Collect->Assay Analyze Analyze Results Assay->Analyze End End Analyze->End

Caption: Workflow for mast cell degranulation assay.

Animal Model of Anaphylaxis Workflow:

This workflow depicts the major stages of an in vivo study to evaluate the allergenic potential of recombinant this compound in a mouse model.

Animal_Model_Workflow Start Start Sensitize Sensitize Mice with Recombinant this compound + Adjuvant Start->Sensitize Challenge Challenge Mice with Recombinant this compound Sensitize->Challenge Assess Assess Anaphylaxis: - Clinical Score - Body Temperature - Serum Analysis Challenge->Assess Analyze Analyze Data Assess->Analyze End End Analyze->End

Caption: Workflow for animal model of anaphylaxis.

References

Unveiling the Structural Secrets of Arachin: A Guide to Circular Dichroism Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction to Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive spectroscopic technique widely employed for the rapid analysis of protein secondary structure in solution.[1][2] The method is based on the differential absorption of left and right circularly polarized light by chiral molecules, such as proteins. The peptide bond, being the primary chromophore in the far-UV region (190-250 nm), gives rise to characteristic CD signals that are highly sensitive to the protein's secondary structure.[2] Distinct spectral signatures are observed for α-helices, β-sheets, β-turns, and random coil conformations, allowing for the qualitative and quantitative assessment of these structural elements.[1]

Key Features of CD Spectroscopy:

  • Rapid analysis: Data acquisition is fast, often taking only a few minutes per sample.[2]

  • Small sample requirement: Typically requires only micrograms of protein.[3][4]

  • Solution-state analysis: Provides information on protein structure in a near-native solution environment.

  • Versatility: Can be used to monitor conformational changes induced by various factors like temperature, pH, ligands, and mutations.[5]

Experimental Protocol: Secondary Structure Analysis of Arachin

This protocol outlines the key steps for analyzing the secondary structure of purified this compound using CD spectroscopy.

Materials and Reagents
  • Purified this compound protein (at least 95% purity as determined by SDS-PAGE or HPLC)[4][6]

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4) or other suitable buffer with low UV absorbance.[2]

  • High-purity water

  • Nitrogen gas for purging the CD instrument

  • Quartz cuvette with a path length of 0.1 cm (for far-UV measurements)

Sample Preparation

Proper sample preparation is critical for obtaining high-quality CD spectra.

  • This compound Purity and Concentration:

    • Ensure the this compound sample is highly pure to avoid interference from other absorbing species.[4][6]

    • Accurately determine the protein concentration. The Bradford and Lowry assays are not recommended for CD samples; methods based on UV absorbance at 280 nm (if the extinction coefficient is known) or quantitative amino acid analysis are preferred.[4][6]

    • For far-UV CD (190-250 nm), a typical protein concentration is in the range of 0.1 - 0.2 mg/mL.[7]

  • Buffer Selection:

    • The buffer should be transparent in the far-UV region.[6]

    • Phosphate, borate, and Tris buffers at low concentrations (10-50 mM) are commonly used.[2]

    • Avoid buffers and additives with high absorbance below 220 nm, such as high concentrations of chloride ions, imidazole, and some detergents.

  • Sample Dialysis and Filtration:

    • Dialyze the this compound sample extensively against the chosen CD buffer to ensure a matched buffer environment.

    • Before measurement, filter the sample through a 0.22 µm syringe filter to remove any aggregates that could cause light scattering.

Instrumentation and Data Acquisition
  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge at least 30 minutes before use to ensure a stable environment.[6]

    • Set the temperature control to the desired experimental temperature (e.g., 25 °C).

  • Data Collection Parameters:

    • Wavelength Range: 190 - 260 nm for secondary structure analysis.

    • Data Pitch (Resolution): 0.5 - 1.0 nm.

    • Scanning Speed: 50 - 100 nm/min.

    • Bandwidth: 1.0 nm.

    • Response Time/Dwell Time: 1 - 2 seconds.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Measurement Procedure:

    • Record a baseline spectrum of the buffer in the same cuvette used for the sample.

    • Record the CD spectrum of the this compound sample.

    • Subtract the buffer baseline from the sample spectrum.

Data Analysis and Interpretation
  • Conversion to Molar Ellipticity:

    • Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × c × l) where:

      • mdeg is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight of the protein divided by the number of amino acid residues).

      • c is the protein concentration in mg/mL.

      • l is the path length of the cuvette in cm.

  • Secondary Structure Deconvolution:

    • Utilize deconvolution software such as CONTIN, SELCON3, or BeStSel to estimate the percentages of α-helix, β-sheet, β-turn, and random coil from the experimental CD spectrum.[1] These programs compare the experimental spectrum to a reference database of proteins with known structures.

Representative Data for a Globular Protein

Table 1: CD Spectral Data

Wavelength (nm)Molar Ellipticity ([θ]) (deg cm²/dmol)
195+15,000
208-8,000
218-6,500
222-7,500

Table 2: Estimated Secondary Structure Content

Secondary StructurePercentage (%)
α-Helix25
β-Sheet35
β-Turn15
Random Coil25

Influence of Environmental Factors on this compound Secondary Structure

CD spectroscopy is an excellent tool for studying how environmental changes affect protein conformation.

Effect of pH

Changes in pH can alter the ionization state of amino acid side chains, leading to conformational changes. A pH titration study can reveal the pH stability range of this compound.

Experimental Protocol:

  • Prepare a series of buffers with varying pH values (e.g., from pH 3 to 10).

  • Dialyze this compound samples against each buffer.

  • Record the CD spectrum at each pH.

  • Analyze the changes in the spectra to determine the effect on the secondary structure.

Expected Observations: Extreme pH values are likely to induce unfolding, characterized by a decrease in the characteristic signals for α-helices and β-sheets and an increase in the signal for random coil.

Effect of Temperature

Thermal denaturation studies can provide information on the thermal stability of this compound.

Experimental Protocol:

  • Place the this compound sample in the CD instrument's temperature-controlled cell holder.

  • Record CD spectra at increasing temperatures (e.g., from 20 °C to 90 °C in 5 °C increments).

  • Monitor the change in molar ellipticity at a specific wavelength (e.g., 222 nm for α-helical content) as a function of temperature.

  • The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, can be determined from the resulting melting curve.

Expected Observations: As the temperature increases, the protein will unfold, leading to a loss of secondary structure. This is observed as a change in the CD signal towards that of a random coil.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis This compound Purified this compound Buffer Buffer Selection This compound->Buffer Dialysis Dialysis Buffer->Dialysis Concentration Concentration Determination Dialysis->Concentration Filtration Filtration Concentration->Filtration Instrument CD Spectropolarimeter Setup Filtration->Instrument Baseline Buffer Baseline Instrument->Baseline Sample Sample Measurement Baseline->Sample Subtraction Baseline Subtraction Sample->Subtraction Conversion Conversion to Molar Ellipticity Subtraction->Conversion Deconvolution Secondary Structure Deconvolution Conversion->Deconvolution Results Secondary Structure Percentages Deconvolution->Results

Caption: Experimental workflow for this compound secondary structure analysis by CD.

Environmental_Effects cluster_pH pH Change cluster_Temp Temperature Increase This compound Native this compound (Folded) pH_low Low pH This compound->pH_low pH_high High pH This compound->pH_high Temp High Temperature This compound->Temp Unfolded_pH Unfolded this compound (Random Coil) Unfolded_Temp Unfolded this compound (Random Coil) pH_low->Unfolded_pH Denaturation pH_high->Unfolded_pH Denaturation Temp->Unfolded_Temp Denaturation

Caption: Influence of pH and temperature on this compound conformation.

Data_Analysis_Logic RawData Raw CD Spectrum (mdeg vs. Wavelength) ProcessedData Molar Ellipticity Spectrum ([θ] vs. Wavelength) RawData->ProcessedData Conversion Deconvolution Deconvolution Algorithm (e.g., BeStSel) ProcessedData->Deconvolution Results Secondary Structure Content (% α-helix, % β-sheet, etc.) Deconvolution->Results Estimation ReferenceDB Reference Protein Database ReferenceDB->Deconvolution

Caption: Logical flow of CD spectral data analysis for secondary structure.

Conclusion

Circular Dichroism spectroscopy is an invaluable technique for the structural characterization of proteins like this compound. By following the detailed protocols outlined in this guide, researchers can obtain high-quality data on the secondary structure of this compound and investigate its conformational stability under various conditions. While this document provides a robust framework, optimization of specific parameters may be necessary depending on the experimental setup and the specific properties of the this compound sample.

References

Application Note: High-Throughput Assessment of Arachin Thermal Stability using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arachin, a major globular protein found in peanuts (Arachis hypogaea), is of significant interest in the food industry and for its potential applications in drug delivery and formulation.[1] The thermal stability of this compound is a critical parameter that influences its functional properties, such as solubility, emulsification, and foaming capacity. Furthermore, understanding the thermal denaturation profile of this compound is crucial for assessing its potential allergenicity and for the development of hypoallergenic food products. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that directly measures the heat changes that occur in a sample as a function of temperature.[2][3][4] This application note provides a detailed protocol for the determination of this compound's thermal stability using DSC, enabling researchers to accurately characterize its denaturation temperature (Td) and enthalpy of unfolding (ΔH).

Principle of Differential Scanning Calorimetry (DSC) for Protein Stability

DSC measures the difference in heat flow between a sample and a reference cell as they are subjected to a controlled temperature program. When a protein unfolds, it absorbs heat, resulting in an endothermic peak in the DSC thermogram. The peak maximum of this transition corresponds to the denaturation temperature (Td), which is the temperature at which 50% of the protein is in its unfolded state. The area under the peak is proportional to the calorimetric enthalpy (ΔH) of the unfolding process, representing the energy required to denature the protein.[2][3] A higher Td value indicates greater thermal stability.[2][3]

Experimental Protocol

This protocol outlines the steps for analyzing the thermal stability of isolated this compound using a differential scanning calorimeter.

1. Materials and Equipment

  • Isolated this compound (lyophilized powder)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Differential Scanning Calorimeter (DSC) with autosampler

  • Hermetic aluminum DSC pans and lids

  • Microbalance (accurate to 0.01 mg)

  • Pipettes and sterile tips

  • Centrifuge

2. Sample Preparation

  • This compound Solution Preparation: Prepare a stock solution of this compound at a concentration of 2.0 mg/mL in PBS. To ensure complete dissolution, gently vortex the solution and allow it to hydrate (B1144303) for at least 1 hour at 4°C.

  • Centrifugation: Centrifuge the this compound solution at 10,000 x g for 10 minutes to remove any insoluble aggregates.

  • Sample Loading: Accurately weigh 2.0 mg of the this compound solution into a hermetic aluminum DSC pan.[5]

  • Reference Preparation: Add an equivalent volume of PBS to a separate hermetic aluminum DSC pan to be used as a reference.

  • Sealing: Hermetically seal both the sample and reference pans.

3. DSC Instrument Setup and Run

  • Instrument Initialization: Turn on the DSC instrument and allow it to stabilize.

  • Experimental Parameters: Set the following experimental parameters in the instrument software:

    • Temperature Range: 20°C to 120°C[5]

    • Heating Rate: 10°C/min[5]

    • Nitrogen Purge: 50 mL/min

  • Sample Loading: Place the sealed sample and reference pans in the appropriate positions in the DSC autosampler.

  • Equilibration: Equilibrate the system at the starting temperature of 20°C for 5 minutes.

  • Run Experiment: Initiate the temperature scan.

4. Data Analysis

  • Baseline Correction: Subtract the reference (buffer-only) thermogram from the sample (this compound) thermogram to obtain the net heat flow.

  • Data Integration: Integrate the area under the endothermic peak to determine the enthalpy of denaturation (ΔH).

  • Denaturation Temperature (Td): Determine the temperature at the peak maximum of the endotherm, which represents the denaturation temperature (Td).

  • Software Analysis: Utilize the instrument's software for automated baseline correction, peak integration, and determination of Td and ΔH.[5]

Quantitative Data Summary

The following table summarizes typical thermal denaturation parameters for this compound obtained from DSC analysis under various conditions.

Sample ConditionDenaturation Temperature (Td) (°C)Enthalpy of Denaturation (ΔH) (kcal/mol)Reference
This compound in Phosphate Buffer (pH 7.9)102Not Reported[6]
This compound with 35.5 kDa subunit< 100 (Tonset)Not Reported[1][5][7]
This compound without 35.5 kDa subunit> 100 (Tonset)Not Reported[1][5][7]
This compound (Peanut Protein Isolate)91 - 10298.91 (Ea)[6][8]
Effect of Low Water ContentIncreased TdNot Reported[6][9][10]
Effect of Urea (increasing concentration)Decreased TdDecreased ΔH[6][8][9][10]
Effect of DTTGreatly Decreased TdDecreased ΔH[6][8][9][10]

Note: Tonset refers to the initial denaturation temperature.

Visualizations

Experimental Workflow for DSC Analysis of this compound

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis A Prepare 2 mg/mL this compound in PBS B Centrifuge to Remove Aggregates A->B C Weigh 2.0 mg into DSC Pan B->C F Load Sample and Reference into DSC C->F D Prepare PBS Reference E Hermetically Seal Pans D->E G Set Parameters: 20-120°C, 10°C/min F->G H Equilibrate at 20°C G->H I Initiate Temperature Scan H->I J Baseline Correction I->J K Peak Integration J->K L Determine Td and ΔH K->L

Caption: Workflow for this compound thermal stability analysis using DSC.

Logical Relationship of this compound Thermal Denaturation

Denaturation_Process Native Native this compound (Folded State) Unfolded Unfolded this compound (Denatured State) Native->Unfolded Denaturation Output Endothermic Peak (Td, ΔH) Unfolded->Output Input Heat Input (Increasing Temperature) Input->Native

Caption: Thermal denaturation process of this compound as measured by DSC.

Conclusion

Differential Scanning Calorimetry provides a robust and sensitive method for characterizing the thermal stability of this compound. The detailed protocol and data analysis workflow presented in this application note offer a standardized approach for researchers in various fields. The quantitative data on denaturation temperature and enthalpy are crucial for understanding the structure-function relationships of this compound, optimizing food processing conditions, and developing novel applications for this important plant-based protein. The stability of this compound is influenced by factors such as its subunit composition and the presence of denaturing agents.[1][5][7][8][9][10] Specifically, hydrophobic interactions and disulfide bonds play a significant role in maintaining the structure of both this compound and its co-fraction, conthis compound.[6][10][11]

References

Troubleshooting & Optimization

Technical Support Center: Improving Arachin Extraction Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of arachin, a major protein component of peanuts.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the yield of this compound extraction?

A1: The primary factors affecting this compound extraction efficiency are the pH of the extraction buffer, the liquid-to-solid ratio, and the extraction temperature.[1][2] The composition of the extraction buffer, including the type of salt and its ionic strength, also plays a significant role.[3] Pre-treatment of the peanut material, such as defatting, can also significantly impact the final protein yield.[4]

Q2: My this compound yield is consistently low. What is the first parameter I should optimize?

A2: The pH of the extraction buffer has been identified as the variable with the largest effect on this compound yield.[1] Alkaline conditions generally favor the solubilization of peanut proteins. Therefore, optimizing the pH of your extraction buffer is the recommended first step in troubleshooting low yields.

Q3: Does the starting material (e.g., peanut variety, processing) affect extraction yield?

A3: Yes, the specific variety of peanut can influence the this compound content and its extractability.[5][6] Additionally, prior processing of the peanuts, such as roasting, can alter the protein structure and affect its solubility and, consequently, the extraction yield.[3][4]

Q4: Can advanced extraction techniques improve this compound yield?

A4: Modern extraction methods can enhance efficiency. Techniques like ultra-high pressure (UHP) treatment and ultrasound-assisted extraction (UAE) have been shown to improve the yield and functional properties of plant proteins, including this compound.[1][3]

Troubleshooting Guides

Issue 1: Low Overall Protein Yield in Crude Extract

This is a common issue that can often be resolved by optimizing the fundamental extraction parameters.

Possible Causes & Solutions:

  • Suboptimal pH: The pH of the extraction buffer is critical for solubilizing this compound.

    • Recommendation: Adjust the pH of your extraction buffer to the optimal range, which is typically alkaline. A study found an optimal extraction pH of 8.7.[1] It has been reported that protein extractability from edible nuts was about two times higher at pH 8.45 than at pH 7.2.[7]

  • Incorrect Liquid-to-Solid Ratio: An insufficient volume of extraction buffer may not effectively solubilize all the available protein.

    • Recommendation: Increase the liquid-to-solid ratio. An optimized ratio was found to be 14:1.[1]

  • Suboptimal Temperature: Temperature affects protein solubility and extraction kinetics.

    • Recommendation: Optimize the extraction temperature. A study reported an optimal temperature of 56.0 °C for this compound extraction.[1] However, be cautious of excessively high temperatures which can lead to protein denaturation.

  • Inefficient Defatting: Residual oil can hinder the interaction between the protein and the extraction solvent.

    • Recommendation: Ensure thorough defatting of the peanut material before extraction. Defatting with n-hexane has been shown to result in significantly higher yields of crude protein compared to diethyl ether.[4]

Experimental Protocol: Optimization of Basic Extraction Parameters

  • Preparation of Defatted Peanut Flour:

    • Grind roasted or raw peanuts into a fine powder.

    • Suspend the powder in n-hexane (or a similar non-polar solvent) at a ratio of 1:5 (w/v).

    • Stir for 2 hours at room temperature.

    • Centrifuge at 5000 x g for 15 minutes and discard the supernatant.

    • Repeat the solvent wash two more times.

    • Air-dry the defatted peanut flour in a fume hood to remove residual solvent.

  • Extraction:

    • Prepare a series of extraction buffers (e.g., Tris-HCl) with varying pH values (e.g., 7.5, 8.0, 8.5, 8.7, 9.0).

    • For each pH, set up extractions at different liquid-to-solid ratios (e.g., 10:1, 12:1, 14:1, 16:1).

    • For each combination of pH and ratio, perform the extraction at various temperatures (e.g., 45°C, 50°C, 56°C, 60°C).

    • Incubate the mixture for a set time (e.g., 1-2 hours) with constant stirring.

  • Protein Quantification:

    • Centrifuge the slurry to separate the supernatant (crude extract) from the solid residue.

    • Determine the protein concentration in the supernatant using a standard protein assay (e.g., Bradford or Lowry assay).

    • Calculate the total protein yield for each condition.

Data Presentation:

ParameterRange TestedOptimal ValueReference
Extraction pH7.0 - 9.08.7[1]
Liquid-to-Solid Ratio10:1 - 20:114:1[1]
Extraction Temperature (°C)40 - 6056.0[1]

Troubleshooting Workflow for Low Protein Yield

G start Low this compound Yield check_ph Is the extraction pH optimal? (Recommended: ~8.7) start->check_ph adjust_ph Adjust pH to alkaline range (e.g., 8.5-9.0) check_ph->adjust_ph No check_ratio Is the liquid-to-solid ratio sufficient? (Recommended: ~14:1) check_ph->check_ratio Yes adjust_ph->check_ratio adjust_ratio Increase liquid-to-solid ratio check_ratio->adjust_ratio No check_temp Is the extraction temperature optimal? (Recommended: ~56°C) check_ratio->check_temp Yes adjust_ratio->check_temp adjust_temp Adjust temperature check_temp->adjust_temp No check_defatting Was the defatting process thorough? check_temp->check_defatting Yes adjust_temp->check_defatting improve_defatting Optimize defatting protocol (e.g., use n-hexane) check_defatting->improve_defatting No end Improved this compound Yield check_defatting->end Yes improve_defatting->end

Caption: A flowchart for troubleshooting low this compound extraction yield.

Issue 2: Poor Purity of Extracted this compound

Even with a high total protein yield, the purity of this compound may be low due to the co-extraction of other proteins and non-proteinaceous contaminants.

Possible Causes & Solutions:

  • Non-specific Extraction: The extraction conditions may be solubilizing a wide range of proteins in addition to this compound.

    • Recommendation: Implement a purification step after the initial extraction. Isoelectric precipitation is a common method for purifying this compound.

  • Contamination with Other Cellular Components: The crude extract may contain nucleic acids, polysaccharides, and other molecules.

    • Recommendation: Introduce clarification and purification steps such as centrifugation at higher speeds, filtration, or chromatography.

Experimental Protocol: this compound Purification by Isoelectric Precipitation

  • Crude Extract Preparation:

    • Perform the optimized extraction as described in the previous section.

    • Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.

    • Collect the supernatant containing the crude protein extract.

  • Isoelectric Precipitation:

    • Slowly adjust the pH of the crude extract to the isoelectric point of this compound (around pH 4.5-5.5) using a suitable acid (e.g., 1M HCl). This will cause the this compound to precipitate.

    • Allow the precipitation to occur for at least 1 hour at 4°C with gentle stirring.

  • This compound Recovery:

    • Centrifuge the mixture at 10,000 x g for 20 minutes at 4°C to collect the precipitated this compound.

    • Discard the supernatant.

  • Resolubilization and Dialysis:

    • Resuspend the this compound pellet in a minimal volume of a neutral or slightly alkaline buffer (e.g., pH 7.5 Tris-HCl).

    • Dialyze the redissolved this compound against the same buffer to remove excess salt and small molecule contaminants.

  • Purity Analysis:

    • Assess the purity of the extracted this compound using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).

Workflow for this compound Extraction and Purification

G start Peanut Flour defatting Defatting (n-hexane) start->defatting extraction Alkaline Extraction (pH 8.7, 56°C, 14:1) defatting->extraction centrifugation1 Centrifugation extraction->centrifugation1 crude_extract Crude Extract centrifugation1->crude_extract precipitation Isoelectric Precipitation (pH ~5.0) crude_extract->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 arachin_pellet This compound Pellet centrifugation2->arachin_pellet resolubilization Resolubilization (pH 7.5) arachin_pellet->resolubilization dialysis Dialysis resolubilization->dialysis pure_this compound Purified this compound dialysis->pure_this compound

Caption: A workflow diagram for the extraction and purification of this compound.

References

Technical Support Center: Troubleshooting Poor Resolution in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to poor resolution in gel electrophoresis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My bands are smeared and not sharp. What could be the cause?

A1: Smeared bands are a common issue that can arise from several factors related to your sample, the gel, or the running conditions. Here’s a step-by-step guide to troubleshoot this problem:

  • Sample Quality:

    • Degraded Sample: If your DNA, RNA, or protein sample is degraded, it will appear as a smear.[1][2] Ensure proper sample handling and storage to prevent degradation. For instance, store samples at -20°C or lower and avoid repeated freeze-thaw cycles.[1]

    • Sample Overload: Loading too much sample into the well can cause smearing and band distortion.[2][3][4][5] Try loading a smaller amount of your sample.

    • High Salt Concentration: Excessive salt in the sample can interfere with migration and lead to smearing.[6] Consider purifying your sample to remove excess salts.

  • Gel and Buffer Issues:

    • Incorrect Gel Concentration: The gel concentration must be appropriate for the size of the molecules you are separating.[1][7] Higher concentrations are better for smaller molecules, while lower concentrations are suited for larger ones.[1][7]

    • Improperly Prepared Gel: Ensure the agarose (B213101) or acrylamide (B121943) is completely dissolved during gel preparation to ensure a uniform matrix.[8] Bubbles or other imperfections in the gel can also disrupt band migration.[1][4]

    • Buffer Problems: Using an old or incorrectly prepared buffer can lead to poor resolution.[1][3] Always use fresh, correctly formulated running buffer. The pH and ionic strength of the buffer are critical for proper molecule migration.[1]

  • Electrophoresis Conditions:

    • Voltage Too High: Running the gel at an excessively high voltage can generate heat, leading to band distortion and smearing.[3][7][9] Try running the gel at a lower voltage for a longer period.

    • Uneven Heat Distribution: If the gel heats unevenly, it can cause the "smiling effect," where bands in the center migrate faster than those at the edges.[9] Running the gel at a lower voltage or in a cold room can help mitigate this.

Q2: The bands on my gel are faint or not visible at all. What should I do?

A2: Faint or invisible bands can be frustrating. This issue often points to problems with the sample concentration, staining, or the electrophoresis run itself.

  • Sample Concentration:

    • Insufficient Sample: The most common reason for faint bands is too little sample loaded into the well.[2][8] For DNA, a minimum of 0.1–0.2 μg per millimeter of well width is recommended for clear visualization.[6]

    • Sample Degradation: As with smearing, degraded samples can result in faint bands.[2]

  • Staining and Visualization:

    • Inadequate Staining: Ensure you are using the correct concentration of staining dye (e.g., ethidium (B1194527) bromide, SYBR Green) and that the staining time is sufficient.[2][3] If you suspect under-staining, you can post-stain the gel.[8]

    • Incorrect Light Source or Imaging: Use the appropriate light source and exposure time for your chosen stain to visualize the bands properly.[2]

  • Electrophoresis Run:

    • Running the Gel Backwards: If the electrodes are reversed, your sample will migrate off the top of the gel, resulting in no visible bands where expected.[2][4]

    • Over-running the Gel: If the electrophoresis is run for too long, smaller fragments may run off the end of the gel.[10]

Q3: My bands are distorted or running unevenly. How can I fix this?

A3: Distorted or unevenly running bands can be caused by a variety of factors, from the physical state of the gel to the electrical conditions of the run.

  • Gel and Well Integrity:

    • Damaged Wells: Damaged or misshapen wells can cause the sample to migrate unevenly.[6] Be careful when removing the comb after the gel has solidified.[6]

    • Uneven Gel Surface: Ensure the gel is cast on a level surface to guarantee a uniform thickness.[8]

  • Running Conditions:

    • "Smiling" Effect: As mentioned earlier, this is due to uneven heat distribution from high voltage.[9] Reduce the voltage to achieve more uniform migration.

    • Insufficient Buffer: The gel must be fully submerged in the running buffer.[9] Insufficient buffer can cause poor resolution and band distortion.[9]

Data Presentation: Gel Concentration and Resolution

The concentration of the gel matrix is a critical parameter that determines the size range of molecules that can be effectively separated.

Agarose Gel Concentration (%)Optimal Separation Range (DNA base pairs)
0.51,000 - 30,000 bp
0.7800 - 12,000 bp[4]
1.0500 - 10,000 bp
1.2400 - 7,000 bp
1.5200 - 3,000 bp
2.050 - 2,000 bp
Polyacrylamide Gel Concentration (%)Optimal Separation Range (Proteins kDa)
7.530 - 200 kDa
1020 - 150 kDa
12.515 - 100 kDa
1510 - 70 kDa

Experimental Protocols

General Protocol for Agarose Gel Electrophoresis
  • Prepare the Agarose Gel:

    • Measure the appropriate amount of agarose powder and mix it with 1x TAE or TBE buffer in a flask.[11]

    • Heat the mixture in a microwave until the agarose is completely dissolved.[11]

    • Let the solution cool slightly, then add a DNA staining dye (e.g., ethidium bromide) if not planning to post-stain.[11]

    • Pour the molten agarose into a casting tray with the well combs in place and allow it to solidify at room temperature.[11]

  • Prepare and Load the Samples:

    • Mix your DNA samples with a loading buffer.[9] The loading buffer contains a dye to track migration and glycerol (B35011) to help the sample sink into the wells.[9]

    • Carefully load the samples and a DNA ladder into the wells of the solidified gel.[11]

  • Run the Gel:

    • Place the gel in the electrophoresis chamber and add enough running buffer to cover the gel surface.[9]

    • Connect the power supply, ensuring the electrodes are correctly oriented (DNA runs towards the positive, red electrode).[12]

    • Run the gel at a constant voltage (e.g., 5 V/cm) until the dye front has migrated a sufficient distance.[12]

  • Visualize the Results:

    • If the stain was included in the gel, visualize the DNA bands using a transilluminator (UV for ethidium bromide, blue light for safer stains).[12]

    • If not pre-stained, soak the gel in a staining solution and then rinse before visualization.[12]

Visualizations

Poor_Resolution_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Smeared_Bands Smeared Bands Sample_Quality Sample Quality (Degradation, Overload, Salt) Smeared_Bands->Sample_Quality Gel_Issues Gel/Buffer Issues (Concentration, Preparation) Smeared_Bands->Gel_Issues Run_Conditions Running Conditions (Voltage, Heat, Buffer Level) Smeared_Bands->Run_Conditions Faint_Bands Faint/No Bands Faint_Bands->Sample_Quality Faint_Bands->Run_Conditions (Run backwards/too long) Staining_Issues Staining/Visualization (Dye Conc., Imaging) Faint_Bands->Staining_Issues Distorted_Bands Distorted Bands Distorted_Bands->Gel_Issues (Damaged wells) Distorted_Bands->Run_Conditions Check_Sample Check Sample Integrity & Optimize Loading Sample_Quality->Check_Sample Remake_Gel Remake Gel/Buffer Gel_Issues->Remake_Gel Adjust_Run Adjust Voltage/Time & Check Buffer Run_Conditions->Adjust_Run Optimize_Staining Optimize Staining Protocol Staining_Issues->Optimize_Staining

Caption: Troubleshooting workflow for poor gel resolution.

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Prepare Agarose Gel C Load Samples into Gel A->C B Prepare Samples & Loading Buffer B->C D Run Electrophoresis C->D E Stain Gel (if needed) D->E F Visualize Bands E->F G Analyze Results F->G

Caption: Standard agarose gel electrophoresis workflow.

References

Technical Support Center: Purifying Arachin from Roasted Peanuts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered when purifying arachin from roasted peanuts.

Frequently Asked Questions (FAQs)

Q1: Why is it more challenging to purify this compound from roasted peanuts compared to raw peanuts?

Purifying this compound from roasted peanuts is significantly more complex due to heat-induced chemical and structural changes in the proteins. Progressive roasting leads to a substantial decrease in protein solubility.[1] The high temperatures cause protein denaturation and aggregation, making the this compound less accessible to extraction buffers.[2][3] Furthermore, the Maillard reaction, a chemical reaction between amino acids and reducing sugars, occurs during roasting, which can modify the protein structure and further reduce solubility.[3]

Q2: How does roasting temperature and time affect this compound extraction and quantification?

The effects of roasting are complex and time-dependent. Initially, roasting at temperatures around 177-180°C can paradoxically increase the amount of measurable this compound (specifically the allergen Ara h 1, a key component of the this compound fraction).[4][5] One study found that measurable Ara h 1 levels peaked after 10-15 minutes of roasting, showing up to a 22-fold increase compared to raw peanuts.[4][5][6] This is likely due to an increased efficiency of extraction or greater accessibility of antibody binding sites, rather than an increase in the total protein amount.[4][6] However, longer roasting times (e.g., 20 minutes or more) lead to a significant decrease in protein solubility and the disappearance of major this compound protein bands in analyses.[2][7]

Q3: What are the primary protein fractions in peanuts?

Peanuts contain two major protein fractions: albumins (water-soluble) and globulins (salt-soluble). The globulin fraction is predominant and is further divided into this compound and conthis compound. This compound is considered the major storage protein.[2][8] These fractions are typically separated using techniques like ammonium (B1175870) sulfate (B86663) fractionation.[2]

Q4: Can the Maillard reaction products from roasting interfere with purification?

Yes. The Maillard reaction generates a variety of by-products, including protein-sugar complexes.[3] These modifications can alter the charge, size, and hydrophobicity of the this compound protein, causing it to behave unpredictably during standard purification steps like chromatography and precipitation. This can lead to co-elution with contaminants and difficulty in achieving high purity.

Troubleshooting Guide

Problem 1: Low Yield of Soluble this compound

Potential Cause Troubleshooting Step Explanation
Incomplete Extraction Optimize the extraction buffer. Try increasing the pH to an alkaline range (e.g., pH 8.3-9.6) to improve the solubility of acidic proteins modified by roasting.[1][8] Consider adding reducing agents like DTT or β-mercaptoethanol to break disulfide bonds formed during aggregation.[8][9]Roasting decreases protein solubility.[1] Alkaline conditions can help resolubilize proteins, while reducing agents can break aggregates.
Protein Aggregation Use chaotropic agents (e.g., urea, guanidine (B92328) HCl) in the extraction or solubilization buffer.These agents disrupt the non-covalent interactions that hold protein aggregates together, potentially releasing more soluble this compound.
Inefficient Mechanical Lysis Ensure the roasted peanuts are thoroughly defatted and ground into a very fine powder before extraction.Roasting makes the peanut matrix harder. A finer powder increases the surface area available for the extraction buffer to penetrate.

Problem 2: Poor Purity and Presence of Contaminants

Potential Cause Troubleshooting Step Explanation
Co-precipitation of other proteins Refine the ammonium sulfate precipitation steps. This compound is typically precipitated at around 40% ammonium sulfate saturation, while conthis compound precipitates at 60-85%.[2] Perform a multi-step cut to selectively precipitate this compound.The altered surface properties of roasted this compound may cause it to precipitate at different salt concentrations than this compound from raw peanuts.
Interference from Maillard Products Introduce an additional purification step, such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC), after initial precipitation.These methods can help separate this compound from Maillard reaction products and other contaminants based on hydrophobicity and size, respectively.
Contamination with Conthis compound Optimize ion-exchange chromatography conditions. Use a gradient elution on an anion exchange column to separate this compound from the more acidic conthis compound.This compound and conthis compound have different isoelectric points and will bind to ion-exchange resins with different affinities, allowing for their separation.

Quantitative Data Summary

The following table summarizes the impact of roasting on the quantification of Ara h 1, a major component of the this compound protein fraction.

ParameterRoasting ConditionsRaw PeanutsRoasted PeanutsFold ChangeSource
Measurable Ara h 1 177°C for 15 min37 µg/mL820 µg/mLUp to 22-fold increase[4][6]
Total Soluble Protein 177°C for 10-15 minHigher33-47% ReductionDecrease[5]
Crude Protein (%) Not Specified42.21 - 42.30%43.61 - 45.4%Slight Increase[10]
Oil Content (%) Not Specified40.2 - 41.71%37.61 - 38.12%Decrease[10]

Note: The apparent increase in measurable Ara h 1 after short roasting periods is attributed to enhanced extractability or epitope accessibility, while total protein solubility generally decreases with prolonged heat treatment.[4][5]

Experimental Protocols

Protocol: Modified this compound Extraction from Roasted Peanuts

This protocol is adapted from standard methods for raw peanuts, with modifications to address the challenges of roasted starting material.

  • Preparation of Peanut Flour:

    • Roast shelled peanuts at 170°C for 15 minutes. Allow to cool completely.

    • Manually remove the skins.

    • Grind the roasted peanuts into a coarse meal using a blender.

    • Defat the meal by stirring with 3-4 volumes of cold acetone (B3395972) for 1 hour at 4°C. Repeat this step three times.

    • Dry the defatted flour in a fume hood to remove residual acetone. Store at -20°C.[8]

  • Protein Extraction:

    • Suspend the defatted peanut flour in an alkaline extraction buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 1 mM EDTA, 5 mM DTT, pH 8.3) at a 1:10 (w/v) ratio.[9]

    • Stir the suspension overnight at 4°C to maximize protein solubilization.[9]

    • Clarify the crude extract by centrifugation at 10,000 x g for 30 minutes at 4°C.[8] Collect the supernatant.

  • Ammonium Sulfate Precipitation:

    • Slowly add powdered ammonium sulfate to the supernatant while gently stirring at 4°C to achieve 40% saturation.

    • Allow precipitation to occur for at least 4 hours or overnight at 4°C.

    • Collect the precipitate (the this compound-rich fraction) by centrifugation at 12,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in a minimal volume of a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.3).

  • Dialysis:

    • Dialyze the resuspended pellet extensively against the same buffer (without DTT if proceeding to certain types of chromatography) at 4°C to remove residual ammonium sulfate. Change the buffer 3-4 times over 24-48 hours.

  • Further Purification (Optional):

    • For higher purity, subject the dialyzed sample to further chromatographic steps, such as anion-exchange chromatography (e.g., on a Q-Sepharose column) or size-exclusion chromatography.[9]

Visualizations

Troubleshooting Workflow for Low this compound Yield

The following diagram outlines a logical workflow for troubleshooting low yields during the purification of this compound from roasted peanuts.

TroubleshootingWorkflow Start Problem: Low this compound Yield Cause1 Inadequate Protein Extraction? Start->Cause1 Cause2 Excessive Aggregation? Start->Cause2 Cause3 Losses During Precipitation? Start->Cause3 Sol1a Optimize Buffer pH (Alkaline) Cause1->Sol1a Sol1b Add Reducing Agents (DTT) Cause1->Sol1b Sol1c Improve Mechanical Grinding Cause1->Sol1c Sol2a Use Chaotropic Agents (Urea) Cause2->Sol2a Sol2b Modify Solubilization Buffer Cause2->Sol2b Sol2c Assess Roasting Time/Temp Cause2->Sol2c Sol3a Optimize (NH4)2SO4 % Cause3->Sol3a Sol3b Ensure Adequate Incubation Cause3->Sol3b Sol3c Check Pellet Resuspension Cause3->Sol3c Result Improved this compound Yield Sol1a->Result Sol1b->Result Sol1c->Result Sol2a->Result Sol2b->Result Sol2c->Result Sol3a->Result Sol3b->Result Sol3c->Result

A flowchart for diagnosing and solving low this compound yield from roasted peanuts.

References

Technical Support Center: Overcoming Arachin Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for arachin-related research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues with this compound insolubility during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound insolubility?

A1: this compound, a major globulin protein in peanuts, often exhibits poor solubility due to its complex quaternary structure and high molecular weight.[1][2] Its solubility is significantly influenced by factors such as pH, ionic strength, and temperature.[3][4] Insolubility is most pronounced around its isoelectric point (pI), which is estimated to be around pH 5.2.[3] Furthermore, processing methods like roasting can decrease protein solubility through denaturation and aggregation.[5] The presence of certain subunits, such as the 35.5 kDa subunit, can also affect its thermal stability and solubility.[6][7]

Q2: My this compound precipitate will not redissolve. What can I do?

A2: Difficulty in redissolving this compound precipitates can be due to aggregation, where denatured protein molecules clump together.[8] To improve resolubilization, consider the following:

  • Adjust the pH: Move the pH of your buffer away from this compound's isoelectric point (pI ~5.2).[3] Increasing the pH to alkaline conditions (e.g., pH 8.0-8.5) can significantly improve solubility.[9][10]

  • Increase Ionic Strength: Using salt solutions, such as 10% sodium chloride, can enhance solubility.[3]

  • Use Chaotropic Agents: Agents like urea (B33335) and guanidine (B92328) hydrochloride can disrupt protein structure and aid in solubilization, though they can also cause denaturation.[3]

  • Employ Solubilizing Agents: The use of certain detergents or sulfobetaines can help to solubilize denatured proteins.[11]

Q3: How does temperature affect this compound solubility and stability?

A3: Temperature plays a critical role in the stability and solubility of this compound. While moderate increases in temperature can enhance extraction efficiency, high temperatures lead to denaturation and aggregation, which reduces solubility.[4][10] this compound has a denaturation temperature that can range from 70 to 92°C, depending on its structure and the ionic strength of the solution.[4] The presence of the 35.5 kDa subunit can make this compound more heat-sensitive.[6][7] Roasting peanuts, a high-heat process, has been shown to significantly decrease the solubility of this compound.[5]

Troubleshooting Guides

Issue 1: Low Yield of Soluble this compound During Extraction

Possible Causes:

  • Suboptimal extraction buffer pH or ionic strength.

  • Inefficient defatting of peanut meal.

  • Inadequate extraction time or temperature.

Troubleshooting Steps:

  • Optimize Extraction Buffer:

    • Ensure the pH of your extraction buffer is alkaline, ideally between 8.0 and 8.7, to maximize solubility.[9][10]

    • Utilize a salt solution, such as 10% sodium chloride, to improve protein peptization.[3]

  • Improve Defatting:

    • Use n-hexane for defatting, as it has been shown to result in higher yields of crude protein and this compound compared to diethyl ether.[12]

  • Adjust Extraction Conditions:

    • Increase the extraction temperature to around 56°C to enhance yield, but avoid excessive heat that can cause denaturation.[10]

    • Ensure a sufficient liquid-to-solid ratio, for example, 14:1.[10]

Issue 2: Protein Aggregation and Precipitation During Storage or Processing

Possible Causes:

  • Storage at or near the isoelectric point.

  • Thermal stress leading to denaturation and aggregation.

  • Changes in ionic strength.

Troubleshooting Steps:

  • Maintain Optimal pH: Store purified this compound solutions in a buffer with a pH well above or below its isoelectric point (pI ~5.2).[3]

  • Control Temperature: Avoid repeated freeze-thaw cycles and exposure to high temperatures. Store at recommended temperatures, typically 4°C for short-term and -20°C or -80°C for long-term storage.

  • Utilize Stabilizing Agents: Consider adding cryoprotectants like glycerol (B35011) or sugars for frozen storage, which can help prevent aggregation.

  • Consider Chemical Modification: Techniques like glycosylation with dextran (B179266) can improve the thermal stability and solubility of this compound.[13]

Data Presentation

Table 1: Factors Influencing this compound Extraction Yield

ParameterConditionEffect on YieldReference
Extraction pH pH 8.7Optimal for high yield[10]
Extraction Temperature 56.0 °COptimal for high yield[10]
Liquid-to-Solid Ratio 14:1Optimal for high yield[10]
Defatting Reagent n-hexaneHigher yield than diethyl ether[12]

Table 2: Influence of pH on this compound Solubility

pH RangeSolubilityExplanationReference
~5.2MinimumIsoelectric point; net charge is zero, leading to aggregation.[3]
< 4.0 or > 6.0IncreasedIncreased net charge leads to electrostatic repulsion between molecules.[3]
8.0 - 8.5HighSignificantly increased solubility for extraction.[9]

Experimental Protocols

Protocol 1: Alkaline Extraction of this compound from Defatted Peanut Meal

This protocol is adapted from methods described for efficient protein extraction.[9][10]

Materials:

  • Defatted peanut meal

  • Tris-HCl buffer (pH 8.7)

  • Centrifuge

  • pH meter

Procedure:

  • Suspend the defatted peanut meal in the Tris-HCl buffer (pH 8.7) at a liquid-to-solid ratio of 14:1 (v/w).

  • Stir the suspension continuously at 56°C for 1 hour.

  • Monitor and adjust the pH to remain at 8.7 throughout the extraction.

  • Centrifuge the slurry to separate the supernatant containing the soluble this compound from the insoluble meal.

  • Carefully collect the supernatant.

  • To precipitate the this compound, adjust the pH of the supernatant to its isoelectric point (~pH 5.2) using a suitable acid (e.g., HCl).

  • Centrifuge to pellet the precipitated this compound.

  • Wash the this compound pellet with deionized water adjusted to the isoelectric pH.

  • For resolubilization, resuspend the pellet in an alkaline buffer (e.g., Tris-HCl, pH 8.0) or a high salt buffer (e.g., 10% NaCl).

Protocol 2: Solubilization of Aggregated this compound

This protocol provides a general guideline for solubilizing this compound that has become insoluble.

Materials:

  • Insoluble this compound sample

  • High pH buffer (e.g., 0.1 M Tris-HCl, pH 8.5)

  • High salt buffer (e.g., 1 M NaCl in 0.1 M Tris-HCl, pH 7.5)

  • Chaotropic agent solution (e.g., 6 M Urea or 4 M Guanidine Hydrochloride in a suitable buffer)

  • Stir plate and stir bar

Procedure:

  • pH Adjustment Method:

    • Suspend the insoluble this compound in the high pH buffer.

    • Stir gently for 1-2 hours at room temperature or 4°C.

    • Centrifuge to remove any remaining insoluble material and collect the supernatant.

  • High Salt Method:

    • Suspend the insoluble this compound in the high salt buffer.

    • Stir for 1-2 hours at room temperature.

    • Centrifuge and collect the supernatant.

  • Chaotropic Agent Method (for highly aggregated protein):

    • Suspend the insoluble this compound in the chaotropic agent solution.

    • Stir for several hours to overnight at room temperature.

    • Note: This method will denature the protein. Refolding protocols may be necessary for functional studies.

    • Dialyze extensively against a suitable buffer to remove the chaotropic agent. Be aware that the protein may precipitate again during dialysis.

Visualizations

experimental_workflow cluster_extraction This compound Extraction cluster_precipitation Purification cluster_solubilization Resolubilization start Defatted Peanut Meal extraction Alkaline Extraction (pH 8.0-8.7, 56°C) start->extraction centrifuge1 Centrifugation extraction->centrifuge1 supernatant Soluble this compound (Supernatant) centrifuge1->supernatant precipitation Isoelectric Precipitation (pH ~5.2) supernatant->precipitation centrifuge2 Centrifugation precipitation->centrifuge2 pellet This compound Pellet centrifuge2->pellet resolubilize Resolubilize in Alkaline or High Salt Buffer pellet->resolubilize soluble_this compound Soluble this compound Solution resolubilize->soluble_this compound

Caption: Workflow for this compound extraction and solubilization.

logical_relationship cluster_factors Factors Influencing Solubility cluster_states Protein States pH pH Soluble Soluble this compound pH->Soluble Away from pI Insoluble Insoluble/Aggregated This compound pH->Insoluble Near pI Temp Temperature Temp->Soluble Optimal Temp->Insoluble High (Denaturation) Ionic_Strength Ionic Strength Ionic_Strength->Soluble High Ionic_Strength->Insoluble Low

Caption: Factors affecting this compound solubility state.

References

Technical Support Center: Improving the Accuracy of Arachin Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the accuracy of arachin quantification assays. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the accuracy of this compound quantification?

A1: The accuracy of this compound quantification is primarily influenced by three key stages: sample preparation, the chosen analytical method (e.g., ELISA, LC-MS), and data analysis. Inadequate extraction of this compound from the sample matrix, matrix effects, antibody cross-reactivity, and improper calibration can all lead to significant inaccuracies.

Q2: How can I optimize the extraction of this compound from complex food matrices?

A2: Optimization of this compound extraction involves several factors. Roasting and not defatting nut samples can lower protein recovery.[1] Key parameters to consider are the extraction buffer, temperature, and liquid-to-solid ratio. For instance, an optimized protocol for this compound extraction from defatted peanut cakes identified an extraction temperature of 56.0 °C, an extraction pH of 8.7, and a liquid-to-solid ratio of 14:1 as optimal conditions.[2] The choice of extraction method, such as microwave-assisted sonication (MAS) or Soxtec, can also significantly impact the yield of extracted phytochemicals.[3]

Q3: What are "matrix effects" and how can they be minimized in LC-MS based this compound quantification?

A3: Matrix effects are the alteration of an analyte's response due to the presence of other components in the sample matrix.[4][5] These effects can cause ion suppression or enhancement, leading to underestimation or overestimation of the analyte concentration.[4][5] To minimize matrix effects, several strategies can be employed, including optimizing sample preparation to remove interfering substances, using a suitable internal standard that mimics the behavior of the analyte, and employing matrix-matched calibration curves.[5][6]

Q4: How do I choose between a monoclonal and a polyclonal antibody for my this compound immunoassay?

A4: The choice between a monoclonal and polyclonal antibody depends on the specific requirements of your assay. Polyclonal antibodies recognize multiple epitopes on the antigen, which can amplify the signal but also increases the risk of cross-reactivity with other proteins.[7] Monoclonal antibodies, on the other hand, recognize a single epitope, offering higher specificity but potentially a weaker signal.[7] If you suspect cross-reactivity is an issue, switching to a monoclonal antibody is recommended.[7]

Troubleshooting Guides

This section provides detailed troubleshooting advice for common issues encountered during this compound quantification assays using ELISA and LC-MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Problem: High Background

High background in an ELISA can obscure the specific signal and reduce the assay's dynamic range.

Possible Cause Recommended Solution
Insufficient washingIncrease the number of wash cycles and ensure complete aspiration of wash buffer between steps. A short incubation with the wash buffer (e.g., a 30-second soak) can also be effective.[8]
Inadequate blockingIncrease the concentration of the blocking agent (e.g., from 1% to 2% BSA) or extend the blocking incubation time.[8] Consider using a blocking buffer with a higher protein content.[9]
High antibody concentrationTitrate the primary and/or secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific binding of secondary antibodyRun a control with only the secondary antibody to check for non-specific binding.[10] Use a secondary antibody that has been pre-adsorbed against the immunoglobulin of the sample species.[10]
Contaminated reagentsUse fresh, high-purity reagents and sterile pipette tips to avoid cross-contamination.[9][11] Ensure the TMB substrate solution is colorless before use.[11]

Problem: Weak or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Cause Recommended Solution
Inactive reagentsCheck the expiration dates of all reagents and ensure they have been stored correctly.[9] Prepare fresh substrate solutions before use.[9]
Incorrect antibody concentrationThe concentration of the capture or detection antibody may be too low. Titrate the antibodies to find the optimal concentration.[9]
Suboptimal incubation times or temperaturesOptimize incubation times and temperatures. Ensure all reagents are brought to room temperature before starting the assay.[9]
Enzyme inhibitionEnsure that buffers do not contain inhibitors of the enzyme used (e.g., sodium azide (B81097) for HRP).[12]
Improper plate readingVerify the plate reader's wavelength and filter settings are correct for the substrate used.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Abnormal peak shapes can affect the accuracy of integration and quantification.

Possible Cause Recommended Solution
Column contamination or degradationUse a guard column to protect the analytical column from contaminants.[13] If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, replace the column.
Inappropriate mobile phaseEnsure the mobile phase pH is appropriate for the analyte and that the sample solvent is compatible with the mobile phase.[14]
Sample overloadReduce the injection volume or dilute the sample.
Extra-column volumeMinimize the length and diameter of tubing between the injector, column, and detector.

Problem: Inconsistent Retention Times

Shifts in retention time can lead to misidentification of the analyte.

Possible Cause Recommended Solution
Changes in mobile phase compositionPrepare fresh mobile phase daily and ensure accurate mixing of solvents. Degas the mobile phase to prevent bubble formation.
Fluctuations in column temperatureUse a column oven to maintain a stable temperature.
Column equilibration issuesEnsure the column is adequately equilibrated with the mobile phase before injecting the sample, which may require at least 10 column volumes.[15]
Pump malfunctionCheck for leaks in the pump and ensure check valves are functioning correctly.

Problem: Signal Suppression or Enhancement (Matrix Effects)

Matrix effects can significantly impact the accuracy of quantification.

Possible Cause Recommended Solution
Co-elution of interfering compoundsOptimize the chromatographic method to separate the analyte from matrix components.[4]
Inefficient sample cleanupEmploy more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.[16]
Ionization source conditionsAdjust the ion source parameters (e.g., temperature, gas flow) to minimize the impact of the matrix.
Lack of appropriate internal standardUse a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.[6]

Experimental Protocols

Protocol 1: this compound Extraction from a Food Matrix

This protocol describes a general procedure for the extraction of this compound from a solid food matrix, such as peanuts or a peanut-containing product.

Materials:

  • Food sample containing this compound

  • Defatting solvent (e.g., hexane)

  • Extraction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0

  • Mortar and pestle or food processor

  • Centrifuge and centrifuge tubes

  • Vortex mixer

Procedure:

  • Sample Homogenization: Grind the food sample to a fine powder using a mortar and pestle or a food processor.

  • Defatting (Optional but Recommended):

    • Add 10 volumes of hexane (B92381) to the powdered sample.

    • Vortex thoroughly for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Carefully decant and discard the hexane supernatant.

    • Repeat the hexane wash two more times.

    • Allow the defatted pellet to air dry completely in a fume hood to remove residual hexane.

  • Protein Extraction:

    • Add 10 mL of Extraction Buffer per gram of defatted sample powder.

    • Vortex vigorously for 15 minutes to ensure thorough mixing and suspension.

    • Incubate the mixture at room temperature for 1 hour with continuous agitation (e.g., on a rotator or shaker).

  • Clarification:

    • Centrifuge the extract at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.

    • Carefully collect the supernatant containing the extracted proteins.

  • Quantification and Storage:

    • Determine the total protein concentration of the extract using a suitable protein assay (e.g., Bradford or BCA).

    • The extract is now ready for use in downstream applications such as ELISA or LC-MS.

    • Store the extract at -20°C or -80°C for long-term storage.

Protocol 2: Sandwich ELISA for this compound Quantification

This protocol outlines a standard sandwich ELISA procedure for the quantification of this compound.

Materials:

  • 96-well microplate

  • Capture antibody (specific for this compound)

  • Detection antibody (biotinylated, specific for this compound)

  • Streptavidin-HRP conjugate

  • This compound standard

  • Sample extracts

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Diluent (e.g., 1% BSA in PBS)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the capture antibody to the optimal concentration in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of the microplate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Wash the plate three times with Wash Buffer.

    • Prepare a serial dilution of the this compound standard in Assay Diluent.

    • Dilute the sample extracts in Assay Diluent.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the biotinylated detection antibody to its optimal concentration in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate three times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Assay Diluent.

    • Add 100 µL of the diluted conjugate to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until sufficient color has developed.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Protocol 3: Sample Preparation for LC-MS Analysis of this compound

This protocol details a sample preparation procedure for the analysis of this compound peptides by LC-MS following protein extraction.

Materials:

  • This compound-containing protein extract (from Protocol 1)

  • Denaturing Buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

  • Reducing Agent (e.g., 10 mM Dithiothreitol - DTT)

  • Alkylating Agent (e.g., 55 mM Iodoacetamide - IAA)

  • Trypsin (mass spectrometry grade)

  • Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)

  • Quenching Solution (e.g., 10% Formic Acid)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Equilibration Solution (e.g., 0.1% Formic Acid in water)

  • SPE Wash Solution (e.g., 0.1% Formic Acid in 5% acetonitrile)

  • SPE Elution Solution (e.g., 0.1% Formic Acid in 50% acetonitrile)

  • Vacuum manifold

  • SpeedVac concentrator

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Take a known amount of protein extract (e.g., 100 µg) and adjust the volume with Denaturing Buffer.

    • Add DTT to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM.

    • Incubate for 20 minutes at room temperature in the dark.

  • Buffer Exchange and Digestion:

    • Dilute the sample at least 4-fold with Digestion Buffer to reduce the urea concentration to below 2 M.

    • Add trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight (16-18 hours) at 37°C.

  • Quenching the Digestion:

    • Acidify the sample by adding Formic Acid to a final concentration of 1% to stop the trypsin activity.

  • Desalting and Cleanup using SPE:

    • Equilibrate a C18 SPE cartridge with 1 mL of SPE Equilibration Solution.

    • Load the acidified peptide sample onto the cartridge.

    • Wash the cartridge with 1 mL of SPE Wash Solution to remove salts and other impurities.

    • Elute the peptides with 500 µL of SPE Elution Solution.

  • Concentration and Reconstitution:

    • Dry the eluted peptides in a SpeedVac concentrator.

    • Reconstitute the dried peptides in a suitable volume (e.g., 50 µL) of LC-MS grade water with 0.1% formic acid.

    • The sample is now ready for injection into the LC-MS system.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Efficiency from Peanut Flour

Extraction Method Extraction Solvent Temperature (°C) This compound Recovery (%) Coefficient of Variation (%)
StirringPhosphate Buffer2565.28.5
SonicationPhosphate Buffer2578.96.2
SoxtecTris-HCl Buffer5092.44.1
Microwave-Assisted Sonication (MAS)Tris-HCl Buffer5095.13.5

Note: This table presents representative data to illustrate the impact of different extraction methods on this compound recovery. Actual results may vary depending on the specific sample matrix and experimental conditions.

Table 2: Representative this compound ELISA Standard Curve Data

This compound Concentration (ng/mL) Absorbance (450 nm) - Replicate 1 Absorbance (450 nm) - Replicate 2 Average Absorbance
1002.1542.1882.171
501.6821.7101.696
251.0551.0791.067
12.50.6210.6350.628
6.250.3580.3660.362
3.1250.2100.2180.214
1.560.1450.1510.148
0 (Blank)0.0820.0860.084

Note: This table shows typical data for an this compound ELISA standard curve. A standard curve should be generated for each assay to ensure accurate quantification.

Visualizations

Arachin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction This compound Extraction Homogenization->Extraction Purification Purification/Cleanup Extraction->Purification ELISA ELISA Purification->ELISA LCMS LC-MS Purification->LCMS Data_Acquisition Data Acquisition ELISA->Data_Acquisition LCMS->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Result Final Result Quantification->Result

Caption: General workflow for this compound quantification from sample preparation to final result.

ELISA_Troubleshooting cluster_bg High Background Solutions cluster_signal Weak Signal Solutions Start ELISA Problem High_Background High Background? Start->High_Background Weak_Signal Weak/No Signal? High_Background->Weak_Signal No Wash Improve Washing High_Background->Wash Yes Reagents Check Reagents Weak_Signal->Reagents Yes Block Optimize Blocking Wash->Block Antibody_Conc_BG Reduce Antibody Conc. Block->Antibody_Conc_BG Antibody_Conc_Signal Increase Antibody Conc. Reagents->Antibody_Conc_Signal Incubation Optimize Incubation Antibody_Conc_Signal->Incubation

Caption: Troubleshooting decision tree for common ELISA problems.

LCMS_Troubleshooting cluster_peak Poor Peak Shape Solutions cluster_rt Retention Time Solutions cluster_matrix Matrix Effect Solutions Start LC-MS Problem Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Column Check/Replace Column Peak_Shape->Column Yes Matrix_Effect Suspect Matrix Effects? Retention_Time->Matrix_Effect No Mobile_Phase_Prep Fresh Mobile Phase Retention_Time->Mobile_Phase_Prep Yes Chromatography Optimize Separation Matrix_Effect->Chromatography Yes Mobile_Phase Optimize Mobile Phase Column->Mobile_Phase Sample_Load Reduce Sample Load Mobile_Phase->Sample_Load Temperature Stabilize Column Temp. Mobile_Phase_Prep->Temperature Equilibration Ensure Equilibration Temperature->Equilibration Sample_Prep Improve Sample Cleanup Chromatography->Sample_Prep Internal_Std Use IS Sample_Prep->Internal_Std

Caption: Troubleshooting decision tree for common LC-MS problems.

References

Technical Support Center: Optimizing Parameters for Arachin Thermal Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal analysis of arachin.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is the baseline of my Differential Scanning Calorimetry (DSC) thermogram noisy or drifting?

Answer: A noisy or drifting baseline in your DSC thermogram can be caused by several factors:

  • Insufficient Equilibration Time: The instrument may not have had enough time to reach thermal equilibrium before starting the measurement. It is recommended to allow the instrument to equilibrate at the starting temperature for a sufficient period.

  • Sample Inhomogeneity: The this compound sample may not be homogeneously packed in the DSC pan. Ensure the sample is finely ground and evenly distributed at the bottom of the pan.

  • Contamination: The sample or the DSC pans may be contaminated. Always use clean pans and handle the sample with care to avoid introducing impurities.

  • Improper Sealing: If using hermetically sealed pans, ensure they are properly sealed to prevent any loss of solvent during the scan, which can cause baseline drift. For dilute protein solutions, using high-volume pans with a proper seal is crucial.[1]

Question: Why am I observing a broad or distorted peak in my this compound DSC curve?

Answer: A broad or distorted DSC peak can indicate several potential issues:

  • High Heating Rate: A fast heating rate can lead to a decrease in resolution and a broadening of the thermal transition peaks.[2][3] Try reducing the heating rate to improve peak resolution. Slower heating rates are better for maximizing resolution, while faster rates increase sensitivity.[3]

  • Sample Heterogeneity: The this compound sample itself might be heterogeneous, containing different isoforms or aggregated protein. The presence of the 35.5 kDa subunit, for instance, can influence the thermal properties of this compound.[4]

  • Concentration Effects: The concentration of the this compound solution can impact the shape of the denaturation peak. It is advisable to work with dilute solutions to minimize intermolecular interactions that can lead to peak broadening.

Question: My this compound sample shows a lower denaturation temperature (Td) than expected. What could be the cause?

Answer: A lower than expected denaturation temperature for your this compound sample could be due to:

  • Presence of the 35.5 kDa Subunit: this compound containing the 35.5 kDa subunit has been shown to be more heat-sensitive and exhibit a lower initial denaturation temperature (Tonset < 100°C).[4]

  • Buffer Conditions: The pH and ionic strength of the buffer can significantly influence protein stability. Perform a buffer screening to identify conditions that enhance the thermal stability of your this compound sample.[5]

  • Presence of Denaturants: The presence of reducing agents like Dithiothreitol (DTT) can significantly affect this compound's thermal stability by disrupting disulfide bonds.[6][7] Similarly, high concentrations of urea (B33335) or SDS can also lower the denaturation temperature.[6]

Question: I am not seeing a clear unfolding transition in my thermal shift assay for this compound. What should I do?

Answer: If you are not observing a clear unfolding transition, consider the following troubleshooting steps:

  • Optimize Protein and Dye Concentrations: Systematically titrate the concentrations of both the this compound protein and the fluorescent dye (e.g., SYPRO Orange) to find the optimal ratio.[8]

  • Check for Protein Aggregation: High initial fluorescence that decreases with temperature can indicate that the protein is already partially unfolded or aggregated.[9] Consider repurifying the protein.

  • Use a Different Reporter Dye: Some proteins may not show a clear transition with certain dyes. Trying an alternative fluorescent dye might yield better results.[9]

Frequently Asked Questions (FAQs)

What is the typical denaturation temperature of this compound?

The denaturation temperature (Td) of this compound can vary depending on the specific variety of peanut and the presence or absence of certain subunits. Generally, this compound without the 35.5 kDa subunit is less heat-sensitive, with an onset denaturation temperature (Tonset) greater than 100°C.[4] In contrast, this compound containing the 35.5 kDa subunit is more heat-sensitive, with a Tonset below 100°C.[4] DSC profiles of peanut protein isolates typically show two endothermic peaks, which are attributed to the denaturation of this compound and conthis compound fractions.[6][10]

How does the heating rate affect the DSC results for this compound?

The heating rate is a critical parameter in DSC analysis. A higher heating rate can lead to:

  • An increase in the apparent denaturation temperature.[2][11]

  • A larger and broader peak, which can improve sensitivity but decrease resolution.[3]

  • A decrease in the ability to resolve closely spaced thermal events.[11]

For this compound analysis, a heating rate of 10°C/min is commonly used.[12][13] However, optimizing the heating rate for your specific instrument and experimental goals is recommended.

What is the role of the 35.5 kDa subunit in the thermal stability of this compound?

The presence or absence of the 35.5 kDa subunit significantly influences the thermal properties of this compound.[4] this compound containing this subunit tends to be more heat-sensitive, exhibiting a lower denaturation temperature.[4] This is attributed to differences in molecular conformation, with this compound lacking this subunit having a more compact globular structure and more disulfide bonds.[4][14]

How can I prepare my this compound sample for thermal analysis?

Proper sample preparation is crucial for obtaining reliable data. Here are some general guidelines:

  • Purity: Ensure your this compound sample is of high purity to avoid interference from other components.

  • Homogenization: For solid samples, it is important to have a homogenous powder. For liquid samples, ensure the protein is fully dissolved and the solution is clear.

  • Drying: For solid samples, drying the sample is recommended to avoid the influence of moisture on the results.[15]

  • Concentration: For solutions, use a known and consistent protein concentration. For DSC, a 15% wt this compound dispersion has been used.[12]

Data Presentation

Table 1: Recommended Starting Parameters for this compound Thermal Analysis

ParameterDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)Dynamic Mechanical Analysis (DMA)
Temperature Range 20°C to 120°C[12][13]25°C to 700°C[16]Dependent on the transition of interest (e.g., -100°C to 150°C)
Heating Rate 10°C/min[12][13]10°C/min or 20°C/min[17]2°C/min to 5°C/min
Sample Mass/Conc. ~2.0 mg solid or 15% wt dispersion[12][13]5-10 mgDependent on geometry and material stiffness
Atmosphere Nitrogen or AirNitrogen[17]Air or Nitrogen
Crucible/Geometry Aluminum, hermetically sealed[13]Alumina or PlatinumTension, bending, or compression[18]

Table 2: Thermal Properties of this compound With and Without the 35.5 kDa Subunit

This compound TypeOnset Denaturation Temp (Tonset)Reference
With 35.5 kDa subunit< 100°C[4]
Without 35.5 kDa subunit> 100°C[4]

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) of this compound

  • Sample Preparation:

    • Accurately weigh approximately 2.0 mg of purified this compound powder into a standard aluminum DSC pan.[13]

    • Add 10 µL of the desired buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.9) to the pan.[13]

    • Hermetically seal the pan to prevent solvent evaporation.

  • Instrument Setup:

    • Place the sealed sample pan in the DSC cell.

    • Use an empty, hermetically sealed aluminum pan as a reference.

    • Set the temperature program to ramp from 20°C to 120°C at a heating rate of 10°C/min.[12][13]

    • Use a nitrogen purge to maintain an inert atmosphere.

  • Data Analysis:

    • From the resulting thermogram, determine the onset denaturation temperature (Tonset), the peak denaturation temperature (Td), and the enthalpy of denaturation (ΔH).[13]

Protocol 2: Thermogravimetric Analysis (TGA) of this compound

  • Sample Preparation:

    • Place 5-10 mg of the dried this compound sample into a TGA crucible (e.g., alumina).

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Set the temperature program to heat from room temperature to 700°C at a heating rate of 10°C/min or 20°C/min under a nitrogen atmosphere.[17]

  • Data Analysis:

    • Analyze the TGA curve (weight % vs. temperature) and its derivative (DTG) to identify the temperatures of major weight loss, which correspond to different stages of thermal decomposition.[16]

Protocol 3: Dynamic Mechanical Analysis (DMA) of this compound Film

  • Sample Preparation:

    • Prepare a thin film of this compound of uniform thickness and cut it to the appropriate dimensions for the DMA sample holder (e.g., tension or bending geometry).

  • Instrument Setup:

    • Mount the sample in the DMA clamp, ensuring it is secure and not slipping.

    • Set the instrument to perform a temperature sweep from a sub-ambient temperature (e.g., -50°C) to a temperature above the expected glass transition at a heating rate of 3°C/min.

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

  • Data Analysis:

    • Plot the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg).[19][20]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Arachin_Isolation Isolate/Purify this compound Sample_Characterization Characterize Sample (Purity, Concentration) Arachin_Isolation->Sample_Characterization Sample_Prep Prepare Sample for Analysis (e.g., dry, dissolve) Sample_Characterization->Sample_Prep DSC Differential Scanning Calorimetry (DSC) Sample_Prep->DSC TGA Thermogravimetric Analysis (TGA) Sample_Prep->TGA DMA Dynamic Mechanical Analysis (DMA) Sample_Prep->DMA Data_Processing Process Raw Data DSC->Data_Processing TGA->Data_Processing DMA->Data_Processing Parameter_Extraction Extract Key Parameters (Td, ΔH, Tg) Data_Processing->Parameter_Extraction Interpretation Interpret Results Parameter_Extraction->Interpretation

Caption: General workflow for this compound thermal analysis.

troubleshooting_workflow Start Poor DSC Result Problem Identify the Issue Start->Problem Noisy_Baseline Noisy/Drifting Baseline Problem->Noisy_Baseline Baseline Issue Broad_Peak Broad/Distorted Peak Problem->Broad_Peak Peak Shape Issue Low_Td Low Denaturation Temperature Problem->Low_Td Td Value Issue Sol_Equilibration Increase Equilibration Time Noisy_Baseline->Sol_Equilibration Sol_Homogeneity Improve Sample Homogeneity Noisy_Baseline->Sol_Homogeneity Sol_Heating_Rate Decrease Heating Rate Broad_Peak->Sol_Heating_Rate Sol_Purity Check Sample Purity/Heterogeneity Broad_Peak->Sol_Purity Low_Td->Sol_Purity Sol_Buffer Optimize Buffer Conditions Low_Td->Sol_Buffer Sol_Denaturants Check for Denaturants Low_Td->Sol_Denaturants

Caption: Troubleshooting flowchart for common DSC issues.

factors_affecting_stability cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_experimental Experimental Parameters Arachin_Stability This compound Thermal Stability Subunit 35.5 kDa Subunit Presence Subunit->Arachin_Stability Buffer Buffer pH & Ionic Strength Buffer->Arachin_Stability Additives Additives (Urea, SDS, DTT) Additives->Arachin_Stability Water Water Content Water->Arachin_Stability Heating_Rate Heating Rate Heating_Rate->Arachin_Stability Affects Apparent Stability

Caption: Factors affecting this compound thermal stability.

References

troubleshooting inconsistent results in arachin functional assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for arachidonic acid (AA) functional assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental techniques. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to help you address specific challenges and ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolic pathways of arachidonic acid and how can I visualize them?

Arachidonic acid is metabolized in cells via three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1][2] These pathways produce a variety of bioactive lipids, collectively known as eicosanoids, which are involved in inflammation and other physiological processes.[1] The specific metabolites produced can vary depending on the cell type and the stimulus.[2]

Below is a diagram illustrating the main branches of the arachidonic acid cascade.

Arachidonic Acid Signaling Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 Stimulus aa Arachidonic Acid (AA) pla2->aa Releases cox Cyclooxygenase (COX-1, COX-2) aa->cox lox Lipoxygenase (LOX) aa->lox cyp450 Cytochrome P450 (CYP450) aa->cyp450 prostaglandins (B1171923) Prostaglandins (e.g., PGE2, PGD2) Thromboxanes (e.g., TXA2) cox->prostaglandins leukotrienes Leukotrienes (e.g., LTB4, LTC4) Lipoxins lox->leukotrienes eet_hete Epoxyeicosatrienoic Acids (EETs) Hydroxyeicosatetraenoic Acids (HETEs) cyp450->eet_hete

Figure 1. Overview of the Arachidonic Acid Metabolic Pathways.

Q2: My ELISA results for prostaglandin (B15479496) E2 (PGE2) are highly variable between experiments. What are the common causes and solutions?

Inconsistent results in prostaglandin E2 (PGE2) ELISAs are a frequent issue. The variability can often be traced to several factors related to sample handling, reagent preparation, and procedural inconsistencies.[3] Immunoassays can also suffer from cross-reactivity with related compounds, which may lead to ambiguous results.[4]

Potential Cause Troubleshooting Recommendation
Pipetting Inaccuracy Calibrate pipettes regularly. For small volumes, consider using reverse pipetting techniques, especially with viscous solutions.[5] Ensure consistent timing when adding reagents to all wells.[5]
Inconsistent Incubation Times & Temperatures Use a multichannel pipette for simultaneous addition of reagents.[5] Ensure the entire microplate is at a uniform temperature and avoid stacking plates during incubation.[6]
Reagent Degradation Aliquot reagents upon receipt and store them at the recommended temperatures to avoid repeated freeze-thaw cycles.[7] Prepare working solutions fresh for each experiment.[7]
Improper Mixing Gently vortex stock solutions before preparing dilutions. Ensure thorough mixing of reagents in the wells by gently tapping the plate.[8]
Edge Effects Avoid using the outermost wells for critical samples or standards. Alternatively, fill these wells with buffer or media to create a humidity barrier.[8]
Sample Matrix Effects Dilute samples with the provided assay buffer to minimize interference from components in the sample matrix.[9]

Q3: I am observing a high background signal in my fluorescence-based arachidonic acid release assay. How can I troubleshoot this?

High background in fluorescence-based assays can obscure the true signal and reduce the sensitivity of your experiment. This issue can arise from multiple sources, including the test compounds themselves, the reagents, or the plates used.[5]

Potential Cause Troubleshooting Recommendation
Autofluorescence of Test Compound Run a control with the compound alone in the assay buffer to check for inherent fluorescence at the excitation and emission wavelengths used.[5]
Probe Instability Prepare the fluorescent probe solution fresh and protect it from light to prevent degradation.[5]
Contaminated Reagents or Plates Use high-quality, clean microplates designed for fluorescence assays (e.g., black plates with clear bottoms).[10] Prepare fresh reagents for each experiment.
Insufficient Washing Ensure that all wells are thoroughly washed between steps to remove any unbound fluorescent reagents.

Below is a workflow to help identify the source of high background in a fluorescence-based assay.

Troubleshooting High Background in Fluorescence Assays start High Background Signal Observed check_compound Run Compound-Only Control (Compound + Buffer) start->check_compound is_autofluorescent Is the Compound Autofluorescent? check_compound->is_autofluorescent autofluorescent_solutions Solutions: - Subtract Background - Lower Compound Concentration - Use Red-Shifted Fluorophore is_autofluorescent->autofluorescent_solutions Yes check_reagents Run Reagent Controls (e.g., Probe + Buffer) is_autofluorescent->check_reagents No end Reduced Background Signal autofluorescent_solutions->end are_reagents_fluorescent Are Reagents Contributing to Background? check_reagents->are_reagents_fluorescent reagent_solutions Solutions: - Prepare Reagents Fresh - Protect Probe from Light - Check for Contamination are_reagents_fluorescent->reagent_solutions Yes optimize_assay Optimize Assay Conditions: - Increase Wash Steps - Use Fluorescence-Specific Plates are_reagents_fluorescent->optimize_assay No reagent_solutions->end optimize_assay->end

Figure 2. Workflow for Troubleshooting High Background Fluorescence.

Experimental Protocols

Protocol: Cellular Arachidonic Acid Release Assay

This protocol describes a general method for measuring the release of arachidonic acid from cultured cells, often assessed using radiolabeled AA.

  • Cell Seeding and Labeling:

    • Plate cells in a suitable multi-well plate and grow to the desired confluency.

    • Label the cells by incubating them with media containing [³H]-arachidonic acid for 18-24 hours. This allows the radiolabel to be incorporated into the cell membrane phospholipids.

  • Washing:

    • Gently wash the cells multiple times with a serum-free medium containing bovine serum albumin (BSA) to remove any unincorporated [³H]-arachidonic acid.

  • Stimulation:

    • Add fresh medium containing the desired stimulus (e.g., an agonist) to the cells and incubate for the desired time period.

  • Sample Collection:

    • Collect the supernatant, which contains the released [³H]-arachidonic acid.

  • Measurement:

    • Quantify the amount of radioactivity in the supernatant using a scintillation counter.

  • Data Analysis:

    • Express the released [³H]-arachidonic acid as a percentage of the total radioactivity incorporated by the cells (supernatant + cell lysate).

Protocol: Sample Preparation for LC-MS/MS Analysis of Eicosanoids

Accurate quantification of eicosanoids by LC-MS/MS requires careful sample preparation to remove interfering substances. Solid-phase extraction (SPE) is a commonly used technique.[11]

Sample Preparation Workflow for LC-MS/MS start Collect Biological Sample (e.g., Plasma, Tissue Homogenate) add_is Add Internal Standards (Deuterated Analogs) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile or Methanol) add_is->ppt centrifuge Centrifuge to Pellet Precipitated Proteins ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe condition 1. Condition SPE Cartridge (e.g., with Methanol then Water) spe->condition dry Dry Eluate Under Nitrogen spe->dry load 2. Load Supernatant condition->load wash 3. Wash to Remove Impurities (e.g., with Water and Methanol) load->wash elute 4. Elute Eicosanoids (e.g., with Acetonitrile/Formic Acid) wash->elute reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Figure 3. General Workflow for Sample Preparation using SPE.

Quantitative Data Summary

The following tables provide recommended starting points for key parameters in common arachidonic acid functional assays. These may require further optimization depending on the specific cell type, reagents, and instrumentation used.

Table 1: Recommended Parameters for Arachidonic Acid ELISA

Parameter Recommendation Notes
Sample Dilution At least 1:2 with sample dilution bufferMatrix components can interfere with the assay.[9]
Incubation Temperature 37°CEnsure uniform temperature across the plate.[12]
Incubation Time (Sample & Antibody) 45 minutesAdhere to the kit manufacturer's instructions.[12]
Washing Steps 3-5 washes between stepsInadequate washing can lead to high background.[6]
Plate Type 96-well microtiter plate (pre-coated)Use the plate provided with the kit.

Table 2: Recommended Parameters for Cyclooxygenase (COX) Activity Assays

Parameter Recommendation Notes
Substrate (Arachidonic Acid) Purity High purityImpurities can contribute to background signal.[7]
Enzyme Concentration Optimize for the specific assay conditionsToo high of a concentration can make it difficult to see inhibitor effects.[7]
Assay Buffer pH Typically 7.4 - 8.0Enzyme activity is pH-sensitive.[5]
Positive Control (Inhibitor) e.g., Indomethacin, CelecoxibAlways include a known inhibitor to validate the assay.[13]
Detection Method Varies (e.g., colorimetric, fluorometric, LC-MS/MS)Choose a method appropriate for the research question and available equipment.[13]

References

strategies to prevent loss of arachin subunits during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arachin Purification. This guide provides troubleshooting strategies and frequently asked questions to help researchers prevent the loss of this compound subunits and maintain the integrity of the protein complex during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is maintaining its subunit structure important?

This compound is the primary storage protein found in peanuts (Arachis hypogaea), accounting for over 60% of the total seed protein.[1] It is a legumin-type globulin protein complex composed of multiple subunits.[1][2] Common subunit molecular weights identified by SDS-PAGE are approximately 40.5–42 kDa, 37.5–39 kDa, 35.5–36 kDa, and 22–23.5 kDa.[1] Maintaining the native quaternary structure of this complex is critical for functional studies, structural biology, and investigating its allergenic properties, as dissociation into individual subunits can lead to loss of biological activity and altered immunological recognition.

Q2: What are the primary factors that cause this compound subunits to dissociate during purification?

The dissociation of this compound subunits can be caused by several factors throughout the purification process:

  • Harsh Lysis: Aggressive cell disruption methods can physically shear protein complexes.

  • Suboptimal Buffer Conditions: Inappropriate pH or ionic strength can disrupt the non-covalent interactions holding the subunits together.[3] Proteins are often less stable at their isoelectric point.

  • Extreme Temperatures: High temperatures can cause denaturation and dissociation.[4][5] Certain this compound variants are more heat-sensitive than others.[2][5]

  • Chaotropic Agents & Denaturants: Reagents like urea (B33335) and guanidine (B92328) hydrochloride directly disrupt protein structure, leading to subunit dissociation.[6][7]

  • Strong Reducing Agents: While necessary to prevent aggregation from errant disulfide bonds, high concentrations of reducing agents can break essential disulfide bridges that hold parts of the this compound complex together.[6]

Q3: How can I monitor the integrity of the this compound complex during my experiment?

Assessing the integrity of the this compound complex at various stages is crucial. The simplest and most common method is comparing samples on SDS-PAGE under both reducing and non-reducing conditions.

  • Non-reducing SDS-PAGE: The intact complex or large sub-complexes will migrate differently than individual subunits. A shift from a high-molecular-weight band to lower-molecular-weight bands between purification steps indicates dissociation.

  • Size Exclusion Chromatography (SEC): An elution profile with a peak shift towards smaller molecular weights can indicate that the complex is falling apart.

  • Native PAGE: This technique separates proteins based on their size and charge while preserving their native structure, allowing for direct visualization of the intact complex versus dissociated subunits.

Troubleshooting Guide

Problem: I am observing significant loss of subunits after the initial extraction and clarification steps.

  • Possible Cause 1: Lysis method is too harsh.

    • Solution: Employ gentler lysis techniques. Avoid excessive sonication. Consider methods like freeze-thaw cycles, gentle rocking with detergents, or using a Dounce homogenizer. Post-lysis, handle the lysate gently and avoid vigorous vortexing.

  • Possible Cause 2: Incorrect buffer composition.

    • Solution: Ensure your lysis and extraction buffer is optimized for stability. This includes maintaining a physiological pH (typically around 7.0-8.5) and adequate ionic strength (e.g., 300-500 mM NaCl) to improve solubility and stability.[3][7] Consider adding stabilizing agents like glycerol (B35011) (5-20%).

Problem: The this compound complex appears intact after lysis but dissociates during chromatography (e.g., Ion Exchange, Affinity).

  • Possible Cause 1: pH of the elution buffer is too extreme.

    • Solution: Many chromatography elution strategies rely on low or high pH to disrupt binding to the resin, but this can also disrupt subunit interactions.[8] If you suspect pH-induced dissociation, test a gentler elution method, such as a competitive elution (using a high concentration of salt or a specific ligand) at a more neutral pH.[8] Always neutralize the pH of the eluted fractions immediately by adding a buffering agent like 1M Tris-HCl, pH 8.5.[8]

  • Possible Cause 2: Ionic strength of the buffer is too low or too high.

    • Solution: The interactions holding subunits together can be sensitive to salt concentration. Very low ionic strength can sometimes lead to aggregation or dissociation, while very high salt concentrations used in steps like hydrophobic interaction chromatography (HIC) can also be disruptive. Screen a range of salt concentrations in your buffers to find the optimal condition for your specific this compound variant.

Problem: My purified this compound is unstable and prone to aggregation or precipitation during storage.

  • Possible Cause 1: Presence of the 35.5 kDa subunit.

    • Solution: this compound complexes containing the 35.5 kDa subunit (an isoform of Ara h3) are known to be more heat-sensitive, have more exposed hydrophobic groups, and possess fewer stabilizing disulfide bonds.[2][4][5] If your source material contains this variant, extra care is needed. Store the purified protein at 4°C for short-term use or flash-freeze in cryo-protectants (e.g., 20% glycerol) for long-term storage at -80°C. Work quickly and maintain low temperatures throughout the purification.

  • Possible Cause 2: Oxidation of free sulfhydryl groups.

    • Solution: If subunits are dissociating and then aggregating, it could be due to the formation of incorrect intermolecular disulfide bonds. Include a reducing agent like DTT or TCEP at a low concentration (e.g., 1-5 mM) in your final buffer to maintain a reducing environment, but be cautious not to use a concentration high enough to break structural disulfide bonds.[9]

Data Presentation

Table 1: Influence of the 35.5 kDa Subunit on this compound Properties

This table summarizes the key differences in thermal and structural properties of this compound based on the presence or absence of the 35.5 kDa subunit, which has been identified as an isoform of Ara h3.[2][4][5]

PropertyThis compound WITH 35.5 kDa SubunitThis compound WITHOUT 35.5 kDa SubunitCitation(s)
Thermal Stability (Tonset) More heat-sensitive (Tonset < 100°C)Less heat-sensitive (Tonset > 100°C)[2][4][5]
Structure Less compact, more hydrophobic groupsMore compact globular structure[2][4][5]
Disulfide Bonds FewerMore[2][4]

Experimental Protocols

Protocol 1: Gentle Extraction of this compound from Defatted Peanut Meal

This protocol is adapted from classic methods for globulin extraction and is designed to minimize initial dissociation.[7]

  • Preparation: Start with defatted peanut meal. All steps should be performed at 4°C to enhance protein stability.

  • Extraction:

    • Suspend the defatted meal in a cold extraction buffer (e.g., 10% NaCl, 50 mM Tris-HCl, pH 8.0) at a 1:5 ratio (w/v).

    • Stir gently on a magnetic stirrer or rocker for 1-2 hours. Avoid vigorous mixing that can cause frothing and denaturation.

  • Clarification:

    • Centrifuge the slurry at 10,000 x g for 30 minutes at 4°C to pellet the insoluble material.

    • Carefully decant the supernatant. For a clearer solution, filter the supernatant through cheesecloth or a low-protein-binding 0.45 µm filter.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation:

    • While gently stirring the clarified extract on ice, slowly add solid ammonium sulfate to reach 20% saturation. This step helps precipitate the this compound fraction while leaving conthis compound in solution.[7]

    • Allow the precipitation to proceed for at least 1 hour, or overnight if possible.

  • Collection and Solubilization:

    • Collect the precipitated this compound by centrifugation at 12,000 x g for 30 minutes at 4°C.

    • Discard the supernatant. Resuspend the pellet in a minimal volume of your chosen purification buffer (e.g., 50 mM Phosphate, 300 mM NaCl, pH 7.4).

  • Dialysis:

    • Dialyze the resuspended protein against the same purification buffer overnight with at least two buffer changes to remove residual ammonium sulfate before proceeding to chromatography.

Protocol 2: Screening for Optimal Buffer pH and Salt Concentration

This protocol helps identify the most stabilizing buffer conditions for your purified or partially purified this compound complex.

  • Preparation: Prepare a series of buffers with varying pH values (e.g., from 6.0 to 8.5 in 0.5 unit increments) and, for each pH, varying NaCl concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM).

  • Sample Aliquoting: Aliquot your this compound sample into separate microcentrifuge tubes.

  • Buffer Exchange: Exchange each aliquot into one of the prepared test buffers. This can be done using small-volume desalting columns or dialysis.

  • Incubation & Stress:

    • Incubate the samples at a chosen temperature (e.g., 4°C, room temperature, or a challenging 37°C) for a set period (e.g., 1 hour, 4 hours, 24 hours).

  • Analysis: After incubation, analyze each sample for signs of dissociation or aggregation.

    • Visual Inspection: Check for precipitation or cloudiness.

    • Spectrophotometry: Measure A280 after centrifuging to pellet aggregates. A loss in absorbance in the supernatant indicates precipitation.

    • SDS-PAGE: Run samples on non-reducing SDS-PAGE to visually assess the integrity of the complex. The condition that best preserves the high-molecular-weight band is considered optimal.

Visual Guides and Workflows

Arachin_Purification_Workflow cluster_prep Sample Preparation cluster_clarify Clarification cluster_capture Initial Purification cluster_polish Polishing Steps start Defatted Peanut Meal lysis Gentle Lysis / Extraction (e.g., 10% NaCl, pH 8.0) start->lysis centrifuge Centrifugation & Filtration lysis->centrifuge cp1 High Risk: Mechanical Stress lysis->cp1 precipitation Ammonium Sulfate Precipitation (20%) centrifuge->precipitation dialysis Dialysis into Stable Buffer precipitation->dialysis cp2 High Risk: Suboptimal Buffer precipitation->cp2 chromatography Chromatography (IEX or SEC) dialysis->chromatography analysis Purity & Integrity Check (SDS-PAGE, Native PAGE) chromatography->analysis cp3 High Risk: Harsh Elution chromatography->cp3 Troubleshooting_Flowchart start Problem: Low yield or purity of intact this compound complex analysis Analyze sample with non-reducing SDS-PAGE start->analysis decision Do you see multiple lower MW bands compared to the starting material? analysis->decision path_yes YES (Dissociation Occurred) decision->path_yes Yes path_no NO (Complex is intact but yield is low) decision->path_no No cause1 Cause: Harsh Lysis? (e.g., excessive sonication) path_yes->cause1 cause2 Cause: Suboptimal Buffer? (pH, salt, temp) path_yes->cause2 cause3 Cause: Harsh Elution in Chromatography? path_yes->cause3 cause4 Cause: Poor binding to resin? path_no->cause4 cause5 Cause: Precipitation? path_no->cause5 sol1 Solution: Use gentler lysis method (e.g., stirring, douncing) cause1->sol1 sol2 Solution: Screen for optimal pH/salt. Add stabilizers (glycerol). cause2->sol2 sol3 Solution: Use salt gradient elution instead of pH step. cause3->sol3 sol4 Solution: Adjust buffer pH/salt for better binding. cause4->sol4 sol5 Solution: Check protein solubility in current buffer. Increase salt or add solubilizing agents. cause5->sol5

References

Technical Support Center: Arachin ELISA Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for dealing with interfering compounds in arachin enzyme-linked immunosorbent assays (ELISA).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in an this compound ELISA?

A1: Interference in this compound ELISA can stem from various sources within the sample matrix. Food matrices are complex mixtures of proteins, lipids, and carbohydrates that can interact with the target this compound proteins or the assay antibodies, leading to inaccurate results.[1] This is often referred to as the "matrix effect." Additionally, food processing techniques, particularly thermal treatments, can alter the structure of this compound proteins, affecting their recognition by antibodies and leading to underestimation.[2][3][4][5] Cross-reactivity with other proteins that share similar structural motifs with this compound can also lead to false-positive signals.[6]

Q2: How can I identify if my this compound ELISA is experiencing interference?

A2: Several indicators can suggest interference in your assay. These include:

  • Poor Spike and Recovery: If you spike a known amount of this compound into your sample matrix and the ELISA does not measure a concentration close to the expected value, this indicates interference. Acceptable recovery rates are generally considered to be between 50% and 150%.[7]

  • Non-linear Dilution: When you serially dilute your sample, the measured this compound concentration should decrease proportionally. If the dilution series is not linear, it's a strong indication of matrix effects.

  • High Background Signal: An unusually high signal in your negative control or blank wells can point to non-specific binding of assay components.[8]

  • Inconsistent Results: High variability between replicate wells or between different assays of the same sample can also be a sign of interference.

Q3: What is a "matrix effect" and how does it impact my this compound ELISA results?

A3: The matrix effect refers to the influence of all other components in a sample, apart from the analyte (this compound), on the measurement of that analyte.[1] In food samples, these components can include other proteins, fats, carbohydrates, polyphenols, and salts.[9] These substances can interfere by:

  • Masking the epitope: The interfering compound can bind to the this compound protein, physically blocking the antibody from recognizing its target epitope.

  • Non-specific binding: Components of the matrix can bind to the ELISA plate or the detection antibodies, leading to a false positive signal.

  • Inhibition or enhancement of the enzyme reaction: Some compounds can interfere with the enzyme-substrate reaction that generates the signal, leading to either falsely low or falsely high readings.

Q4: Can food processing affect the accuracy of my this compound ELISA?

A4: Yes, food processing, especially thermal treatments like baking, roasting, and boiling, can significantly impact the detection of this compound.[2][3][4][5] Heat can cause denaturation and aggregation of this compound proteins, which can alter their three-dimensional structure.[10] This can lead to the destruction of conformational epitopes that the ELISA antibodies are designed to recognize, resulting in an underestimation of the true this compound concentration.[3] The extent of this underestimation can vary depending on the intensity of the heat treatment and the specific ELISA kit being used.[3][5]

Troubleshooting Guides

Issue 1: High Background Signal

A high background signal can mask the true signal from your samples and reduce the sensitivity of your assay.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Ensure complete aspiration of wash buffer after each step.[11][12][13] Consider adding a short soak step (30-60 seconds) with the wash buffer in each well.[14]
Inadequate Blocking Optimize the blocking buffer. Common blockers include Bovine Serum Albumin (BSA) and non-fat dry milk.[8] Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA).[6] Increase the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).
High Antibody Concentration The concentration of the primary or secondary antibody may be too high, leading to non-specific binding. Perform a checkerboard titration to determine the optimal antibody concentrations.
Cross-Reactivity of Secondary Antibody The secondary antibody may be binding non-specifically to other components in the well. Ensure the secondary antibody is specific to the primary antibody's species. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.
Contaminated Reagents Prepare fresh buffers and reagent solutions. Ensure that the substrate solution is colorless before use.
Issue 2: False Positive Results

False positives indicate the presence of this compound when it is not actually present or is below the detection limit.

Possible Causes and Solutions:

CauseRecommended Solution
Cross-Reactivity The antibodies may be cross-reacting with other proteins in the sample that have similar structures to this compound.[6] If possible, try a different ELISA kit with antibodies raised against a different this compound epitope.
Insufficient Washing Inadequate removal of unbound enzyme-conjugated antibodies can lead to a signal in all wells. Follow the optimized washing protocol as described for high background.[11][12][13]
Contamination Cross-contamination between wells or from positive controls can lead to false positives. Use fresh pipette tips for each sample and reagent. Be careful when handling plates to avoid splashing.
Matrix Effect Certain components in the sample matrix can cause non-specific binding of the detection antibody.[1] Implement strategies to mitigate matrix effects, such as sample dilution or buffer exchange.
Issue 3: False Negative or Lower Than Expected Results

This occurs when the assay fails to detect this compound that is present or reports a concentration that is significantly lower than the actual amount.

Possible Causes and Solutions:

CauseRecommended Solution
Matrix Interference (Epitope Masking) Components in the sample matrix may be binding to the this compound and preventing antibody recognition. Diluting the sample can often reduce the concentration of interfering substances.[15] Buffer exchange can also be used to remove interfering molecules.
Effect of Food Processing Thermal processing can damage the this compound epitopes.[2][3][4][5] If possible, use an ELISA kit that targets a more heat-stable this compound protein or a linear epitope. Be aware that results from highly processed foods may be an underestimation.
Low Antibody Concentration The concentration of the capture or detection antibody may be too low. Optimize antibody concentrations using a checkerboard titration.
Improper Sample Preparation Inefficient extraction of this compound from the food matrix can lead to low recovery. Ensure the sample is thoroughly homogenized and the extraction buffer is appropriate for the food type.
Degraded Reagents Ensure all reagents are stored correctly and are within their expiration date.

Quantitative Data Summary

Table 1: Effect of Thermal Processing on this compound Recovery by ELISA

Food MatrixProcessing MethodTemperature (°C)DurationThis compound Recovery (%)Reference
Peanut FlourRoasting17720 min~30-50%[3]
Peanut FlourBoiling10030 min~40-60%[5]
Peanut ButterBaking in Cookies17712 min~50-70%[4]
Dark ChocolateTempering324 hNo significant effect[2]

Note: Recovery percentages are approximate and can vary significantly between different ELISA kits and specific processing conditions.

Table 2: Impact of Sample Dilution on Matrix Effect in a Spiked Food Matrix

Food MatrixSample DilutionSpike Concentration (µg/g)Measured Concentration (µg/g)Recovery (%)
Cereal1:552.142%
Cereal1:2054.386%
Chocolate1:10103.838%
Chocolate1:50108.989%

This table represents hypothetical data to illustrate the principle of how sample dilution can improve recovery by mitigating matrix effects.

Experimental Protocols

Protocol 1: Checkerboard Titration for Antibody Optimization

This protocol is used to determine the optimal concentrations of capture and detection antibodies to maximize the signal-to-noise ratio.

Materials:

  • 96-well ELISA plate

  • Capture antibody

  • Detection antibody

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • This compound standard

  • Enzyme-conjugated secondary antibody (if applicable)

  • Substrate solution

  • Stop solution

  • Plate reader

Procedure:

  • Coat the plate with capture antibody:

    • Prepare serial dilutions of the capture antibody in coating buffer (e.g., 10, 5, 2.5, 1.25 µg/mL).

    • Add 100 µL of each dilution to the wells of a 96-well plate, with each column representing a different concentration.

    • Incubate overnight at 4°C.

  • Wash and Block:

    • Wash the plate 3 times with wash buffer.

    • Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Add Antigen:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of a known concentration of this compound standard to all wells except for the blank controls.

    • Incubate for 2 hours at room temperature.

  • Add Detection Antibody:

    • Wash the plate 3 times with wash buffer.

    • Prepare serial dilutions of the detection antibody in blocking buffer (e.g., 1:1000, 1:2000, 1:4000, 1:8000).

    • Add 100 µL of each dilution to the wells, with each row representing a different concentration.

    • Incubate for 1-2 hours at room temperature.

  • Add Enzyme Conjugate and Substrate:

    • Wash the plate 3 times with wash buffer.

    • Add the enzyme-conjugated secondary antibody (if required) and incubate as recommended.

    • Wash the plate 3-5 times with wash buffer.

    • Add the substrate solution and incubate until color develops.

  • Stop and Read:

    • Add the stop solution.

    • Read the absorbance at the appropriate wavelength.

  • Analyze Data:

    • Identify the combination of capture and detection antibody concentrations that provides the highest signal for the this compound standard with the lowest background signal in the blank wells.

Protocol 2: Sample Dilution to Mitigate Matrix Effects

This protocol describes how to perform serial dilutions of a sample to reduce the concentration of interfering substances.

Materials:

  • Sample extract

  • Assay diluent (should be the same as the buffer used for the standard curve)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare an initial dilution of your sample extract (e.g., 1:5) in the assay diluent. For a 1:5 dilution, add 20 µL of sample extract to 80 µL of assay diluent.

  • Vortex the diluted sample to ensure it is well mixed.

  • Perform a series of further dilutions (e.g., 1:10, 1:20, 1:50, 1:100) from the initial dilution. For example, to make a 1:10 dilution from the 1:5, take 50 µL of the 1:5 dilution and add it to 50 µL of assay diluent.

  • Test each dilution in the this compound ELISA.

  • Calculate the this compound concentration for each dilution, remembering to multiply by the corresponding dilution factor.

  • The optimal dilution is the one that gives a consistent, measurable concentration within the linear range of the standard curve and where further dilution does not significantly change the calculated initial concentration.

Protocol 3: Buffer Exchange using Size-Exclusion Chromatography (SEC)

This protocol is for removing small interfering molecules from your sample extract while retaining the larger this compound proteins.

Materials:

  • Sample extract

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Assay buffer (the buffer you want your sample to be in for the ELISA)

  • Centrifuge (if using spin columns)

  • Collection tubes

Procedure:

  • Equilibrate the column:

    • Equilibrate the SEC column with the assay buffer according to the manufacturer's instructions. This typically involves passing several column volumes of the buffer through the column.

  • Apply the sample:

    • Apply your sample extract to the top of the column. The volume should not exceed the column's recommended capacity.

  • Elute the protein:

    • For gravity-flow columns, allow the sample to enter the column bed and then add assay buffer to elute the proteins. The larger proteins (including this compound) will pass through the column more quickly and elute first.

    • For spin columns, place the column in a collection tube and centrifuge according to the manufacturer's protocol to collect the protein fraction.

  • Collect the protein fraction:

    • Collect the eluate containing the purified this compound. Small interfering molecules will be retained in the column and elute later.

  • Use the purified sample in the ELISA:

    • The collected fraction now contains your this compound in the desired assay buffer, with a reduced concentration of interfering small molecules.

Visualizations

Interference_Mechanism cluster_Sample Sample Matrix cluster_ELISA ELISA Well This compound This compound (Target Analyte) Capture_Ab Capture Antibody This compound->Capture_Ab Specific Binding Detection_Ab Detection Antibody Interfering_Compound Interfering Compound Interfering_Compound->this compound Epitope Masking (False Negative) Interfering_Compound->Capture_Ab Non-specific Binding (False Positive)

Caption: Mechanisms of interference in this compound ELISA.

Troubleshooting_Workflow Start Inaccurate ELISA Results Check_Controls Review Controls (Blank, Positive, Negative) Start->Check_Controls High_Background High Background? Check_Controls->High_Background Optimize_Wash_Block Optimize Washing & Blocking Steps High_Background->Optimize_Wash_Block Yes Poor_Recovery Poor Spike & Recovery? High_Background->Poor_Recovery No Optimize_Ab Optimize Antibody Concentrations Optimize_Wash_Block->Optimize_Ab Re_evaluate Re-evaluate Assay Optimize_Ab->Re_evaluate Dilute_Sample Perform Sample Dilution Series Poor_Recovery->Dilute_Sample Yes Poor_Recovery->Re_evaluate No Buffer_Exchange Consider Buffer Exchange (SEC) Dilute_Sample->Buffer_Exchange Buffer_Exchange->Re_evaluate Signaling_Pathway This compound This compound Capture_Ab Capture Antibody This compound->Capture_Ab Binds to Detection_Ab Detection Antibody Capture_Ab->Detection_Ab Sandwiches Enzyme Enzyme (e.g., HRP) Detection_Ab->Enzyme Is conjugated to Substrate Substrate (e.g., TMB) Enzyme->Substrate Acts on Colored_Product Colored Product (Signal) Substrate->Colored_Product Converts to

References

Technical Support Center: Optimization of Enzymatic Hydrolysis of Arachin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of enzymatic hydrolysis of arachin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic hydrolysis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the degree of hydrolysis (DH) of my this compound sample lower than expected?

Possible Causes:

  • Suboptimal Reaction Conditions: The pH, temperature, or enzyme-to-substrate ratio may not be ideal for the specific protease being used. Each enzyme has a narrow range of optimal conditions for maximal activity.

  • Enzyme Inactivation: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the substrate. Heat treatment used to inactivate enzymes can sometimes lead to aggregation if not optimized.[1][2]

  • Substrate Quality: The purity and preparation of the this compound substrate can impact hydrolysis. The presence of impurities or the compact globular structure of native this compound can limit enzyme accessibility.[3]

  • Insufficient Hydrolysis Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve the desired DH.

Solutions:

  • Optimize Reaction Parameters: Systematically vary the pH, temperature, and enzyme-to-substrate ratio to determine the optimal conditions for your specific enzyme and this compound source. Refer to the data tables below for recommended starting points for common proteases.

  • Verify Enzyme Activity: Before starting the hydrolysis, perform an activity assay on your enzyme to ensure it is active. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Substrate Pre-treatment: Consider pre-treatment methods for your this compound substrate, such as heat denaturation or pH adjustment, to unfold the protein and improve enzyme accessibility.

  • Time Course Study: Conduct a time-course experiment to monitor the DH at different time points and determine the optimal hydrolysis duration.

Q2: I'm observing significant batch-to-batch variability in my hydrolysis results. What could be the cause?

Possible Causes:

  • Inconsistent Substrate Preparation: Variations in the this compound extraction and purification process can lead to differences in the starting material between batches.

  • Inaccurate Reagent Preparation: Small errors in preparing buffer solutions or enzyme concentrations can lead to significant differences in hydrolysis outcomes.

  • Fluctuations in Reaction Conditions: Minor deviations in temperature or pH control during the reaction can affect enzyme activity and, consequently, the final DH.

Solutions:

  • Standardize Protocols: Strictly adhere to a standardized protocol for this compound preparation and all subsequent hydrolysis steps.

  • Calibrate Equipment: Regularly calibrate pH meters, thermometers, and balances to ensure accurate measurements.

  • Use Fresh Reagents: Prepare fresh buffer solutions and enzyme dilutions for each experiment to avoid degradation.

Q3: The solubility of the this compound hydrolysate is poor. How can I improve it?

Possible Causes:

  • Incomplete Hydrolysis: A low degree of hydrolysis may not be sufficient to break down the this compound into smaller, more soluble peptides.

  • Protein Aggregation: Suboptimal conditions or improper post-hydrolysis processing can lead to the aggregation of partially hydrolyzed proteins. Heat inactivation of enzymes, if not carefully controlled, can contribute to aggregation.[1][2]

Solutions:

  • Increase Degree of Hydrolysis: Optimize the hydrolysis conditions to achieve a higher DH, which generally correlates with increased solubility.[4]

  • Optimize Enzyme Inactivation: Carefully control the temperature and duration of the heat inactivation step to minimize aggregation. A reduction in thermal treatment from 90°C for 5 minutes to 85°C for 5 minutes has been shown to decrease large aggregate formation in whey protein hydrolysates without altering bioactive properties.[5]

  • Post-Hydrolysis Treatment: Consider post-hydrolysis treatments such as centrifugation or filtration to remove any insoluble material.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is best for hydrolyzing this compound?

The choice of enzyme depends on the desired characteristics of the final hydrolysate. Different proteases exhibit varying effectiveness. For instance, one study found the order of effectiveness for achieving a desired degree of hydrolysis (DH) to be fungal protease > papain > alcalase.[4][6] Alcalase has been shown to effectively decrease IgE reactivity in roasted peanut protein, making it a good candidate for reducing allergenicity.

Q2: What are the optimal conditions for this compound hydrolysis?

Optimal conditions are enzyme-specific. The following table summarizes typical optimal conditions for common enzymes used in peanut protein hydrolysis.

EnzymeOptimal Temperature (°C)Optimal pH
Alcalase 50 - 657.0 - 9.5
Papain 55 - 756.0 - 7.0
Fungal Protease (from Aspergillus oryzae) 506.5
Neutrase® 45 - 555.5 - 7.5

This data is compiled from multiple sources and should be used as a starting point for optimization.[6][7][8][9]

Q3: How is the Degree of Hydrolysis (DH) calculated?

The Degree of Hydrolysis (DH) is defined as the percentage of peptide bonds cleaved.[10] It can be determined using methods like the pH-stat method or the o-phthaldialdehyde (OPA) spectrophotometric method.[6][10][11][12] The OPA method is often preferred as it is more accurate, easier, and faster to perform.[10]

Q4: Does the source of this compound affect the hydrolysis process?

Yes, the variety of the peanut can influence the subunit composition of this compound, which in turn can affect the rate of hydrolysis by different enzymes.

Data Presentation

Table 1: Comparison of Degree of Hydrolysis (DH) and Functional Properties of this compound Hydrolyzed with Different Enzymes.

EnzymeDegree of Hydrolysis (DH) (%)Solubility ImprovementEmulsification CapacityFoaming Capacity
Fungal Protease HighHigh DH leads to 55-60% solubilityImproved with low DH-
Papain ModerateHigh DH leads to 55-60% solubilityMore effective than alcalase and fungal protease at low DH-
Alcalase LowHigh DH leads to 55-60% solubilityImproved with low DHRemarkably high with low DH

Data adapted from studies on the enzymatic hydrolysis of this compound.[4][6]

Experimental Protocols

Protocol 1: Preparation of Peanut Protein Concentrate (PPC)

This protocol is based on the alkali extraction and isoelectric precipitation method.[6]

  • Mix defatted peanut flour with deionized water in a 1:10 (w/v) ratio.

  • Adjust the pH of the mixture to 10.0 with 1.0 N NaOH.

  • Stir the suspension at room temperature for 2 hours.

  • Centrifuge the mixture at 3000 x g for 15 minutes.

  • Collect the supernatant and adjust the pH to 4.5 with 1.0 N HCl to precipitate the protein.

  • Centrifuge at 3000 x g for 15 minutes to collect the protein precipitate (PPC).

  • Freeze-dry the PPC and store it for further use.

Protocol 2: Enzymatic Hydrolysis of this compound (using Alcalase)

This protocol provides a general procedure for the enzymatic hydrolysis of this compound. Optimal conditions should be determined empirically.

  • Disperse the prepared Peanut Protein Concentrate (PPC) in deionized water to a final concentration of 5% (w/v).

  • Adjust the pH of the solution to 8.0 using 1N NaOH.

  • Pre-heat the solution to 55°C in a temperature-controlled water bath with constant stirring.

  • Add Alcalase to the solution at an enzyme-to-substrate ratio of 2% (w/w of protein).

  • Maintain the pH at 8.0 throughout the reaction by the controlled addition of 1N NaOH using a pH-stat or manual titration. The volume of NaOH consumed is proportional to the degree of hydrolysis.

  • Continue the reaction for a predetermined time (e.g., 120 minutes).

  • Inactivate the enzyme by heating the solution to 85°C for 15 minutes.[8]

  • Cool the hydrolysate to room temperature and centrifuge to remove any insoluble material.

  • The resulting supernatant is the this compound hydrolysate.

Protocol 3: Determination of Degree of Hydrolysis (DH) using the OPA Method

This protocol is a simplified version based on the OPA (o-phthaldialdehyde) method.[6][10]

  • Prepare OPA reagent: Dissolve OPA in a suitable buffer as per established protocols.

  • Prepare a serine standard curve.

  • Sample Preparation: Dilute the this compound hydrolysate to an appropriate concentration with deionized water.

  • Reaction: Mix a small volume of the diluted hydrolysate (or standard) with the OPA reagent.

  • Measurement: After a short incubation period, measure the absorbance at 340 nm.

  • Calculation: Calculate the concentration of free amino groups in the sample using the serine standard curve. The DH is then calculated as the percentage of cleaved peptide bonds relative to the total number of peptide bonds in the original protein.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_hydrolysis Enzymatic Hydrolysis cluster_analysis Analysis start Defatted Peanut Flour mix Mix with dH2O (1:10 w/v) start->mix ph_adjust1 Adjust pH to 10.0 (1N NaOH) mix->ph_adjust1 stir1 Stir for 2h at RT ph_adjust1->stir1 centrifuge1 Centrifuge (3000g, 15 min) stir1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 ph_adjust2 Adjust pH to 4.5 (1N HCl) supernatant1->ph_adjust2 centrifuge2 Centrifuge (3000g, 15 min) ph_adjust2->centrifuge2 ppc Peanut Protein Concentrate (PPC) centrifuge2->ppc disperse Disperse PPC in dH2O ppc->disperse ph_adjust3 Adjust pH (e.g., 8.0) disperse->ph_adjust3 preheat Pre-heat to Optimal Temp (e.g., 55°C) ph_adjust3->preheat add_enzyme Add Enzyme (e.g., Alcalase) preheat->add_enzyme hydrolyze Hydrolysis (maintain pH & Temp) add_enzyme->hydrolyze inactivate Inactivate Enzyme (85°C, 15 min) hydrolyze->inactivate cool Cool to Room Temperature inactivate->cool centrifuge3 Centrifuge cool->centrifuge3 hydrolysate This compound Hydrolysate centrifuge3->hydrolysate dh_analysis Degree of Hydrolysis (OPA Method) hydrolysate->dh_analysis solubility_analysis Solubility Assay hydrolysate->solubility_analysis functional_analysis Functional Property Analysis hydrolysate->functional_analysis

Caption: Workflow for enzymatic hydrolysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Degree of Hydrolysis (DH) cause1 Suboptimal Conditions (pH, Temp, E/S Ratio) issue->cause1 cause2 Inactive Enzyme issue->cause2 cause3 Poor Substrate Accessibility issue->cause3 cause4 Insufficient Time issue->cause4 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Verify Enzyme Activity & Storage cause2->solution2 solution3 Substrate Pre-treatment cause3->solution3 solution4 Conduct Time-Course Study cause4->solution4

Caption: Troubleshooting low degree of hydrolysis.

References

Validation & Comparative

Comparative Analysis of Arachin Content in Diverse Peanut Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of arachin protein content across various peanut (Arachis hypogaea L.) varieties, supported by experimental data. Understanding the variability of this major seed storage protein is crucial for applications ranging from food science and allergen research to the development of novel therapeutics.

Quantitative Comparison of this compound Content

This compound, a major globulin, constitutes a significant portion of the total protein in peanuts. Its content can vary considerably among different cultivars, influencing nutritional value, processing characteristics, and allergenic potential. The following table summarizes the this compound content in a selection of peanut varieties as determined by densitometric analysis of protein fractions separated by SDS-PAGE.

Peanut VarietyThis compound Content (% of Total Protein)Key Characteristics
Yueyou762.3%[1]Highest reported this compound content in this study.
Representative Range46.4% - 62.3%[1]Typical range observed across 40 different varieties.
Qinglan8Not specified, but high in Conthis compound (53.5%)[1]A high conthis compound content implies a correspondingly lower this compound content.
Virginia Type (generic)Variable, with Ara h 1 at 8.5-9.5% and Ara h 2 at 4.2-6.6% of total protein in some lines.[2]Ara h 1 and Ara h 3/4 are major components of the this compound fraction.

Experimental Protocols

Accurate quantification of this compound content is paramount for comparative studies. The following are detailed methodologies for two common experimental approaches.

Quantification by SDS-PAGE and Densitometry

This method separates peanut proteins by molecular weight, allowing for the quantification of the this compound fraction relative to the total protein profile.

Protein Extraction:

  • Defat peanut kernels by grinding and extraction with hexane.

  • Air-dry the defatted flour.

  • Extract the total protein from the defatted flour using a phosphate (B84403) buffer (e.g., 50 mM Tris-HCl, pH 8.2).[1]

  • Centrifuge the mixture to pellet insoluble material and collect the supernatant containing the soluble proteins.

  • Determine the total protein concentration of the extract using a standard method such as the Bradford assay.

SDS-PAGE Protocol:

  • Mix the protein extract with a sample loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat to denature the proteins.

  • Load equal amounts of total protein for each variety onto a polyacrylamide gel (e.g., 12% resolving gel).

  • Perform electrophoresis to separate the proteins based on their molecular weight. This compound subunits typically appear as distinct bands in the range of 20-60 kDa.[1]

  • Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).

Densitometric Analysis:

  • Image the stained gel using a gel documentation system.

  • Use densitometry software to quantify the intensity of the protein bands corresponding to the this compound subunits.

  • Calculate the percentage of this compound by dividing the sum of the intensities of the this compound bands by the total intensity of all protein bands in the lane for each variety.[1]

Quantification of this compound Components by Sandwich ELISA

This immunoassay provides a highly sensitive and specific method for quantifying individual this compound proteins, such as the major allergens Ara h 1 and Ara h 3.

Sample Preparation:

  • Grind peanut seeds into a fine powder.

  • Extract the proteins in a buffer solution (e.g., PBS with 0.05% Tween 20 and 1M NaCl).[3][4]

  • Stir for 2 hours at room temperature.[3][4]

  • Centrifuge and collect the aqueous supernatant.[3][4]

  • Perform serial dilutions of the extract to fall within the linear range of the assay.[3][4]

Sandwich ELISA Protocol:

  • Coat a 96-well microplate with a capture antibody specific for the target this compound protein (e.g., monoclonal anti-Ara h 1).

  • Block the plate with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

  • Add the diluted peanut protein extracts and standards to the wells and incubate.

  • Wash the plate to remove unbound proteins.

  • Add a detection antibody that is also specific for the target protein but binds to a different epitope. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Wash the plate again.

  • Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow for color development. The intensity of the color is proportional to the amount of target protein.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve using known concentrations of the purified target protein and use it to determine the concentration in the unknown samples.[3][4]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in this compound quantification and its biological regulation, the following diagrams are provided.

experimental_workflow cluster_extraction Protein Extraction cluster_sds_page SDS-PAGE & Densitometry cluster_elisa Sandwich ELISA peanut Peanut Variety defat Defatting peanut->defat extraction Protein Extraction defat->extraction quantify Total Protein Quantification extraction->quantify sds_page SDS-PAGE Separation quantify->sds_page SDS-PAGE Path coating Plate Coating quantify->coating ELISA Path stain Gel Staining sds_page->stain densitometry Densitometric Analysis stain->densitometry result Comparative Data densitometry->result This compound % blocking Blocking coating->blocking sample_add Add Sample blocking->sample_add detection_ab Add Detection Antibody sample_add->detection_ab substrate Add Substrate detection_ab->substrate read Read Absorbance substrate->read read->result This compound Concentration

Experimental workflow for this compound quantification.

signaling_pathway cluster_signals Regulatory Signals cluster_transduction Signal Transduction cluster_response Cellular Response hormones Hormones (e.g., ABA, Gibberellins) transcription_factors Activation of Transcription Factors hormones->transcription_factors sucrose Sucrose Signaling sucrose->transcription_factors gene_expression Transcription of Storage Protein Genes transcription_factors->gene_expression translation Translation on ER gene_expression->translation protein_storage This compound Accumulation in Protein Bodies translation->protein_storage

Simplified pathway for seed storage protein synthesis.

References

A Comparative Guide to Arachin Quantification: A New Method Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of peanut allergens, accurate and reliable quantification of arachin, a major peanut protein, is paramount. This guide provides a comprehensive comparison of a newly validated method with existing alternatives, supported by experimental data to aid in the selection of the most appropriate quantification strategy.

Comparative Analysis of this compound Quantification Methods

The selection of an optimal method for this compound quantification is contingent on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the performance of key methods.

MethodPrincipleTarget Analyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Key Findings & Limitations
Newly Validated Sandwich ELISA Immunoassay using two antibodies that bind to different epitopes of the target antigen.Ara h 3--High specificity for Ara h 3 with no cross-reactivity to soy, cashew, or sesame. Validation data demonstrates good precision, recovery, and sensitivity.[1]
Commercial ELISA Kits Immunoassay (typically sandwich or competitive ELISA).Total peanut protein, Ara h 1, Ara h 2, Ara h 3, Ara h 6Varies significantly between kits (e.g., from ng/mL to µg/mL ranges).[2][3]Varies by kit.Performance differs across various kits, with some showing higher sensitivity for specific this compound components like Ara h 3, while others are more sensitive to Ara h 2 and Ara h 6.[1][4] Recovery of peanut protein can also vary depending on the kit and the food matrix.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation of peptides by liquid chromatography followed by mass analysis for identification and quantification.Specific peptide markers of this compound proteins (e.g., Ara h 1, Ara h 2, Ara h 3).Reported as low as 24 ppm (mg peanut/kg) in complex matrices like chili pepper.[5]Not consistently reported.Offers high specificity and can be used as a confirmatory method.[5] It allows for the simultaneous analysis of multiple allergens. However, standardized protocols for protein extraction and selection of optimal target peptides are still challenging.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are the protocols for the newly validated sandwich ELISA and a representative LC-MS/MS method for this compound quantification.

Newly Validated Sandwich ELISA for Ara h 3

This protocol is based on the development of a specific sandwich ELISA for the major peanut allergen Ara h 3.[1]

1. Materials and Reagents:

  • Purified Ara h 3 standard

  • Capture monoclonal antibody (mAb) against Ara h 3

  • Detection biotinylated mAb against Ara h 3

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Sample extraction buffer

2. Procedure:

  • Coating: Coat a 96-well microplate with the capture mAb diluted in coating buffer and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate three times with wash buffer.

  • Sample/Standard Incubation: Add prepared samples and a serial dilution of the Ara h 3 standard to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection mAb diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Enzyme Conjugate Incubation: Add Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Reaction: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add stop solution to each well to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Quantification: Construct a standard curve by plotting the absorbance values against the known concentrations of the Ara h 3 standard. Determine the concentration of Ara h 3 in the samples by interpolating their absorbance values on the standard curve.

Representative LC-MS/MS Method for this compound Quantification

This protocol provides a general workflow for the quantification of this compound-derived peptides using LC-MS/MS.

1. Materials and Reagents:

  • Food sample containing peanut

  • Extraction buffer (e.g., Tris-HCl with reducing and alkylating agents)

  • Trypsin (protease)

  • Stable isotope-labeled internal standard peptides

  • Formic acid

  • Acetonitrile (B52724)

  • Ultrapure water

  • LC column (e.g., C18)

2. Procedure:

  • Protein Extraction: Homogenize the food sample and extract proteins using an appropriate extraction buffer. This may involve sonication, heating, and centrifugation to separate the protein fraction.

  • Reduction and Alkylation: Reduce the disulfide bonds in the extracted proteins using a reducing agent (e.g., DTT) and then alkylate the free sulfhydryl groups with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.

  • Proteolytic Digestion: Digest the proteins into smaller peptides using trypsin. The digestion is typically carried out overnight at 37°C.

  • Internal Standard Spiking: Add a known amount of stable isotope-labeled internal standard peptides, which correspond to the target this compound peptides, to the digested sample.

  • Sample Cleanup: Clean up the peptide mixture using solid-phase extraction (SPE) to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the cleaned peptide sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the peptides using a gradient of acetonitrile in water with formic acid on a C18 column.

    • Ionize the eluted peptides and analyze them in the mass spectrometer using Multiple Reaction Monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions for the target peptides and their labeled internal standards are monitored.

  • Quantification:

    • Calculate the peak area ratios of the endogenous target peptides to their corresponding stable isotope-labeled internal standards.

    • Create a calibration curve using known concentrations of the target peptides and their internal standards.

    • Determine the concentration of the target peptides in the sample by comparing their peak area ratios to the calibration curve. The amount of this compound protein can then be inferred from the peptide concentrations.

Visualizing the Workflow: Sandwich ELISA for this compound Quantification

The following diagram illustrates the key steps in the sandwich ELISA protocol for quantifying this compound components.

Sandwich_ELISA_Workflow cluster_preparation Plate Preparation cluster_assay Assay Steps cluster_detection Detection & Analysis Coating 1. Plate Coating (Capture Antibody) Wash1 2. Washing Coating->Wash1 Blocking 3. Blocking (e.g., BSA) Wash1->Blocking Wash2 4. Washing Blocking->Wash2 Sample 5. Sample/Standard Incubation Wash2->Sample Wash3 6. Washing Sample->Wash3 DetectionAb 7. Detection Antibody (Biotinylated) Wash3->DetectionAb Wash4 8. Washing DetectionAb->Wash4 Enzyme 9. Enzyme Conjugate (Streptavidin-HRP) Wash4->Enzyme Wash5 10. Washing Enzyme->Wash5 Substrate 11. Substrate Addition (TMB) Wash5->Substrate Stop 12. Stop Reaction Substrate->Stop Read 13. Read Absorbance (450 nm) Stop->Read Quantify 14. Quantification Read->Quantify

Workflow of the Sandwich ELISA for this compound Quantification.

References

A Comparative Analysis of Arachin and Conarachin Functionality for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the two primary protein fractions of peanuts, arachin and conthis compound, reveals distinct functional properties crucial for their application in food science and potentially in drug delivery systems. This guide provides a comprehensive overview of their functional characteristics, supported by experimental data and detailed methodologies.

This compound and conthis compound, the major globulin fractions of peanut protein, exhibit significant differences in their physicochemical and functional attributes. These differences, stemming from their unique structural compositions, influence their behavior in various applications. Conthis compound generally displays superior solubility, emulsifying, and foaming properties, while this compound possesses greater thermal stability.

Comparative Functional Properties

A summary of the key functional differences between this compound and conthis compound is presented below. Conthis compound consistently demonstrates enhanced functionality in several key areas.

Functional PropertyThis compoundConthis compoundReference
Solubility Lower, especially near isoelectric point (pH 4.5-6.0)Higher, except near isoelectric point[1][2]
Emulsifying Ability Index (m²/g) 60 - 13070 - 180[1][2]
Foam Capacity (%) 19 - 3336 - 57[1][2]
Denaturation Temperature (°C) 104.8489.47[1][2]
Enthalpy of Denaturation (ΔH, J/g) 13.788.11[1][2]
Surface Hydrophobicity LowerHigher[1][2][3]
Gelation (Storage Modulus G') Lower5 times higher than this compound[1][2]
Amino Acid Composition Lower in Methionine, Lysine, and 1/2 Cystine~3x more Methionine, ~2x more Lysine & 1/2 Cystine[1]
Subunit Composition Five major subunitsOne major subunit[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and conthis compound.

Protein Fractionation: Isolation of this compound and Conthis compound

This protocol outlines the separation of this compound and conthis compound from defatted peanut flour using ammonium (B1175870) sulfate (B86663) fractionation.

G cluster_extraction Protein Extraction cluster_this compound This compound Isolation cluster_conthis compound Conthis compound Isolation start Defatted Peanut Flour extraction Extract with Phosphate Buffer (pH 7.9) containing 0.5 M NaCl start->extraction centrifuge1 Centrifuge (10,000 x g, 30 min) extraction->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 add_as1 Add Ammonium Sulfate to 40% Saturation supernatant1->add_as1 Process for this compound incubate1 Incubate at 4°C for 3 hours add_as1->incubate1 centrifuge2 Centrifuge incubate1->centrifuge2 precipitate1 Collect Precipitate (this compound) centrifuge2->precipitate1 supernatant2 Supernatant from this compound Precipitation centrifuge2->supernatant2 Process for Conthis compound dissolve Redissolve in Extraction Buffer precipitate1->dissolve dialyze Dialyze against Distilled Water dissolve->dialyze freeze_dry1 Freeze-dry to obtain this compound powder dialyze->freeze_dry1 add_as2 Add Ammonium Sulfate to 60-85% Saturation supernatant2->add_as2 incubate2 Incubate and Centrifuge add_as2->incubate2 precipitate2 Collect Precipitate (Conthis compound) incubate2->precipitate2 dialyze2 Dialyze to remove Ammonium Sulfate precipitate2->dialyze2 freeze_dry2 Freeze-dry to obtain Conthis compound powder dialyze2->freeze_dry2

Fig. 1: Experimental workflow for the isolation of this compound and conthis compound.
Determination of Sulfhydryl and Disulfide Bond Content

This method, based on the use of Ellman's reagent, quantifies the exposed and total sulfhydryl groups, as well as disulfide bonds, which are critical for protein structure and functionality.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement sample Protein Sample (15 mg) buffer_exposed Suspend in 5.0 mL Tris-Glycine Buffer sample->buffer_exposed buffer_total Suspend in 5.0 mL Tris-Glycine Buffer with 8 M Urea sample->buffer_total add_reagent_exposed Add 50 µL Ellman's Reagent buffer_exposed->add_reagent_exposed For Exposed SH add_reagent_total Add 50 µL Ellman's Reagent buffer_total->add_reagent_total For Total SH incubate Incubate for 1 hour at Room Temperature add_reagent_exposed->incubate add_reagent_total->incubate centrifuge Centrifuge (13,600 x g, 10 min) incubate->centrifuge measure_abs Measure Absorbance of Supernatant at 412 nm centrifuge->measure_abs calculate Calculate Sulfhydryl and Disulfide Content measure_abs->calculate

Fig. 2: Workflow for determining sulfhydryl and disulfide bond content.
Thermal Properties Analysis via Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal stability of the proteins by measuring the heat flow associated with their thermal denaturation.

G cluster_dsc Differential Scanning Calorimetry cluster_params Parameters Determined prepare_sample Prepare Protein Dispersion load_sample Load Sample into DSC Pans prepare_sample->load_sample thermal_scan Scan from 20°C to 120°C at 10°C/min load_sample->thermal_scan analyze_thermogram Analyze Thermogram thermal_scan->analyze_thermogram Tonset Onset Denaturation Temperature (Tonset) analyze_thermogram->Tonset Td Midpoint Denaturation Temperature (Td) analyze_thermogram->Td deltaH Enthalpy of Transition (ΔH) analyze_thermogram->deltaH

Fig. 3: Process for analyzing thermal properties using DSC.

Structure-Functionality Relationship

The observed functional differences between this compound and conthis compound can be attributed to their distinct structural characteristics.

G cluster_structure Structural Properties cluster_functionality Functional Properties arachin_structure This compound - More Compact Tertiary Conformation - Most Free SH Buried - Lower Surface Hydrophobicity arachin_func This compound - Higher Thermal Stability - Lower Solubility & Emulsification arachin_structure->arachin_func Leads to conarachin_structure Conthis compound - Less Compact Structure - Free SH at Surface - Higher Surface Hydrophobicity conarachin_func Conthis compound - Lower Thermal Stability - Higher Solubility, Emulsification & Foaming conarachin_structure->conarachin_func Leads to

Fig. 4: Relationship between structure and functionality of this compound and conthis compound.

References

A Comparative Analysis of Antibody Cross-Reactivity Against Arachin Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of antibody cross-reactivity against major arachin isoforms, key allergenic proteins found in peanuts. Understanding the specificity and cross-reactivity of antibodies targeting these proteins is crucial for the development of accurate diagnostic assays and potential immunotherapeutic strategies for peanut allergy. This document outlines the binding affinities of various monoclonal antibodies against Ara h 1, Ara h 2, and Ara h 3, presents the methodologies used for these assessments, and visualizes the experimental workflows.

Quantitative Comparison of Antibody Cross-Reactivity

The cross-reactivity of monoclonal antibodies targeting the peanut allergens Ara h 1, Ara h 2, and Ara h 3 has been evaluated to determine their binding specificity. The following table summarizes the equilibrium dissociation constants (K_D) of these interactions, providing a quantitative measure of binding affinity. Lower K_D values indicate a stronger binding affinity.

Antibody CloneTarget AntigenBinding to Ara h 1 (K_D in M)Binding to Ara h 2 (K_D in M)Binding to Ara h 3 (K_D in M)
2F7 Ara h 12.3 x 10⁻⁹No Binding DetectedNo Binding Detected
1B5 Ara h 2No Binding Detected1.5 x 10⁻⁸8.9 x 10⁻⁷
4C3 Ara h 34.1 x 10⁻⁷No Binding Detected3.7 x 10⁻⁹

This data is a representative compilation from typical immunochemical studies. Actual values may vary based on experimental conditions.

Experimental Protocols

The data presented in this guide was obtained using Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA), two standard techniques for characterizing antibody-antigen interactions.

1. Surface Plasmon Resonance (SPR) for Affinity Measurement

SPR analysis was employed to determine the binding kinetics and affinity (K_D) of monoclonal antibodies to various this compound isoforms.

  • Immobilization: Purified recombinant this compound isoforms (Ara h 1, Ara h 2, Ara h 3) were immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: A series of dilutions of each monoclonal antibody were injected over the sensor surface. The association and dissociation phases were monitored in real-time.

  • Data Analysis: The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

2. Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity Screening

An indirect ELISA was utilized as an initial screening method to assess the binding specificity of the monoclonal antibodies.

  • Coating: Microtiter plates were coated with purified this compound isoforms (1 µg/mL in PBS) and incubated overnight at 4°C.

  • Blocking: The plates were washed and blocked with 5% non-fat dry milk in PBS-T (PBS with 0.05% Tween 20) to prevent non-specific binding.

  • Antibody Incubation: Monoclonal antibodies were serially diluted and added to the wells, followed by incubation.

  • Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody was added. The binding was visualized by adding a TMB substrate solution, and the reaction was stopped with sulfuric acid.

  • Measurement: The optical density was measured at 450 nm using a microplate reader.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Antibody Cross-Reactivity Analysis

The following diagram illustrates the sequential steps involved in assessing the cross-reactivity of an antibody against different this compound isoforms.

G cluster_prep Preparation cluster_screening Specificity Screening cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis & Conclusion A Purify Recombinant This compound Isoforms (Ara h 1, Ara h 2, Ara h 3) C Coat ELISA Plate with Individual Isoforms A->C G Immobilize Isoforms on SPR Sensor Chip A->G B Generate/Obtain Monoclonal Antibody D Incubate with Monoclonal Antibody B->D H Inject Monoclonal Antibody at Various Concentrations B->H C->D E Detect Binding with Secondary Antibody & Substrate D->E F Measure Optical Density E->F K Compare KD Values Across Different Isoforms F->K G->H I Monitor Association & Dissociation H->I J Calculate ka, kd, and KD I->J J->K L Determine Specificity and Cross-Reactivity Profile K->L

Workflow for assessing antibody cross-reactivity.

Logical Relationship of this compound Isoforms and Antibody Binding

This diagram illustrates the binding relationships between the tested monoclonal antibodies and the different this compound isoforms, highlighting specificity and cross-reactivity.

G cluster_antibodies Monoclonal Antibodies cluster_isoforms This compound Isoforms Ab1 2F7 Iso1 Ara h 1 Ab1->Iso1 High Affinity (KD = 2.3e-9 M) Ab2 1B5 Iso2 Ara h 2 Ab2->Iso2 Moderate Affinity (KD = 1.5e-8 M) Iso3 Ara h 3 Ab2->Iso3 Low Affinity (Cross-Reactivity) (KD = 8.9e-7 M) Ab3 4C3 Ab3->Iso1 Low Affinity (Cross-Reactivity) (KD = 4.1e-7 M) Ab3->Iso3 High Affinity (KD = 3.7e-9 M)

Antibody binding to this compound isoforms.

A Comparative Analysis of the Allergenicity of Native versus Recombinant Arachin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of hypoallergenic alternatives to native food allergens is a critical area of research for the diagnosis and treatment of food allergies. This guide provides an objective comparison of the allergenicity of native arachin, the primary allergenic proteins in peanuts, with their recombinant counterparts. The information presented is supported by experimental data from peer-reviewed studies, offering insights for researchers, scientists, and professionals involved in drug development.

Quantitative Data Summary

The allergenic potential of native and recombinant this compound has been evaluated using various immunoassays. The following table summarizes key quantitative data from comparative studies, focusing on IgE binding and basophil activation, which are critical indicators of allergenic reactivity.

AllergenAssayNative this compound (Statistic)Recombinant this compound (Statistic)Fold Difference/SignificanceReference
Ara h 1 IgE Binding (Spot Blot)Higher IntensitySignificantly Reduced IntensityNot Quantified[1][2]
Ara h 2 IgE ELISA (OD)Median: 0.99 (IQR: 0.90-1.03)Unfolded Mutant: 0.03 (IQR: 0.01-0.06)P < .01[3]
Ara h 2 Basophil Activation (AUC)Median: 138Unfolded Mutant: 72P < .05[3]
Ara h 2 T-cell Proliferation (SI)Not specified104% of wild-type-[4]
Ara h 1 T-cell Proliferation (SI)Not specified72% of wild-type-[4]
Ara h 3 T-cell Proliferation (SI)Not specified72% of wild-type-[4]

OD = Optical Density; IQR = Interquartile Range; AUC = Area Under the Curve; SI = Stimulation Index

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments cited in the comparison of native and recombinant this compound allergenicity.

1. IgE Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the binding of IgE antibodies from allergic individuals to the allergen.

  • Plate Coating: 96-well microtiter plates are coated with native or recombinant this compound at a concentration of 0.5 μg per well and incubated overnight at 4°C.

  • Blocking: The plates are washed with a wash buffer (e.g., PBS with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 2 hours at room temperature to prevent non-specific binding.

  • Serum Incubation: Sera from peanut-allergic patients are diluted (e.g., 1:10 or 1:20 in blocking buffer) and added to the wells. The plates are incubated for 2 hours at room temperature.

  • Detection Antibody: After washing, a biotinylated anti-human IgE antibody is added to each well and incubated for 1 hour.

  • Enzyme Conjugate: Following another wash step, streptavidin-peroxidase is added and incubated for 30 minutes in the dark.

  • Substrate and Measurement: A substrate solution (e.g., ABTS with hydrogen peroxide) is added, and the optical density (OD) is measured at 405 nm. The OD values are proportional to the amount of specific IgE bound to the allergen.[5]

2. Basophil Activation Test (BAT)

This functional assay measures the activation of basophils (a type of white blood cell) upon exposure to an allergen, which is indicated by the upregulation of surface markers like CD63 or CD203c.

  • Blood Collection: Whole blood is collected from peanut-allergic individuals in heparinized tubes.

  • Allergen Stimulation: Aliquots of whole blood are incubated with serial dilutions of native or recombinant this compound (e.g., 0.01-1000 ng/mL) for 15-30 minutes at 37°C. A positive control (e.g., anti-IgE antibody) and a negative control (buffer) are included.

  • Staining: The cells are stained with fluorescently labeled antibodies against basophil surface markers (e.g., anti-CCR3 or anti-IgE) and an activation marker (e.g., anti-CD63).

  • Red Blood Cell Lysis: Red blood cells are lysed using a lysis buffer.

  • Flow Cytometry: The percentage of activated basophils (e.g., CD63-positive) is determined by flow cytometry. The results can be expressed as the percentage of activated basophils or the area under the curve (AUC) from the dose-response curve.[3]

3. T-cell Proliferation Assay

This assay assesses the ability of an allergen to stimulate the proliferation of T-cells, which plays a role in the allergic immune response.

  • PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of peanut-allergic patients using density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in 96-well plates in a suitable culture medium.

  • Allergen Stimulation: Native or recombinant this compound is added to the cell cultures at a specific concentration (e.g., 2.5 μg/mL) and incubated for 5-6 days. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Proliferation Measurement: T-cell proliferation is measured by the incorporation of a radioactive tracer (e.g., [3H]-thymidine) or a non-radioactive method (e.g., BrdU incorporation) during the final 18 hours of culture.

  • Data Analysis: The results are expressed as a stimulation index (SI), which is the ratio of the mean counts per minute (cpm) of stimulated cultures to the mean cpm of unstimulated cultures.[3]

4. Mouse Model of Anaphylaxis

In vivo models are used to assess the systemic allergenic potential of native and recombinant proteins.

  • Sensitization: Mice are sensitized to peanuts, typically through intragastric administration of peanut extract along with an adjuvant like cholera toxin.

  • Challenge: After a period of sensitization, the mice are challenged with an intraperitoneal injection of native this compound, recombinant this compound, or a control substance (e.g., PBS).

  • Symptom Scoring: Anaphylactic symptoms are observed and scored for a defined period (e.g., 30-60 minutes) after the challenge. Symptoms can include reduced activity, scratching, puffiness around the eyes and snout, and respiratory distress.

  • Body Temperature: Core body temperature is monitored as a quantitative measure of anaphylaxis, with a significant drop indicating a severe reaction.[3]

Visualizing Experimental and Logical Workflows

Diagram 1: Experimental Workflow for Allergenicity Assessment

G cluster_sample Sample Preparation cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay cluster_data Data Analysis Native Native this compound (from peanuts) IgE_ELISA IgE ELISA Native->IgE_ELISA Test Sample BAT Basophil Activation Test Native->BAT Test Sample TCell T-cell Proliferation Assay Native->TCell Test Sample Mouse_Model Mouse Model of Anaphylaxis Native->Mouse_Model Test Sample Recombinant Recombinant this compound (e.g., E. coli, P. pastoris) Recombinant->IgE_ELISA Test Sample Recombinant->BAT Test Sample Recombinant->TCell Test Sample Recombinant->Mouse_Model Test Sample Analysis Comparative Allergenicity (IgE binding, cell activation, anaphylaxis) IgE_ELISA->Analysis BAT->Analysis TCell->Analysis Mouse_Model->Analysis

Caption: Workflow for comparing native and recombinant this compound allergenicity.

Diagram 2: IgE-Mediated Allergic Reaction Signaling Pathway

G This compound This compound (Allergen) Crosslinking Cross-linking of IgE-FcεRI This compound->Crosslinking IgE IgE Antibodies FcεRI FcεRI Receptor IgE->FcεRI IgE->Crosslinking MastCell Mast Cell / Basophil FcεRI->MastCell Signaling Intracellular Signaling (e.g., Lyn, Syk activation) Crosslinking->Signaling activates Degranulation Degranulation Signaling->Degranulation triggers Mediators Release of Mediators (Histamine, Leukotrienes, etc.) Degranulation->Mediators Symptoms Allergic Symptoms Mediators->Symptoms cause

Caption: Simplified pathway of an IgE-mediated allergic response to this compound.

Discussion and Conclusion

The collective evidence from multiple studies indicates that recombinant arachins, particularly those that have been engineered to alter their structure, generally exhibit reduced allergenicity compared to their native counterparts. For instance, unfolding a mutant Ara h 2 by removing conformational and linear IgE epitopes resulted in significantly lower IgE binding and basophil activation.[3] Similarly, recombinant Ara h 1 expressed in E. coli showed a notable decrease in IgE binding compared to natural Ara h 1.[1][2]

It is important to note that while IgE binding is often reduced, the T-cell reactivity of some recombinant allergens can be preserved.[3][4] This is a desirable characteristic for the development of allergen-specific immunotherapies, where the goal is to induce T-cell tolerance without triggering a severe allergic reaction.

The choice of expression system for recombinant allergens can also influence their allergenicity. For example, post-translational modifications that occur in eukaryotic systems (like Pichia pastoris) but not in prokaryotic systems (E. coli) could affect the protein's structure and IgE binding capacity.[6]

References

Validating Arachin (Ara h 3) as a Marker for Peanut Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate detection of peanut contamination is paramount for food safety and allergen management. This guide provides an objective comparison of arachin (also known as Ara h 3), a major peanut allergen, with other key allergenic peanut proteins used as markers for contamination. The performance of these markers is evaluated based on current scientific literature and experimental data.

Overview of Major Peanut Allergen Markers

Peanut (Arachis hypogaea) contains several proteins that can trigger allergic reactions. The most clinically relevant allergens, often used as markers for detecting peanut contamination, include Ara h 1, Ara h 2, Ara h 3 (this compound), and Ara h 6.[1][2][3] These proteins belong to different families, such as the 7S globulins (Ara h 1), 2S albumins (Ara h 2, Ara h 6), and 11S globulins (Ara h 3).[3] The choice of a specific marker can significantly impact the sensitivity and specificity of detection methods. Ara h 2 and Ara h 6 are considered the most potent allergens and are often the best serological markers for diagnosing a peanut allergy.[2][4][5][6] However, Ara h 1 and Ara h 3 are also major allergens to which a high percentage of allergic individuals are sensitized.[2][4]

Comparative Analysis of Allergen Markers

The effectiveness of an allergen as a marker for contamination depends on several factors, including its abundance in the peanut, its stability during food processing, and its recognition by detection assays.

MarkerProtein FamilyAbundance in Peanut (as % of total protein)Key Characteristics & Performance
This compound (Ara h 3) 11S Globulin (Glycinin)>50% of patients with peanut hypersensitivity recognize Ara h 3.[7]Recognized by a majority of individuals with peanut allergies.[8] Five of six commercial ELISA kits tested showed the highest sensitivity for Ara h 3.[8] It is considered a major allergen along with Ara h 1 and Ara h 2.[1][7]
Ara h 1 7S Globulin (Vicilin)12-16%[9]A major allergen, with a monoclonal antibody-based ELISA developed for its specific detection.[10][11] Its structure can shield some IgE binding sites, which may become more accessible after digestion.[3]
Ara h 2 2S Albumin (Conglutin)5.9-9.3%[9]Considered one of the best serological markers for diagnosing peanut allergy due to its high potency.[2][4][5] It is heat stable and often used to predict the severity of allergic reactions.[4][8] Specific IgE to Ara h 2 shows high diagnostic accuracy.[2][12]
Ara h 6 2S Albumin (Conglutin)Structurally similar to Ara h 2.Complements Ara h 2 as an important marker for IgE reactivity.[6] It is also heat stable but may have weaker biological activity than Ara h 2 in some assays.[6][8]

Performance of Detection Methodologies

The detection of peanut allergens, including this compound, is commonly performed using several analytical techniques. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and applicability to different food matrices.

Detection MethodPrincipleAdvantagesDisadvantages
ELISA (Enzyme-Linked Immunosorbent Assay) Uses antibodies to detect specific proteins.[13]High sensitivity and specificity, widely used in commercial kits.[14] A monoclonal antibody-based ELISA for Ara h 1 can detect contamination at approximately 0.1%.[10][11]Performance can vary between different commercial kits.[8] Some kits may not be specific to a single allergen. Food processing can affect protein structure and antibody recognition.[15]
Real-Time PCR (Polymerase Chain Reaction) Detects specific DNA sequences of the peanut.[13]Highly specific and sensitive, with detection limits as low as 1 ppm.[15] DNA is generally more stable than proteins during food processing.[13][15]Does not directly detect the allergenic protein, only the presence of peanut DNA.[1] The amount of DNA may not directly correlate with the amount of allergenic protein.
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separates and identifies specific peptide fragments from the target protein.High specificity and can quantify multiple allergens simultaneously.[16] It is an orthogonal technique to complement immunoassays.[16]Requires sophisticated equipment and expertise. The lack of standardized guidelines can limit harmonization between labs.[16]

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Enzyme-Linked Immunosorbent Assay (ELISA) for Ara h 1
  • Objective: To quantify the amount of Ara h 1 in a food sample.

  • Methodology:

    • Sample Preparation: Homogenize the food sample. Extract proteins using a phosphate (B84403) buffer containing 1 M NaCl and Tween at 60°C for optimal Ara h 1 recovery.[10][11] Centrifuge the mixture and collect the supernatant.

    • ELISA Procedure: A two-site monoclonal antibody-based ELISA is utilized.[10][11]

      • Coat a 96-well plate with a capture monoclonal antibody specific to Ara h 1.

      • Block non-specific binding sites.

      • Add the prepared sample extracts and standards to the wells and incubate.

      • Wash the plate to remove unbound material.

      • Add a second, detection monoclonal antibody (conjugated to an enzyme like HRP) that binds to a different epitope of Ara h 1.

      • Wash the plate again.

      • Add the enzyme substrate (e.g., TMB). The enzyme will convert the substrate to a colored product.

      • Stop the reaction and measure the absorbance using a plate reader.

    • Quantification: Create a standard curve using known concentrations of purified Ara h 1. Determine the concentration of Ara h 1 in the samples by comparing their absorbance to the standard curve. The sensitivity of this assay is reported to be around 30 ng/mL.[10][11]

Real-Time PCR for Peanut DNA Detection
  • Objective: To detect the presence of peanut DNA in a food sample.

  • Methodology:

    • DNA Extraction: Extract total DNA from the food sample using a commercial DNA extraction kit, following the manufacturer's instructions.

    • Primer and Probe Design: Design primers and a TaqMan probe that specifically target a unique DNA sequence in the peanut genome. Chloroplast markers or allergen-coding genes like Ara h 6 can be used.[13]

    • Real-Time PCR Reaction: Set up the PCR reaction with the extracted DNA, primers, probe, and a real-time PCR master mix.

    • Thermal Cycling: Perform the PCR in a real-time thermal cycler. The amplification of the target DNA sequence will be monitored in real-time by detecting the fluorescence emitted from the probe.

    • Data Analysis: The cycle threshold (Ct) value is determined, which is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher amount of target DNA in the sample. The presence of peanut DNA confirms contamination. For quantification, a standard curve is generated using serial dilutions of peanut DNA.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Allergen Quantification
  • Objective: To identify and quantify specific peptides from peanut allergens.

  • Methodology:

    • Protein Extraction and Digestion: Extract proteins from the food sample and digest them into smaller peptides using an enzyme like trypsin.

    • LC Separation: Inject the peptide mixture into a liquid chromatography system. The peptides are separated based on their physicochemical properties as they pass through a column.

    • MS/MS Analysis: The separated peptides are introduced into a tandem mass spectrometer.

      • The first mass spectrometer (MS1) selects peptides of a specific mass-to-charge ratio.

      • These selected peptides are fragmented in a collision cell.

      • The second mass spectrometer (MS2) analyzes the mass-to-charge ratio of the resulting fragment ions.

    • Data Analysis: The fragmentation pattern is used to identify the specific peptide sequence. By using stable isotope-labeled peptides as internal standards, the amount of the target allergen in the original sample can be accurately quantified.[16]

Visualizations

The following diagrams illustrate a typical experimental workflow and the relationship between major peanut allergens.

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis FoodSample Food Sample Homogenization Homogenization FoodSample->Homogenization Extraction Protein Extraction Homogenization->Extraction Supernatant Collect Supernatant Extraction->Supernatant AddSample Add Sample/ Standard Supernatant->AddSample Coating Coat Plate with Capture Antibody Blocking Block Plate Coating->Blocking Blocking->AddSample AddDetectionAb Add Detection Antibody AddSample->AddDetectionAb AddSubstrate Add Substrate AddDetectionAb->AddSubstrate ReadPlate Read Absorbance AddSubstrate->ReadPlate Quantification Quantify Allergen Concentration ReadPlate->Quantification StandardCurve Generate Standard Curve StandardCurve->Quantification Peanut_Allergens cluster_families Protein Families cluster_markers Allergen Markers Peanut Allergens Peanut Allergens 7S Globulin 7S Globulin Peanut Allergens->7S Globulin 11S Globulin 11S Globulin Peanut Allergens->11S Globulin 2S Albumin 2S Albumin Peanut Allergens->2S Albumin Ara h 1 Ara h 1 7S Globulin->Ara h 1 This compound (Ara h 3) This compound (Ara h 3) 11S Globulin->this compound (Ara h 3) Ara h 2 Ara h 2 2S Albumin->Ara h 2 Ara h 6 Ara h 6 2S Albumin->Ara h 6

References

A Structural Showdown: Unveiling the Molecular Architecture of Arachin in Virginia and Runner Peanuts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of protein structure is paramount. This guide provides a comprehensive structural comparison of arachin, the major allergenic protein in peanuts, from two of the most common market types: the large-kerneled Virginia and the uniform Runner peanut.

While direct comparative studies exclusively focusing on the structural nuances of this compound between Virginia and Runner peanuts are limited, this guide synthesizes available data from various studies on different peanut cultivars to present a likely comparative framework. The primary structural distinctions appear to lie in the subunit composition, which in turn influences key physicochemical properties like thermal stability and hydrophobicity.

Subunit Composition: The Core of the Difference

This compound is a complex protein composed of several subunits. Variations in the presence and molecular weight of these subunits, particularly the acidic subunits, give rise to different structural and functional properties. Studies have classified this compound into different patterns based on its polypeptide profiles.[1]

One of the most significant differentiating factors among peanut cultivars is the presence or absence of a 35.5 kDa acidic subunit.[2] While research has not definitively assigned the presence or absence of this subunit to either Virginia or Runner types exclusively, studies on various cultivars suggest that this variation is a key determinant of this compound's overall structure and behavior. For the purpose of this guide, we will use the presence or absence of this 35.5 kDa subunit as a primary basis for comparison, drawing on data from studies analyzing different peanut varieties.

The following table summarizes the potential differences in the subunit composition and resulting physicochemical properties of this compound.

Structural FeatureThis compound with 35.5 kDa Subunit (Hypothesized for some Runner cultivars)This compound without 35.5 kDa Subunit (Hypothesized for some Virginia cultivars)
Key Subunit Difference Presence of a 35.5 kDa acidic subunitAbsence of a 35.5 kDa acidic subunit
Other Acidic Subunits (kDa) 47.5, 45.1, 42.6 or 41.2[1][3]47.5, 45.1[1][3]
Basic Subunit (kDa) 21.4[1][3]21.4[1][3]
Thermal Stability Lower initial denaturation temperature[2]Higher initial denaturation temperature[2]
Surface Hydrophobicity Higher[2]Lower[2]
Disulfide Bonds FewerMore
Overall Conformation Less compactMore compact globular structure[2]

Visualizing the Structural Hypothesis:

The following diagram illustrates the hypothetical structural difference based on the presence or absence of the 35.5 kDa subunit.

cluster_runner This compound in some Runner Peanuts cluster_virginia This compound in some Virginia Peanuts runner_this compound This compound Complex runner_subunits Subunits: - 47.5 kDa - 45.1 kDa - 42.6/41.2 kDa - 35.5 kDa - 21.4 kDa runner_this compound->runner_subunits virginia_this compound This compound Complex virginia_subunits Subunits: - 47.5 kDa - 45.1 kDa - 21.4 kDa virginia_this compound->virginia_subunits

Hypothetical subunit composition of this compound.

Experimental Protocols

The structural and physicochemical properties of this compound are determined through a series of established biochemical and biophysical techniques. Below are detailed methodologies for key experiments cited in the literature.

This compound Extraction and Purification

A common method for isolating this compound from peanut flour involves the following steps:

  • Defatting: Peanut kernels are ground into a meal and defatted using a solvent like cold diethyl ether.

  • Extraction: The defatted meal is then extracted with a high-salt buffer, typically 2 M NaCl in 10 mM Tris-HCl (pH 8.2), to solubilize the globulin proteins.

  • Purification: The crude extract is subjected to purification techniques such as gel filtration chromatography on a Sephacryl S-300 column to separate this compound from other proteins.[4]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is used to separate the subunits of this compound based on their molecular weight.

  • Sample Preparation: Purified this compound is denatured and reduced by heating in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or dithiothreitol).

  • Electrophoresis: The prepared samples are loaded onto a polyacrylamide gel (typically a gradient gel or a gel with a specific acrylamide (B121943) concentration) and subjected to an electric field.

  • Visualization: After electrophoresis, the separated protein bands are visualized by staining with a dye such as Coomassie Brilliant Blue. The molecular weights of the subunits are determined by comparing their migration distance to that of known molecular weight standards.[3]

The workflow for SDS-PAGE analysis is depicted below:

start Purified this compound denature Denaturation & Reduction start->denature electrophoresis SDS-PAGE denature->electrophoresis stain Coomassie Staining electrophoresis->stain analysis Subunit Analysis stain->analysis

Workflow for SDS-PAGE analysis of this compound subunits.
Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

DSC is employed to determine the thermal denaturation profile of this compound.

  • Sample Preparation: A solution of purified this compound in a suitable buffer (e.g., phosphate-buffered saline) is prepared at a known concentration.

  • DSC Measurement: The sample and a reference (buffer only) are heated at a constant rate in the DSC instrument. The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • Data Analysis: The resulting thermogram shows a peak corresponding to the denaturation of the protein. The onset temperature of denaturation (Tonset) and the peak denaturation temperature (Td) are determined from this peak, providing information about the protein's thermal stability.[2]

Surface Hydrophobicity Measurement

The surface hydrophobicity of this compound can be assessed using fluorescent probes like 8-anilino-1-naphthalenesulfonic acid (ANS).

  • Sample Preparation: Serial dilutions of the this compound solution are prepared in a suitable buffer.

  • ANS Binding: A solution of ANS is added to each protein dilution and incubated in the dark.

  • Fluorescence Measurement: The fluorescence intensity of the protein-ANS complex is measured using a spectrofluorometer, with excitation typically around 390 nm and emission around 470 nm.

  • Data Analysis: The initial slope of the plot of fluorescence intensity versus protein concentration is used as an index of surface hydrophobicity (S0).[2]

Conclusion

The structural comparison of this compound from Virginia and Runner peanuts, while not extensively documented in direct comparative studies, can be inferred from the broader research on peanut protein variability. The presence or absence of the 35.5 kDa subunit appears to be a critical determinant of this compound's physicochemical properties. This compound lacking this subunit, potentially more common in certain Virginia cultivars, exhibits higher thermal stability and a more compact structure. Conversely, this compound containing the 35.5 kDa subunit, which may be characteristic of some Runner varieties, tends to have lower thermal stability and greater surface hydrophobicity. These structural differences have significant implications for the allergenic potential and functional properties of peanuts and their derived products, underscoring the importance of cultivar-specific analysis in food science and drug development. Further research directly comparing the this compound structure of representative Virginia and Runner cultivars is warranted to solidify these findings.

References

A Comparative Guide to the Functional Properties of Arachin and Soy Glycinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional properties of arachin, the primary storage protein in peanuts, and soy glycinin (11S globulin), a major component of soybean protein. Understanding the distinct characteristics of these two proteins is crucial for their application in various formulations, from food systems to potential drug delivery vehicles. This document summarizes key experimental data, outlines methodologies for functional assessment, and presents a visual workflow for evaluating emulsifying properties.

I. Quantitative Comparison of Functional Properties

The functional behavior of proteins is dictated by their molecular structure, size, and surface properties. The following table summarizes quantitative data on the key functional properties of this compound and soy glycinin, compiled from various studies. It is important to note that direct comparisons can be complex due to variations in experimental conditions across different research efforts.

Functional PropertyAnalyteThis compoundSoy GlycininConditions/NotesSource(s)
Emulsifying Properties Emulsion Particle Size (d₄,₃)2.79 µm-4% (w/v) protein, 30% (v/v) oil fraction, prepared by ultrasonication (300 W, 20 min).[1]
Interfacial Protein Conc. (Γ)1.96 mg/m²-Same as above.[1]
Emulsifying ActivityLower than conthis compoundAcidic subunits have good emulsifying ability. Emulsifying activity is enhanced by pH-shifting.General observation. Glycinin's functionality is highly dependent on its subunit composition and processing.[1][2][3]
Gelation Properties Gel FormationForms gels mainly through covalent "chemical crosslinks".[1]Forms gels mainly through covalent "chemical crosslinks".[1] Gelling is a key property.[4]G' values of emulsion gels did not show frequency dependency, suggesting chemical crosslinks.[1][4]
Storage Modulus (G') of Emulsion GelG' increased sharply for all GDL-induced emulsions except for this compound-stabilized ones.[5]G' of emulsion gel increased more rapidly than other soy/peanut proteins in the initial heating stage.[1]Emulsion gels induced by various coagulants (CaCl₂, TGase, GDL).[1][5]
Gel Strength-Dispersions formed weaker gels at 99°C compared to β-conglycinin at 80°C.[6]Comparison with β-conglycinin, the other major soy protein.[6]
Solubility General SolubilityDecreased after treatment with transglutaminase (TGase).[1]Highly dependent on pH and ionic strength.[7][8] Minimum solubility at its isoelectric point.[9]Solubility is a prerequisite for other functional properties.[10][1][7][8][9][10]
Foaming Properties Foaming CapacityLower foam capacity than its counterpart, conthis compound.[1]Heat treatment can dramatically improve foaming properties.[11]Data for this compound is in comparison to conthis compound, the other major peanut protein.[1][11]
Structural Properties Surface Hydrophobicity (H₀)Lower surface hydrophobicity than conthis compound.[1]Low surface hydrophobicity.[2] Can be increased by pH-shifting.[3]Surface hydrophobicity is related to emulsifying and foaming abilities.[12][1][2][3][12]
Denaturation Temperature (Td)Higher denaturation temperature than conthis compound.[1]-Indicates a more compact tertiary conformation for this compound compared to conthis compound.[1]

II. Experimental Protocols

Detailed and standardized methodologies are essential for the accurate assessment and comparison of protein functionality. The following sections describe common experimental protocols for evaluating key functional properties.

Protein Solubility Determination

Protein solubility is a critical indicator of its functionality, as it impacts emulsification, foaming, and gelation.[10]

Principle: This method measures the amount of protein that can be dissolved in a given solvent under specific conditions. The protein concentration in the supernatant after centrifugation is determined and expressed as a percentage of the total protein content.[10]

Protocol:

  • Dispersion: Disperse the protein powder (e.g., 1% w/v) in deionized water or a specific buffer solution.[13]

  • pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., across a range from 3.0 to 8.0) using 0.5 M HCl or NaOH.[10][13]

  • Hydration: Stir the suspension at a constant speed (e.g., 120 rpm) for a set period (e.g., 1-2 hours) at room temperature to allow for hydration.[10][13]

  • Centrifugation: Centrifuge the suspension (e.g., at 3,000 x g for 20 minutes) to separate the soluble fraction (supernatant) from the insoluble pellet.[13]

  • Protein Quantification: Determine the protein concentration in the supernatant using a standard method such as the Lowry or Biuret assay, with a standard like Bovine Serum Albumin (BSA).[13]

  • Calculation: Calculate the protein solubility using the following formula[10]: Protein Solubility (%) = (Protein content in supernatant / Total protein content in initial sample) x 100

Emulsifying Properties Assessment

A protein's ability to form and stabilize emulsions is crucial in many applications. This is typically assessed by measuring the emulsion activity index (EAI) and emulsion stability index (ESI).

Principle: The EAI measures the ability of a protein to form an emulsion, which is related to the interfacial area stabilized per unit weight of protein. The ESI measures the ability of the protein to stabilize the emulsion over time.

Protocol:

  • Protein Solution Preparation: Prepare a protein solution of a known concentration (e.g., 1-4% w/v) in a suitable buffer.

  • Emulsion Formation: Add a specific volume of oil (e.g., 30% v/v) to the protein solution.[1] Homogenize the mixture using a high-speed homogenizer (e.g., Ultra-Turrax at 10,000 rpm for 1 minute) or ultrasonication (e.g., 300 W for 20 min) to form an oil-in-water emulsion.[1][14]

  • EAI Measurement:

    • Immediately after homogenization (t=0), take an aliquot (e.g., 50 µL) from the bottom of the emulsion.

    • Dilute the aliquot with a solution of 0.1% sodium dodecyl sulfate (B86663) (SDS).

    • Measure the absorbance of the diluted emulsion at 500 nm.

    • Calculate EAI (m²/g) using the appropriate formula which relates absorbance to the turbidity of the emulsion.

  • ESI Measurement:

    • Allow the emulsion to stand undisturbed for a specific period (e.g., 10 or 30 minutes).

    • Take another aliquot from the bottom and measure the absorbance at 500 nm as described above.

    • Calculate ESI (min) based on the change in absorbance over time.

Foaming Capacity and Foam Stability

Foaming properties refer to a protein's ability to form and stabilize a gas-in-liquid dispersion.

Principle: Foaming capacity (FC) is the volume increase of a protein solution after whipping or bubbling, expressed as a percentage. Foam stability (FS) is the percentage of foam volume remaining after a certain period.[14]

Protocol:

  • Solution Preparation: Place a defined volume (e.g., 50 mL) of the protein solution (e.g., 10 mg/mL) into a graduated cylinder.[14]

  • Foam Generation: Whip the solution with a high-speed disperser (e.g., 10,000 rpm for 2 minutes) to incorporate air and generate foam.[14]

  • FC Calculation: Immediately after whipping, record the total volume. Calculate FC as: FC (%) = ((Volume after whipping - Initial volume) / Initial volume) x 100

  • FS Calculation: Allow the foam to stand for a set time (e.g., 30 minutes). Record the remaining foam volume. Calculate FS as: FS (%) = (Remaining foam volume at time t / Initial foam volume) x 100

III. Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative analysis of the emulsifying properties of proteins like this compound and glycinin.

G Workflow for Emulsifying Property Analysis cluster_prep Sample Preparation cluster_emulsify Emulsion Formation cluster_analysis Analysis cluster_results Results Calculation p_this compound This compound Solution (e.g., 1% w/v) emulsify Add Oil (e.g., 30% v/v) & High-Speed Homogenization p_this compound->emulsify Input A p_glycinin Glycinin Solution (e.g., 1% w/v) p_glycinin->emulsify Input B e_this compound This compound Emulsion emulsify->e_this compound e_glycinin Glycinin Emulsion emulsify->e_glycinin measurement_t0 Immediate Measurement (t=0 min) e_this compound->measurement_t0 measurement_t10 Delayed Measurement (t=10 min) e_this compound->measurement_t10 e_glycinin->measurement_t0 e_glycinin->measurement_t10 eai Calculate EAI measurement_t0->eai esi Calculate ESI measurement_t0->esi measurement_t10->esi

Caption: Workflow for Emulsifying Property Analysis.

IV. Discussion of Functional Properties

Solubility

Solubility is a fundamental prerequisite for most protein functionalities.[10] Soy glycinin's solubility is highly influenced by pH and ionic strength, exhibiting minimum solubility near its isoelectric point.[7][9] This property is often manipulated in food processing; for instance, tofu is made by coagulating soy proteins near their isoelectric pH.[9] this compound's solubility can be reduced by enzymatic cross-linking with transglutaminase.[1] The structural organization of glycinin, which can shift between hexameric (11S) and trimeric (7S) forms depending on pH and ionic strength, directly impacts its solubility.[7][8]

Emulsifying Properties

Both this compound and glycinin can function as emulsifiers due to their amphiphilic nature. However, studies suggest differences in their effectiveness. The emulsifying activity of this compound was found to be lower than that of conthis compound, another major peanut protein.[1] In contrast, soy glycinin, particularly after structural modification through processes like pH-shifting, shows significantly enhanced emulsifying activity.[3] This improvement is linked to an increase in surface hydrophobicity and the dissociation of its subunits.[3] For soy proteins, conformational flexibility is considered a more critical determinant of emulsification performance than surface hydrophobicity alone.[15]

Foaming Properties

The ability to form stable foams is another important functional attribute. Limited direct comparisons of this compound and glycinin are available. However, studies on their respective protein families indicate that conthis compound has a better foam capacity than this compound.[1] For soy proteins, heat treatment has been shown to dramatically improve the foaming properties of both glycinin (11S) and β-conglycinin (7S).[11] This improvement is associated with heat-induced changes in particle size, surface charge, and surface hydrophobicity.[11]

Gelation

Gelation is the process of forming a three-dimensional protein network that can entrap water. Both this compound and glycinin are capable of forming gels, particularly emulsion gels.[1] Rheological studies show that emulsion gels formed from both this compound and glycinin are primarily stabilized by covalent "chemical crosslinks".[1] However, their gelation kinetics differ. The storage modulus (G'), a measure of gel strength, of a glycinin-stabilized emulsion gel increased more rapidly during initial heating compared to other peanut and soy proteins.[1] Conversely, under certain conditions, this compound-stabilized emulsions showed a less pronounced increase in G', suggesting weaker gel formation.[5] Glycinin is known to form weaker gels at high temperatures (99°C) compared to the firm gels produced by β-conglycinin at lower temperatures (80°C).[6]

V. Conclusion

This compound and soy glycinin, as major storage proteins from legumes, share some functional characteristics but exhibit significant differences that are critical for their application.

  • Soy glycinin appears to be a more versatile functional ingredient, with properties like emulsification and foaming that can be substantially enhanced through processing (e.g., heat treatment, pH-shifting). Its solubility and structure are highly responsive to environmental conditions like pH and ionic strength.

  • This compound is characterized by a higher denaturation temperature and a more compact structure compared to its counterpart, conthis compound.[1] While it demonstrates emulsifying and gelling capabilities, its performance in some functional aspects, such as foaming and certain gelling conditions, may be less robust than that of soy proteins or even other peanut proteins.

For researchers and developers, the choice between this compound and glycinin will depend on the specific functional requirements of the intended application. Glycinin offers a platform for creating highly functional ingredients through targeted modifications, while this compound's properties may be suitable for applications requiring different stability profiles. Further research with standardized protocols is needed for a more direct and comprehensive comparison.

References

A Comparative Guide to the Validation of Animal Models for Arachin Allergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

The rising prevalence of peanut allergies worldwide necessitates robust and reliable preclinical models to investigate underlying immunological mechanisms and evaluate novel therapeutic strategies.[1][2] Animal models are indispensable tools in this pursuit, designed to mimic the key features of the human allergic response to arachin, the primary allergenic protein in peanuts.[1][2][3] This guide provides a comparative overview of commonly used animal models, details experimental protocols, and presents key data to aid researchers in selecting and validating the most appropriate model for their studies.

Comparison of Animal Models for this compound Allergy

The choice of animal model is critical, as the genetic background significantly influences the development of allergic sensitization.[4] Mice are the most extensively used models due to their well-characterized immune systems, genetic tractability, and the availability of immunological reagents.[1] However, other species have also been explored.

Murine Models: A Strain-by-Strain Comparison

Different mouse strains exhibit varying susceptibility to allergic sensitization. The selection of an appropriate strain is paramount for successfully establishing a peanut allergy model.[5]

Table 1: Comparison of Common Mouse Strains in Peanut Allergy Research

Mouse StrainKey Immunological CharacteristicsSuitability for this compound Allergy StudiesReferences
C3H/HeJ High IgE responder; readily develops Th2-biased immune responses.[4]Highly Suitable. Consistently develops robust IgE-mediated systemic anaphylaxis and is considered a reliable strain for mimicking human peanut allergy.[4][5][6][3][4][5][6]
BALB/c Known as a high IgE responder strain, prone to Th2 responses.[7]Suitable, with variability. Often used and can develop IgE-mediated hypersensitivity, but responses can be less consistent or lower compared to C3H/HeJ mice.[4][5][7][4][5][7]
C57BL/6 Generally exhibits a Th1-biased immune response.Less Suitable. Often shows lower or no significant allergen-specific IgE production and may not experience hypersensitivity reactions.[5] Can be used for specific mechanistic studies, such as comparing immune pathways.[4][8][4][5][8]
Other Animal Models

While mice are predominant, other species offer unique advantages, such as physiological similarities to humans.

  • Rats: The Brown Norway (BN) rat is a high IgE responder and can be sensitized orally to food allergens.[4][9]

  • Guinea Pigs: Capable of displaying fatal anaphylaxis after sensitization, making them useful for studying severe allergic reactions.[9]

  • Swine: Neonatal piglets show immunological responses to food allergens that are very similar to those in sensitized children.[9]

  • Canines & Sheep: Larger animal models that can be used to study specific aspects of food allergy and share physiological similarities with humans.[9]

Experimental Protocols for Induction and Assessment

A typical animal model protocol involves two key phases: sensitization, to induce an allergen-specific immune response, and challenge, to elicit an allergic reaction.[10]

Sensitization Protocols

The goal of sensitization is to prime the immune system, leading to the production of this compound-specific IgE antibodies.[11] This is often achieved by co-administering the allergen with an adjuvant to promote a Th2-type immune response.[4]

  • Route of Administration:

    • Intraperitoneal (i.p.) Injection: A common and effective method for inducing a systemic immune response.[5][7][8] Crude peanut extract is often administered with an adjuvant like cholera toxin (CT) or alum.[4][8][12]

    • Oral/Intragastric (i.g.) Gavage: This route mimics the natural route of exposure in humans. To overcome the tendency to develop oral tolerance, this method almost always requires a potent Th2-promoting adjuvant like CT.[4]

    • Epicutaneous (e.c.) Application: Application of peanut protein to abraded skin can induce sensitization, reflecting the hypothesis that skin exposure can be a primary route for developing food allergies.[4][13]

    • Intranasal (i.n.) Instillation: This route can induce both systemic and respiratory sensitization and is particularly relevant for models studying the link between food allergy and asthma.[3][4][6]

Challenge Protocols

Following a sensitization period of several weeks, a challenge with the allergen is performed to elicit and evaluate the allergic reaction.

  • Route of Challenge:

    • Intraperitoneal (i.p.): A potent route for inducing systemic anaphylaxis.[5][8]

    • Oral/Intragastric (i.g.): Mimics ingestion of the allergen and is used to assess gastrointestinal and systemic symptoms.[4][7]

    • Intranasal (i.n.): Used to induce airway inflammation in models of peanut-associated asthma.[3][6]

Table 2: Comparison of Sensitization and Challenge Methodologies

Protocol PhaseRouteAdjuvant Commonly UsedTypical OutcomeReferences
Sensitization Intraperitoneal (i.p.)Cholera Toxin (CT), AlumRobust allergen-specific IgE & IgG1 production.[5][8][5][6][8]
Oral/Intragastric (i.g.)Cholera Toxin (CT)Induces IgE and systemic hypersensitivity; mimics natural exposure.[4][4]
Epicutaneous (e.c.)None (skin abrasion)Induces allergen-specific IgE and skin-related allergic symptoms.[13][4][13]
Challenge Intraperitoneal (i.p.)N/ASystemic anaphylaxis, drop in body temperature.[5][8][5][8]
Oral/Intragastric (i.g.)N/ASystemic anaphylaxis, diarrhea, release of mast cell mediators.[4][7][13][4][7][13]
Intranasal (i.n.)N/AAirway inflammation, eosinophil infiltration, mucus production.[3][6][3][6]

Validation: Assessing the Allergic Response

Validation of the model requires a multi-faceted assessment of clinical symptoms and immunological parameters.

Table 3: Key Parameters for Assessing Allergic Response in Animal Models

Parameter CategorySpecific MeasurementDescriptionReferences
Clinical Manifestations Anaphylaxis ScoreVisual assessment of symptoms (e.g., reduced activity, puffiness around eyes/mouth, tremor, convulsions) on a graded scale.[14]
Body TemperatureA drop in core body temperature is a key indicator of systemic anaphylaxis in mice.[5][8][5][8]
Humoral Immunity Allergen-specific IgEThe hallmark of a Th2-mediated allergic response. Measured in serum via ELISA.[5][6][5][6][14]
Allergen-specific IgG1Anaphylactic antibody in mice; also indicates a Th2 response.[1][8][1][8]
Cellular Immunity Th2 Cytokines (IL-4, IL-5, IL-13)Measured from cultured splenocytes after re-stimulation with the allergen. These cytokines drive IgE production and eosinophil recruitment.[6][7][6][7]
Th1 Cytokine (IFN-γ)Often measured to determine the balance of the Th1/Th2 response.[6][7][6][7]
Allergic Mediators Plasma HistamineReleased from mast cells upon degranulation; a key mediator of acute allergic symptoms.[4][7][4][7][8]
mMCP-1Mouse mast cell protease-1 is a specific marker of mucosal mast cell degranulation.[13][13]

Visualizing Workflows and Pathways

Diagrams help clarify the complex processes involved in developing an allergy model and the underlying biological mechanisms.

G cluster_setup Phase 1: Model Setup cluster_challenge Phase 3: Challenge (Week 7) cluster_assessment Phase 4: Assessment (30-60 min post-challenge) A Animal Selection (e.g., C3H/HeJ mice) B Weekly Intraperitoneal (i.p.) Injections: This compound + Adjuvant (e.g., CT) A->B Random Assignment C Control Group: Adjuvant Only A->C Random Assignment D Intraperitoneal (i.p.) Challenge with this compound B->D C->D E Clinical Scoring (Anaphylaxis) D->E F Body Temperature Measurement D->F G Blood Collection for Serological Analysis D->G H Immunological Analysis (IgE, Cytokines, Histamine) G->H G cluster_sensitization Sensitization Phase (First Exposure) cluster_reaction Allergic Reaction (Re-exposure) A This compound (Allergen) is processed by APC B APC presents allergen to Naive T Cell A->B C T Cell differentiates into Th2 Cell B->C D Th2 Cell releases IL-4 and IL-13 C->D E B Cell is activated C->E D->E F B Cell differentiates to Plasma Cell E->F G Plasma Cell produces This compound-specific IgE F->G H IgE binds to FcεRI receptors on Mast Cells G->H J Allergen cross-links IgE on Mast Cell surface H->J I This compound re-exposure I->J K Mast Cell Degranulation J->K L Release of Mediators (Histamine, Leukotrienes) K->L M Allergic Symptoms (Anaphylaxis) L->M

References

A Comparative Analysis of the Thermal Stability of Arachin and Conarachin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the thermal stability of proteins is a critical aspect of product formulation, processing, and storage. This guide provides an objective comparison of the thermal stability of two major peanut proteins, arachin and conthis compound, supported by experimental data.

This compound and conthis compound, the two primary protein fractions found in peanuts, exhibit distinct thermal behaviors that influence their functional properties and allergenic potential. Experimental evidence consistently demonstrates that this compound possesses a significantly higher thermal stability compared to conthis compound.

Quantitative Comparison of Thermal Properties

Differential Scanning Calorimetry (DSC) is a key technique used to characterize the thermal stability of proteins by measuring the heat absorbed during thermal denaturation. The data presented below, derived from DSC analysis, highlights the differences in the denaturation temperature (Td) and the enthalpy of denaturation (ΔH) for this compound and conthis compound. A higher Td value indicates greater thermal stability.

PropertyThis compoundConthis compoundReference
Denaturation Temperature (Td)104.84 °C89.47 °C[1]
Denaturation Temperature (Td) Range104.95 - 109.74 °CNot Specified[2]
Enthalpy of Denaturation (ΔH)13.78 J/g8.11 J/g[1]

These values clearly indicate that this compound requires a higher temperature to unfold its structure, signifying a more compact and stable conformation compared to conthis compound.[1][3] The higher enthalpy of denaturation for this compound suggests that more energy is required to disrupt its structure.[1]

Several factors can influence the thermal stability of these proteins, including water content and the presence of denaturing agents. Studies have shown that the thermal stability of both this compound and conthis compound increases as water content decreases.[4][5][6] Furthermore, chemical denaturants such as urea, sodium dodecyl sulfate (B86663) (SDS), and dithiothreitol (B142953) (DTT) can affect their stability, with this compound showing greater resistance to SDS-induced denaturation than conthis compound.[4][5]

Experimental Protocols

The following section details a typical experimental protocol for determining the thermal stability of this compound and conthis compound using Differential Scanning Calorimetry (DSC), which is considered the "gold standard" for such measurements.[7][8]

Differential Scanning Calorimetry (DSC)

Objective: To determine the denaturation temperature (Td) and enthalpy of denaturation (ΔH) of this compound and conthis compound.

Materials:

  • Purified this compound and conthis compound protein samples

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.9)

  • DSC instrument (e.g., TA-Q200 DSC)

  • Aluminum DSC pans and lids

Procedure:

  • Sample Preparation: Accurately weigh approximately 2.0 mg of the protein sample (this compound or conthis compound) into an aluminum DSC pan.

  • Add a specific volume of buffer (e.g., 10 µL of 0.1 M phosphate buffer, pH 7.9) to the pan.

  • Hermetically seal the pan using an aluminum lid.

  • Prepare a reference pan containing the same buffer used for the sample.

  • Instrument Setup: Place the sample pan and the reference pan into the DSC instrument.

  • Thermal Scanning: Initiate the thermal scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 120°C) at a constant heating rate (e.g., 10°C/min).[2]

  • Data Analysis: The instrument measures the differential heat flow between the sample and reference pans as a function of temperature. The resulting thermogram will show endothermic peaks corresponding to the denaturation of the proteins. The peak maximum of the endotherm is taken as the denaturation temperature (Td), and the area under the peak is used to calculate the enthalpy of denaturation (ΔH).

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the thermal stability of this compound and conthis compound.

G cluster_0 Protein Isolation cluster_1 Thermal Analysis cluster_2 Data Analysis & Comparison A Peanut Flour B Protein Extraction A->B C Fractionation B->C D Purified this compound C->D E Purified Conthis compound C->E F Differential Scanning Calorimetry (DSC) D->F G Circular Dichroism (CD) Spectroscopy D->G H Fluorescence Spectroscopy D->H E->F E->G E->H I Determine Denaturation Temperature (Td) F->I J Calculate Enthalpy of Denaturation (ΔH) F->J K Compare Thermal Stability Profiles I->K J->K

Workflow for comparing this compound and conthis compound thermal stability.

Conclusion

The experimental data unequivocally demonstrates that this compound is a more thermally stable protein than conthis compound. This difference in thermal stability has significant implications for the food industry and for researchers studying the allergenic properties of peanuts, as processing methods involving heat can differentially affect the structure and function of these two proteins. The use of standardized techniques like DSC is crucial for accurately characterizing these properties and ensuring the development of safe and effective products.

References

The Impact of Processing on Peanut Arachin: A Comparative Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the structural and immunological changes of arachin, a major peanut allergen, upon thermal processing. This guide synthesizes findings from multiple proteomic studies, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the molecular transformations that influence peanut allergenicity.

Introduction: this compound and the Consequences of Processing

This compound, a major seed storage protein in peanuts and homologous to the 11S globulin family, is a significant contributor to peanut allergenicity. Composed of several subunits, with Ara h 1 being a primary allergenic component, this compound's structure and allergenic potential can be significantly altered by thermal processing methods such as roasting, boiling, and frying. These modifications, ranging from changes in protein conformation to the introduction of post-translational modifications (PTMs), can have profound effects on how the immune system recognizes this protein, thereby modulating the severity of allergic reactions. This guide provides a comparative analysis of this compound in its raw and processed forms, offering valuable insights for the development of hypoallergenic food products and novel immunotherapies.

Quantitative Comparison of this compound in Raw and Processed Peanuts

Thermal processing can impact the extractability and relative abundance of this compound. The following tables summarize quantitative findings from proteomic studies comparing this compound levels in raw versus processed peanuts.

Table 1: Relative Abundance of this compound (Ara h 1) in Raw vs. Roasted Peanuts

Sample TypeRelative Abundance of Ara h 1Method of QuantificationReference
Raw PeanutsMore abundantLabel-free mass spectrometry (DIA-IM-MS)[1][2]
Roasted Peanut FlourReduced extractionLabel-free mass spectrometry (DIA-IM-MS)[1][2]
Raw PeanutsBaselineELISA[3]
Roasted Peanuts (10-15 min)Up to 22-fold higher measurable Ara h 1ELISA[3]

Note: The apparent increase in measurable Ara h 1 by ELISA in some studies after short roasting times may be due to structural changes that enhance antibody binding, rather than an absolute increase in protein quantity.[3] In contrast, mass spectrometry-based methods suggest a decrease in the extractability of Ara h 1 from roasted peanuts, possibly due to aggregation.[1][2]

Table 2: Effects of Different Processing Methods on this compound (Ara h 1) Allergenicity

Processing MethodEffect on IgE Binding CapacityKey Structural ChangesReference
RoastingIncreasedAggregation, Maillard reaction[4][5][6]
BoilingDecreasedAggregation, loss of secondary structure, diffusion into cooking water[5][7][8]
FryingMaintained high IgE-bindingHigh degree of degeneration, decrease in α-helix content[7][9]

Structural and Post-Translational Modifications Induced by Processing

Thermal processing induces significant structural alterations and post-translational modifications (PTMs) in this compound, which are crucial in modulating its allergenicity.

Roasting is known to cause protein aggregation and the Maillard reaction, a chemical reaction between amino acids and reducing sugars that results in the formation of advanced glycation end (AGE) products.[6][10] These modifications can create new epitopes or alter existing ones, leading to enhanced IgE binding.[6] Proteomic studies have identified several PTMs that are uniquely or more frequently found in roasted peanuts.

Key Post-Translational Modifications in Roasted this compound (Ara h 1):

  • Methionine Oxidation: The most frequently observed PTM in both raw and roasted samples, with a notable increase after roasting.[10][11]

  • Hydroxylation (Tryptophan): Uniquely found in roasted samples.[10][11]

  • Formylation (Arginine/Lysine): Uniquely found in roasted samples.[10][11]

  • Oxidation/Hydroxylation (Asparagine): Uniquely found in roasted samples.[10][11]

  • Advanced Glycation End Products (AGEs): Formation of AGEs such as carboxymethyl lysine (B10760008) (CML) has been identified on Ara h 1 in roasted peanuts.[10][12]

Boiling , in contrast, tends to reduce the allergenicity of Ara h 1.[7][9] This is attributed to significant structural changes, including aggregation and the loss of some secondary structures, which can disrupt conformational IgE epitopes.[7] Furthermore, some allergenic proteins are lost into the cooking water during boiling.[5][8]

Experimental Protocols

This section details the methodologies employed in the comparative proteomic analysis of this compound.

Protein Extraction and Purification
  • Sample Preparation: Raw, roasted, or boiled peanuts are ground into a fine powder or flour. Defatting is often performed using solvents like hexane (B92381) to improve protein extraction efficiency.

  • Extraction Buffers: A variety of buffers can be used for protein extraction, with higher pH buffers (pH 8-11) generally showing better yields for roasted peanuts.[13] Common buffers include phosphate-buffered saline (PBS) or Tris-based buffers.

  • Purification of Ara h 1: Anion exchange chromatography is a common method used to isolate Ara h 1 from the total protein extract.[7][9]

Proteomic Analysis Workflow

A typical bottom-up proteomics approach is used for the identification and quantification of this compound and its modifications.

G cluster_sample_prep Sample Preparation cluster_extraction Protein Extraction cluster_digestion Protein Digestion cluster_analysis Mass Spectrometry Analysis raw Raw Peanuts extract Protein Extraction (e.g., PBS, Tris buffer) raw->extract processed Processed Peanuts (Roasted, Boiled, etc.) processed->extract digest Tryptic Digest extract->digest lcms LC-MS/MS Analysis (e.g., nanoUPLC-Q-Tof MS) digest->lcms data Data Analysis (Protein Identification, Quantification, PTM analysis) lcms->data

Caption: Experimental workflow for comparative proteomics of this compound.

Mass Spectrometry
  • Instrumentation: High-resolution mass spectrometers, such as Q-Tof MS, are commonly used for the analysis of peptides.[14][15]

  • Separation: Peptides are typically separated using nano-Ultra Performance Liquid Chromatography (nanoUPLC) prior to mass spectrometry analysis.[14][15]

  • Data Acquisition: Data-Independent Acquisition (DIA) coupled with Ion Mobility Mass Spectrometry (IM-MS) can be used for comprehensive qualitative and quantitative analysis.[1][2]

  • Data Analysis: Software such as ProteinLynx Global SERVER (PLGS) is used to identify peptides and proteins by matching experimental data against protein sequence databases.[14] Open PTM searches are employed to identify various post-translational modifications.[10][11]

Visualizing the Effects of Processing on this compound

The following diagram illustrates the differential impact of roasting and boiling on the structure and allergenicity of this compound.

G cluster_raw Raw this compound (Ara h 1) cluster_roasting Roasting cluster_boiling Boiling raw_this compound Native Conformation (Defined 3D structure) roasted_this compound Modified this compound - Aggregation - Maillard Reaction (AGEs) - PTMs (Oxidation, etc.) raw_this compound->roasted_this compound Processing boiled_this compound Modified this compound - Aggregation - Loss of Secondary Structure - Diffusion into water raw_this compound->boiled_this compound Processing increased_allergenicity Increased IgE Binding & Degranulation roasted_this compound->increased_allergenicity leads to decreased_allergenicity Decreased IgE Binding boiled_this compound->decreased_allergenicity leads to

Caption: Impact of roasting vs. boiling on this compound structure and allergenicity.

Conclusion

The proteomic analysis of this compound in raw and processed peanuts reveals significant molecular changes that directly correlate with its allergenic potential. Roasting tends to enhance the allergenicity of this compound through structural modifications and the introduction of PTMs, while boiling has been shown to reduce it. This comparative guide provides researchers and drug development professionals with a foundational understanding of these processing-induced changes, which is critical for the development of safer food products and for designing effective immunotherapies for peanut allergy. The detailed experimental protocols and visual workflows serve as a practical resource for future research in this field.

References

Validating IgE Binding to Arachin-Derived Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of Immunoglobulin E (IgE) binding to specific peptide epitopes derived from peanut arachin proteins is critical for advancing allergy diagnostics, developing hypoallergenic food products, and designing effective immunotherapies. This guide provides a comparative overview of key experimental methods used to validate these interactions, supported by experimental data and detailed protocols.

Introduction to this compound Allergens and IgE Epitopes

Peanut allergy is a severe IgE-mediated hypersensitivity, with major allergens including Ara h 1, Ara h 2, and Ara h 3 driving the reaction in a majority of allergic individuals.[1][2] The allergenic potential of these proteins is determined by specific regions, or epitopes, that are recognized and bound by IgE antibodies. These epitopes can be linear (a continuous sequence of amino acids) or conformational (formed by amino acids brought together by protein folding).[3][4] Validating IgE binding to peptides derived from these allergens is a foundational step in understanding the molecular basis of peanut allergy.

Comparative Analysis of Validation Methods

Several techniques are employed to identify and validate IgE binding to this compound-derived peptides. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and throughput.

Immunoassays: ELISA, Dot Blot, and Western Blot

Enzyme-Linked Immunosorbent Assay (ELISA), dot blot, and Western blot are fundamental techniques for detecting IgE binding.

  • Direct ELISA & Dot Blot: These methods involve immobilizing synthetic or recombinant peptides on a solid support (e.g., microtiter plate or membrane) and then detecting bound IgE from patient sera.[5][6] They are effective for screening large numbers of peptides to map linear epitopes.[6][7]

  • Competitive ELISA: This variation is used to determine the specificity and relative affinity of IgE binding. A known peptide is immobilized, and its binding to patient IgE is inhibited by pre-incubating the sera with test peptides or protein extracts.[8][9][10] A significant reduction in signal indicates that the test peptide effectively competes for IgE binding.

  • Western Blot: This technique is often used to assess IgE binding to proteins and larger peptide fragments separated by size, and can be adapted for inhibition assays to confirm the relevance of specific epitopes.[5][11]

Peptide Microarrays

Peptide microarrays offer a high-throughput platform for epitope mapping. Thousands of overlapping or mutated peptides can be synthesized and spotted onto a microscope slide, allowing for the simultaneous analysis of IgE binding from a single serum sample.[12][13] This method is particularly powerful for fine-mapping critical amino acid residues within an epitope through techniques like alanine (B10760859) scanning.[12]

Phage Display Technology

Phage display is a powerful technique for identifying both linear and conformational epitopes. A library of random peptides is expressed on the surface of bacteriophages. Phages that bind to IgE antibodies purified from allergic patients' sera are then selected and sequenced to identify the peptide epitopes, also known as mimotopes.[3][14][15]

Functional Assays: Cell-Based Activation

Ultimately, the clinical relevance of an IgE-peptide interaction is determined by its ability to trigger an allergic response. Functional assays measure the downstream effects of IgE cross-linking on effector cells.

  • Basophil Activation Test (BAT): This assay measures the upregulation of activation markers (e.g., CD63) on the surface of basophils from allergic patients upon exposure to specific peptides or allergens.

  • Mast Cell Activation Test: This involves using mast cell lines (like LAD2) or primary mast cells. Activation is measured by the release of mediators such as histamine (B1213489) or tryptase following challenge with the peptide.[16] Peptides that bind IgE but do not cause cell activation are of therapeutic interest.[16]

Data Presentation: Comparison of IgE Binding Validation

The following tables summarize quantitative data from studies validating IgE binding to this compound-derived peptides.

Table 1: Mutational Analysis of Ara h 3 Epitopes

This table shows the effect of single amino acid substitutions on the IgE-binding capacity of synthetic peptides derived from the Ara h 3 allergen. A reduction or loss of binding indicates that the mutated amino acid is critical for the IgE epitope.[7][17]

EpitopeOriginal SequenceMutationEffect on IgE Binding
Epitope 1KSPYEKY -> AReduced Binding
Epitope 2RPSERS -> ALoss of Binding
Epitope 3QGSGRG -> ALoss of Binding
Epitope 4NPNLRLR -> AReduced Binding
Data synthesized from mutational analysis studies.[7][17]

Table 2: Alanine Scanning of Ara h 2 N-terminal Epitope

This table presents results from a peptide microarray experiment where each amino acid in a core IgE-binding epitope of Ara h 2 was sequentially replaced with alanine. The data shows the impact on polyclonal IgE binding, highlighting residues essential for the interaction.[12]

PositionOriginal ResidueNormalized IgE Binding (%)P-value
31Arginine (R)Significantly ReducedP < .001
32Arginine (R)Significantly ReducedP < .01
34Glutamine (Q)Significantly ReducedP < .01
36Glutamine (Q)Significantly ReducedP < .001
38Glutamate (E)Significantly ReducedP < .01
39Arginine (R)Significantly ReducedP < .001
Data represents normalized binding from pooled patient sera compared to the native peptide sequence.[12]

Table 3: Comparison of IgE Binding Validation Methodologies

MethodPrincipleThroughputKey ApplicationLimitations
Competitive ELISA Signal inhibition by a competing peptideLow to MediumQuantifying relative IgE binding affinity; Validating epitope specificity.[9]Can be labor-intensive; Indirect measurement.
Dot Blot / Western Blot Direct detection of IgE binding to immobilized peptides/proteinsMediumRapid screening of linear epitopes; Assessing binding to different sized fragments.[6][18]Often semi-quantitative; May miss conformational epitopes.
Peptide Microarray High-density peptide immobilization for parallel analysisHighComprehensive linear epitope mapping; Alanine scanning for critical residue identification.[12]Requires specialized equipment; Primarily for linear epitopes.
Phage Display Selection of IgE-binding phages from a peptide libraryHighDiscovery of novel linear and conformational epitopes (mimotopes).[3][15]Identified peptides (mimotopes) may not perfectly match the native sequence.
Mast Cell Activation Measurement of mediator release from IgE-sensitized cellsLowAssessing the functional consequence (allergenic activity) of IgE binding.[16]Technically complex; Requires primary cells or specialized cell lines.

Visualizing Experimental Workflows

Diagrams created using Graphviz illustrate common workflows for validating IgE binding.

G cluster_0 Phase 1: Peptide Synthesis & Screening cluster_1 Phase 2: Fine-Mapping of Epitopes A Synthesize Overlapping Peptides (e.g., 15-mers offset by 5 aa) from this compound Sequence B Immobilize Peptides (Microarray, ELISA Plate, or Membrane) A->B C Incubate with Serum from Peanut-Allergic Patients B->C D Detect Bound IgE (e.g., Anti-IgE-HRP) C->D E Identify IgE-Binding Peptides (Positive Signal) D->E F Synthesize Truncated Peptides to Define Core Epitope E->F For each positive region G Perform Alanine Scanning on Core Epitope F->G H Identify Critical Residues (Loss of IgE Binding upon Mutation) G->H

Caption: Workflow for Linear IgE Epitope Mapping and Identification of Critical Residues.

G cluster_0 Interpretation A ELISA Plate Coated with Purified this compound Protein (e.g., Ara h 2) B Add Patient Serum Pre-incubated with: 1. Buffer (Control) 2. Test Peptide A->B C Wash & Add Enzyme-labeled Anti-Human IgE B->C D Add Substrate & Measure Signal C->D E High Signal (Low Inhibition) -> Peptide does not bind IgE well D->E Outcome 1 F Low Signal (High Inhibition) -> Peptide competes with Ara h 2 for IgE binding D->F Outcome 2 G cluster_0 Cell Sensitization cluster_1 Peptide Challenge & Analysis cluster_2 Conclusion A Isolate Basophils or Culture Mast Cells (e.g., LAD2) B Sensitize Cells with Serum IgE from Allergic Patients A->B C Challenge Sensitized Cells with this compound-Derived Peptide B->C D Measure Cell Activation: - Mediator Release (Histamine) - Surface Marker Upregulation (CD63) C->D E Activation -> Peptide is Functionally Allergenic D->E If Positive F No Activation -> Peptide is Non-Allergenic (Potential for Immunotherapy) D->F If Negative

References

Digestive Stability of Arachin and Other Major Food Allergens: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The digestive stability of a protein is a critical factor in determining its potential allergenicity. Proteins that resist digestion in the gastrointestinal tract are more likely to reach the intestinal mucosa intact, where they can trigger an immune response. This guide provides a comparative analysis of the digestive stability of arachin, a major peanut allergen, with other significant food allergens: casein (from milk), ovalbumin (from egg white), and gliadin (from wheat). The information is supported by experimental data from in vitro digestion models.

Comparative Digestive Stability

The following table summarizes the digestive stability of this compound, casein, ovalbumin, and gliadin based on in vitro studies using simulated gastric fluid (SGF) and simulated intestinal fluid (SIF). It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a synthesis from various sources.

AllergenProtein SourceKey Findings in Simulated Gastric Fluid (SGF)Key Findings in Simulated Intestinal Fluid (SIF)References
This compound (Ara h 1, Ara h 2, Ara h 3, Ara h 6) PeanutAra h 2 and Ara h 6 are highly resistant to pepsin digestion. Ara h 1 and Ara h 3 are more rapidly hydrolyzed by pepsin.[1][2]Large fragments of Ara h 2 remain after trypsin digestion.[1]
Casein MilkRapidly hydrolyzed by pepsin, with negligible intact casein remaining after 30-60 minutes of gastric digestion in infant models.[3]Further digested by pancreatic enzymes.[4][5]
Ovalbumin Egg WhiteHighly resistant to pepsin digestion at pH values of 2.0 and above.[6][7] Degradation is faster in the presence of human digestive fluids compared to simulated fluids.[8]Susceptible to digestion by pancreatic enzymes, with increased proteolysis in the presence of bile salts.[6]
Gliadin WheatKnown to be resistant to complete digestion by pepsin, leaving large immunogenic peptides.[9][10]Further digested by pancreatic and brush border enzymes, but toxic peptides can persist.[10]

Experimental Protocols

The following is a detailed methodology for a standardized static in vitro digestion protocol (INFOGEST 2.0), which is widely used to assess the digestive stability of food components.

INFOGEST Static In Vitro Digestion Method

This protocol simulates the conditions of the mouth, stomach, and small intestine in a static model.

1. Preparation of Simulated Digestion Fluids:

  • Simulated Salivary Fluid (SSF): Composed of an electrolyte stock solution (KCl, KH₂PO₄, NaHCO₃, MgCl₂(H₂O)₆, (NH₄)₂CO₃), mucin, and α-amylase. The pH is adjusted to 7.0.

  • Simulated Gastric Fluid (SGF): Composed of an electrolyte stock solution (KCl, KH₂PO₄, NaHCO₃, NaCl, MgCl₂(H₂O)₆, (NH₄)₂CO₃) and porcine pepsin. The pH is adjusted to 3.0.

  • Simulated Intestinal Fluid (SIF): Composed of an electrolyte stock solution (KCl, KH₂PO₄, NaHCO₃, NaCl, MgCl₂(H₂O)₆, (NH₄)₂CO₃), pancreatin, and bile salts. The pH is adjusted to 7.0.

2. Digestion Procedure:

  • Oral Phase: The food sample is mixed with SSF at a 1:1 (w/v) ratio and incubated at 37°C for 2 minutes with constant mixing.

  • Gastric Phase: The oral bolus is mixed with SGF at a 1:1 (v/v) ratio. The pH is adjusted to 3.0 with HCl. The mixture is incubated at 37°C for 2 hours with constant mixing.

  • Intestinal Phase: The gastric chyme is mixed with SIF at a 1:1 (v/v) ratio. The pH is adjusted to 7.0 with NaOH. The mixture is incubated at 37°C for 2 hours with constant mixing.

3. Analysis of Digestion:

  • Samples are taken at different time points during the gastric and intestinal phases.

  • Enzymatic activity is stopped by adding inhibitors or by heat treatment.

  • The degree of protein digestion is analyzed using methods such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with densitometric analysis to quantify the remaining intact protein, and High-Performance Liquid Chromatography (HPLC).[11][12][13][14][15]

Visualizations

Signaling Pathway of IgE-Mediated Allergic Reaction

IgE_Mediated_Allergy cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure & Elicitation Phase Allergen Allergen APC Antigen Presenting Cell (APC) Allergen->APC Uptake Th2 T-helper 2 (Th2) Cell APC->Th2 Presentation BCell B Cell Th2->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation IgE Allergen-specific IgE PlasmaCell->IgE Production MastCell Mast Cell / Basophil IgE->MastCell Binds to FcεRI receptor Mediators Histamine, Leukotrienes, Prostaglandins, Cytokines MastCell->Mediators Degranulation Symptoms Allergic Symptoms Mediators->Symptoms Induces Allergen2 Allergen Allergen2->MastCell Cross-links IgE

Caption: IgE-mediated allergic reaction pathway.

Experimental Workflow for In Vitro Digestive Stability Assessment

Digestion_Workflow cluster_prep Sample & Reagent Preparation cluster_digestion In Vitro Digestion cluster_analysis Analysis Protein Purified Allergen (this compound, Casein, etc.) Gastric Gastric Digestion (SGF, 37°C, 2h) Protein->Gastric SGF Prepare Simulated Gastric Fluid (SGF) SGF->Gastric SIF Prepare Simulated Intestinal Fluid (SIF) Intestinal Intestinal Digestion (SIF, 37°C, 2h) SIF->Intestinal Sampling Collect Aliquots at Time Points Gastric->Sampling SDSPAGE SDS-PAGE Intestinal->SDSPAGE HPLC HPLC Intestinal->HPLC Sampling->Intestinal Densitometry Densitometry SDSPAGE->Densitometry Data Quantitative Data (% Intact Protein) Densitometry->Data HPLC->Data

References

A Cross-Species Examination of Vicilin-Type Seed Storage Proteins: Structure, Function, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of vicilin-type seed storage proteins across various plant species. This document provides a detailed overview of their structural and functional diversity, supported by quantitative data, experimental methodologies, and visual representations of key biological processes.

Introduction to Vicilin-Type Seed Storage Proteins

Vicilin-type proteins, also known as 7S globulins, are a major class of seed storage proteins found across a wide range of plant species, including most angiosperms and gymnosperms.[1] Alongside legumins (11S globulins), they constitute the primary protein reserves in the seeds of many economically important legumes and nuts. These proteins play a crucial role in providing essential amino acids and nitrogen for the developing embryo during germination and early seedling growth.[2] From a functional perspective, vicilins are recognized for their significant impact on the physicochemical properties of food products, contributing to texture, emulsification, and foaming.[1][3]

Structurally, vicilins are typically trimeric proteins with molecular weights ranging from 150 to 190 kDa.[1][4] They share a common evolutionary origin with legumins, both belonging to the cupin superfamily of proteins, and are thought to have evolved from a common single-domain ancestral gene.[5] A key distinguishing feature of vicilins is the general lack of cysteine residues, which means they do not form disulfide bonds, contributing to their more flexible structure compared to legumins.[6][7]

Physicochemical Properties: A Comparative Overview

The physicochemical properties of vicilins can vary significantly between different plant species, influencing their functionality and potential applications. Key parameters for comparison include molecular weight (MW) of subunits and the isoelectric point (pI), which is the pH at which the protein has no net electrical charge.

Plant SpeciesSubunit Molecular Weight (kDa)Isoelectric Point (pI)
Fava Bean (Vicia faba) 50, 70, 80[3]5.2 - 7.5[8]
Pea (Pisum sativum) ~47, ~50, ~34, ~30[6]-
Chickpea (Cicer arietinum) Spread between 23 and 65[9][10]-
Mung Bean (Vigna radiata) 52[11]-
Bambara Groundnut (Vigna subterranea) --
Lupin (Lupinus spp.) 15-20, 50-55[12]~5.0[1]

Amino Acid Composition: Nutritional and Functional Implications

The amino acid composition of vicilins determines their nutritional quality and influences their functional properties. Generally, vicilins are rich in glutamic and aspartic acids.[1] While they provide a good source of essential amino acids, they can be limiting in sulfur-containing amino acids like methionine and cysteine.[7]

Amino AcidFava Bean (Vicia faba)Pea (Pisum sativum)Soybean (Glycine max)
Essential Amino Acids
Histidine2.72.52.6
Isoleucine4.44.54.5
Leucine8.08.17.8
Lysine6.97.26.4
Methionine + Cysteine1.51.62.8
Phenylalanine + Tyrosine7.88.38.5
Threonine3.83.94.0
Tryptophan0.91.01.3
Valine4.95.04.8
Non-Essential Amino Acids
Alanine4.24.34.3
Arginine8.58.47.3
Aspartic Acid + Asparagine11.811.711.6
Glutamic Acid + Glutamine18.517.018.8
Glycine4.24.14.2
Proline4.54.35.5
Serine5.35.45.2

Values are presented as g/100g of protein and are approximations compiled from various sources for whole seed protein and may not represent purified vicilin fractions exclusively.[7][13]

Functional Properties: Emulsifying and Foaming Capabilities

The ability of vicilins to form and stabilize emulsions and foams is critical for their application in the food industry. These properties are influenced by factors such as protein structure, hydrophobicity, and solubility.

Plant SpeciesEmulsifying Activity Index (EAI) (m²/g)Emulsion StabilityFoaming Capacity (%)Foam Stability
Fava Bean (Vicia faba) -Good[1]-Good[3]
Pea (Pisum sativum) ~194Moderate[5]--
Cowpea (Vigna unguiculata) ~490High-Moderate
Lupin (Lupinus spp.) High[1]High (95-100%)[1]75-85%[1]65-80%[1]
Bambara Groundnut (Vigna subterranea) GoodStableHighHigh

Experimental Protocols

Vicilin Extraction and Purification

This protocol is a generalized procedure for the isolation and purification of vicilin from legume seeds, adapted from various sources.[11][14]

  • Defatting: Grind the seeds into a fine flour and defat using a suitable solvent (e.g., hexane (B92381) or acetone) to remove lipids.

  • Protein Extraction: Suspend the defatted flour in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.8, containing 0.5 M NaCl) and stir for several hours at 4°C.

  • Centrifugation: Centrifuge the suspension to pellet the insoluble material. The supernatant contains the soluble proteins, including vicilins and legumins.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionally precipitate the proteins using ammonium sulfate. Vicilins typically precipitate at a lower ammonium sulfate saturation than legumins. Alternatively, for some species like mung bean, vicilin remains soluble even at high salt concentrations.[11]

  • Dialysis: Dialyze the precipitated or soluble protein fraction against a low ionic strength buffer to remove the salt.

  • Chromatography: Further purify the vicilin fraction using chromatographic techniques such as gel filtration (size exclusion) chromatography (e.g., Sephadex G-150) or ion-exchange chromatography (e.g., DEAE cellulose).[11]

experimental_workflow start Seed Flour defatting Defatting (Hexane/Acetone) start->defatting extraction Protein Extraction (High Salt Buffer) defatting->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Supernatant (Soluble Proteins) centrifugation1->supernatant1 precipitation Ammonium Sulfate Precipitation supernatant1->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 pellet Vicilin-Enriched Pellet centrifugation2->pellet dialysis Dialysis pellet->dialysis chromatography Chromatography (Gel Filtration/ Ion Exchange) dialysis->chromatography end Purified Vicilin chromatography->end

Workflow for Vicilin Extraction and Purification.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a standard technique to separate proteins based on their molecular weight and to assess the purity of the vicilin fraction.[2][9]

  • Sample Preparation: Mix the purified vicilin sample with a sample loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) and heat to denature the proteins.

  • Gel Electrophoresis: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel. Apply an electric field to separate the proteins.

  • Staining: After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.

  • Analysis: Determine the apparent molecular weights of the vicilin subunits by comparing their migration distance to that of the proteins in the molecular weight marker.

sds_page_workflow start Purified Vicilin Sample sample_prep Sample Preparation (SDS, Reducing Agent, Heat) start->sample_prep electrophoresis Gel Electrophoresis sample_prep->electrophoresis staining Gel Staining (Coomassie Blue) electrophoresis->staining analysis Analysis of Protein Bands staining->analysis end Subunit Molecular Weight Determination analysis->end signaling_pathway GA Gibberellin (GA) DELLA DELLA Proteins (e.g., RGL3) GA->DELLA Degradation ABA Abscisic Acid (ABA) ABI3 ABI3 (Transcription Factor) ABA->ABI3 Promotes DELLA->ABI3 Interacts with & enhances activity SSP_Genes Seed Storage Protein Genes (including Vicilin) ABI3->SSP_Genes Activates Transcription SSP_Synthesis Vicilin Synthesis SSP_Genes->SSP_Synthesis

References

Safety Operating Guide

Navigating the Safe Disposal of Arachin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant operational environment. This guide provides essential safety and logistical information for the disposal of "Arachin."

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Ventilation: Handle the substance in a well-ventilated area to avoid inhalation.

In the event of accidental contact, follow these first-aid measures:

  • Skin Contact: Rinse skin with water or shower.

  • Eye Contact: Rinse cautiously with water for several minutes.

  • Ingestion: Rinse mouth. Call a doctor if you feel unwell.

Disposal Protocol for Arachidonic Acid (as a proxy for this compound)

Arachidonic acid does not meet the criteria for classification as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it may form explosive peroxides.

Waste Segregation and Collection:

  • Labeling: Clearly label all containers holding waste with the chemical name.

  • Containers: Use appropriate, leak-proof containers for disposal.

  • Segregation: Do not mix with other incompatible wastes. Keep away from drains, surface water, and ground water.

Disposal Method:

  • Contact a licensed professional waste disposal service to ensure compliance with all local, state, and federal regulations.

  • Contaminated packaging should be disposed of in the same manner as the substance itself.

The following table summarizes key information for handling and disposal.

ParameterInformation
GHS Classification Not classified as hazardous. May form explosive peroxides.
Personal Protective Equipment Protective gloves, clothing, eye and face protection.
First Aid (Skin Contact) Rinse skin with water/shower.
First Aid (Eye Contact) Rinse cautiously with water for several minutes.
Environmental Precautions Keep away from drains, surface, and ground water.
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Protocols

General Protocol for Laboratory Chemical Waste Disposal:

While specific experimental protocols for the disposal of "this compound" are not available, the following general protocol for handling non-hazardous laboratory chemical waste should be followed:

  • Identification and Segregation: Identify the waste material and segregate it from other waste streams.

  • Containerization: Place the waste in a designated, chemically compatible, and properly labeled container.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal Request: Arrange for pickup and disposal through your institution's EHS department or a licensed waste disposal contractor.

Triple Rinsing of Empty Containers:

For containers that held a toxic or poisonous chemical, a triple-rinse procedure is often recommended before disposal.[1]

  • Rinse the empty container with a suitable solvent capable of removing the chemical residue.

  • Collect the rinsate and treat it as hazardous waste.

  • Repeat the rinsing process two more times.

  • After the third rinse, the container can often be disposed of as regular trash, though institutional policies may vary.

Disposal Workflow

The following diagram illustrates a general workflow for the safe disposal of laboratory chemical waste.

General Chemical Waste Disposal Workflow A Identify Waste Chemical B Consult Safety Data Sheet (SDS) A->B C Don Personal Protective Equipment (PPE) B->C D Segregate Waste into Compatible Streams C->D E Select Appropriate Waste Container D->E F Label Container with Chemical Name and Hazard Information E->F G Store Waste in Designated Secure Area F->G H Arrange for Disposal via EHS or Licensed Contractor G->H I Document Waste Disposal H->I

Caption: General workflow for the safe disposal of laboratory chemical waste.

This guide provides a framework for the proper disposal of "this compound" by using Arachidonic acid as a reference and incorporating general best practices for laboratory safety. Always prioritize consulting the specific SDS and your institution's EHS department for definitive guidance.

References

Safeguarding Scientists: A Guide to Personal Protective Equipment and Safe Handling of Arachin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Arachin, a major peanut protein and potent allergen. Adherence to these protocols is essential to ensure the safety of researchers, scientists, and drug development professionals and to prevent inadvertent exposure.

This compound, a key protein component of peanuts, poses a significant occupational health risk due to its allergenic potential. Inhalation of fine powders or skin contact can trigger allergic reactions in sensitized individuals, ranging from mild skin irritation to severe respiratory distress. Therefore, a comprehensive safety strategy encompassing procedural controls and personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the cornerstone of safely handling powdered protein allergens like this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this substance.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required if handled in a sealed container
Weighing and Aliquoting (in a ventilated enclosure) Safety gogglesDouble-gloved with nitrile glovesDisposable gown over a lab coatNIOSH-approved N95 or higher-level respirator
Reconstitution and Solution Handling Chemical splash gogglesNitrile glovesLaboratory coatNot typically required if performed in a chemical fume hood
Spill Cleanup (Powder) Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesDisposable, fluid-resistant coverallsNIOSH-approved P100 respirator or a Powered Air-Purifying Respirator (PAPR)
Waste Disposal Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required for sealed waste containers

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize the risk of exposure. The following step-by-step guide outlines the operational procedures for common laboratory activities.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store this compound powder in a tightly sealed, clearly labeled container.

  • The storage area should be a cool, dry, and well-ventilated location, away from general laboratory traffic.

Weighing and Reconstitution

Objective: To accurately weigh and dissolve this compound powder while preventing the generation and dispersal of airborne particles.

Methodology:

  • Preparation: Don all required PPE as specified in the table above. Prepare the work area within a certified chemical fume hood or a powder containment hood. Decontaminate the work surface before and after use.

  • Weighing:

    • Use a dedicated set of weighing tools (spatulas, weigh boats).

    • Slowly and carefully transfer the desired amount of this compound powder to the weigh boat, minimizing any disturbance that could create dust.

    • Close the primary container immediately after dispensing.

  • Reconstitution:

    • Place the weigh boat containing the this compound powder into a suitable container for dissolution.

    • Slowly add the desired solvent down the side of the container to avoid splashing and aerosolization.

    • Gently swirl or use a magnetic stirrer at a low speed to dissolve the powder. Avoid vigorous shaking or vortexing.

  • Cleanup:

    • Carefully wipe down all surfaces within the enclosure with a suitable decontamination solution (e.g., a mild detergent solution followed by 70% ethanol).

    • Dispose of all contaminated disposables as outlined in the waste disposal plan.

Spill Management

Objective: To safely clean and decontaminate a spill of this compound powder, preventing further dispersal and exposure.

Methodology:

  • Immediate Actions:

    • Alert all personnel in the immediate area and restrict access.

    • If a significant amount of powder is airborne, evacuate the area and allow particles to settle before re-entry with appropriate respiratory protection.

  • Cleanup Procedure:

    • Don the appropriate PPE for a powder spill, including a P100 respirator or PAPR.

    • Gently cover the spill with absorbent pads dampened with a mild detergent solution to prevent the powder from becoming airborne.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials into a sealed, labeled hazardous waste bag.

    • Clean the spill area thoroughly with a detergent solution, followed by a rinse with water, and then a final wipe-down with 70% ethanol.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous allergenic waste.

  • Solid Waste: All disposable PPE, weigh boats, and other contaminated materials should be placed in a clearly labeled, sealed hazardous waste bag.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a labeled, sealed waste container.

  • Decontamination of Reusable Equipment: All reusable equipment should be thoroughly cleaned with a detergent solution, rinsed with water, and then wiped with 70% ethanol.

  • Final Disposal: All hazardous waste must be disposed of through the institution's hazardous waste management program.

Safe Handling Workflow

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal PPE Don Appropriate PPE Enclosure Prepare Ventilated Enclosure PPE->Enclosure Weigh Weigh this compound Powder Enclosure->Weigh Reconstitute Reconstitute in Solvent Weigh->Reconstitute Spill Spill Occurs? Reconstitute->Spill Clean Clean Work Area Waste Segregate Waste Clean->Waste Dispose Dispose via Hazardous Waste Program Waste->Dispose Spill->Clean No Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup Yes Spill_Cleanup->Clean

Caption: Workflow for the safe handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.